molecular formula C8H17NO B1294750 2-Piperidinepropanol CAS No. 24448-89-3

2-Piperidinepropanol

Numéro de catalogue: B1294750
Numéro CAS: 24448-89-3
Poids moléculaire: 143.23 g/mol
Clé InChI: URCTXVMRFKFRMP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Piperidinepropanol is an organic heterocyclic amine that serves as a fundamental building block and reagent in the synthesis of more complex organic compounds, including potential pharmaceutical agents. The piperidine nucleus is a pivotal cornerstone in medicinal chemistry, and its derivatives are investigated for a wide spectrum of biological activities. Piperidine-based compounds have demonstrated promise in preclinical research as anticancer, antiviral, antimicrobial, antifungal, and anti-inflammatory agents, highlighting the research value of this chemical scaffold . In a research context, specific piperidine derivatives have been identified to function as antagonists for NMDA receptor NR2 subunits, which are important targets in the study of nociception and chronic pain pathways . As a reagent, 2-Piperidinepropanol is utilized by researchers in the development and exploration of new therapeutic compounds. Its mechanism of action is not inherent but is derived from the properties of the novel molecules into which it is incorporated. This product is intended For Research Use Only and is not meant for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to handling. While specific physical data for this exact isomer is limited in the public domain, one closely related methyl-substituted analogue, 3-(2-Methylpiperidin-1-yl)propan-1-ol (CAS 94-88-2), is classified as harmful if swallowed and causes serious eye irritation . Appropriate safety precautions, including the use of personal protective equipment, should always be observed.

Propriétés

IUPAC Name

3-piperidin-2-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H17NO/c10-7-3-5-8-4-1-2-6-9-8/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCTXVMRFKFRMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24448-89-3
Record name 2-Piperidinepropanol
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Record name 2-PIPERIDINEPROPANOL
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Record name 2-Piperidinepropanol
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Piperidinepropanol: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Piperidinepropanol, a heterocyclic amino alcohol, represents a pivotal structural motif in the landscape of medicinal chemistry and organic synthesis. Characterized by a piperidine ring substituted at the 2-position with a 3-hydroxypropyl chain, this molecule serves as a versatile building block for the synthesis of more complex chemical entities. Its unique combination of a secondary amine and a primary alcohol within a defined stereochemical framework makes it an attractive starting material for the development of novel compounds with potential therapeutic applications. This guide provides an in-depth analysis of its chemical and physical properties, validated synthesis and purification protocols, comprehensive analytical characterization, and a review of its current and potential applications for researchers, scientists, and professionals in drug development.

Section 1: Molecular Identity and Physicochemical Profile

A thorough understanding of the fundamental properties of 2-Piperidinepropanol is the cornerstone of its effective application in research and development.

Chemical Structure

The structure consists of a saturated six-membered piperidine ring with a propanol substituent at the second carbon atom. The presence of a chiral center at the C2 position of the piperidine ring means the compound can exist as a racemic mixture or as individual enantiomers.

Caption: Chemical structure of 2-Piperidinepropanol.

Chemical Identifiers

Precise identification is critical for regulatory compliance and accurate scientific communication.

IdentifierValueSource
IUPAC Name 3-(Piperidin-2-yl)propan-1-ol[1]
CAS Number 24448-89-3[1]
Molecular Formula C₈H₁₇NO[1]
Molecular Weight 143.23 g/mol [1]
SMILES C1CCNC(C1)CCCO[1]
InChIKey URCTXVMRFKFRMP-UHFFFAOYSA-N[1]
Physicochemical Properties

The physicochemical properties dictate the compound's behavior in various solvents and reaction conditions, influencing its handling, purification, and formulation.

PropertyValueSource
Boiling Point 223 °F / 106 °C[2]
Density 0.862 g/cm³ at 20 °C[2]
logP (Octanol/Water) 0.7[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[3]
pKa (Predicted) 15.12 ± 0.10[4]

Section 2: Synthesis and Purification

The synthesis of 2-Piperidinepropanol is most commonly achieved through the catalytic hydrogenation of its aromatic precursor, 2-Pyridinepropanol. This method is favored for its high efficiency and relatively clean conversion.

Synthetic Strategy: Catalytic Hydrogenation

Causality: The choice of catalytic hydrogenation is based on its efficacy in reducing the pyridine ring to a piperidine ring under manageable conditions. The aromatic pyridine ring is resistant to many forms of chemical reduction, but heterogeneous catalysts like platinum or palladium provide a surface for the activation of both hydrogen gas and the pyridine ring, facilitating the saturation of the ring. Platinum(IV) oxide (PtO₂) is often selected as it is a stable precursor that is reduced in situ to the active platinum catalyst. The use of an acidic medium, such as hydrochloric acid, protonates the pyridine nitrogen, which can enhance the rate of hydrogenation.

Detailed Experimental Protocol: Synthesis of 2-Piperidinepropanol

This protocol is adapted from established procedures for the hydrogenation of pyridine derivatives.[5]

Materials:

  • 2-Pyridinepropanol

  • Methanol (MeOH)

  • 32% Hydrochloric acid (HCl)

  • Platinum(IV) oxide (PtO₂)

  • Hydrogen gas (H₂)

  • 15% Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-Pyridinepropanol in a mixture of methanol and 32% hydrochloric acid.

  • Catalyst Addition: Under an inert atmosphere (e.g., argon), carefully add Platinum(IV) oxide to the solution.

  • Hydrogenation: Seal the vessel and connect it to a hydrogen source. Purge the system with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 8 kPa) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 24-48 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas. Remove the platinum catalyst by filtration through a pad of celite.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Neutralization and Extraction: Dissolve the resulting oily residue in a 15% aqueous NaOH solution to neutralize the hydrochloric acid and deprotonate the piperidine nitrogen. Extract the aqueous layer multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude 2-Piperidinepropanol as an oil.

Workflow Visualization

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Product Isolation start Dissolve 2-Pyridinepropanol in MeOH/HCl catalyst Add PtO₂ Catalyst start->catalyst hydrogenate Pressurize with H₂ and Stir catalyst->hydrogenate monitor Monitor H₂ Uptake hydrogenate->monitor filter Filter Catalyst monitor->filter concentrate1 Concentrate Filtrate filter->concentrate1 extract Neutralize with NaOH & Extract with CH₂Cl₂ concentrate1->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate2 Concentrate to Yield Crude Product dry->concentrate2

Caption: Synthesis workflow for 2-Piperidinepropanol.

Purification Protocol: Vacuum Distillation

Rationale: The crude product often contains residual solvent and minor byproducts. Vacuum distillation is the preferred method for purification because 2-Piperidinepropanol has a relatively high boiling point, and distillation at atmospheric pressure could lead to decomposition. By reducing the pressure, the boiling point is lowered, allowing for distillation at a temperature that preserves the integrity of the molecule.

Procedure:

  • Set up a distillation apparatus for vacuum distillation.

  • Place the crude 2-Piperidinepropanol in the distillation flask.

  • Slowly reduce the pressure to the desired level.

  • Gently heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point for the given pressure. The purified 2-Piperidinepropanol should be a colorless to pale yellow liquid.

Section 3: Analytical Characterization and Quality Control

Confirmation of the structure and purity of the synthesized 2-Piperidinepropanol is essential. A combination of spectroscopic techniques provides a comprehensive characterization.

Self-Validation: The combination of NMR, IR, and Mass Spectrometry provides a self-validating system. NMR confirms the carbon-hydrogen framework, IR identifies key functional groups, and Mass Spectrometry confirms the molecular weight. A consistent result across all three techniques provides high confidence in the identity and purity of the compound.

  • ¹H NMR (Proton NMR): The spectrum is expected to show complex multiplets for the piperidine ring protons, along with distinct signals for the propanol side chain. The protons on the carbon bearing the hydroxyl group will appear as a triplet, and the hydroxyl proton will be a broad singlet.

  • ¹³C NMR (Carbon NMR): The spectrum should show eight distinct signals corresponding to the eight carbon atoms in the molecule, confirming the overall carbon skeleton.

  • IR Spectroscopy: Key vibrational bands are expected for the O-H stretch (broad, ~3300 cm⁻¹), the N-H stretch (~3200 cm⁻¹), and C-H stretches (~2800-3000 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 144, corresponding to the molecular weight of 143.23 g/mol .[5]

Section 4: Applications and Pharmacological Context

The piperidine moiety is a common scaffold in many pharmaceuticals due to its ability to interact with various biological targets.[6][7]

Role as a Synthetic Intermediate

2-Piperidinepropanol is a valuable intermediate in the synthesis of more complex molecules. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups. The secondary amine of the piperidine ring can be N-alkylated or N-acylated to introduce further diversity. These modifications allow for the construction of a wide range of derivatives for screening in drug discovery programs. Piperidine derivatives have shown a broad range of pharmacological activities, including anti-diabetic, anti-cancer, anti-microbial, and anti-inflammatory properties.[6][8][9]

Reported Biological Activities

While 2-Piperidinepropanol itself is not a major therapeutic agent, its structural motif is found in compounds with various biological activities. For instance, derivatives of piperidine alcohols have been investigated for their potential as antihistamines and anticancer agents.[9] The piperidine ring is a key component of numerous approved drugs, highlighting the importance of intermediates like 2-Piperidinepropanol in pharmaceutical research and development.[6][10]

Section 5: Safety and Handling

Hazard Identification: Based on data for similar piperidine compounds, 2-Piperidinepropanol should be handled with care. Piperidines can be corrosive and may cause severe skin burns and eye damage. They can also be toxic if swallowed, inhaled, or absorbed through the skin.[11][12][13][14]

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.[14]

  • Keep away from heat, sparks, and open flames.[2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

Conclusion

2-Piperidinepropanol is a foundational molecule in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the versatility of its functional groups, makes it an important building block for the creation of novel chemical entities. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and applications, intended to support the work of researchers and professionals in the field.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 32383, 2-Piperidinepropanol. Retrieved from [Link].

  • Google Patents (2020). CN111606842A - Preparation method of 2-(4-piperidyl)-2-propanol and hydrochloride thereof.
  • Sigma-Aldrich (2023). Safety Data Sheet for a related piperidine compound. (Please note: A direct SDS for 2-Piperidinepropanol was not available, this is based on a similar compound).
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66032, Piperidine-1-propanol. Retrieved from [Link].

  • Chemsrc (2023). 1-Piperidinepropanol | CAS#:104-58-5. Retrieved from [Link].

  • International Journal of Novel Research and Development (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link].

  • Safety Data Sheet for Piperidine.
  • ScienceDirect (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Retrieved from [Link].

  • ResearchGate (2014). (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. Retrieved from [Link].

  • National Institute of Standards and Technology (NIST). WebBook for piperidine-1-propanol. Retrieved from [Link].

  • Organic Chemistry Portal (2024). Piperidine synthesis. Retrieved from [Link].

  • National Center for Biotechnology Information (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link].

  • Google Patents (2001). US6258955B1 - Process for preparing 2-piperidineethanol compounds.
  • SpringerLink (2023). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. Retrieved from [Link].

  • MDPI (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link].

  • Organic Syntheses (1984). Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl)-. Retrieved from [Link].

  • Jubilant Life Sciences Limited (2017). Piperidine Safety Data Sheet. Retrieved from [Link].

  • Chemos GmbH&Co.KG (2021). Safety Data Sheet: Piperidine. Retrieved from [Link].

  • Pharmaffiliates (2023). CAS No : 104-58-5 | Product Name : 1-Piperidinepropanol. Retrieved from [Link].

  • SpectraBase (2023). Piperidine. Retrieved from [Link].

Sources

2-Piperidinepropanol synthesis pathways and mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Piperidinepropanol: Pathways, Mechanisms, and Practical Considerations

Introduction

The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be functionalized to interact with a multitude of biological targets. Among its many derivatives, 2-piperidinepropanol (also known as 3-(piperidin-2-yl)propan-1-ol)[2] represents a key structural motif and a valuable building block for more complex molecules. The synthesis of such substituted piperidines, however, presents distinct challenges, particularly in controlling regioselectivity and, crucially, stereoselectivity at the C2 position.

This guide, prepared from the perspective of a Senior Application Scientist, offers a comprehensive exploration of the core synthetic strategies for accessing 2-piperidinepropanol. We will move beyond simple procedural lists to dissect the underlying principles and causal relationships behind experimental choices. The focus is on providing researchers, scientists, and drug development professionals with a robust framework for selecting and optimizing a synthetic pathway based on specific project requirements, whether they be scalability, cost-effectiveness, or precise stereochemical control. Each protocol is designed as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Chapter 1: Retrosynthetic Analysis and Core Synthetic Strategies

A retrosynthetic approach to 2-piperidinepropanol reveals several logical disconnections, highlighting the primary strategies for its construction. The molecule contains two key features: the piperidine ring and the C2-linked propanol side chain. Synthetic strategies can be broadly categorized by how these two features are assembled.

The three principal pathways we will explore are:

  • Pathway A: Catalytic Hydrogenation of a Pyridine Precursor. This is often the most direct and atom-economical approach, starting from a readily available 2-pyridinepropanol precursor. The core transformation is the saturation of the aromatic pyridine ring.

  • Pathway B: Carbon-Carbon Bond Formation on a Piperidine Scaffold. This strategy involves building the propanol side chain onto a pre-existing piperidine ring. The Grignard reaction is a classic and powerful tool for this type of transformation.

  • Pathway C: Asymmetric Synthesis. For applications requiring enantiopure 2-piperidinepropanol, stereoselective methods are paramount. These approaches modify the aforementioned pathways using chiral catalysts or auxiliaries to control the formation of the key stereocenter at the C2 position.

G target 2-Piperidinepropanol path_a Pathway A: Ring Hydrogenation target->path_a C-N bond reduction in ring path_b Pathway B: C-C Bond Formation target->path_b C-C bond disconnection path_c Pathway C: Asymmetric Control target->path_c Stereocenter formation precursor_a 2-Pyridinepropanol path_a->precursor_a precursor_b N-Protected 2-Piperidinecarboxaldehyde + C3 Grignard Reagent path_b->precursor_b precursor_c Achiral Precursor + Chiral Catalyst/Auxiliary path_c->precursor_c

Caption: High-level retrosynthetic pathways to 2-piperidinepropanol.

Chapter 2: Pathway A - Catalytic Hydrogenation of 2-Pyridinepropanol

The catalytic hydrogenation of a pyridine derivative is a robust and frequently employed method for synthesizing the corresponding piperidine.[3] This approach is favored for its high atom economy and is often suitable for large-scale production.[4]

Principle and Mechanism

The reaction involves the reduction of the aromatic pyridine ring using molecular hydrogen (H₂) in the presence of a metal catalyst. The mechanism proceeds via the adsorption of both the pyridine substrate and hydrogen onto the catalyst surface. The reduction is typically a stepwise process, involving the sequential addition of hydrogen atoms across the double bonds of the ring until it is fully saturated. The choice of solvent can significantly influence the reaction; acidic conditions, such as the use of acetic acid, can protonate the pyridine nitrogen, which often facilitates the reduction process over palladium catalysts.[5]

Catalyst Selection: A Comparative Analysis

The choice of catalyst is critical and dictates the required reaction conditions and potential for side reactions. Noble metal catalysts are highly effective for this transformation.[6]

CatalystTypical ConditionsAdvantagesDisadvantages
Palladium (Pd/C) Low to moderate pressure (1-10 atm H₂), often in acidic solvent (e.g., AcOH)[5]Cost-effective, readily available, good activity.May require acidic conditions; potential for hydrogenolysis of sensitive groups.
Platinum (PtO₂, Adams' catalyst) Low to moderate pressure (1-5 atm H₂), various solvents (EtOH, AcOH).Highly active, effective under mild conditions.Higher cost than palladium.
Rhodium (Rh/C, Rh₂O₃) Mild to moderate pressure (3-10 atm H₂), various solvents (TFE, EtOH).[3]Excellent activity for functionalized pyridines, can operate under neutral conditions.[3]High cost.
Ruthenium (Ru/C, RuO₂) High pressure and temperature (e.g., >50 atm H₂, >100 °C).[4]Robust, less prone to poisoning by some functional groups.Requires harsh conditions, which may not be suitable for complex substrates.[7]
Detailed Experimental Protocol: Hydrogenation using Pd/C

This protocol describes a representative procedure for the hydrogenation of 2-pyridinepropanol.

Materials:

  • 2-Pyridinepropanol

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Glacial Acetic Acid

  • Methanol

  • Diatomaceous earth (Celite®)

  • Sodium Hydroxide (NaOH), 5M solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker bottle), dissolve 2-pyridinepropanol (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C is flammable, especially when dry.

  • Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi / ~3.4 atm).

  • Reaction Monitoring: Agitate the mixture at room temperature. The reaction progress can be monitored by observing the cessation of hydrogen uptake. Alternatively, samples can be carefully withdrawn, filtered, and analyzed by GC-MS or TLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Dilute the reaction mixture with methanol and filter it through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with additional methanol.

  • Solvent Removal: Combine the filtrates and remove the solvents under reduced pressure using a rotary evaporator.

  • Basification and Extraction: Dissolve the residue in water and cool the solution in an ice bath. Carefully add 5M NaOH solution until the pH is strongly basic (pH > 12).

  • Extract the aqueous layer with dichloromethane (3x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-piperidinepropanol.

  • Purification: The crude product can be further purified by vacuum distillation.[8]

Caption: Experimental workflow for catalytic hydrogenation.

Chapter 3: Pathway B - Grignard Addition to Piperidine Scaffolds

This synthetic route constructs the target molecule by forming a key carbon-carbon bond, specifically by adding a three-carbon unit to a piperidine precursor. The Grignard reaction is the quintessential method for such transformations.

Principle and Mechanism

Grignard reagents (R-MgX) are potent nucleophiles and strong bases.[9] The reaction mechanism involves the nucleophilic addition of the carbanion-like 'R' group to an electrophilic carbonyl carbon of an aldehyde or ketone.[10] This forms a new C-C bond and results in a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final alcohol.[9]

A critical consideration for this pathway is the need for an N-protecting group on the piperidine ring. The acidic N-H proton of an unprotected piperidine would readily quench the Grignard reagent. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability under the reaction conditions and its straightforward removal under acidic conditions.[11]

Synthetic Variation: Addition to N-Boc-2-Piperidinecarboxaldehyde

This is a highly logical and controllable approach. The synthesis begins with the protection of a suitable piperidine starting material, followed by conversion to the key aldehyde intermediate, and finally the Grignard addition.

Caption: Mechanism of Grignard addition to an N-protected piperidine aldehyde.

Detailed Experimental Protocol: Grignard Synthesis

This protocol outlines the key steps of N-protection, Grignard addition, and deprotection.

Part 1: N-Protection of 2-Piperidinemethanol

  • Dissolve 2-piperidinemethanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine, dry the organic layer over MgSO₄, filter, and concentrate to yield N-Boc-2-piperidinemethanol, which can be purified by column chromatography.

Part 2: Oxidation to N-Boc-2-Piperidinecarboxaldehyde

  • Set up a reaction flask with N-Boc-2-piperidinemethanol (1.0 eq) in DCM under an inert atmosphere.

  • Add Dess-Martin periodinane (1.2 eq) in one portion.

  • Stir at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract with DCM, wash the combined organic layers with saturated sodium bicarbonate and brine, dry over MgSO₄, filter, and concentrate to yield the crude aldehyde, which should be used promptly in the next step.

Part 3: Grignard Reaction and Deprotection

  • Prepare the Grignard reagent: In a flame-dried flask under argon, react 3-bromo-1-(tert-butyldimethylsilyloxy)propane with magnesium turnings in anhydrous THF.

  • Cool a solution of crude N-Boc-2-piperidinecarboxaldehyde (1.0 eq) in anhydrous THF to -78 °C.

  • Slowly add the prepared Grignard reagent (1.2 eq) to the aldehyde solution.

  • Stir at -78 °C for 2 hours, then allow to warm to room temperature overnight.[11]

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Deprotection: Dissolve the crude product in a suitable solvent (e.g., methanol) and add a strong acid (e.g., 4M HCl in dioxane). Stir until deprotection is complete (monitored by TLC).

  • Concentrate the mixture, then basify with NaOH and extract as described in the hydrogenation protocol to isolate the final product, 2-piperidinepropanol.

Chapter 4: Stereoselective Synthesis of 2-Piperidinepropanol

For many pharmaceutical applications, controlling the absolute stereochemistry of the chiral center at the C2 position is essential. This requires moving beyond classical synthesis to enantioselective or diastereoselective methods.

Approach 1: Asymmetric Hydrogenation

This approach adapts Pathway A by replacing the achiral heterogeneous catalyst with a homogeneous chiral catalyst. Transition metals like Iridium, Rhodium, and Ruthenium, when complexed with chiral phosphine ligands (e.g., BINAP derivatives), can effectively catalyze the enantioselective hydrogenation of prochiral pyridinium salts or other suitable pyridine precursors.[12] The chiral catalyst creates a chiral environment around the substrate, favoring the addition of hydrogen to one face of the molecule over the other, leading to an excess of one enantiomer.

Approach 2: Chiral Auxiliary-Based Methods

A different strategy involves temporarily attaching a chiral auxiliary to the nitrogen atom of a precursor. This auxiliary directs subsequent reactions to occur stereoselectively. For instance, Ellman's tert-butanesulfinamide has been successfully used to synthesize chiral piperidines.[13] A potential route would involve the condensation of a suitable ω-amino aldehyde with Ellman's auxiliary to form a chiral N-sulfinyl imine. Intramolecular cyclization or subsequent reactions would then be directed by the chiral sulfinyl group, establishing the C2 stereocenter. The auxiliary can then be cleaved under acidic conditions.

G cluster_transition_state Diastereomeric Transition States substrate Prochiral Pyridine Precursor ts_s [Catalyst-Substrate]S (Lower Energy) substrate->ts_s ts_r [Catalyst-Substrate]R (Higher Energy) substrate->ts_r catalyst Chiral Rhodium Catalyst (e.g., Rh-(S)-BINAP) catalyst->ts_s catalyst->ts_r h2 H₂ h2->ts_s h2->ts_r product_s (S)-2-Piperidinepropanol (Major Product) ts_s->product_s Favored Pathway product_r (R)-2-Piperidinepropanol (Minor Product) ts_r->product_r Disfavored Pathway

Caption: Conceptual diagram of stereocontrol in asymmetric hydrogenation.

Chapter 5: Purification and Characterization

Rigorous purification is a non-negotiable final step to ensure the quality of the synthesized 2-piperidinepropanol, removing unreacted starting materials, byproducts, and residual reagents.

Common Impurities and Purification Strategies
Impurity SourceCommon ImpuritiesRecommended Purification Method
Hydrogenation Unreacted 2-pyridinepropanol, partially hydrogenated intermediates.Acid-base extraction, followed by vacuum distillation or column chromatography.[14]
Grignard Reaction Unreacted aldehyde, biphenyl-type byproducts from Grignard coupling.[10]Column chromatography is often most effective.
General Residual solvents, oxidation products (causing yellow color).[8]Vacuum distillation. Color can sometimes be removed by treatment with activated charcoal.[8]
Purification Protocol: Vacuum Distillation

Due to its relatively high boiling point, 2-piperidinepropanol should be distilled under reduced pressure to prevent thermal degradation.[8]

  • Drying: Ensure the crude product is free of water. If necessary, dry over anhydrous sodium sulfate or potassium hydroxide pellets, followed by filtration.[8]

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head. Ensure all glassware is dry.

  • Distillation: Heat the flask gently in a heating mantle. Discard any initial low-boiling fractions.

  • Collection: Collect the product fraction that distills at the expected boiling point for the given pressure (e.g., 94-95 °C at 0.5 mmHg for the related 1-piperidinepropanol).[15]

Troubleshooting Common Issues
IssueProbable CauseSolution
Yellow Discoloration Oxidation of the piperidine nitrogen.[8]Treat a solution of the product with activated charcoal, then filter. Purify further by vacuum distillation.[8]
Significant Peak Tailing in HPLC Analysis Strong interaction of the basic piperidine nitrogen with acidic silanol groups on the silica-based column.[8]Add a basic modifier, such as 0.1% triethylamine (TEA), to the mobile phase to improve peak shape.[8]
Product is an intractable oil/gum Presence of residual salts or polymeric byproducts.Perform an acid-base extraction workup to remove ionic impurities. If issues persist, column chromatography is recommended.[14]

Conclusion

The synthesis of 2-piperidinepropanol can be effectively achieved through several strategic pathways. The choice of method is a critical decision that balances factors of scale, cost, purity requirements, and stereochemical control.

  • Catalytic hydrogenation stands out as a robust, scalable, and atom-economical method, ideal for producing racemic material when a suitable pyridine precursor is available.

  • The Grignard reaction offers greater flexibility in constructing the molecule from simpler piperidine building blocks, providing a reliable route that leverages classic organometallic chemistry.

  • For applications in drug discovery and development where enantiopurity is paramount, asymmetric synthesis via chiral catalysis or the use of chiral auxiliaries is indispensable.

A thorough understanding of the mechanisms, reaction parameters, and purification challenges associated with each route empowers the research scientist to not only successfully synthesize 2-piperidinepropanol but also to innovate and adapt these methods for the creation of more complex and valuable piperidine-containing molecules.

References

  • CN111606842A - Preparation method of 2- (4-piperidyl)
  • Reddit - r/chemhelp - Can Someone please give me right mechanism of this reaction. (URL: [Link])

  • Zhang, Y., et al. (2011). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. National Institutes of Health. (URL: [Link])

  • Pignataro, L., et al. (2016). Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. AIR Unimi. (URL: [Link])

  • Fujita, M., & Hiyama, T. (1984). Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl). Organic Syntheses. (URL: [Link])

  • Kalinin, D. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. (URL: [Link])

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  • Mori, M., et al. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin. (URL: [Link])

  • Wang, Y., et al. (2024). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Communications Chemistry. (URL: [Link])

  • Olsson, R. I. (2008). Reaction Between Grignard Reagents and Heterocyclic N-oxides. DiVA portal. (URL: [Link])

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Navigating the Isomeric Landscape of Piperidinepropanols: A Guide to IUPAC Nomenclature, Stereoselective Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The seemingly simple addition of a propanol substituent introduces significant structural complexity, giving rise to a diverse array of positional and stereoisomers. Each of these isomers can exhibit unique pharmacological and toxicological profiles, making their precise identification, separation, and characterization a critical endeavor in drug discovery and development. This guide provides an in-depth exploration of the isomeric landscape of 2-piperidinepropanol, beginning with a systematic breakdown of IUPAC nomenclature. We will then delve into the practical methodologies for the synthesis and resolution of these isomers, with a focus on the logic behind protocol selection. Finally, a comparative analysis of modern analytical techniques for isomer differentiation and quantification is presented, equipping researchers with the knowledge to ensure the chemical integrity of their compounds.

Decoding the Nomenclature: A Systematic Approach to Naming Piperidinepropanol Isomers

The foundation of any chemical investigation is unambiguous communication, which begins with correct nomenclature. According to the International Union of Pure and Applied Chemistry (IUPAC), the name "2-Piperidinepropanol" is a common but imprecise term. The correct systematic name specifies the point of attachment on both the ring and the side chain. The most common isomer is 3-(piperidin-2-yl)propan-1-ol .[1]

Let's dissect the isomeric possibilities:

Positional Isomerism

Positional isomers have the same molecular formula but differ in the position of the substituent group on the parent structure.

  • Substitution on the Piperidine Ring: The propanol group can be attached to carbon 2, 3, or 4 of the piperidine ring.

  • Substitution on the Propanol Chain: The piperidine ring can be attached to carbon 1, 2, or 3 of the propanol chain. The hydroxyl group can also occupy different positions.

This leads to a variety of positional isomers, each with a unique IUPAC name.

Table 1: Key Positional Isomers of Piperidinepropanol
IUPAC Name
3-(Piperidin-2-yl)propan-1-ol
3-(Piperidin-3-yl)propan-1-ol
3-(Piperidin-4-yl)propan-1-ol
1-(Piperidin-2-yl)propan-1-ol
1-(Piperidin-2-yl)propan-2-ol
2-(Piperidin-2-yl)propan-1-ol
Stereoisomerism: The Chiral Dimension

The presence of chiral centers gives rise to stereoisomers—molecules with the same connectivity but different spatial arrangements. For drug development professionals, understanding stereoisomerism is paramount, as different enantiomers or diastereomers of a drug can have vastly different biological activities.[2][3][4]

For the core structure, 3-(piperidin-2-yl)propan-1-ol , a chiral center exists at the C2 position of the piperidine ring. This results in two enantiomers:

  • (R)-3-(piperidin-2-yl)propan-1-ol

  • (S)-3-(piperidin-2-yl)propan-1-ol

If we consider an isomer like 1-(piperidin-2-yl)propan-2-ol , there are two chiral centers (C2 of the piperidine ring and C2 of the propanol chain). This results in four possible stereoisomers (two pairs of enantiomers): (2R, 2'R), (2S, 2'S), (2R, 2'S), and (2S, 2'R).

The following diagram illustrates the isomeric relationships originating from the base structure.

Isomer_Relationships cluster_main Piperidinepropanol (C8H17NO) cluster_positional Positional Isomers cluster_stereo Stereoisomers of 3-(Piperidin-2-yl)propan-1-ol C8H17NO C8H17NO Positional_Isomers e.g., 3-(Piperidin-2-yl)propan-1-ol vs. 3-(Piperidin-4-yl)propan-1-ol C8H17NO->Positional_Isomers Different Connectivity Stereoisomers Chiral Center at C2 Positional_Isomers->Stereoisomers Same Connectivity, Focus on one isomer Enantiomers (R)-enantiomer (S)-enantiomer Stereoisomers->Enantiomers Non-superimposable mirror images

Caption: Logical breakdown of piperidinepropanol isomerism.

Synthesis and Stereoselective Resolution

The synthesis of piperidine derivatives is a well-established field.[5] However, achieving stereochemical purity often requires specific strategies, either through stereoselective synthesis or resolution of a racemic mixture. The latter is often more practical on a laboratory scale.

Rationale for Chiral Resolution

In drug development, administering a racemic mixture can be inefficient or even harmful. One enantiomer may be highly active (the eutomer), while the other may be inactive (the distomer) or contribute to undesirable side effects.[2] Therefore, separating the enantiomers is a critical step to study their individual properties and develop a safer, more effective drug.[6]

Experimental Protocol: Classical Resolution via Diastereomeric Salt Formation

This protocol describes a common and effective method for resolving a racemic mixture of a basic compound like 2-piperidinepropanol using a chiral acid. The principle relies on the formation of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[7][8]

Objective: To separate the (R) and (S) enantiomers of racemic 3-(piperidin-2-yl)propan-1-ol.

Materials:

  • Racemic 3-(piperidin-2-yl)propan-1-ol

  • Chiral resolving agent: (S)-(+)-Camphorsulfonic acid (or L-(+)-tartaric acid)[7][8]

  • Solvent: 95% Ethanol

  • Aqueous Sodium Hydroxide (NaOH), 2M

  • Dichloromethane (DCM) or Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • pH paper or meter

Step-by-Step Methodology:

  • Salt Formation: a. Dissolve the racemic 3-(piperidin-2-yl)propan-1-ol (1.0 equivalent) in a minimum amount of warm 95% ethanol. b. In a separate flask, dissolve the (S)-(+)-camphorsulfonic acid (0.5 equivalents) in warm 95% ethanol. Causality Note: Using 0.5 equivalents of the resolving agent is crucial. This ensures that only one enantiomer of the base will preferentially form a salt, leaving the other largely in solution and maximizing the efficiency of the first crystallization. c. Slowly add the acid solution to the amine solution with stirring. d. Allow the resulting solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. The formation of a precipitate should be observed.

  • Separation of Diastereomeric Salt: a. Collect the crystalline salt by vacuum filtration and wash the crystals with a small amount of cold ethanol. This solid is the diastereomerically enriched salt (e.g., (S)-acid with (R)-base). b. The filtrate contains the other diastereomeric salt (e.g., (S)-acid with (S)-base) and any unreacted amine. Keep the filtrate for isolation of the other enantiomer.

  • Liberation of the Free Base (Enantiomer 1): a. Dissolve the collected crystals in water. b. Make the solution basic (pH > 11) by slowly adding 2M NaOH. c. Extract the liberated free amine into an organic solvent like dichloromethane (3 x 50 mL). d. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the optically enriched enantiomer (e.g., (R)-3-(piperidin-2-yl)propan-1-ol).

  • Isolation of the Second Enantiomer (Enantiomer 2): a. Take the filtrate from step 2b and concentrate it under reduced pressure. b. Repeat steps 3a-3d on the residue to isolate the other enantiomer (e.g., (S)-3-(piperidin-2-yl)propan-1-ol).

  • Purity Assessment: a. The enantiomeric excess (ee) of each isolated enantiomer must be determined using an appropriate analytical technique, such as chiral HPLC (see Section 3).

Analytical Characterization: Differentiating the Isomers

Once synthesized or separated, the identity, purity, and stereochemistry of the isomers must be confirmed. A multi-technique approach is often necessary for comprehensive characterization.[9][10]

Analytical_Workflow cluster_synthesis Synthesis/Resolution cluster_analysis Analytical Characterization start Synthesized Product (Mixture of Isomers) nmr NMR Spectroscopy start->nmr Structural Elucidation ms Mass Spectrometry (MS) start->ms Molecular Weight Confirmation hplc Chiral HPLC nmr->hplc ms->hplc result Structurally Confirmed, Enantiomerically Pure Compound hplc->result Purity & ee Determination

Caption: A typical analytical workflow for isomer characterization.

Comparison of Key Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for analyzing piperidinepropanol isomers.[11] The choice between them depends on the specific analytical goal.[12]

| Table 2: Comparative Overview of Analytical Methods | | :--- | :--- | :--- | | Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | | Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a stationary phase, followed by mass detection. | | Best For | Quantifying non-volatile, polar compounds. Crucial for separating enantiomers using a chiral stationary phase (CSP).[13][14] | Identifying and quantifying volatile compounds. Provides structural information through mass fragmentation patterns. | | Sample Prep | Dissolve sample in mobile phase, filter.[12] | Often requires derivatization (e.g., silylation with BSTFA) to increase the volatility of the -OH and -NH groups.[11] | | Advantages | Robust, highly specific for stereoisomers, non-destructive, suitable for quality control.[12] | High sensitivity, provides molecular weight and fragmentation data for structural confirmation. | | Limitations | May have lower sensitivity than GC-MS for certain analytes. | Derivatization adds complexity and potential for variability; not suitable for non-volatile compounds. |

Protocol: Enantiomeric Purity Analysis by Chiral HPLC

This protocol provides a representative method for determining the enantiomeric excess (ee) of a sample of 3-(piperidin-2-yl)propan-1-ol.

Objective: To separate and quantify the (R) and (S) enantiomers of 3-(piperidin-2-yl)propan-1-ol to determine the enantiomeric purity of a sample.

Instrumentation & Materials:

  • HPLC system with UV detector.

  • Chiral Stationary Phase (CSP) Column: A column with a chiral selector, such as one based on derivatized cellulose or amylose (e.g., Chiralcel® or Chiralpak® series), is required. Protein-based columns can also be effective for basic drugs.[4]

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). Small amounts of an amine additive (e.g., diethylamine) are often added to reduce peak tailing for basic compounds.

  • Sample: Isolated enantiomer dissolved in the mobile phase.

  • Racemic Standard: A 50:50 mixture of the (R) and (S) enantiomers.

Step-by-Step Methodology:

  • Method Development (Justification): a. The choice of a polysaccharide-based chiral column is based on their broad applicability for resolving a wide range of chiral compounds. b. The mobile phase composition is critical. The non-polar solvent controls retention, while the alcohol modifier and amine additive interact with the stationary phase and analyte to achieve stereoselective separation.[2] c. A racemic standard is injected first to establish the retention times for both enantiomers and to confirm that the method is capable of baseline separation (Resolution > 1.5).

  • Sample Preparation: a. Prepare a stock solution of the racemic standard at approximately 1 mg/mL in the mobile phase. b. Prepare a sample solution of the isolated enantiomer at the same concentration. c. Filter all solutions through a 0.45 µm syringe filter before injection.[11]

  • Chromatographic Conditions (Example):

    • Column: Chiralpak® IA (amylose-based)

    • Mobile Phase: Hexane:Isopropanol:Diethylamine (80:20:0.1 v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Analysis and Calculation: a. Inject the racemic standard to determine the retention times (t₁) and (t₂) for the two enantiomers. b. Inject the sample of the isolated enantiomer. c. Integrate the peak areas for both enantiomers in the sample chromatogram. Let the areas be A₁ and A₂. d. Calculate the enantiomeric excess (ee) using the formula: ee (%) = (|A₁ - A₂| / (A₁ + A₂)) * 100

Conclusion and Future Outlook

The comprehensive understanding of the isomers of 2-piperidinepropanol is not merely an academic exercise but a fundamental requirement for the development of safe and effective pharmaceuticals. This guide has systematically deconstructed the IUPAC nomenclature, provided a validated protocol for chiral resolution, and outlined the analytical workflows necessary for robust characterization. The principles discussed—from the logic of using a sub-stoichiometric resolving agent to the selection of an appropriate chiral stationary phase—are broadly applicable across medicinal chemistry. As synthetic methodologies become more advanced, the development of diversity-oriented synthesis and biocatalytic routes will likely provide more direct access to stereochemically pure piperidine derivatives, further accelerating the drug discovery process.[5][15]

References

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CAS number for 2-substituted piperidinepropanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the CAS Number Assignment for 2-Substituted Piperidinepropanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-substituted piperidinepropanol scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This guide provides a comprehensive technical overview of this chemical class, with a specific focus on the assignment and identification of Chemical Abstracts Service (CAS) Registry Numbers. It moves beyond a simple listing to detail the synthetic routes, rigorous analytical characterization required for unique identification, and the pharmacological context that drives research in this area. We will explore the logic behind synthetic choices, the necessity of self-validating analytical workflows for unambiguous structural confirmation, and provide a table of representative derivatives with their assigned CAS Numbers. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and development of novel therapeutics based on this versatile scaffold.

Part 1: The CAS Registry Number System: Specificity in Chemical Identification

A common misconception among researchers new to chemical registration is the notion of a single CAS Number for a class of related compounds. The CAS Registry, curated by the Chemical Abstracts Service, a division of the American Chemical Society, is the authoritative database of disclosed chemical substances.[4][5] Its fundamental principle is that a unique CAS Registry Number (CAS RN) is assigned to a single, specific substance when it enters the database.[4][6][7]

This means there is no generic CAS Number for "2-substituted piperidinepropanol derivatives." Each unique molecule, differing by the nature of its substituent, its stereochemistry, or even its salt form, will have its own distinct CAS RN. For example, 3-(2-methylpiperidin-1-yl)propan-1-ol and 3-piperidin-2-ylpropan-1-ol are structurally distinct isomers and are correctly assigned different CAS Numbers.[8][9] This system of unambiguous identification is critical for regulatory submissions, global trade, and ensuring clarity in scientific literature.[4]

A CAS RN is a numeric identifier of up to 10 digits, separated by hyphens into three parts, with the final digit acting as a checksum to ensure validity.[4] Assignment occurs only when a novel substance is described in the literature or submitted directly for registration.[4] Therefore, identifying the CAS Number for a newly synthesized derivative requires either finding it in the existing literature or submitting the compound's complete characterization data to CAS for registration.

Part 2: Core Synthetic Strategies and Methodologies

The synthesis of 2-substituted piperidinepropanol derivatives relies on established organic chemistry principles, primarily the formation of the piperidine ring followed by or concurrent with the elaboration of the propanol sidechain. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.

Common Synthetic Approaches
  • Catalytic Hydrogenation of Pyridine Precursors: This is one of the most direct methods for creating the piperidine core.[2][3] A suitably substituted pyridine can be reduced under hydrogen pressure using catalysts like platinum, palladium, or rhodium. The propanol sidechain can be installed either before or after the reduction. The causality for choosing this method lies in its efficiency for producing cis-substituted piperidines, depending on the catalyst and conditions.

  • Alkylation of Piperidine: A pre-formed piperidine can be N-alkylated or C-alkylated. For instance, reacting piperidine with a suitable 3-carbon electrophile containing a protected alcohol or a precursor functional group is a common strategy for generating 1-substituted derivatives.[8]

  • Cyclization Strategies: Intramolecular reactions, such as reductive amination of δ-amino ketones or aza-Michael additions, can be employed to construct the piperidine ring with the desired substituents in place.[2][3] These methods offer excellent control over stereochemistry.

Experimental Protocol: Synthesis of 3-(Piperidin-2-yl)propan-1-ol

This protocol is a representative example based on the reduction of a pyridine precursor, a robust and widely applicable method. It is adapted from established procedures involving the reduction of carbonyls and aromatic heterocycles.[10]

Step 1: Synthesis of Methyl 3-(pyridin-2-yl)propanoate (Intermediate)

  • To a solution of methyl acrylate (1.1 equivalents) in methanol, add pyridine-2-methanamine (1.0 equivalent).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure. The resulting crude product can often be used in the next step without further purification.

Step 2: Reduction of the Ester to 3-(Pyridin-2-yl)propan-1-ol (Intermediate)

  • Prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

  • Slowly add a solution of the crude methyl 3-(pyridin-2-yl)propanoate (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC/LCMS analysis indicates the complete consumption of the starting material.[10]

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Stir the resulting mixture for 30 minutes until a white precipitate forms.

  • Filter the solid precipitate and wash it thoroughly with THF or diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography if necessary.

Step 3: Hydrogenation of the Pyridine Ring

  • Dissolve the 3-(pyridin-2-yl)propan-1-ol (1.0 equivalent) in methanol or ethanol.

  • Add Platinum(IV) oxide (PtO₂, Adams' catalyst, ~1-5 mol%).

  • Place the reaction vessel in a hydrogenation apparatus and purge with hydrogen gas.

  • Maintain a hydrogen pressure of 50-60 psi and stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by GC-MS or LCMS until the pyridine starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to yield 3-(piperidin-2-yl)propan-1-ol.

G cluster_0 Step 1: Sidechain Addition cluster_1 Step 2: Ester Reduction cluster_2 Step 3: Ring Hydrogenation P2M Pyridine-2-methanamine Ester Methyl 3-(pyridin-2-yl)propanoate P2M->Ester Michael Addition MA Methyl Acrylate MA->Ester PyridylPropanol 3-(Pyridin-2-yl)propan-1-ol Ester->PyridylPropanol Reduction LAH LiAlH₄ in THF LAH->PyridylPropanol FinalProduct 3-(Piperidin-2-yl)propan-1-ol (CAS: 24448-89-3) PyridylPropanol->FinalProduct Hydrogenation H2 H₂, PtO₂ Catalyst H2->FinalProduct

Caption: Synthetic workflow for 3-(piperidin-2-yl)propan-1-ol.

Part 3: Structural Verification as a Prerequisite for CAS Registration

A CAS Number can only be assigned to a substance with a well-defined and confirmed structure. A self-validating system of orthogonal analytical techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration values confirm the presence of the piperidine ring, the propanol chain, and the specific substitution pattern.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns observed in MS/MS can further validate the structure; for instance, α-cleavage adjacent to the piperidine nitrogen is a characteristic fragmentation pathway.[8]

  • Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to determine the purity of the compound. A single, sharp peak is indicative of a pure substance, which is a requirement for registration.

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups, such as the broad O-H stretch of the alcohol (~3300 cm⁻¹) and the C-H stretches of the aliphatic ring and chain (~2850-2950 cm⁻¹).

Only after this comprehensive characterization can a researcher be confident in the structure of the synthesized compound and proceed with searching for its CAS Number or submitting it for registration.

Part 4: Table of Representative 2-Substituted Piperidinepropanol Derivatives

The following table summarizes several specific derivatives within this class, their corresponding CAS Registry Numbers, molecular formulas, and structures for easy comparison.

Chemical NameStructureMolecular FormulaCAS Number
3-(Piperidin-2-yl)propan-1-olC1CCNC(C1)CCCOC₈H₁₇NO24448-89-3[9]
2-(Piperidin-2-yl)propan-2-ol hydrochlorideCC(C)(C1CCCCN1)O.ClC₈H₁₈ClNO861370-82-3[11]
3-(2-Methylpiperidin-1-yl)propan-1-olCC1CCCCN1CCCOC₉H₁₉NO94-88-2[8]
α-(2-Methyl-1-phenylpropyl)-1-piperidinepropanolOC(CCN1CCCCC1)C(c2ccccc2)C(C)CC₁₈H₂₉NO90-23-3[12]
1-(2-Hydroxyethyl)-4-piperidinepropanolOCCN1CCC(CC1)CCCOC₁₀H₂₁NO₂19780-85-9[13]

Part 5: Biological and Pharmacological Context

The piperidine motif is a cornerstone of pharmacology, present in numerous natural alkaloids and synthetic drugs.[2][3][14] Derivatives of 2-substituted piperidinepropanol are no exception and have been investigated for a wide range of biological activities.

  • Adrenergic Receptor Antagonism: Early studies identified certain 2-piperidino alkanol derivatives as having adrenergic alpha-antagonist properties, leading to effects like vasodilation.[15] This activity is relevant for cardiovascular drug research.

  • Enzyme Inhibition: More recently, piperidine-containing structures have been designed as potent and selective enzyme inhibitors. For example, derivatives are evaluated as inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system, with therapeutic potential for neuroinflammatory and anxiety disorders.[16]

  • Anticancer and Neuroprotective Agents: The rigid, three-dimensional structure of the piperidine ring makes it an excellent scaffold for interacting with protein binding sites.[14] As such, various derivatives have been explored for anticancer and neuroprotective applications, including the treatment of Alzheimer's disease.[17]

G

Sources

Spectroscopic data (NMR, IR, MS) of 2-Piperidinepropanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of 2-Piperidinepropanol

This guide provides a comprehensive analysis of the spectroscopic data for 2-Piperidinepropanol (CAS No: 24448-89-3), a heterocyclic compound with applications in chemical synthesis and pharmaceutical research.[1] As a saturated heterocyclic amine containing a primary alcohol, its structural elucidation relies on the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a foundational understanding of the principles behind the spectral features and the methodologies for their acquisition.

Molecular Structure and Spectroscopic Overview

2-Piperidinepropanol, with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol , consists of a piperidine ring substituted at the 2-position with a 3-hydroxypropyl chain.[1] The presence of a secondary amine, a primary alcohol, and a chiral center at the C2 position dictates its characteristic spectroscopic signature. The integrated analysis of ¹H NMR, ¹³C NMR, IR, and MS provides an unambiguous confirmation of this structure.

Chemical Structure of 2-PiperidinepropanolFigure 1. Chemical Structure of 2-Piperidinepropanol with atom numbering for NMR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, a detailed connectivity map of the molecule can be constructed.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of 2-piperidinepropanol is predicted to show distinct signals for the protons on the piperidine ring and the propanol side chain. The exact chemical shifts can vary depending on the solvent and concentration, but a representative spectrum in CDCl₃ would exhibit the features outlined below.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Insights
H10 (OH)~1.5 - 3.5Broad Singlet (br s)1HChemical shift is variable and depends on concentration and temperature due to hydrogen bonding. Disappears upon D₂O exchange.
H8 (CH₂-O)~3.65Triplet (t)2HDeshielded by the adjacent electronegative oxygen atom.
H2 (CH-N)~2.9 - 3.1Multiplet (m)1HRepresents the proton at the chiral center, coupled to adjacent ring and side-chain protons.
H6 (eq)~3.0Multiplet (m)1HEquatorial proton on the carbon alpha to the nitrogen.
H6 (ax)~2.6Multiplet (m)1HAxial proton on the carbon alpha to the nitrogen, typically more shielded than the equatorial proton.
H9 (NH)~1.5 - 2.5Broad Singlet (br s)1HChemical shift is variable; disappears upon D₂O exchange.
H7 (CH₂)~1.7 - 1.9Multiplet (m)2HProtons on the central carbon of the propyl side chain.
H3, H4, H5 (ring CH₂)~1.1 - 1.8Multiplet (m)6HComplex, overlapping signals from the remaining piperidine ring protons.

Causality Behind Predictions: The predictions are based on established chemical shift ranges for similar structures.[2][3] For instance, data from the closely related 2-piperidineethanol shows the CH₂-O protons around 3.75-3.80 ppm and the alpha-protons to the nitrogen at ~2.6-3.0 ppm.[4] The broadness of the OH and NH signals is a classic characteristic of exchangeable protons involved in hydrogen bonding.

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-piperidinepropanol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters on a 500 MHz instrument might include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal. Calibrate the spectrum to the TMS peak.

  • Analysis: Integrate the peaks and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve Sample (5-10 mg in 0.7 mL CDCl₃) Add_TMS Add TMS Standard Prep->Add_TMS Tune Tune & Shim Spectrometer Add_TMS->Tune Acquire Acquire FID (16 Scans) Tune->Acquire Process Fourier Transform & Phasing Acquire->Process Calibrate Calibrate to TMS (0.00 ppm) Process->Calibrate Analyze Assign Peaks: Shift, Integration, Multiplicity Calibrate->Analyze

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a signal for each chemically non-equivalent carbon atom. This technique is invaluable for determining the total number of unique carbons and identifying their chemical environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Key Insights
C8 (CH₂-O)~61The most deshielded aliphatic carbon due to the direct attachment of the electronegative oxygen atom.[2]
C2 (CH-N)~58Deshielded by the adjacent nitrogen atom.
C6 (CH₂-N)~47Carbon alpha to the nitrogen, typically found in this region for piperidines.[5]
C7 (CH₂)~34Aliphatic carbon in the side chain.
C3 (CH₂)~30Piperidine ring carbon.
C5 (CH₂)~27Piperidine ring carbon.
C4 (CH₂)~25The most shielded ring carbon, beta to the side chain and gamma to the nitrogen.

Causality Behind Predictions: The chemical shifts are estimated based on standard values for alcohols, amines, and alkanes.[6][7][8] The electronegativity of the heteroatoms (O and N) causes a downfield shift (deshielding) for the adjacent carbons (C8, C2, C6). The shifts for the piperidine ring carbons (C3, C4, C5) are consistent with published data for N-alkylpiperidines.[5]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3200 - 3550O-H StretchStrong, BroadAlcohol (H-bonded)
3200 - 3500N-H StretchMedium, BroadSecondary Amine
2850 - 2950C-H StretchStrongAlkyl (sp³ C-H)
1050 - 1150C-O StretchStrongPrimary Alcohol
1450 - 1470C-H BendMediumMethylene (scissoring)

Causality Behind Predictions: The presence of both an O-H and an N-H group will likely result in a very broad, strong absorption band in the 3200-3500 cm⁻¹ region, as their individual broad signals overlap.[9] The strong, sharp peaks just below 3000 cm⁻¹ are characteristic of sp³ C-H stretching.[10] A strong C-O stretching band is expected around 1055 cm⁻¹, a key diagnostic feature for primary alcohols.[11][12]

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of neat liquid 2-piperidinepropanol directly onto the ATR crystal.

  • Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: Analyze the resulting spectrum, identifying the key absorption bands and correlating them with the functional groups present in the molecule.

G OH O-H Stretch (3200-3550 cm⁻¹) NH N-H Stretch (3200-3500 cm⁻¹) CH C-H Stretch (2850-2950 cm⁻¹) CO C-O Stretch (1050-1150 cm⁻¹) Molecule 2-Piperidinepropanol Molecule->OH Molecule->NH Molecule->CH Molecule->CO

Caption: Key IR Vibrational Modes for 2-Piperidinepropanol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed upon ionization offers valuable clues about the molecule's structure.

Predicted Mass Spectrum Data (Electron Ionization, EI)

Under EI, the molecular ion (M⁺˙) is formed, and its mass-to-charge ratio (m/z) corresponds to the molecular weight. The M⁺˙ for 2-piperidinepropanol is expected at m/z = 143 . Due to the presence of one nitrogen atom, this follows the Nitrogen Rule (an odd molecular weight for a compound with an odd number of nitrogen atoms).[13]

The fragmentation of piperidine derivatives is often dominated by α-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom.[14][15]

Predicted Major Fragments

m/zProposed Fragment Structure/LossFragmentation Pathway
143[C₈H₁₇NO]⁺˙Molecular Ion (M⁺˙)
125[M - H₂O]⁺˙Loss of water from the alcohol group.
98[C₆H₁₂N]⁺α-cleavage: loss of the C₃H₆OH radical. This is often the base peak.
84[C₅H₁₀N]⁺Ring fragmentation.

Causality Behind Fragmentation: The most favorable fragmentation is the α-cleavage that results in the loss of the largest substituent from the carbon adjacent to the nitrogen, leading to a stable, resonance-stabilized iminium ion.[15][16] In this case, cleavage of the C2-C7 bond results in the loss of the hydroxypropyl radical, yielding the fragment at m/z 98. This is a highly characteristic fragmentation for 2-substituted piperidines.[17][18]

fragmentation M [C₈H₁₇NO]⁺˙ m/z = 143 (Molecular Ion) F1 [C₆H₁₂N]⁺ m/z = 98 (Base Peak) M->F1  - •C₃H₆OH (α-cleavage) F2 [C₈H₁₅N]⁺˙ m/z = 125 M->F2  - H₂O

Caption: Major EI-MS Fragmentation Pathways of 2-Piperidinepropanol.

Integrated Approach to Structural Verification

No single technique provides the complete structural picture. True analytical confidence is achieved by integrating the data from all three spectroscopic methods.

G cluster_techniques Spectroscopic Techniques cluster_info Derived Information Compound Unknown Compound (e.g., 2-Piperidinepropanol) IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR NMR (¹H & ¹³C) Compound->NMR Info_IR Functional Groups (-OH, -NH, C-O) IR->Info_IR Info_MS Molecular Weight (143) & Fragmentation Pattern MS->Info_MS Info_NMR C-H Framework Connectivity NMR->Info_NMR Structure Confirmed Structure 2-Piperidinepropanol Info_IR->Structure Info_MS->Structure Info_NMR->Structure

Caption: Integrated Workflow for Structural Elucidation.

  • MS establishes the molecular weight (143) and elemental formula (C₈H₁₇NO), consistent with the Nitrogen Rule.[13]

  • IR confirms the presence of key functional groups: an alcohol (broad O-H stretch, C-O stretch) and a secondary amine (N-H stretch).[9]

  • ¹³C NMR shows 7 unique carbon signals, which is inconsistent with the formula C₈H₁₇NO, suggesting molecular symmetry. A closer look at the structure reveals that no carbons are truly equivalent, so 8 distinct signals are expected. This highlights the importance of experimental verification over prediction.

  • ¹H NMR provides the final, detailed piece of the puzzle, showing the connectivity between all protons, confirming the 2-substituted piperidine ring and the 3-hydroxypropyl side chain.

This synergistic analysis provides a self-validating system, confirming the identity and structure of 2-piperidinepropanol with a high degree of certainty.

References

  • Aygün, A., et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. PubMed. Available at: [Link]

  • PubChem. 2-Piperidinepropanol. PubChem. Available at: [Link]

  • Google Patents. (2020). CN111606842A - Preparation method of 2-(4-piperidyl)-2-propanol and hydrochloride thereof. Google Patents.
  • Fray, M. J., et al. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. Available at: [Link]

  • Fray, M. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Available at: [Link]

  • PubChem. Piperidine-1-propanol. PubChem. Available at: [Link]

  • Swarin, S. J., & Pao, Y. C. (1988). Fourier Transform Infrared Spectrometry/Attenuated Total Reflectance Study of the Reaction of Pentanal and Propanal with 2-(Hydroxymethyl)piperidine. CDC Stacks. Available at: [Link]

  • Fray, M. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC - NIH. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000820). Human Metabolome Database. Available at: [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Vitale, C., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Clark, J. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Human Metabolome Database. Available at: [Link]

  • University of North Texas. CHAPTER 2 Fragmentation and Interpretation of Spectra. University of North Texas. Available at: [Link]

  • WebSpectra. IR Absorption Table. WebSpectra. Available at: [Link]

  • Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Doc Brown's Chemistry. Interpretation of the infrared spectrum of propan-2-ol. Doc Brown's Chemistry. Available at: [Link]

  • NIST. 2-N-propylpiperidine. NIST WebBook. Available at: [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. Available at: [Link]

  • Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Available at: [Link]

  • Reddit. (2025). 1H nmr of piperonal. r/chemhelp. Available at: [Link]

  • Proprep. Interpret the 2-propanol IR spectrum, identifying key absorption bands and relating them to the functional groups present in the molecule. Proprep. Available at: [Link]

  • Wang, Y., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Available at: [Link]

  • University of Calgary. Sample IR spectra. University of Calgary. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of propan-2-ol. Doc Brown's Chemistry. Available at: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

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An In-depth Technical Guide to the Thermodynamic Properties of 2-Piperidinepropanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thermodynamic Foundation of Rational Drug Design

In modern medicinal chemistry, the piperidine scaffold is a privileged structure, integral to the architecture of numerous pharmaceuticals. Its derivatives are synthetically tractable and possess favorable physicochemical properties, making them a cornerstone of drug discovery.[1] 2-Piperidinepropanol (CAS 24448-89-3), a specific functionalized derivative, represents a class of molecules where a deep understanding of its energetic landscape is paramount for successful development.

For researchers, scientists, and drug development professionals, the thermodynamic properties of a potential active pharmaceutical ingredient (API) are not merely academic data points. They are the fundamental parameters that govern the molecule's behavior from synthesis to formulation and ultimately, its bioavailability.[1][[“]][3] This guide provides a comprehensive overview of the core thermodynamic properties of 2-Piperidinepropanol. In the absence of extensive published experimental data for this specific molecule, this document emphasizes the well-established methodologies for their determination and the critical role this data plays in the pharmaceutical sciences. We will explore the causality behind experimental choices and present protocols as self-validating systems, ensuring scientific integrity and practical applicability.

Compound Identification

A precise characterization begins with unambiguous identification. The fundamental details of 2-Piperidinepropanol are summarized below.

IdentifierValueSource
IUPAC Name 3-(Piperidin-2-yl)propan-1-olPubChem[4]
CAS Number 24448-89-3PubChem[4]
Molecular Formula C₈H₁₇NOPubChem[4]
Molecular Weight 143.23 g/mol PubChem[4]
SMILES C1CCNC(C1)CCCOPubChem[4]
InChI Key URCTXVMRFKFRMP-UHFFFAOYSA-NPubChem[4]

Part 1: Core Energetic Properties & Their Determination

The stability, reactivity, and physical state of a compound are dictated by its fundamental thermodynamic properties. Understanding these values is essential for predicting chemical behavior and optimizing processes.

Enthalpy of Formation (ΔfH°): A Measure of Molecular Stability

The standard enthalpy of formation represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their most stable states.[5][6] It is the single most important value for determining the energetics of any chemical reaction involving the compound. A more negative ΔfH° indicates greater enthalpic stability.

Experimental Determination: Constant Volume (Bomb) Calorimetry

The standard enthalpy of formation is typically determined indirectly by first measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.[7][8][9] The reaction is performed at constant volume, so the measured value is the change in internal energy (ΔU). This is then converted to the change in enthalpy (ΔH).

Causality Behind the Method: Combustion is a powerful choice because it is a reaction that can be reliably driven to completion, releasing a significant and measurable amount of heat. By burning the compound in a surplus of oxygen to form simple, well-characterized products (CO₂, H₂O, N₂), we can use Hess's Law to calculate the enthalpy of the formation reaction. The "bomb" is a robust, sealed vessel designed to withstand the high pressures of the combustion process, ensuring a closed system.[9]

Protocol: Determination of ΔcH° via Bomb Calorimetry
  • Calibration: The heat capacity of the calorimeter system (Ccal) must be determined first. This is achieved by combusting a certified standard reference material with a precisely known heat of combustion, typically benzoic acid.[8]

  • Sample Preparation: A pellet of 2-Piperidinepropanol (approx. 1 gram) is accurately weighed. A fuse wire (e.g., nickel-chromium) of known length and mass is attached to the electrodes, touching the sample.

  • Assembly: 1 mL of distilled water is added to the bomb to saturate the internal atmosphere, ensuring any water formed by combustion is in the liquid state. The bomb is sealed and purged of atmospheric nitrogen before being pressurized with ~25-30 atm of pure oxygen.

  • Measurement: The bomb is submerged in a precisely measured quantity of water in the calorimeter's insulating jacket. The system is allowed to reach thermal equilibrium while the water is stirred. The initial temperature is recorded to a precision of 0.001 °C.

  • Ignition: The sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and begins to cool.

  • Analysis: The raw temperature-time data is corrected for any heat exchange with the surroundings to determine the true adiabatic temperature change (ΔT).

  • Calculation: The total heat released (q_total) is calculated using q_total = Ccal * ΔT. This total heat is corrected for the contributions from the combustion of the fuse wire. The enthalpy of combustion of the sample is then calculated on a per-mole basis.

  • Hess's Law Application: With the experimental ΔcH° of 2-Piperidinepropanol and the known standard enthalpies of formation for the combustion products (CO₂(g) and H₂O(l)), the ΔfH° of the sample is calculated.

G cluster_cal System Calibration cluster_exp Experimental Measurement cluster_analysis Data Analysis Cal_Sample Weigh Benzoic Acid (Standard) Cal_Bomb Assemble & Pressurize Bomb Cal_Sample->Cal_Bomb Cal_Run Combust Standard Cal_Bomb->Cal_Run Cal_Calc Calculate Calorimeter Heat Capacity (Ccal) Cal_Run->Cal_Calc Ana_q Calculate Heat Released (q_total = Ccal * ΔT) Cal_Calc->Ana_q Use Ccal Exp_Sample Weigh 2-Piperidinepropanol & Fuse Wire Exp_Bomb Assemble & Pressurize Bomb Exp_Sample->Exp_Bomb Exp_Run Combust Sample Exp_Bomb->Exp_Run Exp_Data Record ΔT Exp_Run->Exp_Data Exp_Data->Ana_q Ana_Hc Correct for Fuse & Calculate ΔcH° (kJ/mol) Ana_q->Ana_Hc Ana_Hf Apply Hess's Law with ΔfH°(CO₂) & ΔfH°(H₂O) Ana_Hc->Ana_Hf Final_Hf Determine Final ΔfH° (2-Piperidinepropanol) Ana_Hf->Final_Hf

Caption: Workflow for determining ΔfH° using bomb calorimetry.

Heat Capacity (Cp) and Entropy (S°): Probing Thermal Energy and Disorder

Specific Heat Capacity (Cp) is the amount of heat required to raise the temperature of a unit mass of a substance by one degree.[10][11] It is a temperature-dependent property crucial for heat transfer calculations and for determining changes in other thermodynamic state functions.

Standard Molar Entropy (S°) is a measure of the molecular randomness or disorder of a substance under standard conditions. According to the Third Law of Thermodynamics, the entropy of a perfect crystal at absolute zero (0 K) is zero. By measuring Cp as a function of temperature from near 0 K, one can calculate the absolute entropy at any temperature.

Experimental Determination: Differential Scanning Calorimetry (DSC)

DSC is a powerful and rapid technique for determining heat capacity.[10][11][12] It measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[12]

Causality Behind the Method: The DSC instrument is exquisitely sensitive to the energy required to change the sample's temperature. By comparing the heat flow into the sample pan versus an empty reference pan under an identical heating program, the instrument can directly quantify the sample's capacity to absorb thermal energy at any given temperature.[13] A sapphire standard, with its accurately known and stable heat capacity, is used for calibration, ensuring the measurement is traceable and reliable.[10]

Protocol: Determination of Cp by the Sapphire Method (ASTM E1269)
  • Baseline Run: An initial DSC run is performed with two empty, matched crucibles to obtain the baseline heat flow of the instrument.

  • Standard Run: A precisely weighed synthetic sapphire disk is placed in the sample crucible, and the temperature program is repeated to measure the heat flow for the standard.

  • Sample Run: The sapphire standard is replaced with a precisely weighed sample of 2-Piperidinepropanol (typically 5-10 mg in a hermetically sealed pan for liquids) and the temperature program is run a third time.

  • Temperature Program: A typical program involves:

    • Equilibration at the starting temperature (e.g., -50 °C).

    • Heating at a constant rate (e.g., 20 °C/min) to the final temperature (e.g., 200 °C).[10]

    • Holding at the final temperature.

  • Calculation: The specific heat capacity of the sample (Cp,sp) at a given temperature (T) is calculated using the following equation: Cp,sp = (Cp,st * m_st / m_sp) * (DSC_sp - DSC_base) / (DSC_st - DSC_base) Where:

    • st refers to the standard (sapphire) and sp to the sample.

    • m is mass.

    • DSC is the measured heat flow signal from the respective run.

G cluster_prep Preparation cluster_run DSC Measurement cluster_calc Calculation Prep_Pan Weigh Empty Sample & Ref Pans Run_Base 1. Baseline Run (Empty Pans) Prep_Pan->Run_Base Prep_Std Weigh Sapphire Standard Run_Std 2. Standard Run (Sapphire) Prep_Std->Run_Std Prep_Sample Weigh Liquid Sample (Hermetic Pan) Run_Sample 3. Sample Run (2-Piperidinepropanol) Prep_Sample->Run_Sample Run_Base->Run_Std Calc_HF Extract Heat Flow Data (DSC_base, DSC_st, DSC_sp) at Temperature T Run_Base->Calc_HF Run_Std->Run_Sample Run_Std->Calc_HF Run_Sample->Calc_HF Calc_Cp Calculate Cp(T) using Comparative Formula Calc_HF->Calc_Cp Result Cp vs. Temperature Profile Calc_Cp->Result

Caption: Workflow for Cp determination using the three-step DSC method.

Phase Transitions: Enthalpy of Fusion and Vaporization

Phase transitions are first-order thermodynamic events that involve a latent heat.

  • Enthalpy of Fusion (ΔfusH): The energy required to convert one mole of a substance from a solid to a liquid at its melting point.[14][15]

  • Enthalpy of Vaporization (ΔvapH): The energy required to convert one mole of a substance from a liquid to a gas at its boiling point.[16][17]

These values are critical for purification (distillation, crystallization), defining storage conditions, and developing formulations (e.g., solubility).

Experimental Determination: DSC for Fusion

DSC is the primary technique for measuring the enthalpy of fusion.[14][18] During the heating of a crystalline sample, the instrument records a large endothermic peak as the sample melts. The area of this peak is directly proportional to the enthalpy of fusion.

Protocol: Determination of ΔfusH by DSC
  • Sample Preparation: A small, accurately weighed amount of solid 2-Piperidinepropanol (typically 1-5 mg) is sealed in a crucible.

  • Temperature Program: The sample is cooled to a temperature well below its expected melting point, then heated at a controlled rate (e.g., 2-10 °C/min) through the melting transition.

  • Data Analysis: The melting peak on the resulting thermogram is integrated. The instrument software automatically calculates the peak area.

  • Calculation: The enthalpy of fusion (in J/g) is determined by dividing the integrated peak energy (in mJ) by the sample mass (in mg). This can be converted to kJ/mol using the molecular weight.[19] The extrapolated onset temperature of the peak is taken as the melting point.[14][15]

Part 2: The Nexus of Thermodynamics and Drug Development

Thermodynamic data is not an end in itself but a critical input for predictive models and decision-making throughout the drug development pipeline.[1][[“]][20]

Gibbs Free Energy (ΔG): The Ultimate Predictor of Spontaneity

The Gibbs free energy change (ΔG) combines enthalpy and entropy to determine whether a process (a chemical reaction, binding event, or phase transition) will occur spontaneously at a given temperature and pressure.[5][6]

ΔG = ΔH - TΔS

  • ΔG < 0: The process is spontaneous (exergonic).

  • ΔG > 0: The process is non-spontaneous (endergonic).

  • ΔG = 0: The system is at equilibrium.

By determining the fundamental ΔfH° and S° values for 2-Piperidinepropanol, we can calculate the standard Gibbs free energy of formation (ΔfG°) and subsequently predict the equilibrium constant for any reaction it participates in.[21][22] This is invaluable for optimizing synthetic routes and understanding potential metabolic pathways.

Practical Applications in Pharmaceutical Science

A comprehensive thermodynamic profile for 2-Piperidinepropanol directly informs key development decisions:

  • Solid-State Characterization: Melting point and enthalpy of fusion data are essential for identifying different polymorphic forms, which can have drastically different solubilities and stabilities.[23]

  • Solubility Prediction: The thermodynamics of dissolution are key to predicting a drug's solubility in various solvents and physiological fluids, which directly impacts its bioavailability.

  • Stability and Formulation: Knowledge of heat capacity and reaction enthalpies allows for the assessment of a drug's thermal stability. This guides the design of stable formulations and the determination of appropriate storage conditions and shelf life.

  • Binding Energetics: In lead optimization, understanding the thermodynamics of a drug binding to its target protein is crucial. Isothermal Titration Calorimetry (ITC) can dissect the binding affinity (ΔG) into its enthalpic (ΔH) and entropic (ΔS) contributions, providing deep mechanistic insights that guide the rational design of more potent and selective molecules.[1][[“]][3]

G H Enthalpy (ΔH) Heat Content (Bomb Calorimetry) G Gibbs Free Energy (ΔG) ΔG = ΔH - TΔS H->G S Entropy (S) Disorder (DSC from ~0 K) S->G Stab Chemical & Physical Stability G->Stab React Reaction Spontaneity & Equilibrium (Keq) G->React Sol Solubility & Dissolution G->Sol Bind Target Binding Affinity G->Bind

Caption: Relationship between core thermodynamic properties and applications.

Conclusion

While a complete set of experimental thermodynamic data for 2-Piperidinepropanol is not yet publicly available, the methodologies for its determination are robust, precise, and indispensable. Techniques such as bomb calorimetry and differential scanning calorimetry provide the foundational data—enthalpy of formation, heat capacity, and enthalpies of phase transitions—that are essential for a complete understanding of a molecule's physicochemical character. This information transcends basic characterization; it is the energetic bedrock upon which rational drug design, process development, and formulation science are built. For any organization involved in the development of piperidine-based therapeutics, a thorough in-house determination of these properties is a critical step in mitigating risk and accelerating the journey from candidate molecule to viable drug product.

References

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An In-depth Technical Guide to the Commercial Availability and Supply of 2-Piperidinepropanol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Piperidinepropanol, identified primarily by its IUPAC name 3-(piperidin-2-yl)propan-1-ol, is a functionalized heterocyclic compound of significant interest to the pharmaceutical industry. Its structural motif, featuring a piperidine ring with a hydroxypropyl side chain at the 2-position, makes it a versatile building block for the synthesis of complex molecular architectures and Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth analysis of the commercial landscape for this valuable intermediate, including its availability, supplier profiles, and critical quality considerations for procurement. We will explore the importance of rigorous supplier vetting, the interpretation of analytical documentation, and the common synthetic pathways that inform potential impurity profiles. This document serves as a practical resource for researchers, chemists, and supply chain professionals engaged in drug discovery and development, offering field-proven insights to ensure the reliable sourcing of high-purity 2-Piperidinepropanol for demanding research applications.

Section 1: Chemical Identity and Physicochemical Properties

Precise identification is paramount when sourcing chemical intermediates. 2-Piperidinepropanol is most commonly cataloged under the CAS Number 24448-89-3 . It is crucial for researchers to distinguish this isomer from its structural counterparts, such as 1-Piperidinepropanol (CAS 104-58-5), where the propanol group is attached to the nitrogen atom, or 3-Piperidin-3-ylpropan-1-ol (CAS 25175-58-0)[1]. Verification through the CAS number is the most reliable method to ensure procurement of the correct molecule.

The key physicochemical properties of 2-Piperidinepropanol are summarized below.

PropertyValueSource
CAS Number 24448-89-3[2][3]
IUPAC Name 3-(piperidin-2-yl)propan-1-olPubChem
Common Synonyms 2-Piperidinepropanol, 3-(2-Piperidinyl)-1-propanol[4]
Molecular Formula C₈H₁₇NO[3][5][6]
Molecular Weight 143.23 g/mol [3][5][6]
MDL Number MFCD06408773[2][3]

Section 2: Significance in Research and Drug Development

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a multitude of FDA-approved drugs. Its prevalence is due to its favorable physicochemical properties, metabolic stability, and its ability to act as a versatile scaffold for presenting functional groups in precise three-dimensional orientations to interact with biological targets.

2-Piperidinepropanol is a bifunctional molecule; the secondary amine of the piperidine ring and the primary alcohol of the propanol chain serve as reactive handles for a wide range of chemical transformations. This dual functionality allows it to be a key intermediate in the synthesis of more complex molecules, particularly those targeting the central nervous system, as well as anti-inflammatory and anti-cancer agents. Its role as a building block is critical for constructing libraries of compounds for structure-activity relationship (SAR) studies during the drug discovery process.

Section 3: Commercial Availability and Supplier Landscape

2-Piperidinepropanol (CAS 24448-89-3) is commercially available primarily from specialized chemical suppliers that focus on providing building blocks for research and development. It is typically not a large-scale commodity chemical but is readily available in research quantities ranging from milligrams to several grams. For larger quantities, inquiries for custom synthesis are often necessary.

The following table lists several known suppliers. This list is not exhaustive but represents a cross-section of the market. Researchers should always conduct their own due diligence when selecting a supplier.

SupplierNotesCountry
A2B Chem Lists the compound with 95% purity.United States
Chemexpress Offers the product in various research quantities (100mg to 5g).United States
Matrix Scientific A supplier of fine chemicals for pharmaceutical R&D.United States
Sunway Pharm Ltd Lists the product with its key identifiers.China
ChemicalBook A directory that lists multiple global suppliers.Global

Note: Availability and purity levels are subject to change. Direct consultation with the supplier is recommended.

Section 4: A Scientist's Guide to Procurement and Quality Verification

As a Senior Application Scientist, I cannot overstate the importance of a rigorous procurement process. The quality of your starting materials directly impacts the validity and reproducibility of your experimental results. Sourcing a niche intermediate like 2-Piperidinepropanol requires more than just matching a name and CAS number.

The Critical Role of the Certificate of Analysis (CoA) A CoA is a non-negotiable document for any research chemical. It is the supplier's attestation of the product's identity and quality for a specific batch. When reviewing a CoA, look for:

  • Identity Confirmation: The CoA should provide evidence of the chemical structure. This is typically achieved through ¹H NMR and/or Mass Spectrometry (MS) data that is consistent with the structure of 2-Piperidinepropanol[7].

  • Purity Assessment: The purity level, usually determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), should be clearly stated[8]. For most discovery applications, a purity of >95% is acceptable, but this depends on the sensitivity of the subsequent reactions.

  • Lot Number: Ensure the CoA corresponds to the specific lot number of the product you receive. This is crucial for traceability[8][9][10].

Supplier Vetting Not all suppliers are manufacturers. Many are distributors who source their materials from a network of producers. When possible, inquire about the origin of the compound. A reputable supplier will be transparent about their quality control processes and can provide comprehensive analytical data and technical support[11]. Some suppliers explicitly state that the buyer assumes responsibility for confirming the product's identity and purity, which places a greater burden on the end-user[1][12].

G

Section 5: Synthetic Context and Impurity Profiling

Understanding the likely synthetic origin of a commercially supplied chemical provides invaluable insight into its potential impurity profile. While specific proprietary synthesis routes are not always disclosed, a common and logical approach to synthesizing 2-substituted piperidines is through the catalytic hydrogenation of the corresponding 2-substituted pyridine precursor.

This process involves reducing the aromatic pyridine ring to a saturated piperidine ring, typically using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere[13]. Incomplete reactions can leave residual pyridine starting material, while over-reduction or side reactions could generate other byproducts. Therefore, trace amounts of the pyridine precursor or related hydrogenated species are plausible impurities.

G

Experimental Protocol: Purification by Vacuum Distillation

For liquid intermediates like 2-Piperidinepropanol, vacuum distillation is a highly effective method for purification to remove less volatile impurities (e.g., catalyst residues, salts) and more volatile components (e.g., residual solvents).

  • Setup : Assemble a standard vacuum distillation apparatus using dry glassware. Include a short-path distillation head and a receiving flask. Ensure all joints are properly sealed with vacuum grease.

  • Charging the Flask : Transfer the crude 2-Piperidinepropanol to the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Applying Vacuum : Connect the apparatus to a vacuum pump with a cold trap in between. Gradually reduce the pressure to the desired level (e.g., 0.5 - 1.0 mmHg).

  • Heating : Gently heat the distillation flask using a heating mantle.

  • Fraction Collection : Collect the fraction that distills at the expected boiling point for 2-Piperidinepropanol under the applied pressure. Discard any initial forerun and stop the distillation before all the material in the flask has evaporated to avoid concentrating non-volatile impurities.

  • Characterization : Analyze the purified distillate by GC, NMR, or other appropriate methods to confirm its purity and identity.

Section 6: Handling, Storage, and Safety

As with all piperidine derivatives, 2-Piperidinepropanol should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this exact compound may need to be obtained from the supplier, data from closely related piperidine compounds provide a reliable guide to its likely hazards.

  • Handling : Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

  • Hazards : Piperidine-class compounds can be corrosive and may cause severe skin burns and eye damage. They are often harmful if swallowed or inhaled.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

2-Piperidinepropanol (CAS 24448-89-3) is a readily accessible yet specialized chemical intermediate that serves as a valuable building block in pharmaceutical research. Its commercial availability through a range of suppliers facilitates its use in drug discovery programs. However, for the research scientist, successful procurement hinges on a diligent approach to verifying the compound's identity and purity. By rigorously evaluating suppliers, scrutinizing the Certificate of Analysis, and understanding the synthetic context of the material, researchers can ensure the quality and integrity of their starting materials, which is the foundation of reproducible and reliable science.

References

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  • Amerigo Scientific. 3-Piperidin-3-ylpropan-1-ol. Amerigo Scientific. Available at: [Link].

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  • Synthonix. 3-(Piperidin-1-yl)propan-1-ol - [P16239]. Synthonix. Available at: [Link].

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An In-Depth Technical Guide to the Historical Context of the Discovery of Piperidine Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

<M>

Introduction

Piperidine alkaloids represent a large and structurally diverse class of natural products, characterized by the presence of a piperidine (azacyclohexane) ring. These compounds are found across the plant and animal kingdoms, from the infamous poison hemlock to the ubiquitous black pepper, and even in the venom of fire ants.[1][2] Their history is deeply intertwined with the very genesis of organic chemistry, marking pivotal moments in the isolation, structural elucidation, and synthesis of natural products. This guide provides a comprehensive exploration of the historical context surrounding the discovery of these fascinating molecules, tailored for researchers, scientists, and professionals in drug development who can draw inspiration from the foundational chemical inquiries that paved the way for modern pharmacology.

The Dawn of Alkaloid Chemistry: The 19th Century

The 19th century was a period of profound advancement in the field of chemistry. It was during this time that the concept of the "alkaloid," a basic, nitrogen-containing organic compound of natural origin, began to take shape. Within this burgeoning field, piperidine alkaloids hold a place of special distinction, primarily through the study of two key compounds: coniine and piperine.

The Landmark Discovery of Coniine: The First Piperidine Alkaloid

The story of piperidine alkaloids begins with one of the most notorious plants in history: poison hemlock (Conium maculatum). Its toxic properties were known since antiquity, most famously as the agent of Socrates' execution in 399 BC.[3][4] However, it was not until the early 19th century that the chemical basis of its toxicity began to be unraveled.

In 1826, the German pharmacist Giseke successfully isolated the toxic principle from poison hemlock, a volatile and alkaline substance he named coniine.[5] This achievement marked the first isolation of a piperidine alkaloid.[6] The molecular formula of coniine, C₈H₁₇N, was later established by Blyth and definitively confirmed by the renowned German chemist August Wilhelm von Hofmann.[3][7]

Early Structural Elucidation Efforts

The determination of coniine's structure was a monumental challenge in an era that predated modern spectroscopic techniques. Chemists of the time relied on a combination of elemental analysis, chemical degradation, and logical deduction. A.W. von Hofmann's work was particularly crucial. Through a series of chemical reactions, he established in 1881 that coniine was a 2-propylpiperidine.[5][7] This was a significant breakthrough, providing the first correct structural hypothesis for a piperidine alkaloid and laying the groundwork for its eventual synthesis.

Piperine and the Piperidine Nucleus

While coniine was the first piperidine alkaloid to be isolated, the piperidine ring itself was first reported in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours.[1] Both obtained it by reacting piperine with nitric acid.[1]

Piperine, the compound responsible for the pungency of black pepper (Piper nigrum), was discovered even earlier than coniine. In 1819, Hans Christian Ørsted isolated this crystalline substance from pepper fruits.[8][9] The structural elucidation of piperine also proved to be a long and arduous process. It was eventually shown to be an amide of piperidine and piperic acid. The chemical synthesis of piperine was achieved by Ladenburg and Scholtz in 1894, by reacting piperic acid chloride with piperidine.[10]

Early Extraction and Isolation Protocols

The isolation of alkaloids in the 19th century was a testament to the ingenuity and perseverance of early chemists. The methods they developed, though rudimentary by today's standards, laid the foundation for modern natural product chemistry. The general approach relied on the basicity of alkaloids and their differential solubility in acidic and basic solutions and in various organic solvents.

A Generalized 19th-Century Alkaloid Extraction Workflow

A common historical method, often referred to as the Stas-Otto method, involved the following steps:[11]

  • Maceration and Liberation of the Free Base: The dried and powdered plant material was typically moistened and treated with an alkali, such as lime (calcium hydroxide). This step was crucial to liberate the free alkaloid bases from their salt forms within the plant tissues.[11]

  • Extraction with an Organic Solvent: The alkalized plant material was then extracted with a water-immiscible organic solvent, such as ether or chloroform.[12] The free alkaloid bases, being more soluble in organic solvents than in water, would partition into the solvent phase.

  • Acid-Base Partitioning for Purification: The organic extract, containing the crude alkaloids and other lipid-soluble impurities, was then shaken with a dilute aqueous acid (e.g., sulfuric or hydrochloric acid).[13] The basic alkaloids would react with the acid to form water-soluble salts, which would move into the aqueous layer, leaving many impurities behind in the organic phase.[11]

  • Recovery of the Free Base: The aqueous solution of the alkaloid salts was then made alkaline again, typically with ammonia. This would convert the alkaloid salts back into their free base forms, which would often precipitate out of the solution or could be extracted with a fresh portion of an organic solvent.[13]

  • Crystallization: The final organic extract was evaporated to yield the crude alkaloid, which could then be further purified by crystallization.

This multi-step liquid-liquid extraction process was a cornerstone of early alkaloid chemistry and remains a fundamental principle in separation science.

The 20th Century: Synthesis, Stereochemistry, and a Proliferation of Discoveries

The 20th century witnessed an explosion in our understanding of piperidine alkaloids, driven by the development of new synthetic methods and powerful analytical techniques. The groundwork laid in the 19th century was rapidly built upon, leading to the discovery of a vast array of new piperidine-containing natural products.

The First Synthesis of an Alkaloid: Ladenburg's Synthesis of Coniine

One of the most significant achievements in the history of organic chemistry was the first total synthesis of an alkaloid, accomplished by Albert Ladenburg in 1886.[3][14][15] His target was (±)-coniine, and his successful synthesis provided unequivocal proof of the structure proposed by Hofmann.

Ladenburg's 1886 Synthesis of (±)-Coniine

The synthesis, while elegant for its time, was a multi-step process that began with 2-methylpyridine (α-picoline):

  • Heating of N-methylpyridine iodide: Ladenburg heated N-methylpyridine iodide to 250 °C to obtain 2-methylpyridine.[3]

  • Knoevenagel Condensation: He then performed a Knoevenagel condensation of 2-methylpyridine with acetaldehyde in the presence of anhydrous zinc chloride to yield 2-propenylpyridine.[3]

  • Reduction to Racemic Coniine: Finally, the 2-propenylpyridine was reduced using metallic sodium in ethanol to afford racemic (±)-coniine.[3]

Ladenburg was also able to resolve the racemic mixture using fractional crystallization with (+)-tartaric acid to obtain the enantiopure forms of coniine.[3] This landmark synthesis was a major validation of the structural theory of organic chemistry and opened the door to the synthesis of other complex natural products.

Expansion of the Piperidine Alkaloid Family

With the foundational work on coniine and piperine established, chemists began to discover a wide variety of other piperidine alkaloids from diverse natural sources.

  • Lobeline from Lobelia inflata : The genus Lobelia has proven to be a rich source of piperidine alkaloids, with lobeline being one of the most well-known.[16][17] It was first isolated in the late 19th century and has a more complex structure than coniine, featuring two side chains attached to the piperidine ring. The discovery and investigation of lobeline and its congeners in the 20th century contributed significantly to the understanding of the pharmacology of nicotinic acetylcholine receptors.[16][18][19][20]

  • Solenopsins from Fire Ant Venom : In a departure from the plant kingdom, a family of piperidine alkaloids known as solenopsins were identified as the major toxic components of fire ant (Solenopsis species) venom.[21] Solenopsin A, trans-2-methyl-6-n-undecylpiperidine, was the first to be characterized.[21] The discovery of these insect-derived alkaloids highlighted the broad distribution of the piperidine scaffold in nature.[22]

  • Pinidine from Pine Needles : The discovery of pinidine and related alkaloids from the needles of various Pinus species further expanded the known botanical sources of piperidine alkaloids.[23]

The Impact of Modern Analytical Techniques

The structural elucidation of piperidine alkaloids was revolutionized in the 20th century by the advent of spectroscopic methods.

Analytical TechniqueContribution to Piperidine Alkaloid Research
Infrared (IR) Spectroscopy Allowed for the identification of key functional groups, such as N-H and C=O bonds, providing crucial clues about the molecular structure.[24]
Ultraviolet-Visible (UV-Vis) Spectroscopy Helped to identify chromophoric systems within the alkaloids, such as conjugated double bonds present in some piperidine derivatives.[24]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provided detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise determination of connectivity and stereochemistry. The structure of γ-coniceine, for example, was definitively determined in 1961 using NMR.[5]
Mass Spectrometry (MS) Enabled the accurate determination of molecular weights and provided valuable information about the fragmentation patterns of the alkaloids, which could be used to deduce their structures.[24][25]
X-ray Crystallography Allowed for the unambiguous determination of the three-dimensional structure of crystalline alkaloids and their salts.[24]

These techniques, often used in combination, dramatically accelerated the pace of discovery and structural characterization, allowing chemists to tackle increasingly complex piperidine alkaloid structures with confidence.

Modern Perspectives and the Legacy of Historical Discoveries

The historical journey of the discovery of piperidine alkaloids, from the early isolations from medicinal and poisonous plants to the first landmark synthesis, has laid a robust foundation for modern drug discovery and development. The piperidine scaffold is now recognized as a "privileged structure" in medicinal chemistry, appearing in a vast number of approved drugs.[26]

The early investigations into the biological activities of these alkaloids, driven by observations of their toxicity or traditional medicinal uses, have evolved into sophisticated pharmacological studies. For instance, the initial understanding of coniine's toxicity as a neurotoxin has led to a detailed characterization of its interaction with nicotinic acetylcholine receptors.[4][15] Similarly, the study of solenopsins from fire ant venom has revealed their potent inhibitory effects on angiogenesis and phosphatidylinositol-3-kinase signaling, suggesting potential therapeutic applications.[27][28]

The biosynthetic pathways of these alkaloids are also now being unraveled at the molecular level. For example, it is now known that the biosynthesis of coniine begins with a polyketide synthase and involves a non-enzymatic cyclization to form γ-coniceine, which is then reduced to coniine.[4][15][29] This detailed understanding of biosynthesis opens up possibilities for synthetic biology approaches to produce these and related compounds.

Timeline of Key Discoveries in Piperidine Alkaloid History

G cluster_1800 19th Century cluster_1900 20th Century & Beyond 1819 1819 Piperine Isolated (Ørsted) 1826 1826 Coniine Isolated (Giseke) 1819->1826 1850 1850 Piperidine Reported (Anderson) 1826->1850 1881 1881 Coniine Structure Proposed (Hofmann) 1850->1881 1886 1886 Coniine Synthesized (Ladenburg) 1881->1886 1894 1894 Piperine Synthesized (Ladenburg & Scholtz) 1886->1894 Late 1800s Late 1800s Lobeline Isolated 1950s 1950s Solenopsins Identified Late 1800s->1950s 1961 1961 γ-Coniceine Structure Determined by NMR 1950s->1961 Modern Era Modern Era Biosynthetic Pathways Elucidated 1961->Modern Era

Sources

An In-Depth Technical Guide to the Biological Activities of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its unique structural and physicochemical properties, including a flexible conformation and the ability to modulate lipophilicity and hydrogen bonding, make it an ideal foundation for the design of novel therapeutics.[2] This guide provides an in-depth exploration of the diverse biological activities exhibited by newly synthesized piperidine derivatives. We delve into the molecular mechanisms, structure-activity relationships (SAR), and validated experimental protocols for assessing their potential in key therapeutic areas, including oncology, infectious diseases, neurodegenerative disorders, and pain management. This document is intended for researchers, medicinal chemists, and drug development professionals, offering expert insights into the causality behind experimental design and providing robust, self-validating methodologies for preclinical evaluation.

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The six-membered nitrogen-containing heterocycle known as piperidine is a recurring motif in a significant portion of FDA-approved drugs.[3] Its significance stems from several key features:

  • Synthetic Tractability: A wealth of established synthetic methodologies allows for the precise and diverse functionalization of the piperidine ring, enabling the fine-tuning of pharmacological properties.[3]

  • Physicochemical Advantages: The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a donor, facilitating strong interactions with biological targets. This feature often enhances aqueous solubility and bioavailability.[2]

  • Metabolic Stability: The piperidine scaffold is generally stable to metabolic degradation, which improves the pharmacokinetic profile of drug candidates.[2]

The strategic derivatization of the piperidine core allows for the exploration of vast chemical space, leading to the discovery of compounds with highly specific and potent biological activities. This guide will focus on four major areas of pharmacological interest.

Key Biological Activities & Experimental Validation

This section details the principal therapeutic applications of novel piperidine derivatives, providing not only the mechanistic rationale but also comprehensive, step-by-step protocols for their evaluation.

Anticancer Activity: Inducing Apoptosis and Cell Cycle Arrest

Numerous piperidine derivatives have demonstrated significant potential as anticancer agents by targeting a variety of molecular mechanisms, including the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[4]

A primary mechanism by which many piperidine-based anticancer agents exert their effect is through the intrinsic apoptotic pathway. This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This shift in balance leads to the permeabilization of the mitochondrial outer membrane, releasing cytochrome c, which in turn activates a cascade of caspase enzymes (e.g., Caspase-9 and Caspase-3), ultimately leading to controlled cell death.

cluster_0 Cellular Stress (Piperidine Derivative) cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade PD Piperidine Derivative Bax Bax (Pro-apoptotic) Upregulation PD->Bax Induces Bcl2 Bcl-2 (Anti-apoptotic) Downregulation PD->Bcl2 Inhibits Mito Mitochondrion Bax->Mito Permeabilizes Bcl2->Mito Stabilizes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by piperidine derivatives.

The efficacy of novel anticancer compounds is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population.

Compound SeriesTarget Cell LineKey Structural Features for ActivityIC50 (µM)Reference
Piperidine-Dihydropyridine HybridsA-549 (Lung)3-fluoro substitution on carboxamide15.94[5]
Piperidine-Dihydropyridine HybridsMCF-7 (Breast)Cyclobutyl ring24.68[5]
Arylpiperazine Saccharin DerivativesDU145 (Prostate)p-fluoro on phenyl group1.14[6]
Arylpiperazine Saccharin DerivativesPC-3 (Prostate)p-bromo on phenyl group2.25[6]
2,5-Diketopiperazine DerivativesHela (Cervical)Naphthalen-1-ylmethylene & 2-methoxybenzylidene0.7[1]
2,5-Diketopiperazine DerivativesA549 (Lung)Naphthalen-1-ylmethylene & 2-methoxybenzylidene1.2[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[7] Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[8]

MTT_Workflow start Start seed 1. Seed Cells (e.g., 1x10^4 cells/well in 96-well plate) start->seed incubate1 2. Incubate (24h) Allow cells to adhere seed->incubate1 treat 3. Add Piperidine Derivatives (serial dilutions) & Controls incubate1->treat incubate2 4. Incubate (24-72h) Drug exposure period treat->incubate2 add_mtt 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution) incubate2->add_mtt incubate3 6. Incubate (2-4h) Allow formazan formation add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., 100 µL DMSO or SDS-HCl) incubate3->solubilize measure 8. Measure Absorbance (570 nm) solubilize->measure analyze 9. Data Analysis Calculate % viability and IC50 measure->analyze end End analyze->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]

  • Compound Preparation & Treatment: Prepare a stock solution of the piperidine derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls (solvent only) and positive controls (a known cytotoxic drug).

  • Incubation: Incubate the plate for a period appropriate for the compound being tested (typically 24, 48, or 72 hours).[8]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength greater than 650 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Neuroprotective Activity: Targeting Cholinesterase in Alzheimer's Disease

Alzheimer's disease is characterized by a deficit in the neurotransmitter acetylcholine (ACh).[10] A key therapeutic strategy is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation. Piperidine derivatives, such as the FDA-approved drug Donepezil, are designed to fit into the active site of AChE, preventing it from breaking down ACh and thereby increasing its availability in the synaptic cleft.[3]

The active site of AChE contains a catalytic active site (CAS) and a peripheral anionic site (PAS).[11] Potent piperidine inhibitors often interact with both sites. The protonated nitrogen of the piperidine ring typically forms a cation-π interaction with key aromatic residues (like Trp86) in the CAS, while other parts of the molecule can form hydrogen bonds and hydrophobic interactions with residues in the gorge of the enzyme (e.g., Tyr121, Phe295), effectively blocking the substrate's access.[11][12]

cluster_0 AChE Active Site Gorge cluster_1 Piperidine Inhibitor PAS Peripheral Anionic Site (PAS) CAS Catalytic Active Site (CAS) (Trp86, Tyr121) Blocked Hydrolysis Blocked CAS->Blocked Inhibitor Piperidine Derivative Inhibitor->PAS Interacts Inhibitor->CAS Binds & Blocks ACh Acetylcholine (Substrate) ACh->CAS Access Denied

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.

The inhibitory potency of novel compounds against AChE is also expressed as an IC50 value.

Compound SeriesKey Structural Features for ActivityAChE IC50Reference
N-benzyl-piperidine carboxamidesIndenothiazole moiety0.41 µM[13]
N-benzyl-piperidine carboxamidesPhenyl-pyrazolone moiety5.94 µM[13]
N-(2-(piperidine-1-yl)ethyl)benzamidesortho-Fluoro on benzamide13 nM[14]
N-(2-(piperidine-1-yl)ethyl)benzamidesortho-Chloro on benzamide90 nM[14]
1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidines4'-(benzylsulfonyl)benzoyl moiety0.56 nM[15]
Donepezil (Reference Drug)Benzylpiperidine-indanone~410 nM[16]

Ellman's method is a widely used, simple, and reliable spectrophotometric assay for measuring AChE activity and screening for inhibitors.[10] The assay measures the product of a reaction between thiocholine (produced by AChE from the substrate acetylthiocholine) and DTNB (Ellman's reagent), which is a yellow-colored compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • DTNB Solution: Prepare a 10 mM stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.

    • Substrate Solution: Prepare a 75 mM stock solution of acetylthiocholine iodide (ATCI) in water.

    • Enzyme Solution: Prepare a working solution of AChE (e.g., from electric eel) in assay buffer to a final concentration of ~0.1-0.25 U/mL.

  • Assay Procedure (96-Well Plate):

    • To appropriate wells, add 140 µL of assay buffer, 10 µL of DTNB solution, and 10 µL of the piperidine derivative solution (at various concentrations) or vehicle control.

    • To initiate the reaction, add 10 µL of the AChE enzyme solution to all wells except the blank (add 10 µL of buffer instead).

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Start the colorimetric reaction by adding 10 µL of the ATCI substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis: The rate of reaction (change in absorbance per minute) is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value from the resulting dose-response curve.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Piperidine derivatives have emerged as a promising class of compounds with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[7][17]

The standard metric for the in vitro potency of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that prevents the visible growth of a microorganism.[18]

Compound SeriesMicroorganismMIC (µg/mL)Reference
Halogenated 2,6-dipiperidino-benzenesS. aureus32-128[19]
Halogenated 2,6-dipiperidino-benzenesC. albicans32-64[19]
N-Alkyl Piperidine-based SulfobetainesS. aureus< 1.3[2]
N-Alkyl Piperidine-based SulfobetainesE. coli< 1.1[2]
Substituted Piperidin-4-onesS. aureus12[20]
Substituted Piperidin-4-onesE. coli8[20]

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[21]

MIC_Workflow start Start prep_compound 1. Prepare Stock Solution of Piperidine Derivative start->prep_compound serial_dilute 2. Serial Dilution in Broth (e.g., Mueller-Hinton) in 96-well plate prep_compound->serial_dilute prep_inoculum 3. Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) serial_dilute->prep_inoculum inoculate 4. Inoculate Wells (Final concentration ~5x10^5 CFU/mL) prep_inoculum->inoculate incubate 5. Incubate Plate (16-20 hours at 37°C) inoculate->incubate read_results 6. Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic 7. Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the piperidine derivative in a suitable liquid growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[22]

  • Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension further in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[21]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[22]

  • Result Interpretation: After incubation, examine the plate for visible signs of bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[18]

Analgesic Activity

The piperidine scaffold is central to the structure of many potent analgesics, most notably the phenylpiperidine class of opioids, which includes pethidine and fentanyl.[20][23] Novel derivatives are often designed to interact with opioid receptors, particularly the mu-opioid receptor (MOR), to produce pain relief.[24]

The MOR is a G-protein coupled receptor (GPCR). When an agonist, such as a piperidine derivative, binds to the MOR, it induces a conformational change that triggers intracellular signaling cascades. A key interaction is the formation of a salt bridge between the protonated nitrogen of the piperidine ring and a conserved aspartate residue (Asp147) in the receptor's binding pocket.[5][25] This binding event ultimately leads to the inhibition of neuronal signaling and a reduction in the perception of pain.

The analgesic effect of novel compounds is evaluated in animal models by measuring the increase in the pain threshold or the reduction in pain-related behaviors.

Compound SeriesAnimal ModelDoseEfficacy (% Analgesia or Effect)Reference
4-Piperidinopiperidine DerivativesTail Immersion (Mouse)50 mg/kgSignificant analgesia, persistent for 180 min[20]
4-Amino methylpiperidine DerivativesTail Immersion (Mouse)1 mg/kgPotent analgesia[20]
4-(1-Pyrrolidinyl) piperidine AnalogsTail Flick (Mouse)50 mg/kgSignificant to highly significant activity
Cyanoindole-Arylpiperidine HybridsFormalin Test (Mouse)1 mg/kgED50 = 0.78 mg/kg (Phase 2)[26]

The hot plate test is a classic and reliable method for assessing the efficacy of centrally acting analgesics in rodents. It measures the latency of the animal's response to a thermal stimulus.

Step-by-Step Methodology:

  • Apparatus: Use a commercial hot plate apparatus with the surface maintained at a constant, non-injurious temperature (typically 52-55°C).

  • Acclimation: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Measurement: Gently place each mouse on the hot plate and start a timer. Observe the animal for nocifensive behaviors, such as hind paw licking, shaking, or jumping. Record the time (latency) at which the first definitive pain response occurs. This is the baseline latency. A cut-off time (e.g., 30-60 seconds) must be set to prevent tissue damage.

  • Compound Administration: Administer the piperidine derivative via a suitable route (e.g., intraperitoneal, oral). Administer vehicle to the control group and a known analgesic (e.g., morphine) to the positive control group.

  • Post-Treatment Measurement: At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), place the mouse back on the hot plate and measure the response latency again.

  • Data Analysis: The analgesic effect is determined by a significant increase in the post-treatment latency compared to the baseline latency and the vehicle-treated group. The results can be expressed as the raw latency time or as a percentage of the maximum possible effect (%MPE).

Future Perspectives and Drug Development Challenges

The versatility of the piperidine scaffold ensures its continued prominence in drug discovery. Future research will likely focus on:

  • Multitarget-Directed Ligands: Designing single molecules that can modulate multiple targets involved in complex diseases like cancer or Alzheimer's.

  • Novel Scaffolds and Bioisosteres: Exploring spirocyclic and fused piperidine systems to improve properties like metabolic stability and target selectivity.[2]

  • Computational Chemistry: Utilizing in silico methods like molecular docking and dynamic simulations to rationally design derivatives with enhanced potency and optimized pharmacokinetic profiles.

Challenges remain in overcoming issues related to synthetic complexity, optimizing blood-brain barrier penetration for CNS targets, and minimizing off-target effects to ensure a favorable safety profile.

Conclusion

Novel piperidine derivatives represent a highly productive field of research, yielding potent lead compounds across a wide spectrum of biological activities. Their success is rooted in the scaffold's inherent drug-like properties and synthetic accessibility. The systematic application of the robust experimental protocols and analytical frameworks detailed in this guide is essential for the rigorous evaluation and advancement of these promising therapeutic candidates from the laboratory to the clinic. By integrating mechanistic understanding with validated, reproducible methodologies, researchers can continue to unlock the full therapeutic potential of this privileged chemical structure.

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Distinguishing Positional Isomers: A Technical Guide to 2-Piperidinepropanol vs. 1-Piperidinepropanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] Positional isomerism within piperidine derivatives can profoundly impact their physicochemical properties, synthetic accessibility, and pharmacological activity. This guide provides an in-depth technical analysis of the structural differences between 1-piperidinepropanol and 2-piperidinepropanol. We will explore how the seemingly subtle shift of the propanol group from the nitrogen atom (N-substitution) to a carbon atom on the ring (C-substitution) creates two fundamentally distinct molecules. This whitepaper will cover the structural and physicochemical disparities, divergent synthetic strategies, definitive analytical techniques for differentiation, and the critical implications of these differences in the context of drug development.

The Fundamental Structural Divergence: N-Substitution vs. C-Substitution

The core difference between 1-piperidinepropanol and 2-piperidinepropanol lies in the point of attachment of the 3-hydroxypropyl group to the piperidine ring. This defines their classification as constitutional isomers.

  • 1-Piperidinepropanol (also known as 3-(Piperidin-1-yl)propan-1-ol) features the propanol chain attached to the nitrogen atom of the piperidine ring.[3][4] This results in a tertiary amine , where the nitrogen is bonded to three carbon atoms (two within the ring and one from the propanol side chain).[3][5]

  • 2-Piperidinepropanol (also known as 3-(Piperidin-2-yl)propan-1-ol) has the propanol chain attached to the carbon atom at the 2-position of the ring.[6] This structure contains a secondary amine (the ring nitrogen is bonded to two carbons and one hydrogen) and introduces a chiral center at the C-2 position, meaning it can exist as a racemic mixture of enantiomers.

This fundamental difference in the amine functionality and the introduction of chirality are the primary drivers of the distinct chemical and biological profiles of these two isomers.

G cluster_1 1-Piperidinepropanol (N-Substituted) cluster_2 2-Piperidinepropanol (C-Substituted) a caption1 Tertiary Amine Achiral b caption2 Secondary Amine Chiral Center at C-2 (*) G cluster_1 Synthesis of 1-Piperidinepropanol cluster_2 Synthesis of 2-Piperidinepropanol p1 Piperidine r1 Nucleophilic Substitution (N-Alkylation) p1->r1 c1 3-Chloro-1-propanol c1->r1 prod1 1-Piperidinepropanol r1->prod1 p2 2-(3-hydroxypropyl)pyridine r2 Catalytic Hydrogenation (Ring Reduction) p2->r2 prod2 2-Piperidinepropanol r2->prod2 G cluster_1 1-Piperidinepropanol Fragmentation cluster_2 2-Piperidinepropanol Fragmentation mol1 [C₈H₁₇NO]⁺˙ (m/z 143) frag1a [C₅H₁₀N]⁺ (m/z 84) Dominant mol1->frag1a - •CH₂CH₂CH₂OH frag1b [C₆H₁₂N]⁺ (m/z 98) mol1->frag1b - •CH₂CH₂OH mol2 [C₈H₁₇NO]⁺˙ (m/z 143) frag2a [C₅H₁₂N]⁺ (m/z 86) Side chain loss mol2->frag2a - •CH₂CH₂OH frag2b [C₆H₁₄N]⁺ (m/z 100) mol2->frag2b - •CH₂CH₃

Sources

A Technical Guide to the Theoretical Conformational Analysis of 2-Piperidinepropanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, governing how it interacts with target receptors and enzymes. For drug candidates like 2-piperidinepropanol, a molecule featuring a flexible six-membered heterocyclic ring and a rotatable side chain, understanding its conformational landscape is paramount for rational drug design.[1][2][3][4] This technical guide provides a comprehensive, in-depth protocol for the theoretical calculation of 2-piperidinepropanol's stable conformers. We will explore the causality behind methodological choices, from initial conformational searching with molecular mechanics to high-level quantum mechanical refinement, with a special focus on the critical role of intramolecular hydrogen bonding. This document is intended for researchers, computational chemists, and drug development professionals seeking a robust and validated workflow for conformational analysis.

Introduction: The Significance of Conformation in Drug Action

The efficacy of a therapeutic agent is not solely determined by its chemical formula but by the specific three-dimensional arrangement its atoms adopt in space. 2-Piperidinepropanol presents a classic conformational challenge due to its inherent flexibility. It possesses three key structural features that dictate its overall shape:

  • The Piperidine Ring: This saturated heterocycle predominantly adopts a low-energy chair conformation, but the orientation of its substituent can be either axial or equatorial. Subtle energy differences between these forms can be influenced by other molecular features.[5][6]

  • The Propanol Side Chain: Multiple rotatable single bonds (C-C, C-O) in the side chain create a vast number of potential spatial arrangements.

  • Intramolecular Hydrogen Bonding: The hydroxyl (-OH) group's hydrogen can act as a donor, and the piperidine nitrogen's lone pair can act as an acceptor, forming a stabilizing intramolecular hydrogen bond (IHB). This interaction can "lock" the molecule into specific conformations, significantly lowering their energy.[7][8][9][10]

A thorough computational analysis allows us to map this complex potential energy surface, identify the most stable (lowest energy) conformers, and quantify their relative populations. This knowledge is critical for predicting the bioactive conformation—the specific shape the molecule adopts when binding to its biological target.

Theoretical Foundations and Methodological Rationale

Our approach is a multi-tiered strategy that balances computational cost with accuracy. We begin with a broad, computationally inexpensive search to explore the entire conformational space, followed by progressively more accurate, and thus more expensive, calculations on a smaller set of promising candidates.

  • Molecular Mechanics (MM): Utilizes classical physics principles and pre-parameterized "force fields" to rapidly calculate molecular energies. It is ideal for the initial conformational search phase, where millions of potential structures must be evaluated quickly. The choice of force field is crucial; for a molecule like 2-piperidinepropanol, a force field such as MMFF94 or OPLS3e, which are well-parameterized for drug-like organic molecules, is a suitable starting point.

  • Quantum Mechanics (QM): Solves the Schrödinger equation to provide a much more accurate description of electron distribution and, consequently, molecular energy and properties. QM methods are essential for refining the geometries found by MM and for accurately calculating the subtle energetic differences involving non-covalent interactions like hydrogen bonds.[11][12][13]

    • Density Functional Theory (DFT): Offers a good balance of accuracy and computational cost within the QM framework. Functionals like B3LYP, often paired with a dispersion correction (e.g., B3LYP-D3), are necessary to properly account for the van der Waals forces involved in the intramolecular interactions.[14]

    • Ab Initio Methods (e.g., Møller-Plesset perturbation theory, MP2): These methods are more computationally demanding than DFT but can provide benchmark accuracy, especially for systems where electron correlation effects, such as those in hydrogen bonds, are significant.[14]

    • Basis Sets: The choice of basis set (e.g., 6-311++G(d,p), aug-cc-pVTZ) determines the flexibility given to electrons in the calculation. Larger basis sets with polarization and diffuse functions are critical for accurately describing the lone pairs and hydrogen atoms involved in hydrogen bonding.[7][9][15]

The Computational Workflow: A Validated Protocol

This section details the step-by-step methodology for determining the stable conformers of 2-piperidinepropanol. The entire process is designed as a self-validating system, where each step refines the results of the previous one.

G cluster_0 Phase 1: Broad Conformational Search cluster_1 Phase 2: Quantum Mechanical Refinement cluster_2 Phase 3: Analysis StructGen 1. Initial 3D Structure Generation (e.g., from SMILES string) ConfSearch 2. Systematic/Stochastic Search (Molecular Mechanics - MMFF94) StructGen->ConfSearch Input Structure Clustering 3. Energy Minimization & Clustering (Identify unique low-energy conformers) ConfSearch->Clustering ~1000s of conformers QM_Opt 4. Geometry Optimization (DFT: B3LYP-D3/6-31G(d)) Clustering->QM_Opt Top ~20-50 unique conformers QM_Energy 5. Single-Point Energy Calculation (Higher Level Theory: MP2/aug-cc-pVTZ) QM_Opt->QM_Energy Refined Geometries Thermo 6. Thermochemical Analysis (Calculate Gibbs Free Energy) QM_Energy->Thermo Analysis 7. Final Ranking & Property Analysis (Dihedrals, H-bonds, Population) Thermo->Analysis caption Fig 1. Computational workflow for conformational analysis.

Caption: Fig 1. A multi-phase computational workflow for robust conformational analysis.

Protocol Steps:
  • Initial Structure Generation: A 3D structure of 2-piperidinepropanol is generated from its 2D representation (e.g., SMILES string). Software like Open Babel or RDKit can be used for this initial step.

  • Conformational Search: A comprehensive search of the conformational space is performed using a molecular mechanics force field.

    • Causality: This step must be broad enough to avoid missing potential energy minima. Using a fast MM method allows for the generation of tens of thousands of conformers by systematically rotating all key dihedral angles (e.g., in 30-degree increments) or by using a high-temperature molecular dynamics simulation to overcome energy barriers.[16][17]

    • Software: TINKER, MacroModel, or OpenEye's OMEGA are industry standards for this task.[17][18]

  • Minimization and Clustering: All generated conformers are energy-minimized using the same MM force field. They are then clustered based on structural similarity (RMSD) to identify unique conformational families. A representative low-energy structure from each cluster is selected for the next phase.

  • QM Geometry Optimization: The selected unique conformers (typically the top 20-50 lowest-energy structures) are subjected to a more accurate geometry optimization using DFT.

    • Causality: MM force fields may not perfectly represent the geometry of the piperidine ring or the subtle angles of a hydrogen bond. A QM optimization provides a much more reliable structure. A mid-level basis set like 6-31G(d) with a dispersion-corrected functional (B3LYP-D3) is a cost-effective choice for this refinement step.[14]

  • High-Level Energy Calculation: To obtain highly accurate relative energies, a single-point energy calculation is performed on the DFT-optimized geometries using a higher level of theory.

    • Causality: This step is crucial for correctly ranking the conformers. An MP2 calculation with a large basis set like aug-cc-pVTZ provides a more accurate treatment of electron correlation and dispersion, which are the dominant forces in the intramolecular hydrogen bond.[8][11][15]

  • Thermochemical Analysis: A frequency calculation is performed at the DFT level to confirm that each structure is a true minimum (no imaginary frequencies) and to calculate thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and entropy. These are used to compute the Gibbs free energy (ΔG) at a given temperature (e.g., 298.15 K), which determines the relative population of conformers at equilibrium.

  • Final Analysis: The conformers are ranked according to their relative Gibbs free energies. Key geometric parameters, such as the N···H-O distance and the N-C-C-C and C-C-C-O dihedral angles, are measured to characterize each structure.

Key Conformational Features and Expected Results

The analysis will likely reveal several low-energy conformers stabilized by a balance of steric and electronic effects. The primary determinant of stability will be the presence and quality of the O-H···N intramolecular hydrogen bond.

G cluster_0 Dominant Conformational Equilibria A Axial-Substituted (H-Bonded) B Equatorial-Substituted (H-Bonded) A->B Ring Flip C Equatorial-Substituted (Non-H-Bonded) B->C Side-Chain Rotation caption Fig 2. Key equilibria in 2-piperidinepropanol.

Caption: Fig 2. The key conformational equilibria for 2-piperidinepropanol.

Data Presentation

The final results should be summarized in a table for clarity and easy comparison.

Conformer IDPiperidine SubstituentH-Bond (O-H···N)H-Bond Distance (Å)Relative Energy (ΔG, kcal/mol)Boltzmann Population (%)
Conf-1 EquatorialYes~1.950.0075.3
Conf-2 AxialYes~2.050.9512.5
Conf-3 EquatorialNo> 3.501.803.5
... ...............
Note: Data are illustrative and represent typical expected outcomes from the described workflow.

Discussion of Results:

  • Hydrogen Bonding is Key: The most stable conformers will almost certainly be those that can form a strong seven-membered ring via the O-H···N intramolecular hydrogen bond. The calculated N···H distance should be short (typically < 2.2 Å) and the O-H···N angle should be close to linear.

  • Equatorial Preference: For monosubstituted piperidines, the substituent generally prefers the less sterically hindered equatorial position.[5] Therefore, the global minimum (Conf-1) is expected to feature an equatorially-substituted propanol side chain that is folded back to form the IHB.

  • Axial Conformer: An axial conformer that also forms an IHB (Conf-2) is also expected to be a low-energy structure, though likely slightly higher in energy than the equatorial equivalent due to 1,3-diaxial strain.[19]

  • Non-Bonded Conformers: Conformations where the side chain is extended and cannot form an IHB (Conf-3) will be significantly higher in energy. Their population at room temperature is expected to be minimal but could be relevant in specific solvent environments or when bound to a receptor that forces an extended conformation.

Conclusion and Implications for Drug Development

The detailed computational workflow presented in this guide provides a reliable and scientifically rigorous method for elucidating the conformational landscape of flexible molecules like 2-piperidinepropanol. By identifying the energetically accessible conformations and their relative populations, researchers can:

  • Generate Hypotheses about the Bioactive Conformation: The low-energy, hydrogen-bonded conformers are strong candidates for the shape the molecule adopts when interacting with its biological target.

  • Inform Pharmacophore Modeling: Understanding the spatial arrangement of key functional groups (the hydroxyl, the nitrogen lone pair, the hydrophobic ring) is essential for building pharmacophore models and performing virtual screening.[20]

  • Guide Structure-Activity Relationship (SAR) Studies: Knowledge of stable conformations can explain why certain structural modifications enhance or diminish activity, leading to more rational and efficient drug design.[21]

Ultimately, a thorough understanding of a molecule's conformational preferences is not merely an academic exercise; it is a foundational component of modern, structure-based drug discovery that minimizes trial-and-error and accelerates the journey from a chemical concept to a clinical candidate.

References

  • Quantum Calculations on a New CCSD(T) Machine-Learned Potential Energy Surface Reveal the Leaky Nature of Gas-Phase Trans and Gauche Ethanol Conformers. Journal of Chemical Theory and Computation. [Link]

  • Quantum chemical calculations of bonded and nonbonded interactions in saturated hydrocarbons, amines, alcohols, and ethers. The Journal of Chemical Physics. [Link]

  • Quantum Calculations on a New CCSD(T) Machine-Learned Potential Energy Surface Reveal the Leaky Nature of Gas-Phase Trans and Gauche Ethanol Conformers - PMC. National Institutes of Health (NIH). [Link]

  • Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed. [Link]

  • An explicit-solvent conformation search method using open software - PMC. National Institutes of Health (NIH). [Link]

  • TINKER Tutorial: Conformational Analysis. University of California, Santa Barbara. [Link]

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  • Intramolecular Hydrogen Bonding and Conformational Preferences of Arzanol—An Antioxidant Acylphloroglucinol - PMC. PubMed Central. [Link]

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The Prolific Piperidine Propanol Scaffold: A Patent-Driven Technical Guide to Synthesis, Analogs, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-piperidinepropanol moiety and its analogs represent a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a diverse array of clinically significant therapeutics. This in-depth technical guide provides a comprehensive review of the patent landscape surrounding this versatile chemical entity. We delve into the core synthetic strategies, explore the structure-activity relationships (SAR) of key analogs, and illuminate the mechanisms of action across various therapeutic areas, including neuropsychiatry, analgesia, and cardiovascular medicine. This guide is designed to be a practical resource, offering not only a thorough analysis of the intellectual property landscape but also detailed experimental protocols and quantitative pharmacological data extracted from pivotal patents. By synthesizing information from foundational patents, this whitepaper aims to equip researchers and drug development professionals with the critical knowledge needed to innovate within this fertile area of pharmaceutical science.

I. Introduction: The Enduring Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and naturally occurring alkaloids.[1] Its prevalence is due to its favorable physicochemical properties, including its ability to confer aqueous solubility and its conformational flexibility, which allows for optimal interactions with a wide range of biological targets. The metabolic stability of the piperidine scaffold further enhances its "drug-like" characteristics, making it a reliable building block in the design of new chemical entities.[1] The introduction of a propanol side chain, creating the 2-piperidinepropanol core, provides additional opportunities for functionalization and interaction with biological receptors, leading to a broad spectrum of pharmacological activities. This guide will navigate the extensive patent literature to provide a granular view of the innovations and applications related to this important chemical class.

II. Synthetic Strategies: A Patent-Based Examination

The synthesis of 2-piperidinepropanol and its analogs is a well-trodden path in the patent literature, with numerous methodologies disclosed for the efficient and stereoselective construction of this scaffold. A common and industrially scalable approach involves the protection of the piperidine nitrogen, followed by the introduction of the propanol side chain and subsequent deprotection.

A. Core Synthesis of 2-(4-piperidyl)-2-propanol: A Detailed Protocol from Patent CN111606842A

A representative and efficient synthesis of the core 2-(4-piperidyl)-2-propanol molecule is detailed in Chinese patent CN111606842A.[2] This method highlights a practical approach for large-scale production.

Experimental Protocol: Synthesis of 2-(4-piperidyl)-2-propanol [2]

  • Step 1: Boc Protection of 4-Piperidinecarboxylate.

    • To a solution of methyl 4-piperidinecarboxylate in a suitable organic solvent (e.g., dichloromethane), add triethylamine (1.2 equivalents).

    • Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc anhydride) (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours until the starting material is consumed (monitored by TLC).

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected intermediate (I).

  • Step 2: Grignard Addition to Form the Propanol Moiety.

    • Dissolve the N-Boc protected intermediate (I) in an anhydrous ether solvent such as tetrahydrofuran (THF).

    • Add a solution of methylmagnesium bromide or methylmagnesium chloride (a methyl Grignard reagent, 2-3 equivalents) in THF dropwise at 0°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc-2-(4-piperidyl)-2-propanol intermediate (II).

  • Step 3: Deprotection to Yield the Final Product.

    • Dissolve the N-Boc protected intermediate (II) in ethanol.

    • Add a solution of hydrochloric acid in ethanol (or concentrated HCl) and heat the mixture to 50°C for 2 hours.[2]

    • Evaporate the solvent under reduced pressure to obtain the crude 2-(4-piperidyl)-2-propanol hydrochloride salt.

    • To obtain the free base, dissolve the hydrochloride salt in water and adjust the pH to 11-12 with a 30% sodium hydroxide solution.

    • Extract the aqueous solution with toluene, combine the organic extracts, and distill off the solvent under reduced pressure to yield 2-(4-piperidyl)-2-propanol as a white solid. The product can be further purified by recrystallization from toluene.

This synthetic route is advantageous due to its simplicity, high yield, and cost-effectiveness, making it suitable for industrial-scale production.[2]

B. Synthesis of Chiral Analogs: The Case of Methylphenidate

A prominent and therapeutically significant analog of 2-piperidinepropanol is methylphenidate, a chiral molecule widely used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). The synthesis of specific stereoisomers of methylphenidate is crucial for its therapeutic efficacy and is extensively covered in the patent literature. A common strategy involves the esterification of the corresponding carboxylic acid precursor, ritalinic acid.

Workflow for Chiral Methylphenidate Synthesis

G cluster_start Starting Materials cluster_process Esterification cluster_product Product Ritalinic Acid Ritalinic Acid Reaction at < 45°C Reaction at < 45°C Ritalinic Acid->Reaction at < 45°C Methanol Methanol Methanol->Reaction at < 45°C Acid Catalyst Acid Catalyst Acid Catalyst->Reaction at < 45°C Methylphenidate HCl Methylphenidate HCl Reaction at < 45°C->Methylphenidate HCl

Caption: Synthesis of Methylphenidate Hydrochloride.

III. Therapeutic Applications and Mechanism of Action: A Patent-Driven Overview

The 2-piperidinepropanol scaffold is a versatile pharmacophore, with analogs demonstrating efficacy in a range of therapeutic areas. The patent literature provides a rich source of information on their intended uses and underlying mechanisms of action.

A. Neuropsychiatric Disorders: Targeting Dopamine and Serotonin Receptors

A significant number of patents focus on the application of 2-piperidinepropanol analogs as antipsychotic agents for the treatment of conditions such as schizophrenia.[3] These compounds often function as multi-target ligands, exhibiting affinity for both dopamine D2 and serotonin 5-HT2A receptors.

The therapeutic effect of these atypical antipsychotics is believed to stem from their ability to modulate the signaling of these key neurotransmitter receptors. The prevailing theory suggests that antagonism of D2 receptors in the mesolimbic pathway alleviates the "positive" symptoms of schizophrenia, while antagonism of 5-HT2A receptors may contribute to the amelioration of "negative" symptoms and reduce the incidence of extrapyramidal side effects.[4]

Recent patents have also shed light on the concept of "biased agonism," where a ligand can selectively activate either the G-protein signaling pathway or the β-arrestin pathway downstream of a receptor.[4] This offers the potential for designing drugs with more refined pharmacological profiles and fewer side effects. For instance, a biased agonist at the μ-opioid receptor might provide analgesia (G-protein mediated) with reduced respiratory depression and constipation (β-arrestin mediated).[4]

Signaling Pathway for Atypical Antipsychotics

G cluster_receptor Receptor Level cluster_signaling Intracellular Signaling cluster_outcome Therapeutic Outcome Antipsychotic Antipsychotic D2 Receptor D2 Receptor Antipsychotic->D2 Receptor Antagonism 5-HT2A Receptor 5-HT2A Receptor Antipsychotic->5-HT2A Receptor Antagonism G-Protein Pathway G-Protein Pathway D2 Receptor->G-Protein Pathway Beta-Arrestin Pathway Beta-Arrestin Pathway D2 Receptor->Beta-Arrestin Pathway 5-HT2A Receptor->G-Protein Pathway 5-HT2A Receptor->Beta-Arrestin Pathway Therapeutic Effect Therapeutic Effect G-Protein Pathway->Therapeutic Effect Side Effects Side Effects Beta-Arrestin Pathway->Side Effects

Caption: Atypical Antipsychotic Mechanism of Action.

B. Analgesia: Modulation of Opioid Receptors

The piperidine scaffold is a well-established feature of many potent opioid analgesics. Patents disclose numerous 2-piperidinepropanol analogs that have been synthesized and evaluated for their ability to modulate opioid receptors. The primary mechanism of action for these compounds is their interaction with mu (μ), delta (δ), and kappa (κ) opioid receptors in the central and peripheral nervous systems.

Biological Assay Protocol: Opioid Receptor Binding Assay

A standard method for determining the affinity of a compound for opioid receptors is through a competitive radioligand binding assay, as described in various patents.

  • Tissue Preparation:

    • Rat forebrains are homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • The homogenate is centrifuged, and the resulting pellet is resuspended in fresh buffer and incubated to remove endogenous opioids.

    • A final centrifugation and resuspension in assay buffer yields the membrane preparation.

  • Binding Assay:

    • Aliquots of the membrane preparation are incubated with a specific radioligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors, or [³H]U-69593 for κ-receptors) and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid ligand (e.g., naloxone).

    • After incubation, the membranes are rapidly filtered and washed to separate bound from free radioligand.

    • The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined from concentration-response curves.

    • The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity for the receptor.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Representative Piperidine Analogs

Compound IDμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Patent Reference
Analog A0.550100[Fictional Example]
Analog B102200[Fictional Example]
Analog C251505[Fictional Example]
Analog D1.280120[Fictional Example]

(Note: The data in this table is illustrative and based on typical values found in patent literature. Specific values should be consulted from the original patent documents.)

C. Cardiovascular Disorders: Calcium Channel Blockade

Derivatives of 2-piperidinepropanol have also been patented for the treatment of cardiovascular conditions such as hypertension and angina. The mechanism of action for these compounds often involves the blockade of voltage-gated calcium channels, particularly T-type and L-type calcium channels.[5] By inhibiting the influx of calcium into vascular smooth muscle cells and cardiac myocytes, these compounds can induce vasodilation and reduce cardiac contractility, leading to a decrease in blood pressure and myocardial oxygen demand.

Table 2: Calcium Channel Blocking Activity (IC50, μM) of Representative Piperidine Analogs

Compound IDT-type Ca²⁺ Channel (IC50, μM)L-type Ca²⁺ Channel (IC50, μM)Patent Reference
Analog E0.15.0[Fictional Example]
Analog F2.50.5[Fictional Example]
Analog G0.810.2[Fictional Example]
Analog H5.11.3[Fictional Example]

(Note: The data in this table is illustrative and based on typical values found in patent literature. Specific values should be consulted from the original patent documents.)

IV. Structure-Activity Relationships (SAR): Insights from the Patent Literature

The extensive patenting of 2-piperidinepropanol analogs has generated a wealth of data on the structure-activity relationships of this chemical class. Key structural modifications that influence pharmacological activity include:

  • Substitution on the Piperidine Ring: The position and nature of substituents on the piperidine ring can significantly impact receptor affinity and selectivity. For example, in the context of opioid receptor modulators, the stereochemistry of substituents is often critical for potent activity.

  • Modifications of the Propanol Side Chain: Alterations to the propanol side chain, such as esterification or etherification of the hydroxyl group, or the introduction of additional substituents, can modulate pharmacokinetic properties and receptor interactions.

  • N-Substitution of the Piperidine: The substituent on the piperidine nitrogen plays a crucial role in determining the pharmacological profile. A wide variety of alkyl, aryl, and aralkyl groups have been explored, leading to compounds with diverse activities, from CNS agents to cardiovascular drugs.

V. Conclusion and Future Perspectives

The 2-piperidinepropanol scaffold and its analogs continue to be a highly productive area of research and development in the pharmaceutical industry, as evidenced by the extensive and ongoing patent activity. The versatility of this chemical core, coupled with a deep understanding of its structure-activity relationships, has enabled the development of a wide range of therapeutic agents. Future innovation in this field is likely to focus on the design of compounds with more refined pharmacological profiles, such as biased agonists and multi-target ligands with optimized selectivity to minimize off-target effects. The detailed synthetic protocols, mechanistic insights, and quantitative data presented in this guide, all derived from the patent literature, provide a solid foundation for researchers and drug development professionals to build upon in their quest for novel and improved therapeutics based on the 2-piperidinepropanol scaffold.

VI. References

  • WO2019023062A1 - Organic compounds - Google Patents.

  • WO2019023062A1 - Organic compounds - Google Patents.

  • CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof - Google Patents.

  • EP4642458A1 - Gamma-carbolines ... - Google Patents.

  • US8569344B2 - N-piperidinyl acetamide derivatives as calcium channel blockers - Google Patents.

  • Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors - PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC - NIH. [Link]

  • US5043345A - Piperidine compounds and their preparation and use - Google Patents.

  • US10562882B2 - Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions - Google Patents.

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. [Link]

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Methodological & Application

Synthesis of 2-Piperidinepropanol: An Application Guide for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as one of the most prevalent N-heterocyclic scaffolds in FDA-approved pharmaceuticals.[1][2] Its ubiquity stems from its favorable physicochemical properties, including high aqueous solubility and a three-dimensional, sp³-hybridized structure that allows for precise spatial orientation of substituents to interact with biological targets.[3] 2-Piperidinepropanol, also known as 3-(piperidin-2-yl)propan-1-ol, is a versatile bifunctional intermediate. It provides a primary alcohol for further elaboration and a secondary amine within a chiral framework, making it a valuable building block for complex drug molecules, particularly those targeting the central nervous system or acting as antiviral and anti-inflammatory agents.[4]

This guide provides a detailed, field-proven protocol for the synthesis of 2-piperidinepropanol via the catalytic hydrogenation of 2-pyridinepropanol. We will explore the rationale behind the chosen methodology, present a robust experimental procedure, and detail the necessary analytical techniques for product validation, adhering to the highest standards of scientific integrity and safety.

Synthetic Strategy: Catalytic Hydrogenation of the Pyridine Ring

The most direct and atom-economical route to saturated heterocycles like piperidines is the hydrogenation of their aromatic precursors.[1][5] While the aromaticity of the pyridine ring presents a significant energy barrier, requiring potent catalytic systems, modern catalysts offer high efficacy under surprisingly mild conditions.

Causality of Method Selection: Why Rhodium(III) Oxide?

Several catalytic systems, including those based on Platinum (Pt), Palladium (Pd), and Ruthenium (Ru), are effective for pyridine reduction.[5] However, many of these require harsh conditions (high pressure and temperature) or are sensitive to poisoning by the basic nitrogen of the substrate and product.[5]

This protocol utilizes Rhodium(III) oxide (Rh₂O₃), a commercially available and stable catalyst precursor. Recent studies have demonstrated its exceptional activity for hydrogenating a wide range of functionalized pyridines under mild conditions (e.g., 40 °C, 5 bar H₂).[1][6] This approach offers several advantages:

  • High Functional Group Tolerance: The catalyst is effective in the presence of hydroxyl groups, preventing side reactions.

  • Mild Conditions: Low temperature and pressure requirements enhance safety and reduce the need for specialized high-pressure reactors.

  • Efficiency: The reaction proceeds with low catalyst loading, making it cost-effective.

  • Direct Product: The reaction yields the unprotected secondary amine directly, avoiding additional protection/deprotection steps.

The overall transformation is shown below:

Reaction Scheme: 2-Pyridinepropanol → 2-Piperidinepropanol

Experimental Protocol: Synthesis of 2-Piperidinepropanol

This protocol is designed for a laboratory scale and is adapted from established methodologies for the hydrogenation of functionalized pyridines.[1][6]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (Scale: 5 mmol)Notes
2-Pyridinepropanol2859-68-9137.18686 mg (0.63 mL)Starting material. Ensure purity by distillation if necessary.
Rhodium(III) oxide (Rh₂O₃)12036-35-0253.81~6.3 mg (0.5 mol%)Catalyst. Handle in a fume hood.
2,2,2-Trifluoroethanol (TFE)75-89-8100.046.5 mLAnhydrous solvent. TFE is known to promote pyridine hydrogenation.
Hydrogen (H₂) Gas1333-74-02.025 bar pressureHigh purity. Use with appropriate safety measures.
Celite® 54568855-54-9N/A~1-2 gFiltration aid.
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6142.04~2-3 gDrying agent.
Ethyl Acetate (EtOAc)141-78-688.11~50 mLFor work-up.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01~20 mLFor work-up (if an acidic work-up is used).
Deuterated Chloroform (CDCl₃)865-49-6120.38~0.7 mLFor NMR analysis.
Synthetic Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Charge Reactor: - 2-Pyridinepropanol - Rhodium(III) Oxide - Anhydrous TFE react Hydrogenation: 1. Purge with H₂ (3x) 2. Pressurize to 5 bar H₂ 3. Heat to 40°C 4. Stir for 16 hours prep->react Setup workup 1. Cool & Vent Reactor 2. Filter through Celite® 3. Concentrate Solvent react->workup Reaction Complete purify Vacuum Distillation (If required for high purity) workup->purify Crude Product analysis Characterization: - NMR (¹H, ¹³C) - FT-IR - Mass Spectrometry purify->analysis Purified Product product Final Product: 2-Piperidinepropanol analysis->product Validation

Caption: Workflow for the synthesis and validation of 2-piperidinepropanol.
Step-by-Step Protocol
  • Reactor Setup: In a clean, dry glass vial equipped with a magnetic stir bar, add 2-pyridinepropanol (686 mg, 5.0 mmol). To this, add Rhodium(III) oxide (~6.3 mg, 0.5 mol%).

  • Solvent Addition: Add anhydrous 2,2,2-trifluoroethanol (6.5 mL) to the vial. Briefly flush the vial with nitrogen or argon.

  • Hydrogenation: Place the vial inside a suitable laboratory autoclave or hydrogenation reactor. Seal the reactor vessel securely.

  • Purging: Purge the reactor headspace with hydrogen gas three times to remove all air.

  • Pressurization and Heating: Pressurize the reactor to 5 bar with hydrogen gas. Begin vigorous stirring and heat the reaction mixture to 40 °C.

  • Reaction Monitoring (In-Process Control): Maintain the reaction at 40 °C under 5 bar of H₂ pressure for 16 hours. The reaction progress can be monitored by observing hydrogen uptake. For a more direct analysis, a carefully depressurized and purged aliquot can be analyzed by TLC or GC-MS to check for the disappearance of the starting material.

  • Work-up - Catalyst Removal: After 16 hours, cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood. Purge the reactor with an inert gas (e.g., nitrogen).

  • Open the reactor and remove the vial. Dilute the dark reaction mixture with ethyl acetate (~20 mL).

  • Carefully filter the mixture through a pad of Celite® to remove the rhodium catalyst. Wash the Celite® pad with additional ethyl acetate (~20 mL) to ensure complete recovery of the product. Safety Note: Hydrogenation catalysts can be pyrophoric upon exposure to air, especially when dry. Do not allow the filter cake to dry completely. Quench the filter cake with water immediately after filtration and dispose of it according to institutional safety guidelines.

  • Work-up - Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-piperidinepropanol. The product is often of sufficient purity for many applications.

  • Purification (Optional): If higher purity is required, the crude oil can be purified by vacuum distillation.

Product Characterization and Validation

Accurate spectroscopic analysis is essential to confirm the structure and purity of the synthesized 2-piperidinepropanol (C₈H₁₇NO, MW: 143.23 g/mol ).[7]

Expected Spectroscopic Data

The following data are representative and based on the analysis of structurally similar compounds such as 2-piperidinemethanol.[8]

TechniqueExpected Observations
¹H NMR δ (ppm, CDCl₃): ~3.6 (t, 2H, -CH₂OH), ~3.1 (m, 1H, -CH(2)-), ~2.6 (m, 1H, -CH₂-N-), ~2.2 (br s, 2H, -NH, -OH, exchangeable with D₂O), ~1.2-1.8 (m, 11H, remaining ring and chain protons). The spectrum will show the disappearance of aromatic pyridine signals (δ 7-8.5 ppm).
¹³C NMR δ (ppm, CDCl₃): ~63 (-CH₂OH), ~56 (-CH(2)-), ~47 (-CH₂(6)-), ~35 (-CH₂-), ~33 (-CH₂-), ~27 (-CH₂-), ~25 (-CH₂-).
FT-IR ν (cm⁻¹): 3300-3400 (broad, O-H stretch), ~3290 (N-H stretch), 2850-2950 (C-H sp³ stretch), ~1050 (C-O stretch).
Mass Spec (EI) m/z: 143 (M⁺), 98 (M - CH₂CH₂OH), 84.

Safety, Handling, and Troubleshooting

Core Safety Directives
  • High-Pressure Gas: Catalytic hydrogenation involves flammable hydrogen gas under pressure. All operations must be conducted in a designated, well-ventilated fume hood behind a blast shield.[9]

  • Pyrophoric Catalysts: Noble metal catalysts on carbon or other supports can ignite spontaneously in air after being used in a hydrogenation reaction. Never allow the filtered catalyst to dry in the air. Quench it immediately with water.

  • Leak Testing: Before introducing hydrogen, always perform a leak test on the reactor system using an inert gas like nitrogen.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves are mandatory at all times.

Troubleshooting Guide
ProblemPotential CauseRecommended Solution
Incomplete Reaction 1. Inactive or poisoned catalyst.2. Insufficient H₂ pressure.3. Leak in the reactor system.1. Use a fresh batch of catalyst. Ensure starting material and solvent are pure.2. Verify pressure gauge accuracy and increase pressure if safe.3. Perform a thorough leak test.
Low Yield 1. Mechanical loss during work-up.2. Adsorption of product onto the catalyst or Celite®.1. Ensure careful transfers.2. Wash the filter cake thoroughly with additional solvent (e.g., methanol, which is more polar).
Product is Dark Residual colloidal catalyst particles.Re-filter the product solution through a finer filter aid (e.g., a fresh Celite® pad or a syringe filter).

Conclusion

The catalytic hydrogenation of 2-pyridinepropanol using Rhodium(III) oxide is a reliable and efficient method for producing 2-piperidinepropanol, a high-value intermediate for pharmaceutical research and development. The mild conditions and high functional group tolerance of this protocol make it an attractive choice for modern synthetic laboratories. By adhering to the detailed steps and rigorous safety precautions outlined in this guide, researchers can confidently synthesize and validate this important chemical building block.

References

  • Vertex AI Search. (2026).
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  • Google Patents. (2026). CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
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  • PubChem. (2026). 2-Piperidinepropanol. National Center for Biotechnology Information. Available at: [Link]

  • Stanford Environmental Health & Safety. (2026).
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  • Google Patents. (2026). US6258955B1 - Process for preparing 2-piperidineethanol compounds.
  • BenchChem. (2026). Application Notes and Protocols: Large-Scale Synthesis of 1-Piperidinepropanol.
  • BenchChem. (2026).
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  • ResearchGate. (2026). Hydrogenation of alcohol pyridines with Rh 2 O 3 catalyst. Reaction.... Available at: [Link]

  • BenchChem. (2026).
  • Scripps Research. (2026). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
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  • Google Patents. (2026). CN105367484A - Preparation method of 3-hydroxy piperidine.

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Application Notes & Protocols: 2-Piperidinepropanol as a Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of FDA-approved drugs and clinical candidates.[1] Its favorable physicochemical properties, metabolic stability, and ability to engage in crucial binding interactions make it a privileged structure in drug design.[2] This guide focuses on a specific, highly functionalized derivative: 2-piperidinepropanol (IUPAC: 3-(piperidin-2-yl)propan-1-ol). As a chiral molecule featuring a secondary amine and a primary alcohol separated by a flexible propyl linker, it offers two distinct points for chemical modification. This dual functionality allows for the systematic construction of diverse molecular architectures and the exploration of structure-activity relationships (SAR), particularly in the development of agents targeting the central nervous system (CNS).[3] These notes provide detailed protocols for the synthesis and derivatization of 2-piperidinepropanol, underscoring its utility for researchers in synthetic chemistry and drug discovery.

Strategic Value of 2-Piperidinepropanol

The synthetic utility of 2-piperidinepropanol stems from its unique trifecta of structural features:

  • Chiral Center: The C2 position is a stereocenter, allowing for the synthesis of enantiomerically pure compounds. This is critical in modern pharmacology, where single enantiomers often exhibit improved efficacy and reduced side effects.

  • Nucleophilic Nitrogen: The secondary amine of the piperidine ring is a robust nucleophile, readily undergoing N-alkylation, N-acylation, and reductive amination to introduce a wide array of substituents.

  • Primary Alcohol: The terminal hydroxyl group serves as a versatile handle for forming esters, ethers, and for oxidation to aldehydes or carboxylic acids, enabling further elaboration of the molecular scaffold.

The three-carbon chain provides conformational flexibility, which can be crucial for optimizing ligand-receptor binding by allowing functional groups to adopt the ideal spatial orientation.[4]

cluster_0 2-Piperidinepropanol cluster_1 Key Functional Handles mol mol N Secondary Amine (Nucleophilic Center) O Primary Alcohol (Versatile Handle) C Chiral Center (C2)

Caption: Synthesis of 2-piperidinepropanol via hydrogenation.

Materials:

  • 2-(3-Hydroxypropyl)pyridine (1.0 eq)

  • Rhodium(III) oxide (Rh₂O₃, 0.5 mol%)

  • 2,2,2-Trifluoroethanol (TFE)

  • Hydrogen (H₂) gas

  • Palladium on Carbon (10% Pd/C, for purification)

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • To a high-pressure reactor vessel, add 2-(3-hydroxypropyl)pyridine (e.g., 1.0 g, 7.29 mmol) and Rh₂O₃ (e.g., 8.2 mg, 0.036 mmol).

  • Add TFE to dissolve the substrate (e.g., 10 mL).

  • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas (3 cycles each).

  • Pressurize the reactor with H₂ to 5 bar.

  • Heat the reaction mixture to 40 °C and stir vigorously for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with methanol.

  • Optional Purification: If minor aromatic impurities remain, the crude product can be dissolved in methanol, treated with a catalytic amount of 10% Pd/C, and stirred under an H₂ atmosphere (balloon) for 2-4 hours to ensure complete saturation.

  • Concentrate the filtrate under reduced pressure to yield 2-piperidinepropanol as a solid or viscous oil.

Data Summary Table:

ParameterValue
Substrate2-(3-Hydroxypropyl)pyridine
CatalystRh₂O₃
Pressure5 bar H₂
Temperature40 °C
Typical Yield>95%
Characterization (¹H NMR)Disappearance of aromatic signals (δ 7-9 ppm), appearance of aliphatic signals (δ 1-4 ppm).

Application in Scaffold Derivatization

The true power of 2-piperidinepropanol lies in the orthogonal reactivity of its two functional groups. The amine is readily functionalized under basic or neutral conditions, while the alcohol can be selectively targeted under acidic conditions.

Protocol 3.1: Selective N-Alkylation

Causality: Direct N-alkylation of a secondary amine with an alkyl halide is a classic Sₙ2 reaction. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction, driving it to completion. [5]Acetonitrile or DMF are ideal solvents as they are polar aprotic and facilitate Sₙ2 reactions. [6] Materials:

  • 2-Piperidinepropanol (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous

  • Acetonitrile (anhydrous)

Procedure:

  • Dissolve 2-piperidinepropanol (e.g., 500 mg, 3.49 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous K₂CO₃ (965 mg, 6.98 mmol).

  • Add benzyl bromide (0.46 mL, 3.84 mmol) dropwise at room temperature.

  • Stir the mixture at room temperature for 12-18 hours. Monitor completion by TLC.

  • Filter off the K₂CO₃ and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield N-benzyl-2-piperidinepropanol.

Protocol 3.2: Chemoselective O-Acylation

Causality: Under strongly acidic conditions, such as in trifluoroacetic acid (TFA), the piperidine nitrogen is protonated to form an ammonium salt. [7]This protonation deactivates it as a nucleophile, preventing it from reacting with the acylating agent (e.g., acetic anhydride). The hydroxyl group remains neutral and is therefore free to act as the nucleophile, leading to highly selective O-acylation. [7] Materials:

  • 2-Piperidinepropanol (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Acetic anhydride (1.5 eq)

  • Diethyl ether

Procedure:

  • Dissolve 2-piperidinepropanol (e.g., 500 mg, 3.49 mmol) in TFA (5 mL) in a flask at 0 °C. The dissolution will be exothermic.

  • Once the solution has cooled, add acetic anhydride (0.49 mL, 5.24 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • After the reaction is complete, add the mixture dropwise to a stirred flask of cold diethyl ether (100 mL) to precipitate the product as its trifluoroacetate salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • To obtain the free base, dissolve the salt in water, cool to 0 °C, and adjust the pH to >10 with 2M NaOH. Extract with dichloromethane (3x), dry the combined organic layers over Na₂SO₄, and concentrate to yield the O-acylated product.

cluster_N N-Functionalization (Basic/Neutral) cluster_O O-Functionalization (Acidic/Protected) start 2-Piperidinepropanol N_Alk N-Alkylation (R-X, Base) start->N_Alk Protocol 3.1 N_Acyl N-Acylation (RCOCl, Base) start->N_Acyl O_Acyl O-Acylation ( (RCO)₂O, Acid ) start->O_Acyl Protocol 3.2 N_Prot 1. N-Boc Protection start->N_Prot O_Alk O-Alkylation (R-X, Base) N_Deprot 3. N-Deprotection O_Alk->N_Deprot N_Prot->O_Alk

Caption: Synthetic pathways for derivatizing 2-piperidinepropanol.

Application Example: Synthesis of a CNS-Targeted Scaffold

The piperidine moiety is a key structural element in many CNS-active drugs, including antagonists for histamine H₃ and sigma-1 receptors, which are targets for pain and neurological disorders. [4][8]The following is a representative workflow illustrating how 2-piperidinepropanol can be used to construct a dual-pharmacophore ligand.

Caption: Multi-step synthesis of a potential CNS-active scaffold.

Workflow Description:

  • N-Protection: The piperidine nitrogen is first protected with a tert-butyloxycarbonyl (Boc) group. This is essential to prevent the nucleophilic nitrogen from interfering with the subsequent O-alkylation step, which requires a strong base.

  • O-Alkylation (Ether Formation): The hydroxyl group is deprotonated with a strong base like sodium hydride (NaH) to form an alkoxide, which then displaces a halide (e.g., 4-fluorobenzyl bromide) to form an ether. The fluorobenzyl moiety is a common feature in CNS drug candidates.

  • N-Deprotection: The Boc group is removed under acidic conditions (e.g., TFA or HCl in an inert solvent) to liberate the secondary amine.

  • N-Alkylation (Reductive Amination): The newly freed secondary amine is functionalized via reductive amination with an aldehyde (e.g., 4-phenyl-1-butanal) using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). [6]This introduces a second pharmacophoric element, the phenbutyl group, common in sigma-1 receptor ligands. [8] This sequence demonstrates a robust strategy for building molecular complexity by leveraging the orthogonal reactivity of the functional groups in 2-piperidinepropanol.

Potential as a Chiral Ligand in Asymmetric Catalysis

Chiral 1,2-amino alcohols are privileged structures for use as ligands in asymmetric catalysis. [9]Enantiomerically pure 2-piperidinepropanol fits this profile and holds potential as a C₂-symmetric or non-symmetric ligand for metal-catalyzed reactions.

Conceptual Application: The nitrogen atom and the hydroxyl oxygen can act as a bidentate ligand, coordinating to a metal center (e.g., Zinc, Copper, Titanium). This coordination creates a defined chiral environment around the metal, which can induce stereoselectivity in a substrate that binds to the metal complex. A classic example is the addition of organozinc reagents to aldehydes.

Ligand (R)-2-Piperidinepropanol Dimer Complex Chiral Ligand-Zinc Complex Ligand->Complex Metal Diethylzinc (Et₂Zn) Metal->Complex Substrate Benzaldehyde Addition Stereoselective Ethyl Addition Substrate->Addition Complex->Addition Product (R)-1-Phenyl-1-propanol (High e.e.) Addition->Product

Caption: Conceptual workflow for asymmetric catalysis.

The steric and electronic properties of the ligand could be further tuned by derivatizing the piperidine nitrogen (e.g., with bulky alkyl groups) to optimize enantioselectivity for a given transformation. The development of such ligands from readily available building blocks like 2-piperidinepropanol is an active area of chemical research. [10]

References

  • ResearchGate (n.d.). Reported O‐selective acylation of amino alcohols without protecting the.... Available at: [Link]

  • Jørgensen, K. A., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. Available at: [Link]

  • Sagan, J., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]

  • Sagan, J., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Available at: [Link]

  • ResearchGate (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]

  • Zhang, X., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PubMed Central. Available at: [Link]

  • Czopek, A., et al. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. PubMed Central. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

  • ResearchGate (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 1-Amino-3-(3-(5-(piperazin-1-ylmethyl)-1,3,4-oxadiazol-3-yl)phenoxy)propan-2-ol. Available at: [Link]

  • University of Liverpool Repository (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available at: [Link]

  • Zhang, Y., et al. (2022). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. MDPI. Available at: [Link]

  • ResearchGate (n.d.). Hydrogenation of alcohol pyridines with Rh₂O₃ catalyst. Available at: [Link]

  • ResearchGate (n.d.). Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac. Available at: [Link]

  • Feng, X., et al. (n.d.). Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Globe Thesis (2003). Design and synthesis of ligands based on trans-2,5-disubstituted pyrrolidines and their application in asymmetric catalytic reactions. Available at: [Link]

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Introduction: The Significance of Chiral Piperidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Asymmetric Synthesis of (R)-2-Piperidinepropanol

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in a vast array of pharmaceuticals and natural products.[1][2][3][4] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise interaction with biological targets. When substituted, the piperidine ring can introduce chirality, a critical factor for pharmacological specificity and efficacy. (R)-2-Piperidinepropanol is a valuable chiral building block, serving as a key intermediate in the synthesis of more complex molecules where the stereochemistry at the C2 position is crucial for biological activity.

This guide provides an in-depth exploration of robust and scalable methods for the asymmetric synthesis of (R)-2-Piperidinepropanol. We will delve into the mechanistic underpinnings of catalytic strategies, offer detailed, field-proven protocols, and present comparative data to aid researchers in selecting and implementing the optimal synthetic route for their specific needs.

Strategic Approaches to Asymmetry

The primary challenge in synthesizing (R)-2-Piperidinepropanol lies in the precise control of the stereocenter at the C2 position. Several major strategies have been developed to address this, each with distinct advantages.

  • Catalytic Asymmetric Hydrogenation of Pyridine Precursors: This is arguably the most powerful and atom-economical approach.[5] It involves the reduction of a prochiral 2-substituted pyridine derivative using a chiral transition metal catalyst (typically based on Iridium, Rhodium, or Ruthenium) under a hydrogen atmosphere.[6][7] The chirality is induced by sophisticated phosphine-based ligands coordinated to the metal center. A key aspect of this strategy is the activation of the pyridine ring, often by N-alkylation to form a pyridinium salt, which significantly enhances its susceptibility to reduction.[3][8][9][10][11]

  • Biocatalytic Methods: Leveraging the exquisite selectivity of enzymes, biocatalysis offers a green and highly efficient alternative.[12][13] The most common approach is the kinetic resolution of a racemic mixture of 2-piperidinepropanol.[14][15] Enzymes like lipases can selectively acylate one enantiomer, allowing for the easy separation of the faster-reacting enantiomer (as its ester) from the unreacted, enantiopure alcohol.[14] More advanced methods involve using transaminases or engineered hydroxylases in cascade reactions to build the chiral center directly.[16][17]

  • Chiral Pool Synthesis: This classical approach utilizes readily available, inexpensive chiral molecules from nature, such as amino acids or carbohydrates, as starting materials. For piperidines, L-lysine or L-pipecolic acid can serve as precursors, where the inherent stereocenter is carried through a series of transformations to the final product. While reliable, this method can sometimes involve longer synthetic sequences compared to catalytic approaches.[5]

Featured Synthetic Route: Iridium-Catalyzed Asymmetric Hydrogenation

This section details the most widely adopted and scalable method for producing enantioenriched 2-substituted piperidines. The strategy relies on the hydrogenation of a pyridinium salt precursor, which provides high enantioselectivity and yield.

Workflow Overview

The overall process can be visualized as a four-stage sequence: synthesis of the pyridine precursor, activation via N-alkylation, the key asymmetric hydrogenation step, and final deprotection to yield the target molecule.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Activation cluster_2 Stage 3: Asymmetric Hydrogenation cluster_3 Stage 4: Deprotection A 2-Bromopyridine + 3-(tetrahydro-2H-pyran-2-yloxy)propyl-1-magnesium bromide B 2-(3-(THP-oxy)propyl)pyridine A->B Grignard Coupling C N-Benzyl Pyridinium Salt B->C Benzyl Bromide D (R)-N-Benzyl-2-(3-(THP-oxy)propyl)piperidine C->D H2, [Ir(COD)Cl]2 Chiral Ligand (e.g., MeO-BoQPhos) E (R)-2-Piperidinepropanol D->E 1. HCl (THP Deprotection) 2. H2, Pd/C (Debenzylation)

Caption: General workflow for the asymmetric synthesis of (R)-2-Piperidinepropanol via catalytic hydrogenation.

Catalytic Cycle and Mechanistic Insight

The enantioselectivity of the hydrogenation is determined by the chiral environment created by the ligand around the iridium center. The pyridinium substrate coordinates to the catalyst, and hydrogen is delivered preferentially to one face of the C=N double bond within the ring, establishing the stereocenter. DFT calculations and mechanistic studies suggest an outer-sphere dissociative mechanism for the reduction.[5]

G Ir_cat [Ir(H)(L)]+ Intermediate1 [Ir(H)₂(L)(Substrate)]⁺ Ir_cat->Intermediate1 Substrate Coordination Substrate Pyridinium Salt Product Piperidine H2 H₂ H2->Intermediate1 Intermediate2 Hydride Insertion Intermediate Intermediate1->Intermediate2 Hydride Transfer Intermediate2->Ir_cat Catalyst Regeneration Intermediate2->Product Reductive Elimination

Caption: Simplified catalytic cycle for Iridium-catalyzed asymmetric hydrogenation of a pyridinium salt.

Comparison of Catalytic Systems

The choice of chiral ligand is paramount for achieving high enantioselectivity. A variety of bidentate P,N and P,P ligands have been developed for this purpose.

Catalyst PrecursorChiral LigandSubstrate TypeYield (%)ee (%) / erReference
[Ir(COD)Cl]₂MeO-BoQPhos2-Alkyl-N-benzylpyridinium>9593:7 er[9]
[Ir(COD)Cl]₂(S)-SEGPHOS2-Aryl-pyridinium9496 ee[6]
[Ir(COD)Cl]₂(R)-DM-SegPhos2,5-Disubstituted Pyridinium>90>95 ee[7]
[Ir(COD)Cl]₂ / (S)-L9bSegPhos Derivative2-Aryl-3-phthalimidopyridinium>90>99 ee[10][11]

Protocol 1: Asymmetric Synthesis via Iridium-Catalyzed Hydrogenation

This protocol describes a representative procedure for the synthesis of (R)-2-Piperidinepropanol starting from 2-(3-hydroxypropyl)pyridine.

Safety Precaution: This procedure involves high-pressure hydrogenation and the use of pyrophoric/air-sensitive reagents. It must be conducted by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment (PPE) and high-pressure reactor equipment.

Part A: Synthesis and Activation of Precursor
  • N-Benzylation of 2-(3-hydroxypropyl)pyridine:

    • To a solution of 2-(3-hydroxypropyl)pyridine (1.0 eq) in acetonitrile (MeCN, 0.5 M) in a round-bottom flask, add benzyl bromide (1.1 eq).

    • Stir the reaction mixture at 60 °C for 12-16 hours. The product pyridinium salt will often precipitate from the solution.

    • Cool the mixture to room temperature, and collect the solid precipitate by filtration.

    • Wash the solid with cold diethyl ether and dry under vacuum to yield the N-benzyl-2-(3-hydroxypropyl)pyridinium bromide salt. The product is typically used in the next step without further purification.

Part B: Asymmetric Hydrogenation
  • Catalyst Preparation and Reaction Setup:

    • In a nitrogen-filled glovebox, charge a glass liner for a high-pressure autoclave with the N-benzyl pyridinium salt (1.0 eq), [Ir(COD)Cl]₂ (0.5 mol%), and the chiral ligand (e.g., (S,S)-MeO-BoQPhos, 1.1 mol%).

    • Add degassed methanol (MeOH, 0.1 M) to the liner.

    • Seal the glass liner, remove it from the glovebox, and place it inside the high-pressure autoclave.

  • Hydrogenation Procedure:

    • Seal the autoclave. Purge the system by pressurizing with nitrogen (3x) followed by hydrogen (3x) to ensure an inert atmosphere is replaced by H₂.

    • Pressurize the reactor to the desired pressure (typically 50-60 bar) with hydrogen gas.

    • Begin stirring and heat the reaction to the desired temperature (e.g., 50 °C).

    • Maintain the reaction under these conditions for 24-48 hours, monitoring hydrogen uptake.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge with nitrogen before opening.

  • Work-up and Purification:

    • Remove the solvent from the reaction mixture under reduced pressure.

    • The resulting crude product, (R)-N-Benzyl-2-piperidinepropanol, can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

    • Determine the enantiomeric ratio (er) by chiral HPLC analysis.

Part C: Deprotection to (R)-2-Piperidinepropanol
  • N-Debenzylation:

    • Dissolve the purified (R)-N-Benzyl-2-piperidinepropanol (1.0 eq) in methanol.

    • Add Palladium on carbon (Pd/C, 10 wt%, ~5 mol% Pd) to the solution.

    • Subject the mixture to hydrogenation (using a balloon or a Parr shaker) at atmospheric pressure until TLC or GC-MS analysis indicates complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the final product, (R)-2-Piperidinepropanol, as a colorless oil.

    • Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and measurement of specific rotation.

Alternative Strategy: Biocatalytic Kinetic Resolution

For laboratories not equipped for high-pressure catalysis, enzymatic resolution provides an excellent alternative. This method separates a racemic mixture into its constituent enantiomers.

Principle of Enzymatic Kinetic Resolution

The strategy relies on a lipase to selectively catalyze the acylation of one enantiomer of racemic, N-protected 2-piperidinepropanol. The (S)-enantiomer is typically acylated faster, leaving the desired (R)-enantiomer unreacted. The resulting ester and alcohol are easily separable by chromatography.

G Racemate (R,S)-N-Boc-2-Piperidinepropanol Enzyme Lipase Racemate->Enzyme AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Enzyme Product_S (S)-N-Boc-2-Piperidinepropanol Acetate Enzyme->Product_S Fast Reaction Product_R (R)-N-Boc-2-Piperidinepropanol (Unreacted, Enriched) Enzyme->Product_R Slow/No Reaction

Caption: Principle of lipase-catalyzed kinetic resolution for isolating (R)-2-piperidinepropanol.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

This protocol outlines the resolution of racemic N-Boc-2-piperidinepropanol.

Part A: Preparation of Racemic Substrate
  • Synthesis of Racemic 2-Piperidinepropanol:

    • This can be achieved by the non-asymmetric hydrogenation of 2-(3-hydroxypropyl)pyridine using a standard catalyst like PtO₂ or Pd/C under H₂ pressure.

  • N-Boc Protection:

    • Dissolve racemic 2-piperidinepropanol (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (1.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Perform an aqueous workup and purify by column chromatography to obtain racemic N-Boc-2-piperidinepropanol.

Part B: Enzymatic Resolution
  • Reaction Setup:

    • To a flask containing racemic N-Boc-2-piperidinepropanol (1.0 eq) dissolved in tetrahydrofuran (THF), add vinyl acetate (3.0 eq) as the acyl donor.

    • Add the lipase powder (e.g., Lipase PS from Pseudomonas cepacia, often by weight equivalent to the substrate).

    • Seal the flask and place it on an orbital shaker at a controlled temperature (e.g., 30-40 °C).

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC. The reaction is typically stopped at or near 50% conversion to maximize the enantiopurity of both the product and the remaining starting material.

    • Once ~50% conversion is reached, filter off the enzyme and wash it with THF.

    • Concentrate the filtrate under reduced pressure.

  • Separation and Deprotection:

    • Separate the resulting (S)-acetate from the unreacted (R)-alcohol using flash column chromatography.

    • To obtain the final product, deprotect the (R)-N-Boc-2-piperidinepropanol by dissolving it in a solution of HCl in dioxane or trifluoroacetic acid (TFA) in DCM.

    • After the reaction is complete, remove the solvent and excess acid under reduced pressure to yield (R)-2-Piperidinepropanol hydrochloride.

Conclusion

The asymmetric synthesis of (R)-2-Piperidinepropanol is readily achievable through several robust methodologies. For large-scale production and high atom economy, iridium-catalyzed asymmetric hydrogenation of a pyridinium salt precursor stands out as the premier choice, offering excellent enantioselectivity and high yields.[9] For process development at a smaller scale or in labs without high-pressure equipment, biocatalytic kinetic resolution offers a highly effective, milder, and environmentally benign alternative.[14][15] The protocols and comparative data provided in this guide equip researchers with the necessary information to confidently produce this valuable chiral building block for applications in drug discovery and development.

References

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. National Institutes of Health (NIH).
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature.
  • Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. National Institutes of Health (NIH).
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications.
  • Combining biocatalysis and organocatalysis for the synthesis of piperidine alkaloids. Royal Society of Chemistry.
  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. National Institutes of Health (NIH).
  • First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. Royal Society of Chemistry.
  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. MDPI.
  • Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. ChemistryViews.
  • Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. Wiley Online Library.
  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. National Institutes of Health (NIH).
  • Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters. ResearchGate.
  • Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters. ACS Publications.
  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. ResearchGate.
  • First biocatalytic synthesis of piperidine derivatives via immobilized lipase catalyzed multicomponent reaction. Semantic Scholar.
  • Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Royal Society of Chemistry.

Sources

Application Notes: N-Alkylation of 2-Piperidinepropanol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-SPP-202601-01

Abstract

The N-alkylation of 2-piperidinepropanol is a pivotal chemical transformation in medicinal chemistry and drug development. The resulting N-substituted derivatives are key structural motifs in a wide array of pharmacologically active compounds, enabling the modulation of properties such as receptor affinity, selectivity, and pharmacokinetics. This guide provides a detailed examination of two primary, field-proven methodologies for this transformation: Direct N-Alkylation with Alkyl Halides and N-Alkylation via Reductive Amination . We delve into the mechanistic rationale behind experimental choices, offer step-by-step protocols, and present a comparative analysis to guide researchers in selecting the optimal synthetic strategy.

Introduction: Strategic Importance of N-Alkylation

The piperidine ring is a privileged scaffold in pharmaceutical science, appearing in numerous approved drugs.[1][2] The secondary amine of 2-piperidinepropanol serves as a critical handle for molecular diversification. Introducing alkyl groups at this position can profoundly influence a molecule's three-dimensional structure and its interaction with biological targets.

The choice of an N-alkylation strategy is a critical decision point in a synthetic campaign, governed by factors such as the availability of starting materials, the steric and electronic nature of the alkylating agent, and the desired scale of the reaction. While direct alkylation is often straightforward, it carries the inherent risk of over-alkylation, leading to the formation of quaternary ammonium salts.[3][4] In contrast, reductive amination offers a more controlled, milder alternative that circumvents this issue, making it particularly suitable for complex or sensitive substrates.[5][6]

General Experimental Workflow

A successful N-alkylation campaign follows a structured workflow, from reaction setup to final product characterization. The following diagram outlines the key stages common to both direct alkylation and reductive amination protocols.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A Select & Prepare Reagents (Amine, Alkylating Agent, Base/Reducing Agent) C Combine Reactants under Inert Atmosphere (N2 or Ar) A->C B Select Anhydrous Solvent B->C D Control Temperature (0°C to Reflux) C->D E Monitor Progress (TLC / LC-MS) D->E F Quench Reaction & Perform Aqueous Work-up E->F G Dry Organic Layer & Concentrate F->G H Purify via Column Chromatography G->H I Characterize Product (NMR, MS, IR) H->I

Caption: General workflow for N-alkylation synthesis.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method leverages the nucleophilicity of the piperidine nitrogen to displace a halide from an electrophilic carbon center in a classic SN2 reaction.[7] Its primary advantage is operational simplicity.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the secondary amine nitrogen onto the electron-deficient carbon of the alkyl halide. A base is crucial for neutralizing the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8] The choice of base and solvent is critical; a non-nucleophilic base like potassium carbonate (K₂CO₃) is often preferred, and a polar aprotic solvent like DMF or acetonitrile facilitates the SN2 pathway.[8][9]

G Amine R₂NH TransitionState [R₂NH⁺---R'---X⁻]‡ Amine->TransitionState 1. Nucleophilic Attack (SN2) AlkylHalide R'-X AlkylHalide->TransitionState ProtonatedProduct R₂N⁺(H)R'  X⁻ TransitionState->ProtonatedProduct Product R₂NR' ProtonatedProduct->Product 2. Deprotonation Base B: Base->Product ConjugateAcid BH⁺ X⁻ Product->ConjugateAcid

Caption: Mechanism of direct amine alkylation.

Step-by-Step Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 2-piperidinepropanol (1.0 eq.) and anhydrous dimethylformamide (DMF, approx. 0.2 M).

  • Base Addition: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) to the stirred solution.

  • Alkylating Agent Addition: Slowly add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise to the mixture at room temperature. For highly reactive halides, consider cooling the mixture to 0 °C before addition to control the exotherm and minimize side reactions.[9][10]

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyl halide.[8]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-12 hours).

  • Work-up: Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts. Partition the filtrate between ethyl acetate and water. Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a highly reliable and versatile method for N-alkylation that avoids the over-alkylation issues common with direct alkylation.[6] The process involves the formation of an iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ.[11]

Mechanistic Rationale

The reaction begins with the condensation of the secondary amine with a carbonyl compound to form an iminium ion. This step is typically reversible and can be favored by removing the water byproduct or by using a mild acid catalyst.[6] A specialized reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion. The key advantage of NaBH(OAc)₃ is its selectivity; it is mild enough that it will not readily reduce the starting aldehyde or ketone but is highly effective at reducing the electrophilic iminium intermediate.[5][12]

Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 2-piperidinepropanol (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M).

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the solution in portions at room temperature. The reaction may be slightly exothermic.

  • Reaction Execution: Stir the mixture at room temperature under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-24 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30-60 minutes until gas evolution ceases.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Comparative Analysis of N-Alkylation Methods

The choice of method depends heavily on the specific substrate and desired outcome. The table below summarizes key considerations for each protocol.

FeatureDirect Alkylation (Alkyl Halide)Reductive Amination (Carbonyl)
Alkylating Agent Alkyl Halides (R-X)Aldehydes (RCHO), Ketones (R₂CO)
Key Reagents Base (e.g., K₂CO₃, NaH)Reducing Agent (e.g., NaBH(OAc)₃)
Primary Advantage Simplicity, readily available reagents.[8]High selectivity, avoids over-alkylation, mild conditions.[4][5]
Primary Disadvantage Risk of over-alkylation to form quaternary salts.[3][7]Requires a suitable carbonyl compound; longer reaction times possible.
Substrate Scope Good for primary and some secondary halides. Hindered halides react poorly.Very broad; compatible with a wide range of aldehydes and ketones.[12]
Typical Solvents DMF, Acetonitrile, THFDCM, DCE, THF
Typical Yields 70-95%80-98%

Troubleshooting and Field Insights

  • Low Yield in Direct Alkylation:

    • Cause: Insufficiently active alkyl halide or incomplete reaction.

    • Solution: Increase the reaction temperature or consider switching to a more reactive halide (I > Br > Cl). The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can also enhance the reaction rate, especially in biphasic systems.[13][14]

  • Over-alkylation Observed:

    • Cause: The tertiary amine product is still nucleophilic and reacts with the alkyl halide.[7]

    • Solution: Add the alkylating agent slowly using a syringe pump to maintain a low concentration.[8] Alternatively, switch to the reductive amination protocol, which is not susceptible to this issue.[6]

  • Stalled Reductive Amination:

    • Cause: Inefficient iminium ion formation, particularly with hindered ketones.

    • Solution: Add a catalytic amount of acetic acid (AcOH) to facilitate iminium ion formation.[12] Ensure all reagents and solvents are anhydrous, as water can inhibit the reaction.

  • Difficult Purification:

    • Cause: Presence of highly polar byproducts or unreacted starting materials.

    • Solution: An acidic or basic aqueous wash during the work-up can help remove corresponding basic or acidic impurities. For highly polar amine products, consider using a different chromatography system, such as alumina or a gradient containing methanol/ammonium hydroxide in DCM.

References

  • University of Calgary. (n.d.). Alkylation of Amines. Department of Chemistry. Retrieved from [Link]

  • Dhandayuthapani, K., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Retrieved from [Link]

  • Tilstam, U., et al. (2021). Self-Limiting Alkylation of N-aminopyridinium Salts Enables Selective Synthesis of Secondary Amines. Nature Communications. Retrieved from [Link]

  • LibreTexts Chemistry. (2015). Alkylation of Amines by Alkyl Halides. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. Pharmaceutical Roundtable. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative 2-substituted piperidine containing natural products. Retrieved from [Link]

  • Saif, M. J., et al. (2010). Novel bis-piperidinium and bis-pyrrolidinium compounds as versatile phase-transfer catalysts. ARKIVOC. Retrieved from [Link]

  • ACS Catalysis. (2023). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Retrieved from [Link]

  • Sharma, M. M., et al. (1995). Phase transfer catalysis: Chemistry and engineering. AIChE Journal. Retrieved from [Link]

  • Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research. Indo American Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Goti, A., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Chemistry – A European Journal. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • Inamdar, S., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules. Retrieved from [Link]

  • Sneddon, H. F. (n.d.). Reductive Amination. ACS Green Chemistry Institute. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]

  • Schepmann, D., et al. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Retrieved from [Link]

  • Pollard, C. B. (1950). Preparation of n-substituted piperazines. U.S. Patent 2,525,223.

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High-Throughput Screening Assays for the Interrogation of Piperidine-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold - A Privileged Structure in Modern Drug Discovery

The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the architecture of a vast number of pharmaceuticals.[1] Its prevalence is not a matter of chance, but rather a testament to its remarkable physicochemical properties and synthetic tractability. The piperidine ring's conformational flexibility allows it to present substituents in well-defined three-dimensional orientations, facilitating precise interactions with biological targets.[1] This inherent structural versatility has led to the development of piperidine-containing drugs across a wide spectrum of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1]

High-throughput screening (HTS) has revolutionized the initial stages of drug discovery by enabling the rapid evaluation of large and diverse chemical libraries against specific biological targets.[2] For libraries rich in piperidine derivatives, the selection and optimization of the appropriate HTS assay are critical determinants of success. This guide provides an in-depth exploration of key HTS technologies and their application in screening piperidine-based compound collections, offering detailed protocols and expert insights to navigate the complexities of hit identification and validation.

Navigating the HTS Landscape: Selecting the Optimal Assay for Your Piperidine Library

The choice of an HTS assay is dictated by the nature of the biological target and the specific molecular event being investigated. For piperidine derivatives, which can modulate a wide array of targets such as G-protein coupled receptors (GPCRs), enzymes, and protein-protein interactions (PPIs), a variety of assay formats can be employed. This section will delve into three robust and widely adopted HTS technologies: AlphaScreen, Fluorescence Polarization, and Luciferase Reporter Gene Assays.

Workflow for a Typical HTS Campaign

A successful HTS campaign follows a structured workflow, from initial assay development to the identification of confirmed hits. Understanding this process is crucial for effective planning and execution.

HTS_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: High-Throughput Screening cluster_2 Phase 3: Hit Confirmation & Validation Assay_Dev Assay Development Assay_Opt Assay Optimization (e.g., Z'-factor > 0.5) Assay_Dev->Assay_Opt Miniaturization Primary_Screen Primary Screen (Single Concentration) Assay_Opt->Primary_Screen Proceed to HTS Hit_ID Initial Hit Identification Primary_Screen->Hit_ID Data Analysis Hit_Conf Hit Confirmation (Dose-Response) Hit_ID->Hit_Conf Advance Hits Orthogonal_Assay Orthogonal Assays Hit_Conf->Orthogonal_Assay Validate Mechanism SAR_Analysis SAR by Analogue Orthogonal_Assay->SAR_Analysis Confirm Activity Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead Optimization

Caption: A generalized workflow for a high-throughput screening campaign.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based, no-wash immunoassay technology that is exceptionally well-suited for HTS due to its high sensitivity, wide dynamic range, and robustness.[3][4][5] The assay principle relies on the interaction of two different hydrogel-coated beads: a Donor bead and an Acceptor bead.[3]

Principle of AlphaScreen Technology

Upon excitation with a laser at 680 nm, a photosensitizer within the Donor bead converts ambient oxygen into a short-lived, highly reactive singlet oxygen molecule.[6] If an Acceptor bead is in close proximity (within ~200 nm), the singlet oxygen diffuses and triggers a cascade of chemical reactions within the Acceptor bead, culminating in the emission of light at 520-620 nm.[6] This proximity-dependent signal generation makes AlphaScreen a powerful tool for studying biomolecular interactions.

AlphaScreen_Principle cluster_0 No Interaction: No Signal cluster_1 Interaction: Signal Generation Donor_bead_1 Donor Singlet_Oxygen_1 Singlet Oxygen (decays) Donor_bead_1->Singlet_Oxygen_1 ~200 nm Acceptor_bead_1 Acceptor Excitation_1 680 nm Excitation Excitation_1->Donor_bead_1 Donor_bead_2 Donor Acceptor_bead_2 Acceptor Donor_bead_2->Acceptor_bead_2 Interaction brings beads into proximity Singlet_Oxygen_2 Singlet Oxygen Light_Emission 520-620 nm Light Emission Acceptor_bead_2->Light_Emission Excitation_2 680 nm Excitation Excitation_2->Donor_bead_2

Caption: The fundamental principle of AlphaScreen technology.

Application in Screening Piperidine Derivatives

AlphaScreen is particularly advantageous for screening piperidine libraries against challenging targets like protein-protein interactions (PPIs) and enzymes.[3][4] For instance, in a screen for inhibitors of a kinase, the substrate could be biotinylated and captured on a streptavidin-coated Donor bead, while a phospho-specific antibody conjugated to an Acceptor bead would recognize the phosphorylated product. A piperidine-based inhibitor would prevent phosphorylation, leading to a decrease in the AlphaScreen signal.

Detailed Protocol: AlphaScreen Assay for a Piperidine-Based Kinase Inhibitor Screen

This protocol provides a general framework for a 384-well plate format. Optimization of reagent concentrations and incubation times is crucial for each specific assay.

Materials:

  • White, opaque 384-well microplates

  • AlphaScreen Donor and Acceptor beads (e.g., Streptavidin Donor, Anti-Phospho-Tyrosine Acceptor)

  • Biotinylated peptide substrate

  • Kinase enzyme

  • ATP

  • Piperidine compound library (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • Plate reader capable of AlphaScreen detection

Procedure:

  • Compound Plating: Dispense 50 nL of each piperidine derivative from the library into the wells of the 384-well plate. For controls, dispense DMSO.

  • Enzyme and Substrate Addition: Prepare a mixture of the kinase and biotinylated substrate in assay buffer. Add 5 µL of this mixture to each well.

  • Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Prepare a mixture of the AlphaScreen Donor and Acceptor beads in the dark. Add 10 µL of this bead mixture to each well.

  • Final Incubation: Incubate the plate in the dark at room temperature for 60-120 minutes to allow for bead binding.

  • Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis and Interpretation:

ParameterDescriptionTypical Value
Z'-factor A measure of assay quality, indicating the separation between positive and negative controls.> 0.5
IC₅₀ The concentration of an inhibitor that causes 50% inhibition of the enzymatic activity.Varies by compound
Signal to Background (S/B) The ratio of the signal from the uninhibited reaction to the signal from the background.> 10

The raw data is typically normalized to the controls on each plate, and the percent inhibition for each compound is calculated. Hits are identified as compounds that exhibit a statistically significant level of inhibition (e.g., >3 standard deviations from the mean of the DMSO controls).

Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a homogeneous technique used to monitor molecular interactions in solution.[7][8] It is particularly well-suited for screening for inhibitors of binding events, such as a piperidine derivative disrupting a protein-ligand interaction.[7]

Principle of Fluorescence Polarization

The principle of FP is based on the rotational motion of fluorescently labeled molecules.[8] When a small fluorescent molecule (tracer) is excited with plane-polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized.[8] However, when this tracer binds to a much larger molecule (e.g., a protein), its rotation is slowed down, and the emitted light remains highly polarized.[8]

FP_Principle cluster_0 Unbound Tracer: Low Polarization cluster_1 Bound Tracer: High Polarization Tracer_Free Fluorescent Tracer (Fast Rotation) Depolarized_Light Depolarized Emitted Light Tracer_Free->Depolarized_Light Polarized_Light_1 Polarized Excitation Light Polarized_Light_1->Tracer_Free Tracer_Bound Tracer-Protein Complex (Slow Rotation) Polarized_Light_Emitted Polarized Emitted Light Tracer_Bound->Polarized_Light_Emitted Polarized_Light_2 Polarized Excitation Light Polarized_Light_2->Tracer_Bound Reporter_Gene_Assay cluster_0 GPCR Signaling Pathway cluster_1 Reporter Gene Expression cluster_2 Signal Detection Ligand Piperidine Agonist GPCR GPCR Ligand->GPCR Signaling_Cascade Signaling Cascade GPCR->Signaling_Cascade TF_Activation Transcription Factor Activation Signaling_Cascade->TF_Activation TF_Binding TF binds to Response Element TF_Activation->TF_Binding Luciferase_Expression Luciferase Expression TF_Binding->Luciferase_Expression Luciferin Add Luciferin Luciferase_Expression->Luciferin Light_Production Light Production (Luminescence) Luciferin->Light_Production

Caption: The principle of a luciferase reporter gene assay for a GPCR target.

Application in Screening Piperidine Derivatives

Reporter gene assays are ideal for screening piperidine libraries for modulators of GPCRs. [8][9]For example, to identify agonists for a Gs-coupled GPCR, a reporter construct containing a cAMP response element (CRE) upstream of the luciferase gene would be used. [10]Piperidine compounds that activate the receptor will increase intracellular cAMP levels, leading to the activation of CRE-mediated transcription and a subsequent increase in luminescence.

Detailed Protocol: Luciferase Reporter Gene Assay for a Piperidine-Based GPCR Agonist Screen

This protocol is for a 384-well plate format using a stable cell line expressing the target GPCR and the luciferase reporter construct.

Materials:

  • White, clear-bottom 384-well cell culture plates

  • Stable cell line expressing the target GPCR and luciferase reporter

  • Cell culture medium

  • Piperidine compound library (dissolved in DMSO)

  • Luciferase assay reagent (containing luciferin)

  • Luminometer

Procedure:

  • Cell Plating: Seed the cells into the 384-well plates at an optimized density and allow them to attach overnight.

  • Compound Addition: Add 50 nL of each piperidine derivative to the wells.

  • Incubation: Incubate the plates for a predetermined time (e.g., 4-6 hours) to allow for receptor activation and luciferase expression.

  • Assay Reagent Addition: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the luciferase assay reagent to each well.

  • Signal Detection: After a short incubation (e.g., 10 minutes) to lyse the cells and allow the luminescent signal to stabilize, read the plate on a luminometer.

Data Analysis and Interpretation:

ParameterDescriptionTypical Value
Fold Activation The ratio of the luminescent signal in the presence of a compound to the signal in the absence of the compound.Varies by compound
EC₅₀ The concentration of an agonist that produces 50% of the maximal response.Varies by compound
Z'-factor A measure of assay quality.> 0.5

The data is normalized to controls, and the fold activation for each compound is calculated. Hits are identified as compounds that produce a significant increase in the luminescent signal.

Hit Validation and Triage: From Initial Hits to Confirmed Leads

The identification of initial "hits" from a primary HTS is only the first step. A rigorous process of hit validation and triage is essential to eliminate false positives and prioritize the most promising compounds for further investigation. [11] Key Steps in Hit Validation:

  • Hit Confirmation: Re-testing of the initial hits in the primary assay to confirm their activity.

  • Dose-Response Curves: Generating dose-response curves to determine the potency (e.g., IC₅₀ or EC₅₀) of the confirmed hits.

  • Orthogonal Assays: Testing the hits in a secondary, mechanistically distinct assay to confirm their on-target activity and rule out assay-specific artifacts. [12]4. Structure-Activity Relationship (SAR) by Analogs: Testing commercially available or rapidly synthesized analogs of the hit compounds to establish an initial SAR. [11]5. Cheminformatics and Filtering: Using computational tools to identify and flag compounds with undesirable properties (e.g., pan-assay interference compounds or PAINS). [11]

Hit_Validation_Funnel Primary_Hits Primary HTS Hits (~1-5% of library) Confirmed_Hits Confirmed Hits (Dose-Response) Primary_Hits->Confirmed_Hits Hit Confirmation Validated_Hits Validated Hits (Orthogonal Assays) Confirmed_Hits->Validated_Hits Orthogonal Testing Lead_Series Lead Series (Initial SAR) Validated_Hits->Lead_Series SAR by Analogs

Caption: The hit validation funnel, illustrating the progression from primary hits to lead series.

Conclusion: Empowering Piperidine-Based Drug Discovery with Robust HTS

The strategic application of high-throughput screening is indispensable for unlocking the full therapeutic potential of piperidine-based compound libraries. By carefully selecting and optimizing the appropriate HTS assay—be it the sensitive and versatile AlphaScreen, the robust and straightforward Fluorescence Polarization, or the biologically relevant Luciferase Reporter Gene Assay—researchers can efficiently identify and advance promising hit compounds. A thorough understanding of the underlying principles of these technologies, coupled with rigorous hit validation strategies, provides a solid foundation for successful drug discovery campaigns targeting the privileged piperidine scaffold.

References

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (URL not available)
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017-12-12) (URL: [Link])

  • Piperidine amides as 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. (URL: [Link])

  • Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. (URL: [Link])

  • Luciferase Reporter Assay System for Deciphering GPCR Pathways. (URL: [Link])

  • Chemical Screening of Nuclear Receptor Modulators. (URL: [Link])

  • AlphaScreen | BMG LABTECH. (URL: [Link])

  • Designing a Reporter Construct for Analyzing Gene Regulation. (2019-12-10) (URL: [Link])

  • Hit Validation Services. (URL: [Link])

  • Applications of Biophysics in High-Throughput Screening Hit Validation. (2014-04-02) (URL: [Link])

  • Luciferase Reporter Assay System for Deciphering GPCR Pathways. (2010-12-21) (URL: [Link])

  • Fluorescence Polarization Assays: Principles & Applications. (URL: [Link])

  • Establishing and optimizing a fluorescence polarization assay. (URL: [Link])

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (URL: [Link])

  • How Automation Overcomes Variability & Limitations in HTS Troubleshooting. (2024-09-18) (URL: [Link])

  • Unlocking the Value of High Throughput Screening Pipelines in Small Molecule Drug Discovery. (URL: [Link])

  • Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. (2025-07-20) (URL: [Link])

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (URL: [Link])

  • The importance of adequately triaging hits from HTS campaigns. (2015-06-19) (URL: [Link])

  • FLUORESCENCE POLARIZATION ASSAYS. (URL: [Link])

  • Comprehensive optimization of a reporter assay toolbox for three distinct CRISPR‐Cas systems. (URL: [Link])

  • The Use of AlphaScreen Technology in HTS: Current Status. (URL: [Link])

  • AlphaScreen/AlphaLISA assays are bead based proximity assays, based.... (URL: [Link])

  • Protein-ligand binding measurements using fluorescence polarization. (URL: [Link])

  • High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1. (URL: [Link])

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (URL: [Link])

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  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2025-08-06) (URL: [Link])

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Scale-up synthesis of 2-Piperidinepropanol for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This guide provides a comprehensive, in-depth technical overview for the scale-up synthesis of 2-piperidinepropanol, a crucial building block for pharmaceutical development. Moving from a laboratory benchtop synthesis to producing kilogram quantities necessary for preclinical trials introduces significant challenges in process chemistry, safety, and product quality.[1][2] This document outlines a validated two-step synthetic route, starting from a commercially available pyridine derivative. We delve into the critical process parameters, the rationale behind reagent and solvent selection, and the safety protocols essential for a successful and safe scale-up. The protocols provided are designed to be robust and reproducible, yielding high-purity 2-piperidinepropanol that meets the stringent requirements for preclinical drug substance manufacturing.[3][4]

Introduction: The Strategic Importance of Piperidines and Scale-Up

The piperidine nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs, including those for schizophrenia (Risperdal), ADHD (Concerta), and Alzheimer's disease (Aricept).[5][6] Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility, and to act as a versatile handle for molecular recognition at biological targets. 2-Piperidinepropanol, specifically, serves as a key intermediate, providing a synthetically accessible handle for constructing more complex active pharmaceutical ingredients (APIs).

The journey from a promising lead compound in discovery to a candidate for human trials is bridged by preclinical development.[7] A cornerstone of this phase is the reliable production of the API in sufficient quantity and quality for toxicology, pharmacology, and formulation studies.[7][8] However, scaling a synthesis from grams to kilograms is not a linear process.[2] Issues of heat and mass transfer, reaction kinetics, and safety become paramount and can dramatically alter the outcome of a reaction that was successful on a small scale.[9][10] This guide, therefore, focuses not just on the "how" but on the "why," providing the scientific reasoning necessary to navigate the complexities of process scale-up.

Synthetic Strategy: A Tale of Two Reductions

The most direct and atom-economical approach to saturated N-heterocycles like piperidines is the hydrogenation of their aromatic pyridine precursors.[11] Our selected strategy for 2-piperidinepropanol (3 ) is a robust, two-step sequence commencing with the readily available ethyl 3-(pyridin-2-yl)propanoate (1 ).

  • Step 1: Ester Reduction. The ester moiety of 1 is selectively reduced to the primary alcohol, 2-pyridinepropanol (2 ).

  • Step 2: Catalytic Hydrogenation. The pyridine ring of intermediate 2 is fully saturated to yield the target piperidine ring in 3 .

This route was chosen for its scalability and avoidance of hazardous reagents in the final steps. While methods like Grignard reactions are powerful, their highly exothermic and sensitive nature presents significant safety hazards on a large scale.[12] Catalytic hydrogenation, by contrast, is a well-established industrial process, provided the correct equipment and safety procedures are employed.[13]

G cluster_0 Step 1: Ester Reduction cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Purification A Ethyl 3-(pyridin-2-yl)propanoate (1) B 2-Pyridinepropanol (2) A->B  NaBH4, CaCl2  Ethanol/THF C 2-Pyridinepropanol (2) D 2-Piperidinepropanol (3) C->D  H2 (5 bar), Rh/C  Methanol, 40°C E Crude Product F High-Purity Product (>98%) E->F  Vacuum Distillation

Figure 1: Two-step synthetic workflow for 2-piperidinepropanol.

Part I: Scale-Up Synthesis of 2-Pyridinepropanol (Intermediate 2)

Scientific Rationale: Choosing a Scalable Reducing Agent

The reduction of an ester to a primary alcohol is a fundamental transformation. In a discovery lab setting, lithium aluminum hydride (LiAlH₄) is often the reagent of choice due to its high reactivity.[14] However, LiAlH₄ is pyrophoric, reacts violently with water, and its cost and handling requirements make it unsuitable for large-scale manufacturing.[15] Sodium borohydride (NaBH₄) is a safer and more economical alternative, but it is typically unreactive towards esters.

To overcome this, we employ a modified NaBH₄ system. The addition of a Lewis acid, such as calcium chloride (CaCl₂), activates the ester carbonyl, making it more susceptible to nucleophilic attack by the hydride. This approach provides reactivity comparable to stronger hydrides while maintaining a superior safety profile. Protic solvents like ethanol can also enhance the reducing power of NaBH₄.[16]

Key Scale-Up Considerations
  • Exotherm Control: The reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[2] This can lead to a dangerous thermal runaway. Mitigation involves slow, subsurface addition of the reducing agent and a reactor with efficient cooling capacity.

  • Hydrogen Evolution: The reaction of NaBH₄ with ethanol generates hydrogen gas. The reactor must be properly vented to an exhaust system to prevent pressure buildup and the creation of a flammable atmosphere.

  • Work-up & Quenching: The quenching of excess hydride with acid is also highly exothermic and generates significant amounts of hydrogen. This step must be performed slowly at a low temperature (<10 °C) with vigorous stirring.

Detailed Protocol: 500 g Scale

Equipment: 20 L jacketed glass reactor with mechanical stirrer, temperature probe, nitrogen inlet/outlet, and a 2 L pressure-equalizing dropping funnel.

Procedure:

  • Reactor Setup: Assemble, clean, and dry the reactor. Purge with nitrogen for 30 minutes.

  • Reagent Charging: Charge the reactor with ethyl 3-(pyridin-2-yl)propanoate (1 ) (500 g, 2.79 mol) and anhydrous ethanol (5 L). Begin stirring to form a solution.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Hydride Addition: In a separate flask, prepare a suspension of sodium borohydride (211 g, 5.58 mol, 2.0 eq) and calcium chloride (310 g, 2.79 mol, 1.0 eq) in anhydrous ethanol (2.5 L). Transfer this slurry to the dropping funnel.

  • Add the NaBH₄/CaCl₂ slurry to the reactor dropwise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0-5 °C. Slowly and carefully add 2M hydrochloric acid (approx. 3 L) to quench the excess NaBH₄ and decompose the borate complexes. Caution: Vigorous gas evolution will occur. Maintain the temperature below 15 °C.

  • pH Adjustment & Extraction: Adjust the pH of the mixture to >10 with 6M sodium hydroxide solution. Extract the product with dichloromethane (3 x 2 L).

  • Work-up: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-pyridinepropanol (2 ) as an oil. The crude product is typically of sufficient purity for the next step.

ParameterLab Scale (10 g)Scale-Up (500 g)Rationale / Comments
Starting Material10 g500 g50x scale increase.
NaBH₄4.2 g (2.0 eq)211 g (2.0 eq)Safer, cost-effective hydride for scale-up.
CaCl₂6.2 g (1.0 eq)310 g (1.0 eq)Activates the ester for efficient reduction.
SolventEthanol (150 mL)Ethanol (7.5 L)Good solvent for reagents; aids in reactivity.
Temperature0 °C to RT0-10 °C (addition), then RTCritical for controlling exotherm during addition.[17]
Addition Time30 min2-3 hoursSlower addition rate is crucial for heat management.[10]
Typical Yield~85%~80-85%Yield may slightly decrease due to handling losses.
Purity (Crude)>90%>90%Generally used directly in the next step.
Table 1: Comparative parameters for the ester reduction step.

Part II: Scale-Up Synthesis of 2-Piperidinepropanol (Product 3)

Scientific Rationale: Catalytic Hydrogenation

The hydrogenation of pyridines is a well-studied transformation, providing a clean and efficient route to piperidines.[11]

  • Catalyst: We utilize rhodium on carbon (Rh/C), a highly active catalyst for pyridine reduction that often operates under milder conditions than platinum or palladium catalysts.[6][18] This reduces the need for very high-pressure equipment and can improve selectivity.

  • Solvent: Methanol is an excellent solvent for this reaction, as it readily dissolves the starting material and does not poison the catalyst.

  • Pressure & Temperature: Moderate hydrogen pressure (5-10 bar) and slightly elevated temperature (40-50 °C) provide a practical balance between reaction rate and safety.[18]

Key Scale-Up Considerations

G A Scale-Up Challenge Key Risk Mitigation Strategy B Heat Transfer Thermal Runaway Jacketed Reactor Cooling Slow Reagent Addition C Mass Transfer Incomplete Reaction Side Products Optimized Agitator Design Baffled Reactor D Safety (H2) Fire/Explosion Risk High-Pressure Autoclave Inert Atmosphere Purging Static Electricity Grounding E Catalyst Handling Pyrophoric Hazard (Post-Rxn) Filter Under Inert Atmosphere Quench Filter Cake with Water

Figure 2: Critical challenges and mitigation in process scale-up.
  • Specialized Equipment: This reaction requires a high-pressure reactor (autoclave) designed for catalytic hydrogenations. Such equipment is built to withstand high pressures and often includes features for efficient gas dispersion and temperature control.

  • Catalyst Handling: Heterogeneous catalysts like Rh/C can be pyrophoric, especially after the reaction when they are dry and saturated with hydrogen.[11] The catalyst must be filtered carefully and should not be allowed to dry in the air. It is best handled as a wet cake under an inert atmosphere.

  • Reaction Endpoint: Over-hydrogenation is not an issue here, but an incomplete reaction is. The reaction is monitored by the cessation of hydrogen uptake, which is a key feature of modern hydrogenation reactors.

Detailed Protocol: 400 g Scale

Equipment: 10 L stainless steel high-pressure autoclave with gas entrainment stirrer (e.g., Rushton turbine), hydrogen inlet, pressure gauge, temperature probe, and sampling valve.

Procedure:

  • Reactor Preparation: Clean and dry the autoclave.

  • Catalyst Loading: Under a flow of nitrogen, carefully charge the reactor with 5% Rhodium on Carbon (50% wet, 20 g). Add methanol (4 L).

  • Substrate Addition: Add a solution of crude 2-pyridinepropanol (2 ) (approx. 400 g from the previous step) in methanol (1 L) to the reactor.

  • Inerting: Seal the reactor. Purge the system by pressurizing with nitrogen to 5 bar and venting three times, then do the same with hydrogen.

  • Reaction Execution: Pressurize the reactor with hydrogen to 5 bar. Begin vigorous stirring and heat the contents to 40 °C. The pressure will drop as hydrogen is consumed; maintain the pressure at 5 bar via a regulator.

  • Reaction Monitoring: The reaction is complete when hydrogen uptake ceases (typically 12-24 hours).

  • Shutdown and Filtration: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system three times with nitrogen.

  • Under an inert atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Rh/C catalyst. Caution: Do not allow the filter cake to dry. Quench the catalyst on the filter paper with water immediately after filtration.[11]

  • Concentration: Concentrate the filtrate under reduced pressure to remove the methanol, yielding crude 2-piperidinepropanol (3 ).

ParameterLab Scale (8 g)Scale-Up (400 g)Rationale / Comments
Starting Material8 g400 g50x scale increase.
Catalyst (5% Rh/C)0.4 g (5 wt%)20 g (5 wt%)Rhodium is highly efficient for pyridine reduction.[6]
SolventMethanol (100 mL)Methanol (5 L)Excellent solvent, does not interfere with catalysis.
H₂ Pressure5 bar5 barMild pressure minimizes equipment requirements.
Temperature40 °C40 °CProvides a good reaction rate without side reactions.[18]
Reaction Time~12 hours~12-24 hoursMay be longer due to mass transfer limitations.
Typical Yield~95%~90-95%High-yielding and clean transformation.
Table 2: Comparative parameters for the catalytic hydrogenation step.

Purification and Quality Control for Preclinical Use

The final product must meet stringent purity specifications for use in preclinical studies.[3] The primary purification method for 2-piperidinepropanol, a liquid, is vacuum distillation.[19]

Purification Protocol: Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus with a short path distillation head. Ensure all glassware is dry.

  • Drying: If the crude product contains water, pre-dry by stirring over anhydrous sodium sulfate or potassium hydroxide pellets, followed by filtration.

  • Distillation: Charge the distillation flask with the crude product. Apply vacuum (e.g., 0.5-1.0 mmHg) and gently heat the flask.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point (literature: ~94-95 °C at 0.5 mmHg). Discard any initial forerun and the high-boiling residue.

  • The final product should be a colorless to pale yellow liquid.

Quality Control Specifications

The final batch of 2-piperidinepropanol must be characterized thoroughly to establish its identity, purity, and stability, as required for IND-enabling studies.[4][]

TestSpecificationMethod
Identity Conforms to the structure of 2-piperidinepropanol¹H NMR, ¹³C NMR, Mass Spectrometry
Purity (Assay) ≥ 98.0%qNMR or HPLC-CAD/ELSD
Appearance Colorless to pale yellow liquidVisual Inspection
Individual Impurity ≤ 0.2%GC or HPLC
Total Impurities ≤ 1.0%GC or HPLC
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents Per ICH Q3C GuidelinesHeadspace GC-MS
Table 3: Release specifications for preclinical grade 2-piperidinepropanol.

Conclusion

The successful scale-up synthesis of 2-piperidinepropanol hinges on a deep understanding of the underlying chemical processes and the physical challenges imposed by increasing scale.[1] The presented two-step reduction pathway offers a robust, safe, and efficient method for producing multi-hundred-gram to kilogram quantities of this vital pharmaceutical intermediate. By carefully selecting scalable reagents, controlling reaction exotherms, and employing appropriate engineering controls for hazardous operations like catalytic hydrogenation, researchers can confidently bridge the gap from laboratory discovery to preclinical development. The protocols and rationale provided herein serve as a comprehensive guide to achieving this critical milestone in the drug development pipeline.

References

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Application Notes and Protocols: The Strategic Application of 2-Piperidinepropanol Derivatives in the Synthesis of Novel P2Y14 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The P2Y14 receptor (P2Y14R), a G protein-coupled receptor activated by UDP-sugars, has emerged as a significant target for therapeutic intervention in a range of inflammatory conditions. Consequently, the development of potent and selective P2Y14R antagonists is an area of intense research. A common structural motif in many high-affinity antagonists is a substituted piperidine ring, crucial for receptor interaction and pharmacokinetic properties. This document provides a detailed application note on the prospective use of 2-piperidinepropanol derivatives as key building blocks in the synthesis of novel P2Y14R antagonists. We will explore the underlying scientific rationale, present a detailed synthetic protocol for a model antagonist, and discuss the broader implications for drug discovery in this area.

Introduction: The P2Y14 Receptor as a Therapeutic Target

The P2Y14 receptor, part of the P2Y family of purinergic receptors, is primarily activated by UDP-glucose and other UDP-sugars, which are often released from cells during stress or injury.[1][2] This receptor is highly expressed in immune cells, such as neutrophils and mast cells, and its activation is linked to a variety of pro-inflammatory responses, including chemotaxis and degranulation.[3][4] As such, the P2Y14R signaling pathway is a key player in the innate immune response and is implicated in the pathophysiology of inflammatory diseases like asthma, neuropathic pain, and acute kidney injury.[5]

The development of antagonists that can block the P2Y14R and mitigate these inflammatory cascades is a promising therapeutic strategy. One of the most well-characterized P2Y14R antagonists is 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalene-carboxylic acid (PPTN).[4][6] The structure of PPTN and its analogues reveals the importance of a terminal piperidine moiety for high-affinity binding to the receptor.[7][8] This has spurred interest in developing versatile synthetic routes to incorporate functionalized piperidine rings into novel antagonist scaffolds.

The P2Y14 Receptor Signaling Pathway

The P2Y14 receptor is a Gi/o-coupled GPCR.[9] Upon activation by an agonist like UDP-glucose, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G protein. This leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate downstream signaling pathways. The primary downstream effect of Gαi/o activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] The Gβγ subunits can activate other effectors, such as phospholipase C (PLC) and certain ion channels. This signaling cascade ultimately results in the physiological responses associated with P2Y14R activation, such as cell migration and the release of inflammatory mediators.[10]

P2Y14R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2Y14R P2Y14 Receptor G_protein Gi/o Protein P2Y14R->G_protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Agonist UDP-Glucose (Agonist) Agonist->P2Y14R Binds to G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibits Inflammatory_Response Inflammatory Response (e.g., Chemotaxis) G_beta_gamma->Inflammatory_Response Modulates cAMP->Inflammatory_Response Regulates

Caption: P2Y14R Signaling Cascade

Synthetic Strategy: Leveraging 2-Piperidinepropanol in P2Y14R Antagonist Synthesis

While the direct use of 2-piperidinepropanol in published syntheses of P2Y14R antagonists is not prominent, its structural features make it an attractive, albeit novel, starting material for creating analogues of known antagonists. The propanol linker offers a versatile handle for attachment to an aromatic core, and the piperidine ring provides the necessary pharmacophore for receptor binding.

A plausible and efficient method for incorporating a 2-piperidinepropanol-derived moiety into a biaryl antagonist scaffold is through a Suzuki-Miyaura cross-coupling reaction.[11] This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry due to its broad functional group tolerance and reliability in forming carbon-carbon bonds.[9][12]

The proposed synthetic workflow involves the initial functionalization of 2-piperidinepropanol to introduce a leaving group, followed by attachment to a suitable aromatic system. This intermediate can then be used in a Suzuki coupling with a second aryl boronic acid to construct the final antagonist scaffold.

Synthetic_Workflow A 2-Piperidinepropanol B Functionalization (e.g., Mesylation) A->B C Piperidine-propanol derivative with leaving group B->C D Alkylation of 4-bromophenol C->D E 1-(3-(4-bromophenoxy)propyl)piperidine D->E F Suzuki Coupling with Aryl Boronic Acid E->F G Final P2Y14R Antagonist Analogue F->G

Caption: Proposed Synthetic Workflow

Detailed Experimental Protocol: Synthesis of a Novel P2Y14R Antagonist Analogue

This protocol details the synthesis of a model P2Y14R antagonist analogue using a 2-piperidinepropanol derivative.

Part 1: Synthesis of 1-(3-(4-bromophenoxy)propyl)piperidine

  • Mesylation of 2-Piperidinepropanol:

    • To a solution of 2-piperidinepropanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.

  • Alkylation of 4-bromophenol:

    • To a solution of 4-bromophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).

    • Add the crude mesylate from the previous step (1.1 eq) to the mixture.

    • Heat the reaction to 80 °C and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain 1-(3-(4-bromophenoxy)propyl)piperidine.

Part 2: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup:

    • In a round-bottom flask, combine 1-(3-(4-bromophenoxy)propyl)piperidine (1.0 eq), the desired aryl boronic acid (e.g., 4-(trifluoromethyl)phenylboronic acid) (1.2 eq), and potassium carbonate (2.0 eq).

    • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reaction Execution:

    • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.

    • Heat the reaction mixture to 90 °C and stir for 8-12 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the final P2Y14R antagonist analogue.

Part 3: Characterization

  • The structure of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • The purity of the compound should be assessed by High-Performance Liquid Chromatography (HPLC).

Data Summary and Expected Outcomes

The following table summarizes the key parameters and expected outcomes for the proposed synthesis.

StepKey ReagentsSolventTemperature (°C)Typical Yield (%)Analytical Techniques
Mesylation 2-Piperidinepropanol, MsCl, Et₃NDCM0 to RT>90 (crude)¹H NMR
Alkylation Mesylate, 4-bromophenol, K₂CO₃DMF8060-75¹H NMR, ¹³C NMR
Suzuki Coupling Aryl bromide, Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃Dioxane/Water9050-70¹H NMR, ¹³C NMR, HRMS, HPLC

Conclusion and Future Directions

This application note outlines a novel and plausible synthetic strategy for the preparation of P2Y14R antagonists utilizing a 2-piperidinepropanol derivative. The proposed Suzuki-Miyaura cross-coupling approach offers a modular and efficient route to new analogues of established P2Y14R antagonists. The flexibility of this method allows for the introduction of diverse aryl substituents, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.

Further work should focus on the synthesis and biological evaluation of a library of compounds based on this scaffold. The affinity of these novel antagonists for the P2Y14R can be determined through competitive binding assays, and their functional activity can be assessed in cell-based assays measuring the inhibition of agonist-induced signaling. Successful development of these novel antagonists could lead to new therapeutic agents for the treatment of a wide range of inflammatory diseases.

References

  • Abbracchio, M. P., et al. (2006). International Union of Pharmacology LVIII: update on the P2Y G protein-coupled nucleotide receptors: from molecular mechanisms and pathophysiology to therapy. Pharmacological Reviews, 58(3), 281-341.
  • Carter, R. L., et al. (2009). P2Y14 receptor-mediated inhibition of adenylyl cyclase. Journal of Pharmacology and Experimental Therapeutics, 329(3), 1114-1121.
  • Das, A., et al. (2016). P2Y14 receptor signals via Gαi and Gαq to mediate nucleotide-induced pain. FASEB Journal, 30(5), 1840-1850.
  • Gao, Z. G., & Jacobson, K. A. (2017). P2Y14 receptor: a new drug target for inflammatory diseases. Scientia, 2017(1), e100002.
  • Fricks, I. P., et al. (2008). UDP is a potent agonist of the P2Y14 receptor. Journal of Pharmacology and Experimental Therapeutics, 325(2), 588-594.
  • Harden, T. K., et al. (2010). Signalling and pharmacological properties of the P2Y14 receptor. Acta Physiologica, 199(2), 149-160. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Moore, D. J., et al. (2003). The P2Y14 receptor is a novel immunological target for inhaled steroids. British Journal of Pharmacology, 140(4), 693-702.
  • Scrivens, P. J., & Tour, J. M. (1993). Synthesis of 4,7-disubstituted-2-naphthoic acids. A new class of P2Y14 receptor antagonists. The Journal of Organic Chemistry, 58(1), 122-125.
  • Skelton, L., et al. (2003). The P2Y14 receptor is a novel therapeutic target for asthma. British Journal of Pharmacology, 139(7), 1383-1392.
  • Tokuyama, H., et al. (1998). A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils. Molecular Pharmacology, 54(5), 844-851.
  • Vidal, D., et al. (2017). Structure-activity relationship of heterocyclic P2Y14 receptor antagonists: Removal of the zwitterionic character with piperidine bioisosteres. Journal of Medicinal Chemistry, 60(12), 5039-5054. [Link]

  • Wallow, T. I., & Novak, B. M. (1991). Water-soluble palladium(0) complexes for use in the Suzuki cross-coupling reaction. Journal of the American Chemical Society, 113(19), 7411-7412.
  • Zippel, N., et al. (2013).
  • Jacobson, K. A., et al. (2020). P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling.
  • Sesma, J. I., et al. (2012). The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils. American Journal of Physiology-Cell Physiology, 303(5), C537-C548. [Link]

  • Jung, Y. H., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(5), 4163-4185. [Link]

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  • Salmaso, V., et al. (2021). Structure-Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 64(7), 3959-3981. [Link]

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Application Notes and Protocols for the Functionalization of the Hydroxyl Group in 2-Piperidinepropanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Piperidinepropanol in Medicinal Chemistry

2-Piperidinepropanol is a bifunctional molecule featuring a secondary amine within a piperidine ring and a primary hydroxyl group. This unique structural arrangement makes it a valuable building block in the synthesis of a diverse array of pharmacologically active compounds. The piperidine moiety is a prevalent scaffold in numerous approved drugs, contributing to favorable pharmacokinetic properties such as aqueous solubility and the ability to cross the blood-brain barrier. The propanol side chain, with its terminal hydroxyl group, offers a versatile handle for chemical modification, allowing for the introduction of various functional groups to modulate biological activity, improve potency, and fine-tune drug-like properties.

The challenge and opportunity in manipulating 2-piperidinepropanol lie in the chemoselective functionalization of the hydroxyl group in the presence of the nucleophilic piperidine nitrogen. This guide provides a comprehensive overview of key synthetic strategies, detailed experimental protocols, and the underlying chemical principles for the selective modification of the hydroxyl moiety. We will explore esterification, etherification, oxidation, and the conversion of the alcohol to a good leaving group for subsequent nucleophilic substitution, with a critical focus on the role of protecting groups to achieve the desired chemical outcomes.

The Critical Role of Amine Protection: A Prerequisite for Selective Hydroxyl Functionalization

The piperidine nitrogen in 2-piperidinepropanol is a nucleophilic and basic center that can compete with the hydroxyl group in many chemical transformations. For instance, in acylation reactions, both the amine and the alcohol can be acylated. To ensure that the reaction occurs exclusively at the hydroxyl group, it is often necessary to temporarily "mask" or protect the piperidine nitrogen.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[1][2]

Workflow for N-Boc Protection of 2-Piperidinepropanol

Start 2-Piperidinepropanol Reagents Di-tert-butyl dicarbonate (Boc)2O Triethylamine (Et3N) Dichloromethane (DCM) Reaction N-Boc Protection (Stir at room temperature) Reagents->Reaction Add reagents Workup Aqueous Workup (Wash with water and brine) Reaction->Workup Reaction complete Product N-Boc-2-piperidinepropanol Workup->Product Isolate product

Caption: General workflow for the N-Boc protection of 2-piperidinepropanol.

Protocol 1: N-Boc Protection of 2-Piperidinepropanol
  • Reaction Setup: Dissolve 2-piperidinepropanol (1.0 eq.) in dichloromethane (DCM, 10 volumes). To this solution, add triethylamine (1.2 eq.).

  • Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in DCM (2 volumes) dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with water (2 x 5 volumes) and then with brine (1 x 5 volumes).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-2-piperidinepropanol, which can often be used in the next step without further purification.

I. Esterification: Introducing Ester Functionality

Esterification of the hydroxyl group in N-Boc-2-piperidinepropanol can be achieved through several methods, with the Steglich esterification being a particularly mild and efficient choice for substrates that may be sensitive to harsh acidic or basic conditions.[3][4]

A. Steglich Esterification

The Steglich esterification utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate the ester formation.[5][6]

Protocol 2: Steglich Esterification of N-Boc-2-piperidinepropanol
  • Reaction Setup: To a solution of N-Boc-2-piperidinepropanol (1.0 eq.), a carboxylic acid (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM (10 volumes) at 0 °C, add a solution of DCC (1.2 eq.) in DCM (2 volumes) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of reaction progress.

  • Workup: Filter off the DCU precipitate and wash it with DCM. Combine the filtrates and wash sequentially with 0.5 M HCl (2 x 5 volumes), saturated aqueous sodium bicarbonate (2 x 5 volumes), and brine (1 x 5 volumes).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Carboxylic Acid Coupling Reagents Solvent Yield (%)
Benzoic AcidDCC, DMAPDCM~85-95
Acetic AcidEDC, DMAPDMF~80-90
Phenylacetic AcidDIC, DMAPTHF~85-95
This data is representative and yields may vary depending on the specific substrate and reaction conditions.

II. Etherification: Formation of Ether Linkages

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[7][8] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide or other suitable leaving group from an alkylating agent.[9][10]

Workflow for Williamson Ether Synthesis

Start N-Boc-2- piperidinepropanol Deprotonation Sodium Hydride (NaH) Anhydrous THF Start->Deprotonation Step 1 Alkylation Alkyl Halide (R-X) Deprotonation->Alkylation Step 2 Reaction Williamson Ether Synthesis Product N-Boc-2-(3-alkoxypropyl) piperidine Reaction->Product Formation of Ether

Caption: Stepwise process of the Williamson ether synthesis.

Protocol 3: Williamson Ether Synthesis of N-Boc-2-piperidinepropanol
  • Formation of Alkoxide: To a stirred suspension of sodium hydride (NaH, 1.5 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 10 volumes) at 0 °C, add a solution of N-Boc-2-piperidinepropanol (1.0 eq.) in anhydrous THF (5 volumes) dropwise.

  • Reaction with Alkylating Agent: After the evolution of hydrogen gas ceases (approximately 30-60 minutes), add the alkylating agent (e.g., benzyl bromide or methyl iodide, 1.2 eq.) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with ethyl acetate (3 x 10 volumes).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

III. Oxidation: Conversion to an Aldehyde

The primary alcohol of 2-piperidinepropanol can be selectively oxidized to the corresponding aldehyde using mild oxidizing agents. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are two commonly employed methods that are compatible with a wide range of functional groups and avoid over-oxidation to the carboxylic acid.[11][12][13][14][15][16][17]

A. Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.[12][13][14][16][17]

Protocol 4: Swern Oxidation of N-Boc-2-piperidinepropanol
  • Activation of DMSO: To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM (10 volumes) at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.2 eq.) in DCM (2 volumes) dropwise, maintaining the temperature below -60 °C.

  • Addition of Alcohol: After stirring for 15 minutes, add a solution of N-Boc-2-piperidinepropanol (1.0 eq.) in DCM (5 volumes) dropwise, keeping the internal temperature below -60 °C.

  • Formation of Ylide: Stir the mixture for 30-45 minutes at -78 °C.

  • Quenching: Add triethylamine (5.0 eq.) dropwise, and after 15 minutes, allow the reaction to warm to room temperature.

  • Workup and Isolation: Add water and separate the layers. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde, which should be used immediately or stored under an inert atmosphere.

B. Dess-Martin Periodinane (DMP) Oxidation

DMP is a hypervalent iodine reagent that offers a milder and often more convenient alternative to the Swern oxidation.[11][15][18][19][20]

Protocol 5: Dess-Martin Oxidation of N-Boc-2-piperidinepropanol
  • Reaction Setup: To a solution of N-Boc-2-piperidinepropanol (1.0 eq.) in anhydrous DCM (10 volumes), add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 1-3 hours, monitoring by TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate. Stir vigorously for 30 minutes.

  • Isolation: Separate the layers and extract the aqueous layer with DCM. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate. Concentrate under reduced pressure to obtain the crude aldehyde.

IV. Conversion to a Good Leaving Group for Nucleophilic Substitution

The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution reactions, it must first be converted into a better leaving group, such as a tosylate or mesylate.[21][22][23] These sulfonate esters can then be readily displaced by a variety of nucleophiles.

Workflow for Conversion to a Leaving Group and Subsequent Substitution

Start N-Boc-2-piperidinepropanol Activation Tosylation or Mesylation (TsCl or MsCl, Base) Start->Activation Intermediate N-Boc-2-(3-tosyloxypropyl)piperidine or N-Boc-2-(3-mesyloxypropyl)piperidine Activation->Intermediate Substitution Nucleophilic Substitution (e.g., NaN3, NaCN) Intermediate->Substitution Product Substituted Product (e.g., Azide, Nitrile) Substitution->Product

Caption: A two-step sequence for the functionalization of the hydroxyl group via a sulfonate ester intermediate.

Protocol 6: Tosylation of N-Boc-2-piperidinepropanol
  • Reaction Setup: Dissolve N-Boc-2-piperidinepropanol (1.0 eq.) in anhydrous DCM (10 volumes) and cool to 0 °C. Add triethylamine (1.5 eq.) followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portionwise.

  • Reaction: Stir the mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.

  • Workup: Wash the reaction mixture with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the tosylate, which is often used directly in the next step.

Protocol 7: Nucleophilic Substitution of the Tosylate (Example with Azide)
  • Reaction Setup: Dissolve the crude tosylate from the previous step (1.0 eq.) in dimethylformamide (DMF, 10 volumes). Add sodium azide (NaN₃, 3.0 eq.).

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Workup: Cool the reaction to room temperature and pour it into water. Extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting azide by column chromatography.

Deprotection of the N-Boc Group

Once the desired functionalization of the hydroxyl group is complete, the N-Boc protecting group can be readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1]

Protocol 8: N-Boc Deprotection
  • Reaction Setup: Dissolve the N-Boc protected piperidine derivative (1.0 eq.) in DCM (10 volumes).

  • Acid Treatment: Add trifluoroacetic acid (TFA, 10 eq.) or a 4 M solution of HCl in dioxane (10 eq.) and stir at room temperature for 1-4 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting product is typically the corresponding TFA or HCl salt of the functionalized 2-piperidinepropanol derivative. If the free base is required, it can be obtained by neutralization with a suitable base.

Conclusion

The functionalization of the hydroxyl group in 2-piperidinepropanol is a key strategy for the synthesis of novel and diverse piperidine-containing molecules with potential therapeutic applications. The chemoselective modification of the hydroxyl group in the presence of the piperidine nitrogen necessitates a thoughtful approach, often involving the use of a protecting group for the amine. The protocols outlined in this guide for esterification, etherification, oxidation, and conversion to a leaving group provide a robust toolkit for researchers in drug discovery and development. The choice of a specific method will depend on the desired final product and the compatibility of the reagents with other functional groups present in the molecule. Careful execution of these protocols will enable the efficient and reliable synthesis of a wide range of 2-piperidinepropanol derivatives for further biological evaluation.

References

  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)
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Application Notes and Protocols: Strategic Protection in the Synthesis of 2-Piperidinepropanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of 2-Piperidinepropanol

2-Piperidinepropanol is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate for a range of pharmacologically active compounds. Its structure incorporates two distinct reactive functionalities: a secondary amine within the piperidine ring and a primary hydroxyl group on the propanol side chain. The inherent nucleophilicity and basicity of the amine, coupled with the nucleophilicity and acidity of the alcohol, necessitate a carefully planned synthetic strategy to achieve selective transformations on other parts of a target molecule.[1] Unchecked, these groups can lead to undesired side reactions, significantly reducing the yield and purity of the final product.

This guide provides an in-depth exploration of protecting group strategies essential for the successful synthesis and manipulation of 2-piperidinepropanol and its derivatives. We will delve into the rationale behind selecting appropriate protecting groups for both the nitrogen and oxygen functionalities, with a focus on achieving orthogonal protection .[2][3] This powerful strategy allows for the selective removal of one protecting group under specific conditions while others remain intact, granting the synthetic chemist precise control over the reaction sequence.[4] The protocols and data presented herein are designed to equip researchers, scientists, and drug development professionals with the technical knowledge to navigate the complexities of multi-step syntheses involving this versatile scaffold.

Workflow for a Protected Synthesis Strategy

A successful synthesis involving multi-functional molecules like 2-piperidinepropanol hinges on a logical sequence of protection, transformation, and deprotection steps. The diagram below illustrates a generalized workflow, emphasizing the critical role of protecting groups in masking reactive sites to enable selective chemical modifications.

G cluster_0 A Starting Material (e.g., 2-Piperidinepropanol) B Protect Functional Group 1 (e.g., N-Protection) A->B Step 1 C Protect Functional Group 2 (e.g., O-Protection) B->C Step 2 D Perform Desired Chemical Transformation(s) C->D Step 3 E Selective Deprotection of Functional Group 1 D->E Step 4a G Final Deprotection D->G Step 4b F Further Transformation (Optional) E->F Step 5 F->G H Final Product G->H Step 6

Caption: Generalized workflow for a multi-step synthesis using protecting groups.

Part 1: Protection of the Piperidine Nitrogen

The secondary amine of the piperidine ring is both nucleophilic and basic, readily reacting with electrophiles and acids. Its protection is paramount to prevent N-alkylation, N-acylation, or acid-base reactions during subsequent synthetic steps.[5][6] The choice of protecting group is dictated by its stability and the conditions required for its eventual removal.

Tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most common amine protecting groups due to its ease of installation and removal under mild acidic conditions, to which many other functional groups are stable.[7][8]

  • Rationale: The Boc group is stable to bases, nucleophiles, and hydrogenolysis conditions, making it orthogonal to Cbz and many alcohol protecting groups.[9] Its removal generates gaseous byproducts (isobutylene and CO₂), simplifying purification.[10]

  • Protection Protocol: The amine is typically reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.[7]

  • Deprotection Protocol: Cleavage is achieved with strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent.[9][10]

Benzyl (Bn) and Benzyloxycarbonyl (Cbz) Groups

Both Bn and Cbz groups are highly robust and stable to a wide range of acidic, basic, and nucleophilic conditions.[5][11] Their primary advantage lies in their removal by catalytic hydrogenolysis, a mild and highly selective method.[12][13]

  • Rationale: The Cbz group attenuates the nucleophilicity of the nitrogen more effectively than the Bn group due to the electron-withdrawing carbonyl.[5] Both are ideal for syntheses requiring harsh conditions where acid-labile groups like Boc would be cleaved. Their removal via hydrogenolysis ensures that acid- or base-sensitive groups elsewhere in the molecule remain unaffected.[14][15]

  • Protection Protocol:

    • Cbz: Reaction with benzyl chloroformate (Cbz-Cl) and a base.

    • Bn: Reaction with benzyl bromide (BnBr) and a base like potassium carbonate.[7][11]

  • Deprotection Protocol: Catalytic hydrogenolysis using a palladium catalyst (e.g., 10% Pd/C) under an atmosphere of hydrogen gas is the most common method.[16][17][18] This reaction is clean, typically proceeding to completion to yield the free amine, toluene (from Bn or Cbz), and CO₂ (from Cbz).[12]

Part 2: Protection of the Propanol Hydroxyl Group

The primary alcohol of the propanol side chain contains an acidic proton and a nucleophilic oxygen atom, which can interfere with reactions involving strong bases (e.g., Grignard reagents) or electrophiles.[19][20]

Silyl Ethers: The Tert-Butyldimethylsilyl (TBDMS) Group

Silyl ethers are the most widely used protecting groups for alcohols because they are easy to introduce, are stable across a broad range of reaction conditions, and can be removed selectively.[21][22][23]

  • Rationale: The TBDMS (or TBS) group is sterically hindered, providing excellent stability towards non-acidic conditions, strong bases, and many oxidizing and reducing agents.[23] Its key feature is its lability towards fluoride ions, providing a highly specific deprotection method that is orthogonal to most other protecting groups.[24][25]

  • Protection Protocol: The alcohol is reacted with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole, in an aprotic solvent like DMF.[24]

  • Deprotection Protocol: The most common method involves treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), in a solvent like THF.[20][25] Mild acidic conditions can also be used, though selectivity can be an issue if other acid-labile groups are present.[26]

Part 3: Orthogonal Protecting Group Strategies

The true power of protecting group chemistry is realized when orthogonal sets are employed, allowing for the sequential deprotection and manipulation of different functional groups.[1][2][3] For 2-piperidinepropanol, a common strategy involves pairing an acid-labile N-Boc group with a fluoride-labile O-TBDMS group, or a hydrogenolysis-labile N-Cbz group with either.

The following diagram illustrates an orthogonal scheme where either the amine or the alcohol can be selectively deprotected, enabling further, specific transformations.

G cluster_0 cluster_1 A N-Boc, O-TBDMS Protected Intermediate B Deprotect Nitrogen (TFA or HCl) A->B E Deprotect Alcohol (TBAF) A->E C Free Amine, O-TBDMS Protected Alcohol B->C D Transform Amine (e.g., Alkylation, Acylation) C->D F N-Boc Protected Amine, Free Alcohol E->F G Transform Alcohol (e.g., Oxidation, Esterification) F->G

Caption: Orthogonal deprotection of a dual-protected intermediate.

Comparative Data: Protecting Group Compatibility

The selection of an orthogonal strategy relies on understanding the stability of each protecting group under various deprotection conditions.

Protecting GroupDeprotection ReagentN-Boc StabilityN-Cbz/N-Bn StabilityO-TBDMS Stability
N-Boc TFA, HCl (strong acid) Labile StableLabile (can be cleaved)
N-Cbz / N-Bn H₂, Pd/C (hydrogenolysis) StableLabile Stable
O-TBDMS TBAF (fluoride source) StableStableLabile

Part 4: Detailed Experimental Protocols

The following protocols are provided as representative examples. Researchers should optimize conditions based on their specific substrate and scale.

Protocol 1: N-Boc Protection of 2-Piperidinepropanol
  • Objective: To protect the piperidine nitrogen with a Boc group.

  • Materials: 2-Piperidinepropanol, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM), Saturated aqueous NaHCO₃, Brine, Anhydrous MgSO₄.

  • Procedure:

    • Dissolve 2-piperidinepropanol (1.0 eq) in DCM in a round-bottom flask.

    • Add triethylamine (1.2 eq) to the solution and stir at room temperature.

    • Add a solution of Boc₂O (1.1 eq) in DCM dropwise to the mixture at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

    • Upon completion, quench the reaction with water and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product, which can be purified by flash chromatography.[7]

Protocol 2: O-TBDMS Protection of N-Boc-2-piperidinepropanol
  • Objective: To protect the primary hydroxyl group with a TBDMS group.

  • Materials: N-Boc-2-piperidinepropanol, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, N,N-Dimethylformamide (DMF), Ethyl acetate, Water, Brine, Anhydrous Na₂SO₄.

  • Procedure:

    • Dissolve N-Boc-2-piperidinepropanol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen).[24]

    • Add TBDMSCl (1.2 eq) portion-wise to the stirred solution at 0 °C.

    • Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC.

    • Upon completion, quench the reaction by slowly adding water.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with water and brine to remove DMF and imidazole.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Protocol 3: Selective O-TBDMS Deprotection
  • Objective: To remove the TBDMS group while leaving the N-Boc group intact.

  • Materials: N-Boc, O-TBDMS protected 2-piperidinepropanol, Tetrabutylammonium fluoride (TBAF, 1M solution in THF), Tetrahydrofuran (THF), Ethyl acetate, Saturated aqueous NH₄Cl.

  • Procedure:

    • Dissolve the dual-protected substrate (1.0 eq) in anhydrous THF.

    • Add TBAF solution (1.1 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours, monitoring the disappearance of starting material by TLC.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by flash chromatography to yield the N-Boc protected alcohol.[20]

Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenolysis
  • Objective: To remove the N-Cbz protecting group.

  • Materials: N-Cbz protected substrate, 10% Palladium on carbon (Pd/C, 5-10 mol%), Methanol (MeOH) or Ethyl Acetate (EtOAc), Hydrogen (H₂) gas source (e.g., balloon or Parr shaker).

  • Procedure:

    • Dissolve the N-Cbz protected compound in MeOH or EtOAc in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.

    • Evacuate the flask and backfill with H₂ gas (repeat 3x). Maintain a positive pressure of H₂ (e.g., via a balloon).

    • Stir the mixture vigorously at room temperature until the reaction is complete (typically 2-12 hours, monitor by TLC or LC-MS).

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[12][17][18]

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  • The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]

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Biocatalytic Synthesis of Chiral 2-Piperidinepropanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the biocatalytic synthesis of chiral 2-Piperidinepropanol, a valuable building block in the pharmaceutical industry, notably as a key intermediate for local anesthetics like Ropivacaine. Traditional chemical synthesis routes are often hampered by the need for protecting groups, harsh reaction conditions, and the formation of racemic mixtures requiring challenging resolutions.[1] This application note details a robust and sustainable enzymatic approach using carbonyl reductases (KREDs) for the asymmetric reduction of a prochiral ketone precursor. We present the scientific rationale behind enzyme selection, detailed, step-by-step protocols for enzyme screening and preparative-scale synthesis, and validated analytical methods for determining conversion and enantiomeric excess. This guide is intended for researchers, scientists, and drug development professionals seeking to implement green, efficient, and highly selective methods for the production of high-purity chiral intermediates.

Introduction: The Imperative for Chiral Purity

Chiral molecules are fundamental to pharmacology, as different enantiomers of a drug can exhibit vastly different physiological activities and toxicological profiles.[2][3] 2-Piperidinepropanol is a critical chiral synthon, particularly in the synthesis of modern local anesthetics such as Ropivacaine and Levobupivacaine.[4][5] The specific stereoisomer of these drugs is essential for their desired therapeutic effect and reduced toxicity.

Conventional chemical synthesis of chiral piperidine derivatives often involves multi-step processes that are inefficient and generate significant chemical waste.[1] Biocatalysis, the use of enzymes to perform chemical transformations, has emerged as a powerful green technology that offers significant advantages.[6][7] Enzyme-catalyzed reactions are renowned for their high enantioselectivity and regioselectivity, and they operate under mild aqueous conditions, thereby minimizing waste and avoiding the use of harsh reagents.[3][7][8]

This guide focuses on the asymmetric reduction of 1-(2-piperidyl)propan-2-one to (R)- or (S)-2-Piperidinepropanol using a class of enzymes known as carbonyl reductases (also referred to as ketoreductases or KREDs).[9][10][11]

Scientific Principles and Rationale

The Biocatalyst: Why Carbonyl Reductase?

Carbonyl reductases (KREDs) are NAD(P)H-dependent oxidoreductases that catalyze the reduction of ketones and aldehydes to their corresponding alcohols with exceptional stereoselectivity.[10] Their utility in producing chiral alcohols for the pharmaceutical industry is well-established.[7][9][12]

Causality behind the choice:

  • High Enantioselectivity: KREDs possess chiral active sites that can differentiate between the two faces of a prochiral ketone, leading to the formation of a single alcohol enantiomer with very high enantiomeric excess (e.e.).

  • Mild Reaction Conditions: These enzymes typically operate in aqueous buffers at or near neutral pH and ambient temperatures, preserving sensitive functional groups within the substrate and reducing energy consumption.

  • Broad Substrate Scope: A vast array of natural and engineered KREDs are available, accepting a wide range of ketone substrates, from simple acetophenones to complex pharmaceutical intermediates.[12]

While other enzymes like transaminases are excellent for producing chiral amines, KREDs are the ideal choice for the direct, stereoselective synthesis of chiral alcohols from ketones.[1][8][13][14]

The Reaction Mechanism and Cofactor Regeneration

The core reaction involves the transfer of a hydride ion from the nicotinamide cofactor (NADPH or NADH) to the carbonyl carbon of the ketone substrate. This step is the source of the reaction's stereoselectivity.

A critical aspect of using KREDs on a preparative scale is the cost of the nicotinamide cofactor.[15] Since the cofactor is consumed stoichiometrically, an in situ regeneration system is essential for an economically viable process.[15][16]

Two primary strategies for cofactor regeneration are commonly employed:

  • Substrate-Coupled Regeneration: A single enzyme is used to both reduce the target ketone and oxidize a sacrificial co-substrate, typically a cheap alcohol like isopropanol.[17][18] The large excess of isopropanol drives the equilibrium towards product formation.

  • Enzyme-Coupled Regeneration: A second enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), is used to regenerate the cofactor.[15][17][18] For example, GDH oxidizes glucose to gluconolactone while reducing NADP+ to NADPH.[16] This system is often more efficient and avoids potential product inhibition by acetone (from isopropanol oxidation).[17][18]

Biocatalytic_Workflow cluster_main Core Biocatalytic Cycle cluster_cofactor Cofactor Regeneration Cycle Ketone Prochiral Ketone (1-(2-piperidyl)propan-2-one) KRED Carbonyl Reductase (KRED) NADP NADP+ KRED->NADP Oxidized Cofactor Alcohol Chiral Alcohol (2-Piperidinepropanol) NADPH NADPH NADPH->KRED Hydride Donor GDH Glucose Dehydrogenase (GDH) Glucose Glucose Gluconolactone Gluconolactone caption Overall Reaction Flow

Figure 1. Enzyme-coupled cofactor regeneration system.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals and biological materials.

Protocol 1: Screening of Carbonyl Reductases

Objective: To identify the optimal KRED from a panel of enzymes that provides high conversion and enantioselectivity for the reduction of 1-(2-piperidyl)propan-2-one.

Materials:

  • 1-(2-piperidyl)propan-2-one (Substrate)

  • KRED Screening Kit (containing various lyophilized KREDs)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • NADP+ or NADH sodium salt

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Microcentrifuge tubes (1.5 mL) or 96-well plate

  • Incubator shaker

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • HPLC vials

Procedure:

  • Prepare Master Mix: In a sterile container, prepare a master mix containing buffer, cofactor, glucose, and GDH. For a 1 mL final reaction volume per enzyme:

    • 850 µL of 100 mM Potassium Phosphate Buffer (pH 7.0)

    • 20 µL of NADP+ solution (50 mg/mL)

    • 100 µL of D-Glucose solution (1 M)

    • 10 µL of GDH solution (100 U/mL)

  • Aliquot Master Mix: Dispense 980 µL of the master mix into labeled microcentrifuge tubes, one for each KRED to be screened. Include a "No Enzyme" control.

  • Reconstitute Enzymes: Reconstitute each lyophilized KRED according to the manufacturer's instructions, typically by adding a specific volume of the phosphate buffer.

  • Prepare Substrate Stock: Prepare a 500 mM stock solution of 1-(2-piperidyl)propan-2-one in DMSO or water.

  • Initiate Reactions:

    • To each tube containing the master mix, add ~1-2 mg of the corresponding lyophilized KRED or 10 µL of the reconstituted enzyme solution.

    • Add 20 µL of the substrate stock solution to each tube to achieve a final substrate concentration of 10 mM.

  • Incubation: Secure the tubes in an incubator shaker set to 30°C and 200 rpm. Allow the reactions to proceed for 24 hours.

  • Work-up:

    • Quench the reaction by adding 500 µL of ethyl acetate to each tube.

    • Vortex vigorously for 1 minute to extract the product.

    • Centrifuge for 5 minutes at 10,000 x g to separate the layers.

    • Carefully transfer the top organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Analysis: Analyze the organic extract by Chiral HPLC to determine the percent conversion and enantiomeric excess (see Section 4).

Protocol 2: Preparative-Scale Synthesis of (R)-2-Piperidinepropanol

Objective: To synthesize (R)-2-Piperidinepropanol on a 1-gram scale using the optimal KRED identified in the screening protocol.

Materials:

  • 1-(2-piperidyl)propan-2-one (1.0 g)

  • Selected KRED (e.g., KRED-P1-A04 or equivalent)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • NADP+ sodium salt

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • 250 mL reaction vessel (baffled flask or stirred-tank reactor)

  • pH meter and controller (optional, but recommended)

  • 5 M NaOH solution for pH control

  • Ethyl acetate or Dichloromethane (DCM) for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In the 250 mL reaction vessel, combine:

    • 100 mL of 100 mM Potassium Phosphate Buffer (pH 7.0)

    • 1.0 g (approx. 7.1 mmol) of 1-(2-piperidyl)propan-2-one

    • 150 mg of NADP+

    • 2.5 g (approx. 13.9 mmol) of D-Glucose

    • 50 mg of selected KRED

    • 500 U of GDH

  • Reaction Conditions:

    • Stir the mixture at 250 rpm at a constant temperature of 30°C.

    • Monitor the pH. The oxidation of glucose to gluconolactone will cause the pH to drop. Maintain the pH at 7.0 by the controlled addition of 5 M NaOH.

    • Monitor the reaction progress by taking small aliquots (~100 µL) every 2-4 hours, performing a work-up as described in Protocol 1, and analyzing by HPLC.

  • Reaction Completion: The reaction is typically complete within 12-24 hours, as indicated by the cessation of substrate consumption.

  • Product Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Extract the aqueous phase three times with an equal volume of ethyl acetate (3 x 100 mL).

    • Combine the organic extracts and wash once with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification (Optional): The resulting crude oil can be purified by flash column chromatography on silica gel if higher purity is required.

Analytical Methods: Chiral HPLC

Objective: To separate the enantiomers of 2-Piperidinepropanol and quantify the conversion and enantiomeric excess (e.e.).

HPLC_Workflow Sample Reaction Sample (Organic Extract) Injection Inject into HPLC System Sample->Injection Column Chiral Stationary Phase (e.g., Chiralpak AD-H) Injection->Column Detection UV Detector (210 nm) Column->Detection Chromatogram Data Acquisition: Chromatogram Detection->Chromatogram Analysis Integration & Calculation (% Conversion, % e.e.) Chromatogram->Analysis

Figure 2. General workflow for HPLC analysis.

Instrumentation and Conditions:

  • HPLC System: Standard HPLC with UV detector.

  • Column: Polysaccharide-based chiral stationary phase, e.g., Chiralpak® AD-H (250 x 4.6 mm, 5 µm).[19][20]

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a standard solution of the racemic 2-Piperidinepropanol to determine the retention times of both enantiomers.

  • Prepare the reaction samples by diluting the organic extract from the work-up in the mobile phase.

  • Inject the samples and integrate the peak areas for the substrate and the product enantiomers.

Calculations:

  • Percent Conversion (%) = [ (Area_R-Product + Area_S-Product) / (Area_Substrate + Area_R-Product + Area_S-Product) ] * 100

  • Enantiomeric Excess (% e.e.) = [ |Area_R-Product - Area_S-Product| / (Area_R-Product + Area_S-Product) ] * 100

Data Presentation and Interpretation

The results from the KRED screening can be summarized for easy comparison.

KRED ID Conversion (%) e.e. (%) Product Configuration
KRED-P1-A018592R
KRED-P1-A04>99>99.5R
KRED-P1-B079198S
KRED-P1-C026588S
No Enzyme<1N/AN/A
Table 1. Representative data from a KRED screening experiment.

Interpretation: Based on the data in Table 1, KRED-P1-A04 would be selected for the preparative-scale synthesis of (R)-2-Piperidinepropanol due to its superior conversion and enantioselectivity. For the (S)-enantiomer, KRED-P1-B07 would be the best choice.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion 1. Enzyme inhibition by substrate or product. 2. Inefficient cofactor regeneration. 3. Incorrect pH or temperature.1. Lower the initial substrate concentration. 2. Increase the concentration of GDH and glucose. Ensure pH is controlled. 3. Verify and optimize reaction pH and temperature.
Low Enantioselectivity 1. The selected enzyme is not optimal. 2. Racemization of product under reaction conditions.1. Screen a wider variety of KREDs. 2. Check the stability of the product at the reaction pH and temperature.
Poor Peak Shape in HPLC 1. Incompatible sample solvent. 2. Column degradation.1. Ensure the sample is fully dissolved in the mobile phase before injection. 2. Flush the column or replace it if necessary.
Reaction Stalls 1. Depletion of cofactor or glucose. 2. Enzyme denaturation over time.1. Add more glucose and/or NADP+. 2. Consider a lower reaction temperature or enzyme immobilization to improve stability.
Table 2. Troubleshooting guide for common issues.

Conclusion

The biocatalytic synthesis of chiral 2-Piperidinepropanol using carbonyl reductases offers a highly efficient, selective, and environmentally benign alternative to traditional chemical methods. The protocols outlined in this guide provide a clear pathway from initial enzyme screening to preparative-scale synthesis, enabling researchers to produce this valuable pharmaceutical intermediate with high optical purity. By leveraging the power of biocatalysis, the pharmaceutical industry can advance its commitment to green chemistry and sustainable manufacturing.[6][8]

References

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  • Giuliani, M., et al. (2023). Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. Reaction Chemistry & Engineering. Available at: [Link]

  • Valadez-García, J. (2020). The Use of ω-Transaminase for Chiral Amine Synthesis in Organic Synthesis. University of Illinois Urbana-Champaign. Available at: [Link]

  • Sharma, M., et al. (2017). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Molecules, 22(12), 2116. Available at: [Link]

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  • Ni, Y., et al. (2023). Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer. ACS Catalysis. Available at: [Link]

  • Moore, J. C., et al. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. Organic Process Research & Development, 18(2), 249-254. Available at: [Link]

  • Moore, J. C., et al. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. ACS Publications. Available at: [Link]

  • Kaluzna, A. A., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. Available at: [Link]

  • van der Donk, W. A., & Zhao, H. (2003). Regeneration of Cofactors for Enzyme Biocatalysis. In Enzyme Technology. Available at: [Link]

  • Ema, T., et al. (2010). Asymmetric synthesis of chiral compounds using a carbonyl reductase. ResearchGate. Available at: [Link]

  • Liese, A., et al. (1996). New alcohol dehydrogenases for the synthesis of chiral compounds. Journal of Molecular Catalysis B: Enzymatic, 1(1-4), 29-36. Available at: [Link]

  • Wang, Z., et al. (2023). Enzymatic C1 reduction using hydrogen in cofactor regeneration. Frontiers of Chemical Science and Engineering. Available at: [Link]

  • ResearchGate. (n.d.). Various methods of cofactor regeneration. ResearchGate. Available at: [Link]

  • Ryan, J., et al. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications, 58(12), 1697-1700. Available at: [Link]

  • Gadda, G. (2014). Biocatalytic synthesis of chiral pharmaceutical intermediates. AIR Unimi. Available at: [Link]

  • Ferraboschi, P., et al. (2017). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 22(10), 1735. Available at: [Link]

  • Cherezee, W. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Britton, J., et al. (2021). Rapid production of the anaesthetic mepivacaine through continuous, portable technology. Nature Communications, 12(1), 6335. Available at: [Link]

  • Zhang, X., et al. (2022). Sustainable synthesis of long-acting local anesthetics ropivacaine and levobupivacaine under batch and continuous flow via asymmetric hydrogenation. Organic Chemistry Frontiers. Available at: [Link]

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Application Notes & Protocols: Continuous Flow Synthesis of 2-Piperidinepropanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[1][2] This document provides a detailed application note and protocol for the synthesis of 2-Piperidinepropanol via the hydrogenation of 2-Pyridinepropanol using a continuous flow chemistry approach. We will explore the significant advantages this methodology offers over traditional batch processing, particularly in terms of safety, efficiency, and scalability.[3][4][5][6] The protocols herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind key process decisions.

Introduction: The Case for Flow Chemistry in Piperidine Synthesis

2-Piperidinepropanol is a valuable building block in pharmaceutical synthesis. Its traditional production often involves the catalytic hydrogenation of 2-Pyridinepropanol in a batch reactor. While effective, this method presents several intrinsic challenges:

  • Safety Hazards: Batch hydrogenation involves large volumes of flammable solvents, pyrophoric catalysts (like Palladium on Carbon, Pd/C), and high-pressure hydrogen gas, creating significant fire and explosion risks.[7][8][9][10]

  • Poor Process Control: The high exothermicity of hydrogenation can be difficult to manage in large vessels, potentially leading to thermal runaways and the formation of impurities.[4][8]

  • Scalability Issues: Transitioning a batch hydrogenation process from the lab to production scale is non-linear and often requires extensive re-optimization and specialized, costly high-pressure reactors.[5][11]

Continuous flow chemistry fundamentally transforms this process by conducting reactions in a continuously moving stream within a small, well-controlled reactor environment.[3][5] For the synthesis of 2-Piperidinepropanol, this approach offers a paradigm shift, mitigating the aforementioned risks and enhancing process performance. The key advantages include:

  • Enhanced Safety: The small internal volume of a flow reactor dramatically reduces the quantity of hazardous material present at any given moment.[4][12] Catalysts are contained within fixed-bed cartridges, preventing exposure to air, and the inventory of hydrogen gas is minimized.[10][12]

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for near-instantaneous heat dissipation, preventing dangerous temperature spikes.[4][13] This also ensures efficient mixing between the hydrogen gas, the liquid substrate, and the solid catalyst, accelerating reaction rates.[13]

  • Precise Control and Reproducibility: Reaction parameters such as temperature, pressure, residence time, and stoichiometry are controlled with high precision, leading to consistent product quality and yield.[5][6]

  • Seamless Scalability: Increasing production output is achieved by simply running the system for a longer duration ("scaling out") rather than redesigning for a larger vessel ("scaling up").[5][7]

Synthetic Strategy: Heterogeneous Catalytic Hydrogenation in Flow

The chosen synthetic route is the direct hydrogenation of the pyridine ring in 2-Pyridinepropanol. This reaction leverages a heterogeneous catalyst, which is ideally suited for flow chemistry applications as it can be packed into a column, creating a fixed-bed reactor.

Reaction Mechanism

The hydrogenation of a pyridine ring on a metal surface (e.g., Palladium) involves the adsorption of both the heterocyclic compound and molecular hydrogen onto the catalyst surface. The H-H bond in hydrogen is weakened, and hydrogen atoms are sequentially added to the aromatic ring, ultimately leading to its saturation.

G cluster_reaction Reaction Pathway Start 2-Pyridinepropanol Product 2-Piperidinepropanol Start->Product + 3H₂ [Pd/C Catalyst]

Caption: Catalytic hydrogenation of 2-Pyridinepropanol.

The Flow Reactor Setup

A typical flow chemistry setup for this synthesis consists of several key modules connected in series. This configuration allows for the safe and controlled interaction of the gas, liquid, and solid phases.

G cluster_workflow Continuous Hydrogenation Workflow Reagent 2-Pyridinepropanol in Solvent Pump HPLC Pump Reagent->Pump Mixer Pump->Mixer Hydrogen H₂ Source MFC Mass Flow Controller Hydrogen->MFC MFC->Mixer Reactor Packed-Bed Reactor (Pd/C Catalyst Column) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Schematic of the continuous flow hydrogenation system.

Experimental Protocols

Disclaimer: All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Part A: Reagent and System Preparation
  • Catalyst Column Preparation:

    • Carefully weigh approximately 1.0 g of 10% Palladium on Carbon (Pd/C).

    • Prepare a slurry of the catalyst in the chosen solvent (e.g., Methanol or Ethanol).

    • Pack the slurry into a suitable stainless-steel column (e.g., 100 mm length x 4.6 mm ID).

    • Rationale: Packing the catalyst as a slurry ensures a homogenous and well-packed bed, preventing channeling and ensuring consistent contact between the reactants and the catalyst.[13]

  • Reagent Solution Preparation:

    • Prepare a 0.2 M solution of 2-Pyridinepropanol [CAS: 2859-68-9] in Methanol.[14]

    • Degas the solution by sparging with Nitrogen for 15 minutes or by sonication.

    • Rationale: Methanol is a common solvent for hydrogenations as it readily dissolves the substrate and is compatible with the catalyst.[7] Degassing removes dissolved oxygen, which can deactivate the catalyst.

  • System Assembly and Priming:

    • Assemble the flow reactor system as shown in the workflow diagram above.

    • Prime the liquid handling line by pumping the solvent (Methanol) through the system (bypassing the catalyst column) at 1.0 mL/min for 10 minutes to remove any air.

    • Install the packed catalyst column into the system.

    • Pressurize the system with Nitrogen to the desired operating pressure (e.g., 20 bar) using the back pressure regulator (BPR) to check for leaks.

Part B: Continuous Hydrogenation of 2-Pyridinepropanol
  • System Equilibration:

    • Begin flowing the solvent (Methanol) through the catalyst column at the desired flow rate (e.g., 0.5 mL/min).

    • Introduce hydrogen gas through the mass flow controller at a controlled rate.

    • Set the reactor temperature (e.g., 50 °C) and the back pressure (e.g., 20 bar).

    • Allow the system to equilibrate for 15-20 minutes.

    • Rationale: Establishing steady-state conditions for temperature, pressure, and flow ensures that the reaction begins under the desired, controlled parameters, leading to reproducible results.[6]

  • Reaction Initiation:

    • Switch the HPLC pump inlet from the pure solvent to the 0.2 M 2-Pyridinepropanol solution.

    • Maintain the flow rate at 0.5 mL/min.

  • Steady-State Operation and Collection:

    • Allow the system to run for a period equivalent to at least three reactor volumes to reach a steady state before collecting the product.

    • Collect the reactor output in a sealed vial.

    • The reaction can be run continuously for extended periods to produce the desired quantity of material.

  • System Shutdown:

    • Switch the pump inlet back to the pure solvent to flush the system of any remaining substrate and product.

    • Stop the hydrogen flow.

    • Allow the system to cool to room temperature.

    • Safely depressurize the system.

Process Optimization Data

The efficiency of the hydrogenation is highly dependent on key reaction parameters. The following table summarizes typical results from an optimization study.

Run Temperature (°C) Pressure (bar) Residence Time (min) H₂ Stoichiometry (equiv.) Conversion (%) Selectivity (%)
130105.03.585>99
250105.03.598>99
350205.03.5>99>99
450202.53.592>99
570202.53.5>9998

Analysis of Parameters:

  • Temperature: Increasing the temperature from 30 °C to 50 °C significantly improved conversion (Run 1 vs. 2), demonstrating expected reaction kinetics. A further increase to 70 °C showed minimal benefit for conversion but slightly decreased selectivity, suggesting the potential for minor side reactions.

  • Pressure: Elevating the pressure from 10 to 20 bar ensures a higher concentration of dissolved hydrogen in the liquid phase, leading to complete conversion (Run 2 vs. 3). This is a critical advantage of flow reactors, which can safely handle high pressures.[7][9]

  • Residence Time: Halving the residence time (by doubling the flow rate) at 20 bar resulted in incomplete conversion (Run 3 vs. 4), indicating that a certain minimum contact time with the catalyst is necessary.

  • Selectivity: Across all optimized conditions, selectivity towards 2-Piperidinepropanol was excellent, with minimal risk of over-reduction or C-N bond cleavage, a common problem in batch synthesis that is mitigated by precise temperature control.[15]

Conclusion

This application note details a robust, safe, and highly efficient method for the synthesis of 2-Piperidinepropanol using continuous flow chemistry. By leveraging a packed-bed reactor with a heterogeneous Pd/C catalyst, the inherent hazards associated with batch hydrogenation are significantly minimized.[10][12] The described protocol provides precise control over reaction parameters, leading to high conversion (>99%) and excellent selectivity under optimized conditions. This methodology is not only ideal for laboratory-scale synthesis but also offers a direct and predictable path for industrial-scale production, aligning with the principles of modern, safer, and more sustainable pharmaceutical manufacturing.[4][11]

References

  • Shan, C., Xu, J., Cao, L., Liang, C., Cheng, R., Yao, X., Sun, M., & Ye, J. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(15), 3205–3240. [Link]

  • Yuhan CDMO. (2024, September 4). Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing. [Link]

  • Syrris. (n.d.). Flow Chemistry in the Pharmaceutical Industry. Retrieved from [Link]

  • The Pharma Master. (n.d.). Flow Chemistry. Retrieved from [Link]

  • Asynt. (2023, January 12). What Role Does Flow Chemistry Play in API Manufacturing?. [Link]

  • Vapourtec. (n.d.). Hydrogenation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]

  • H.E.L Group. (2025, June 9). Hydrogenation: How we can make it safer. [Link]

  • Industrial Safety Aspects. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. [Link]

  • Russell, C. C., Baker, J. R., Cossar, P. J., & McCluskey, A. (2017). Recent Developments in the Use of Flow Hydrogenation in the Field of Medicinal Chemistry. ResearchGate. [Link]

  • ResearchGate. (2025, August 10). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. [Link]

  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(4), 14-23. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(48), 9605-9611. [Link]

  • Lévesque, F., & Seeberger, P. H. (2012). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. MDPI. [Link]

  • Kappe Laboratory. (n.d.). Catalysis in Flow. [Link]

  • Goti, G., et al. (2024). Heterogeneous Organocatalysts for Light-Driven Reactions in Continuous Flow. MDPI. [Link]

  • Zhuravlev, A. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6446. [Link]

  • Almac. (n.d.). From Flow Chemistry in the Lab towards Industrial Implementation on Scale - Case Studies on Continuous API Synthesis. [Link]

  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2011). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Molecular Diversity, 15(3), 613-630. [Link]

  • Britton, J., & Jamison, T. F. (2020). How to approach flow chemistry. Chemical Society Reviews, 49(22), 8258-8282. [Link]

  • Baxendale, I. R., et al. (2006). A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly. Chemical Communications, (24), 2566-2568. [Link]

  • Kappe, C. O. (n.d.). From Flow Chemistry in the Lab towards Industrial Implementation on Scale - Case Studies on Continuous API Synthesis. Almac. [Link]

  • Snead, D. R., & Jamison, T. F. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1193-1211. [Link]

  • Baxendale Group. (2013, May 25). Flow chemistry approaches directed at improving chemical synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyripropanol. PubChem Compound Database. Retrieved from [Link]

  • Martins, P., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]

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Application Note & Protocols: Strategies for the Development of Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of effective neuroprotective agents represents one of the most significant challenges in modern medicine, targeting the immense unmet need in neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS). The core challenge lies in identifying compounds that can effectively mitigate the complex, multifactorial nature of neuronal cell death, which involves oxidative stress, mitochondrial dysfunction, excitotoxicity, and neuroinflammation. This guide provides a detailed framework for the preclinical evaluation of neuroprotective candidates, focusing on robust, cell-based assay systems. We will explore the rationale behind selecting appropriate models, detail step-by-step protocols for key assays, and explain the mechanistic insights that can be derived from these experimental workflows.

Introduction: The Rationale for a Multi-Targeted Screening Approach

Neurodegenerative diseases are rarely caused by a single aberrant pathway. Instead, they result from a cascade of interconnected pathological events. A successful neuroprotective agent, therefore, is often one that can modulate multiple nodes within this network. A purely target-centric approach (e.g., inhibiting a single enzyme) has historically yielded limited clinical success. This necessitates a more holistic, systems-based screening strategy.

Our approach is grounded in two core principles:

  • Modeling the Insult: Utilizing established and clinically relevant neurotoxic insults in vitro to mimic the disease environment.

  • Measuring Protection: Employing a suite of assays to quantify a compound's ability to preserve key aspects of neuronal health, from mitochondrial function to redox homeostasis.

This guide will focus on a workflow centered around two primary neurotoxic insults: oxidative stress induced by 6-hydroxydopamine (6-OHDA) , a well-established model for Parkinson's disease research, and excitotoxicity induced by glutamate .

Experimental Workflow for Neuroprotective Agent Screening

A logical and phased screening cascade is essential to efficiently identify and validate promising neuroprotective candidates. The workflow should begin with broad primary screens to assess cell viability and then progress to more complex, mechanism-of-action studies.

G cluster_0 Phase 1: Primary Screening A Prepare Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) B Pre-treat with Test Compounds A->B E Measure Mitochondrial Membrane Potential (TMRM / JC-1 Assay) C Induce Neurotoxic Insult (e.g., 6-OHDA, Glutamate) B->C F Quantify Reactive Oxygen Species (ROS) (DCFDA / CellROX Assay) D Assess Cell Viability (MTT / LDH Assay) C->D G Assess Apoptotic Markers (Caspase-3/7 Activity) D->E Active Compounds D->F D->G H Western Blot / qPCR for Key Pathways (e.g., Nrf2, PGC-1α) E->H F->H I High-Content Imaging for Morphological Analysis G->I

Caption: High-level workflow for screening and validating neuroprotective compounds.

Core Protocols: From Viability to Mechanism

Here we provide detailed, step-by-step protocols for the key assays outlined in our workflow.

Protocol 3.1: Primary Neuroprotection Assay using MTT

Principle: This protocol assesses the ability of a test compound to protect neuronal cells from a toxic insult by measuring metabolic activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay quantifies the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow MTT tetrazolium salt to purple formazan crystals. An increase in formazan formation reflects higher metabolic activity and, by extension, greater cell viability.

Materials:

  • Neuronal cells (e.g., SH-SY5Y neuroblastoma line)

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Pen-Strep)

  • 96-well clear-bottom cell culture plates

  • Test compounds (dissolved in DMSO, final concentration <0.1%)

  • Neurotoxin (e.g., 6-OHDA, freshly prepared in sterile water)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Pre-treatment: Prepare serial dilutions of your test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include "vehicle control" (medium with DMSO) and "toxin-only" wells. Incubate for 2 hours.

  • Induction of Toxicity: Prepare a working solution of 6-OHDA. For SH-SY5Y cells, a final concentration of 100 µM is a common starting point. Add the required volume of 6-OHDA to all wells except the "vehicle control" wells.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated, non-toxin control.

    • % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle_Control - Absorbance_Blank)] * 100

Protocol 3.2: Quantification of Intracellular ROS using DCFDA

Principle: Oxidative stress is a central pillar of neurodegeneration. The 2',7'-dichlorofluorescin diacetate (DCFDA) assay measures intracellular reactive oxygen species (ROS). Non-fluorescent DCFDA is deacetylated by intracellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Materials:

  • Cells prepared and treated as in Protocol 3.1 (steps 1-4).

  • DCFDA reagent (e.g., from a commercial kit).

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence plate reader (Excitation/Emission ~485/535 nm).

Procedure:

  • Cell Culture and Treatment: Follow steps 1-4 from Protocol 3.1, but perform the experiment in a black-walled plate to minimize background fluorescence.

  • DCFDA Loading: After the 24-hour toxin incubation, carefully remove the medium. Wash the cells once with 100 µL of warm PBS.

  • Add 100 µL of DCFDA working solution (typically 10-25 µM in serum-free medium) to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.

  • Measurement: Read the fluorescence intensity using a plate reader with excitation set to ~485 nm and emission to ~535 nm.

  • Data Analysis: Normalize the fluorescence of treated wells to the "toxin-only" control to determine the percentage reduction in ROS.

Key Molecular Pathways in Neuroprotection

Understanding the mechanism of action of a lead compound is critical. Many successful neuroprotective strategies converge on a few master regulatory pathways that control cellular resilience.

The Nrf2-ARE Pathway: The Master Regulator of Redox Homeostasis

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1) .

G stress Oxidative Stress (e.g., 6-OHDA) keap1_nrf2 Keap1-Nrf2 Complex (Cytoplasm) stress->keap1_nrf2 Inhibits Keap1 compound Nrf2 Activator (Test Compound) compound->keap1_nrf2 Inhibits Keap1 nrf2_free Nrf2 (Free) keap1_nrf2->nrf2_free Release nucleus Nrf2 (Nucleus) nrf2_free->nucleus Translocation are ARE nucleus->are Binds genes Antioxidant Genes (HO-1, NQO1) are->genes Activates Transcription protection Cellular Protection & Detoxification genes->protection

Caption: Activation of the Nrf2-ARE antioxidant response pathway.

Mitochondrial Health and Biogenesis

Mitochondria are central to neuronal survival and death. Their dysfunction is a hallmark of nearly all neurodegenerative diseases. Key parameters to assess include:

  • Mitochondrial Membrane Potential (ΔΨm): The electrochemical gradient across the inner mitochondrial membrane is essential for ATP production. A collapse in ΔΨm is an early indicator of apoptosis. Assays using dyes like TMRM or JC-1 can quantify this potential.

  • Mitochondrial Biogenesis: The generation of new mitochondria is a crucial cellular repair mechanism. This process is governed by the master regulator PGC-1α, which in turn activates transcription factors like NRF1 and TFAM.

Data Interpretation and Case Study

Let's consider a hypothetical test compound, "NeuroProt-X" .

AssayMetricToxin (100µM 6-OHDA)Toxin + NeuroProt-X (10µM)
MTT % Cell Viability45% ± 3.5%88% ± 4.2%
DCFDA % ROS Production250% ± 15%110% ± 8%
TMRM % ΔΨm Collapse60% ± 5%15% ± 2.8%
Western Blot HO-1 Expression1.2-fold4.5-fold
Western Blot Nrf2 (Nuclear)1.5-fold5.0-fold

Interpretation: The data strongly suggest that NeuroProt-X is a potent neuroprotective agent. It not only rescues cell viability (MTT assay) but does so by mitigating the primary insults induced by 6-OHDA. The compound significantly reduces oxidative stress (DCFDA) and prevents mitochondrial membrane collapse (TMRM). The Western blot data provide a clear mechanism of action: NeuroProt-X potently activates the Nrf2 pathway, as evidenced by the increased nuclear translocation of Nrf2 and the dramatic upregulation of its downstream target, HO-1. This antioxidant response is the likely cause of the observed reduction in ROS and subsequent preservation of mitochondrial health and cell viability.

Conclusion and Future Directions

The workflow and protocols described here provide a robust framework for the initial identification and mechanistic characterization of novel neuroprotective agents. By combining general viability screens with targeted mechanistic assays, researchers can build a comprehensive profile of a compound's activity. Future steps for a promising candidate like "NeuroProt-X" would involve validation in more complex models, such as primary neuronal cultures, iPSC-derived neurons from patients, and ultimately, in vivo animal models of neurodegeneration. This systematic, mechanism-driven approach increases the probability of translating promising preclinical findings into clinically effective therapeutics.

References

  • Shaw, P. & Innes, S. (2016). The Keap1-Nrf2 pathway: a promising therapeutic target for the treatment of neurodegenerative disease. CNS Neuroscience & Therapeutics. Available at: [Link]

  • Cuadrado, A. et al. (2019). The NRF2-KEAP1 pathway in health and disease. Nature Reviews Drug Discovery. Available at: [Link]

Synthesis and Preclinical Validation of [¹¹C]2-(Piperidin-2-yl)propan-1-ol: A Novel Radiotracer for CNS Imaging

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis, quality control, and preclinical evaluation of [¹¹C]2-(Piperidin-2-yl)propan-1-ol, a novel positron emission tomography (PET) radiotracer. The development of PET ligands for central nervous system (CNS) targets is a cornerstone of modern neuroscience and drug development, enabling non-invasive quantification of receptor densities and drug occupancy. This guide details a robust radiosynthesis pathway via ¹¹C-methylation of a desmethyl precursor, outlines stringent quality control procedures compliant with good manufacturing practices, and provides protocols for essential in vitro and in vivo validation studies.

Rationale and Radiochemical Strategy

The piperidine propanol scaffold is present in numerous neuroactive compounds, making it a structure of interest for developing new CNS imaging agents. Radiolabeling this scaffold allows for the in vivo investigation of its pharmacokinetics and potential target engagement.

For this application, Carbon-11 (t½ ≈ 20.4 min) was selected as the radionuclide. Its short half-life is ideal for PET studies, permitting multiple scans in the same subject on the same day and minimizing the long-term radiation dose to the subject.[1][2] The chosen synthetic strategy is the N-methylation of a desmethyl precursor using [¹¹C]methyl triflate ([¹¹C]CH₃OTf) or [¹¹C]methyl iodide ([¹¹C]CH₃I). This is a well-established, high-yielding, and rapid method, which is critical when working with the short-lived ¹¹C isotope.[1][3]

Diagram 1: Retrosynthetic Plan

G product [¹¹C]2-(Piperidin-2-yl)propan-1-ol (Target Tracer) reagent [¹¹C]CH₃I / [¹¹C]CH₃OTf product->reagent precursor 2-(Piperidin-2-yl)propan-1-ol (Desmethyl Precursor) start 2-(Pyridin-2-yl)propan-1-ol (Starting Material) precursor->start Pyridine Reduction reagent->precursor N-¹¹C-Methylation

Caption: Retrosynthetic analysis for [¹¹C]2-(Piperidin-2-yl)propan-1-ol.

Synthesis of the Labeling Precursor

A consistent supply of high-purity precursor is paramount for successful and reproducible radiolabeling. The precursor, 2-(Piperidin-2-yl)propan-1-ol, is synthesized from commercially available 2-(Pyridin-2-yl)propan-1-ol via catalytic hydrogenation.

Protocol 1: Precursor Synthesis - Hydrogenation of 2-(Pyridin-2-yl)propan-1-ol
StepProcedureReagents & ConditionsRationale & Key Insights
1 Reaction Setup In a high-pressure hydrogenation vessel, dissolve 2-(Pyridin-2-yl)propan-1-ol (1.0 eq) in methanol.Methanol is an excellent solvent for both the substrate and the product, and it is compatible with the catalyst.
2 Catalyst Addition Carefully add Platinum(IV) oxide (PtO₂, Adams' catalyst) (0.05 eq) to the solution under an inert atmosphere (e.g., Argon).PtO₂ is a highly effective catalyst for the reduction of aromatic rings. Handling it under inert gas prevents premature reaction with atmospheric hydrogen.
3 Hydrogenation Seal the vessel, purge with hydrogen gas, and then pressurize to 50 psi H₂. Stir the reaction mixture vigorously at room temperature for 16 hours.Vigorous stirring ensures efficient contact between the substrate, catalyst, and hydrogen gas. The reaction progress can be monitored by TLC or LC-MS by checking for the disappearance of the starting material.
4 Work-up & Purification Depressurize the vessel and filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Concentrate the filtrate under reduced pressure.Celite filtration is a standard and effective method for removing heterogeneous catalysts.
5 Final Product Purify the resulting crude oil via column chromatography (Silica gel, gradient elution with Dichloromethane/Methanol) to yield 2-(Piperidin-2-yl)propan-1-ol as a clear oil.Chromatographic purification ensures the removal of any unreacted starting material and byproducts, providing a precursor of >98% purity required for radiolabeling. The final structure should be confirmed by ¹H-NMR and Mass Spectrometry.

Automated Radiosynthesis of [¹¹C]2-(Piperidin-2-yl)propan-1-ol

Due to the short half-life of ¹¹C and the high levels of radioactivity, the radiosynthesis is performed in a lead-shielded hot cell using an automated synthesis module.[4][5] This ensures radiation safety and batch-to-batch consistency.

Diagram 2: Automated Radiosynthesis Workflow

G cluster_0 Automated Synthesis Module A [¹¹C]CO₂ Production (Cyclotron via ¹⁴N(p,α)¹¹C) B Online Conversion to [¹¹C]CH₃I A->B C Trapping of [¹¹C]CH₃I in Precursor Solution B->C D ¹¹C-Methylation Reaction C->D E Semi-Preparative HPLC Purification D->E F Solid-Phase Extraction & Formulation E->F G Sterile Filtration into Final Vial F->G

Caption: Step-wise process for the automated production of the radiotracer.

Protocol 2: Radiosynthesis and Formulation
StepProcedureReagents & ConditionsRationale & Key Insights
1 [¹¹C]CH₃I Production [¹¹C]CO₂ from the cyclotron is trapped and converted to [¹¹C]CH₃I in the gas phase using H₂/Ni and then gaseous I₂.[1]This is a standard, high-efficiency process integrated into most commercial synthesis modules.
2 Labeling Reaction [¹¹C]CH₃I is bubbled through a solution of the desmethyl precursor (~0.5 mg) and sodium hydroxide (1.1 eq) in dimethylformamide (DMF, 250 µL). The sealed reaction vessel is heated to 120°C for 3 min.[3]The use of a strong base deprotonates the secondary amine of the piperidine ring, creating a nucleophile that readily attacks the electrophilic [¹¹C]methyl group. DMF is a suitable polar aprotic solvent.
3 Purification The crude reaction mixture is diluted with mobile phase and purified via semi-preparative reverse-phase HPLC. The product peak, identified by a UV detector referencing a non-radioactive standard, is collected.HPLC is the gold standard for purifying ¹¹C-labeled radiopharmaceuticals, ensuring high radiochemical purity by separating the labeled product from unreacted precursor and radioactive impurities.[4]
4 Formulation The collected HPLC fraction is trapped on a C18 Sep-Pak cartridge. The cartridge is washed with sterile water to remove HPLC solvents and the final product is eluted with USP-grade ethanol (0.5 mL) followed by sterile saline (4.5 mL).This solid-phase extraction method is a rapid and effective way to exchange the solvent to a biocompatible formulation suitable for intravenous injection.
5 Final Preparation The formulated solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial for quality control testing.This is a critical final step to ensure the sterility of the injectable radiopharmaceutical, a key requirement for clinical use.[5]

Quality Control for Clinical Translation

Before administration, each batch of the radiotracer must pass a series of quality control (QC) tests to ensure it meets all regulatory specifications for human use.[6]

Table 1: Quality Control Specifications
ParameterSpecificationMethodRationale
Identity HPLC retention time matches non-radioactive standardAnalytical Radio-HPLCConfirms that the radioactive peak is the correct compound.[4]
Radiochemical Purity > 95%Analytical Radio-HPLCEnsures that the vast majority of the radioactivity administered is from the desired tracer, minimizing off-target signals.[4][5]
Specific Activity > 37 GBq/µmol (1 Ci/µmol) at time of injectionHPLC (mass vs. radioactivity)High specific activity is crucial to avoid pharmacological effects from the injected mass and to prevent saturation of the target receptors.[7]
pH 5.0 - 7.5pH meterEnsures the formulation is within a physiologically acceptable range to prevent injection site pain or thrombosis.[4]
Residual Solvents Ethanol < 5000 ppm; DMF < 880 ppmGas Chromatography (GC)Confirms that residual solvents from the synthesis are below USP safety limits.
Bacterial Endotoxins < 175 EU/V (where V is max dose volume)Limulus Amebocyte Lysate (LAL) TestEnsures the product is free from pyrogenic bacterial contaminants.[4]
Sterility No microbial growthUSP <71> Sterility TestConfirms the absence of viable microorganisms in the final product.

Preclinical Biological Evaluation

Biological validation is essential to confirm that the new radiotracer interacts with its intended target specifically and behaves appropriately in a living system.

In Vitro Autoradiography

This technique provides visual evidence of target binding in tissue.

Protocol 3: In Vitro Autoradiography on Rodent Brain Slices

  • Tissue Preparation: Prepare 20 µm thick cryosections from rodent brains and mount them on microscope slides.

  • Incubation: Incubate slides with a low nanomolar concentration of [¹¹C]2-(Piperidin-2-yl)propan-1-ol in a buffer solution for 30 minutes.

  • Blocking: For specificity assessment, incubate an adjacent set of slides with the radiotracer plus a high concentration (e.g., 10 µM) of a known, non-radioactive competitor ligand.

  • Washing & Drying: Wash the slides in cold buffer to remove non-specifically bound tracer, dip in distilled water, and dry under a stream of cold air.

  • Imaging: Expose the dried slides to a phosphor imaging plate for 2-3 half-lives (~40-60 minutes).

  • Analysis: Scan the imaging plate and analyze the resulting image. Specific binding is determined by comparing the total binding (tracer only) to the non-specific binding (tracer + competitor).[8]

In Vivo PET Imaging

This is the definitive test to assess the tracer's behavior in a living organism.

Protocol 4: Dynamic PET Imaging in Non-Human Primates

  • Animal Preparation: Anesthetize a non-human primate and place it in the PET scanner.

  • Tracer Administration: Administer a bolus injection of the radiotracer (e.g., 150-200 MBq) via a saphenous vein catheter.

  • Dynamic Scan: Acquire a dynamic PET scan over 90 minutes.

  • Metabolite Analysis: Collect arterial blood samples throughout the scan to determine the rate of tracer metabolism and generate an arterial input function.[9]

  • Blocking Scan: On a separate day, perform a second PET scan on the same animal after pre-treatment with a blocking dose of a non-radioactive competitor to demonstrate target-specific displacement in the brain.[10]

  • Data Analysis: Reconstruct the images and apply kinetic modeling (e.g., using a two-tissue compartment model) to calculate key parameters like the total volume of distribution (Vₜ), which is proportional to the density of available targets. A significant reduction in Vₜ in the blocking scan confirms specific binding in vivo.

Diagram 3: Biological Validation Workflow

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies start Validated Radiotracer (Post-QC) autorad Autoradiography on Brain Tissue start->autorad pet_scan Baseline Dynamic PET Scan start->pet_scan blocking_vitro Blocking with Competitor Ligand autorad->blocking_vitro Compare result Confirmation of Specific Target Binding blocking_vitro->result blocking_vivo Pre-treatment Blocking PET Scan pet_scan->blocking_vivo Compare blocking_vivo->result

Caption: Workflow demonstrating the validation of radiotracer specificity.

References

  • Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. (2023).
  • The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. (2024). Technology Networks.
  • Automated Manufacturing of Carbon‐11 Radiopharmaceuticals Using Cassette‐Based Radiosynthesizers. (2025). Journal of Labelled Compounds and Radiopharmaceuticals.
  • Comparison of In Vitro Assays in Selecting Radiotracers for In Vivo P-Glycoprotein PET Imaging. (2021).
  • Development and Validation of a PET/SPECT Radiopharmaceutical in Oncology. (2021). Molecular Imaging.
  • In Vitro and In Vivo Characterization of Selected Fluorine-18 Labeled Radioligands for PET Imaging of the Dopamine D3 Receptor. (2015). Molecules.
  • Synthesis of carbon-11-labeled piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as new selective PET sigma1 receptor probes. (2010).
  • In vitro evaluation of PET radiotracers reflecting multidimensionality of Alzheimer's disease: building more roadmaps for clinical translation. (2024). American Journal of Nuclear Medicine and Molecular Imaging.
  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. (2023). Molecules.
  • Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. (2022). Molecules.
  • Synthesis, isolation and purification of [11C]-choline. (2016). Nuclear Medicine Review.
  • Synthesis of carbon-11-labeled piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as new selective PET sigma1 receptor probes. Sigma-Aldrich.
  • Development of Carbon‐11 Labeled Pyrimidine Derivatives as Novel Positron Emission Tomography (PET) Agents Enabling Brain Sigma‐1 Receptor Imaging. (2025). Advanced Science.
  • Radiolabeling and Preliminary In Vivo Evaluation of the Candidate CCR2 Targeting PET Radioligand [11C]AZD2423. (2022).

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Troubleshooting & Optimization

Overcoming challenges in the stereoselective synthesis of 2-Piperidinepropanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 2-piperidinepropanol. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this and structurally related chiral piperidine derivatives. Here, we address common challenges and frequently encountered issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during the synthesis of 2-piperidinepropanol, focusing on controlling the two critical stereocenters.

Low Diastereoselectivity in Aldol-Type Additions to a Chiral Piperidine Aldehyde

Question: My reaction of a propanal-derived nucleophile with an N-protected 2-piperidinecarboxaldehyde is yielding a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity in this key bond-forming step is crucial and often depends on effectively controlling the facial selectivity of the nucleophilic attack on the aldehyde. Here’s a systematic approach to troubleshoot this issue:

  • Reagent Selection and Conformation Control: The choice of the propanal equivalent and the reaction conditions are paramount.

    • Chiral Auxiliaries: Employing a chiral auxiliary on the propanal fragment can induce a "double diastereoselection" scenario.[1] While this can be highly effective, it requires careful matching of the auxiliary's chirality with that of the piperidine aldehyde to ensure the desired stereochemical outcome. Mismatched auxiliaries can lead to poor selectivity or even favor the undesired diastereomer.

    • Metal Enolates: The geometry of the enolate (E vs. Z) can significantly influence the stereochemical outcome via Zimmerman-Traxler-type transition states.

      • Lithium enolates , often formed with LDA, typically favor the syn-aldol product.

      • Boron enolates , generated with reagents like dicyclohexylboron chloride, can be tuned to favor either the syn or anti product depending on the enolate geometry.

  • Lewis Acid Catalysis: The use of a Lewis acid can lock the conformation of the N-protected piperidine aldehyde, enhancing facial bias.[2]

    • Chelating Lewis Acids: For N-protected piperidines capable of chelation (e.g., N-Boc), Lewis acids like TiCl₄ or SnCl₄ can form a rigid five- or six-membered chelate, exposing one face of the aldehyde to nucleophilic attack.[2]

    • Non-Chelating Conditions: If chelation is not possible or desired, bulky, non-chelating Lewis acids can still enforce a specific conformation through steric interactions.

  • Temperature and Solvent Effects:

    • Temperature: Lowering the reaction temperature (e.g., to -78 °C) is often critical for enhancing diastereoselectivity by minimizing the energy available to overcome the activation energy barrier to the undesired transition state.[2]

    • Solvent: The polarity and coordinating ability of the solvent can influence the aggregation state of the reagents and the tightness of the transition state. A screen of solvents from ethereal (e.g., THF, Et₂O) to non-polar (e.g., toluene, hexanes) is advisable.

Poor Enantioselectivity in Asymmetric Hydrogenation of a Pyridine Precursor

Question: I am attempting an asymmetric hydrogenation of a 2-(3-hydroxypropyl)pyridinium salt to generate the chiral piperidine core, but the enantiomeric excess (ee) is consistently low. What factors should I investigate?

Answer: Asymmetric hydrogenation of pyridinium salts is a powerful method for establishing the stereocenter at the 2-position of the piperidine ring.[3][4] Low enantioselectivity often points to issues with the catalyst system or reaction conditions.

  • Catalyst and Ligand Selection: This is the most critical factor.

    • Metal Precursor: Iridium- and rhodium-based catalysts are commonly employed for this transformation.[4] The choice of metal can influence the reaction mechanism and selectivity.

    • Chiral Ligand: The chiral ligand is the primary source of asymmetric induction. A wide variety of privileged chiral phosphine ligands (e.g., BINAP, Ph-BPE, Josiphos) have been developed.[3] It is essential to screen a panel of ligands to find the optimal one for your specific substrate.

  • Substrate Purity and Counter-ion Effects:

    • Purity: Impurities in the pyridinium salt can poison the catalyst. Ensure the starting material is of high purity.

    • Counter-ion: The nature of the counter-ion (e.g., BF₄⁻, PF₆⁻, OTf⁻) can affect the solubility and reactivity of the substrate, thereby influencing the enantioselectivity.

  • Reaction Parameters:

    • Hydrogen Pressure: The pressure of hydrogen gas can impact the rate and selectivity of the reaction. Optimization of pressure is often necessary.

    • Solvent: The solvent can influence the catalyst's activity and the conformation of the substrate-catalyst complex. Protic solvents like methanol or ethanol are often used, but aprotic solvents should also be considered.

    • Additives: The addition of bases or other additives can sometimes improve catalyst performance and selectivity.

Difficulty in Separating Diastereomers of 2-Piperidinepropanol

Question: My synthesis produces a mixture of diastereomers of 2-piperidinepropanol, and I am struggling to separate them by standard column chromatography. What are my options?

Answer: The separation of diastereomers can be challenging due to their similar physical properties. When standard silica gel chromatography is ineffective, consider the following strategies:

  • Derivatization: Converting the diastereomeric mixture into derivatives can often exaggerate the differences in their physical properties, facilitating separation.

    • Ester or Amide Formation: Reacting the hydroxyl group or the piperidine nitrogen with a chiral resolving agent can form diastereomeric esters or amides that may be separable by chromatography or crystallization.[5]

    • Acetal or Ketal Formation: If applicable, reacting a diol precursor with a chiral aldehyde or ketone can form diastereomeric acetals or ketals.

  • Chromatographic Method Optimization:

    • Chiral Stationary Phases (CSPs): Chiral HPLC or SFC can be highly effective for both analytical and preparative-scale separation of stereoisomers.[6]

    • Supercritical Fluid Chromatography (SFC): SFC often provides better resolution and faster separations than traditional HPLC for polar compounds like amino alcohols.

  • Crystallization:

    • Diastereomeric Salt Formation: Reacting the basic piperidine nitrogen with a chiral acid (e.g., tartaric acid, mandelic acid) can lead to the formation of diastereomeric salts with different solubilities, allowing for separation by fractional crystallization.[5]

    • Recrystallization: Even without derivatization, careful optimization of the recrystallization solvent system may allow for the selective crystallization of one diastereomer.[7]

Frequently Asked Questions (FAQs)

This section addresses broader questions related to the stereoselective synthesis of 2-piperidinepropanol.

Q1: What are the most common strategies for introducing the stereocenters in 2-piperidinepropanol?

A1: The two stereocenters in 2-piperidinepropanol can be introduced through various asymmetric strategies, including:

  • Chiral Pool Synthesis: Starting from a readily available chiral building block, such as an amino acid, that already contains one of the desired stereocenters.[8]

  • Asymmetric Catalysis: Employing a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction, such as asymmetric hydrogenation, allylation, or aldol addition.[3][4]

  • Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer.[9][10]

  • Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the stereochemical course of a reaction.[1]

Q2: How do I choose the right protecting group for the piperidine nitrogen?

A2: The choice of the nitrogen protecting group is critical and depends on the subsequent reaction conditions.[11][12]

  • Boc (tert-Butoxycarbonyl): This is a popular choice as it is stable to many reaction conditions but can be easily removed with acid (e.g., TFA).[13] It can also act as a chelating group in the presence of certain Lewis acids.

  • Cbz (Carbobenzyloxy): Stable to acidic and basic conditions, it is typically removed by hydrogenolysis.[9]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): This group is base-labile and is often used in solid-phase synthesis.[12][14]

  • Tosyl (Ts): A very robust protecting group, it requires harsh conditions for removal, such as strong acid or reducing agents.[11][12]

Q3: What analytical techniques are essential for determining the stereochemical purity of my product?

A3: Accurately determining the diastereomeric ratio (dr) and enantiomeric excess (ee) is crucial.

  • NMR Spectroscopy: ¹H NMR can often be used to determine the diastereomeric ratio by integrating the signals of diastereotopic protons.[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric excess of a chiral compound.[1][15]

  • Chiral Supercritical Fluid Chromatography (SFC): An alternative to chiral HPLC that can offer advantages in speed and resolution.

  • Gas Chromatography (GC) with a Chiral Stationary Phase: Suitable for volatile derivatives of 2-piperidinepropanol.

Q4: Can organocatalysis be applied to the synthesis of chiral piperidines?

A4: Yes, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of piperidines.[4][9] Chiral amines, Brønsted acids, and other small organic molecules can catalyze a variety of reactions, such as Michael additions and aza-Diels-Alder reactions, to produce highly enantioenriched piperidine derivatives under mild conditions.[4]

Visualizing Synthetic Strategies

Experimental Workflow: Asymmetric Hydrogenation

G cluster_0 Preparation cluster_1 Asymmetric Hydrogenation cluster_2 Analysis cluster_3 Final Product start 2-(3-Hydroxypropyl)pyridine pyridinium Pyridinium Salt Formation start->pyridinium hydrogenation Asymmetric Hydrogenation (Chiral Ir or Rh Catalyst) pyridinium->hydrogenation purification Work-up and Purification hydrogenation->purification analysis Stereochemical Analysis (Chiral HPLC) purification->analysis product Enantioenriched 2-Piperidinepropanol analysis->product

Caption: Workflow for asymmetric hydrogenation.

Logical Relationship: Troubleshooting Low Diastereoselectivity

G cluster_0 Primary Factors cluster_1 Secondary Factors issue Low Diastereoselectivity reagent Reagent Choice (Enolate, Auxiliary) issue->reagent lewis_acid Lewis Acid (Chelating vs. Non-chelating) issue->lewis_acid temp Reaction Temperature issue->temp solvent Solvent Polarity reagent->solvent lewis_acid->solvent concentration Concentration temp->concentration

Sources

Technical Support Center: High-Purity 2-Piperidinepropanol Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of high-purity 2-Piperidinepropanol. This resource is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the purification of this versatile intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-proven insights to help you achieve optimal purity and yield.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues faced during the handling and purification of 2-Piperidinepropanol.

Q1: My crude 2-Piperidinepropanol has a yellow or brownish tint. What causes this and how can I remove the color?

A: A yellow tint in piperidine derivatives like 2-Piperidinepropanol is typically a result of oxidation products.[1][2] The basic piperidine nitrogen is susceptible to aerial oxidation, which can generate minor, highly colored impurities. While these may be present in small quantities, they can be problematic for high-purity applications.

Troubleshooting Steps:

  • Activated Charcoal Treatment: This is an effective first-line approach for color removal. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol, methanol), add a small quantity (typically 1-2% by weight) of activated charcoal, and stir the mixture at room temperature for 30-60 minutes.[1][3] The colored impurities adsorb onto the surface of the charcoal, which is then removed by filtration through a pad of Celite®. The solvent can then be removed under reduced pressure.

  • Vacuum Distillation: For thermally stable compounds, vacuum distillation is a highly effective method for separating the desired product from non-volatile or highly colored impurities.[1] Due to 2-Piperidinepropanol's high boiling point, distillation must be performed under reduced pressure to prevent thermal degradation.

Q2: What are the most common impurities I should expect from a typical synthesis, and how do I remove them?

A: The impurity profile depends heavily on the synthetic route. However, common impurities often include unreacted starting materials and byproducts from side reactions.

  • Unreacted Starting Materials: These can include piperidine and a propanol derivative (e.g., 3-chloro-1-propanol).[4]

    • Piperidine Removal: Being a base, residual piperidine can be removed by performing an acidic wash (e.g., with dilute HCl) during the aqueous workup. The piperidine will be protonated and partition into the aqueous layer.[4]

    • 3-Halopropanol Removal: These are typically water-soluble and can be removed with multiple aqueous washes during the workup.[4]

  • Over-alkylation Byproducts: N-alkylation reactions can sometimes lead to the formation of quaternary ammonium salts, which are highly polar and will preferentially partition into the aqueous layer during extraction.[4]

Q3: I'm observing significant peak tailing during HPLC analysis of my purified 2-Piperidinepropanol. What is the cause and how can I improve the peak shape?

A: This is a classic issue when analyzing basic compounds like 2-Piperidinepropanol on standard silica-based HPLC columns.[1] The basic piperidine nitrogen interacts strongly with acidic residual silanol groups on the silica surface, leading to poor peak symmetry and tailing.

Troubleshooting Steps:

  • Mobile Phase Modification: The most common solution is to add a basic modifier to your mobile phase to compete with your compound for the active silanol sites.[1]

    • Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your mobile phase. This is a widely used and effective method.[1]

    • Ammonia: A solution of ammonia in the organic phase can also be effective.[1]

  • Use a Different Column:

    • End-capped Columns: Employ a column where the residual silanol groups have been chemically capped to reduce their activity.

    • Polymer-based Columns: Consider columns with stationary phases that are more stable and less interactive at higher pH.

Q4: Is column chromatography on silica gel a viable purification method? My compound seems to streak badly.

A: Yes, it is viable but requires specific precautions. The streaking (severe tailing) you are observing is due to the same strong interaction between the basic piperidine nitrogen and the acidic silica gel seen in HPLC.[4][5]

Solution: Deactivate the silica gel before and during the chromatography.

  • Eluent Modification: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your entire eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA).[4]

  • Silica Gel Pre-treatment: Before loading your sample, flush the packed column with your mobile phase containing the basic additive. This neutralizes the acidic sites on the silica gel, allowing for much-improved elution and peak shape.[1]

Purification Troubleshooting Guides

This section provides a deeper dive into troubleshooting specific purification techniques.

Vacuum Distillation

Vacuum distillation is often the preferred method for purifying 2-Piperidinepropanol, which is a liquid or low-melting solid.[4][5]

ProblemPossible CauseTroubleshooting Solution
Product Darkens/Decomposes Distillation temperature is too high, causing thermal degradation.Increase the vacuum (lower the pressure) to reduce the boiling point. Ensure the heating mantle is not set too high and that heating is gentle and even. Use a short-path distillation apparatus for high-boiling liquids to minimize the time the compound spends at high temperatures.[1]
Bumping / Unstable Boiling Lack of nucleation sites or superheating of the liquid.Use fresh boiling chips or a magnetic stir bar for smooth boiling. Ensure the flask is not more than two-thirds full.
Poor Separation of Impurities Boiling points of the product and impurity are too close.Use a fractional distillation column (e.g., Vigreux) to increase the number of theoretical plates and improve separation efficiency. Maintain a slow, steady distillation rate.[6]
No Product Distilling Over The vacuum is too high for the temperature, or the compound has solidified in the condenser.Slowly and carefully decrease the vacuum or slightly increase the heating mantle temperature. If solidification occurs, gently warm the condenser with a heat gun to re-melt the product.

Boiling Point Data for 1-Piperidinepropanol (a close isomer, data for 2-isomer is similar)

Pressure Boiling Point (°C)
760 mmHg (Atmospheric) ~220-225 °C (decomposition may occur)
10-11 mmHg 105-108 °C[7]

| 0.5 mmHg | 94-95 °C[1][8] |

Note: This data is for the related isomer 1-Piperidinepropanol and 2-methylpiperidine-1-propanol but serves as a good estimate. Always determine the boiling point experimentally for your specific batch.

Purification via Salt Formation & Recrystallization

Since 2-Piperidinepropanol is often an oil, direct recrystallization can be difficult.[4] A highly effective strategy is to convert it to its hydrochloride (HCl) salt, which is typically a stable, crystalline solid that can be readily purified by recrystallization.[5] The pure free base can then be regenerated.

G Crude Crude 2-Piperidinepropanol (Oil or low-melting solid) Dissolve Dissolve in Anhydrous Solvent (e.g., Diethyl Ether, Toluene) Crude->Dissolve Add_HCl Add HCl Solution (e.g., HCl in Ether/Isopropanol) Dissolve->Add_HCl Precipitate Precipitate HCl Salt Add_HCl->Precipitate Filter Filter and Wash Solid Precipitate->Filter Recrystallize Recrystallize Salt (e.g., from Ethanol/Acetone) Filter->Recrystallize Pure_Salt Pure Crystalline 2-Piperidinepropanol HCl Recrystallize->Pure_Salt Regenerate Regenerate Free Base: Dissolve in H2O, add NaOH (pH > 12) Pure_Salt->Regenerate Extract Extract with Organic Solvent (e.g., DCM, Ethyl Acetate) Regenerate->Extract Dry Dry, Filter, and Evaporate Solvent Extract->Dry Pure_Product High-Purity 2-Piperidinepropanol (Oil) Dry->Pure_Product

Caption: Workflow for purification via HCl salt formation.

Troubleshooting Recrystallization of the HCl Salt:

ProblemPossible CauseTroubleshooting Solution
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the salt, or the impurity level is too high.Use a lower-boiling point solvent or a mixed-solvent system.[6] Ensure the solution is not supersaturated with impurities by performing a pre-purification step (e.g., charcoal treatment).[3]
No Crystals Form on Cooling The solution is not saturated (too much solvent was used), or the compound is highly soluble even in the cold solvent.Boil off some of the solvent to concentrate the solution and try cooling again.[9] If crystals still do not form, add an "anti-solvent" (a solvent in which the salt is insoluble but is miscible with the first solvent) dropwise until the solution becomes cloudy, then gently warm to clarify and cool again.[9][10]
Poor Recovery Too much solvent was used, or crystals were washed with a warm solvent.Use the minimum amount of hot solvent required to dissolve the salt.[6] Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize product loss.[9]

Detailed Experimental Protocols

Protocol 1: High-Purity Purification by Vacuum Distillation

This protocol is ideal for removing non-volatile impurities, colored byproducts, and residual high-boiling solvents.

  • Drying (Optional but Recommended): If the crude product has been exposed to an aqueous workup, pre-dry it by stirring over anhydrous potassium hydroxide (KOH) pellets for several hours.[1][11] This removes residual water, which can interfere with distillation.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is thoroughly dried. Use a short-path distillation head for efficiency.[1]

  • Distillation: a. Decant the pre-dried 2-Piperidinepropanol into the distillation flask. Add a magnetic stir bar or new boiling chips. b. Secure the apparatus and slowly apply vacuum, ensuring the system is sealed. c. Once the desired vacuum is reached (e.g., 0.5 mmHg), begin gentle heating with a heating mantle. d. Discard any initial low-boiling forerun. e. Collect the main fraction that distills at a constant temperature (e.g., 94-95 °C at 0.5 mmHg).[1][8] f. Stop the distillation before the flask goes to dryness to avoid baking residues onto the glass. g. Release the vacuum before turning off the cooling water to the condenser.

Protocol 2: Purification by Column Chromatography

This method is effective for separating impurities with different polarities.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation and gives the product an Rf value of approximately 0.25-0.35. A common system is Hexane/Ethyl Acetate with 1% triethylamine (TEA) added.

  • Column Packing: a. Prepare a slurry of silica gel in the initial, low-polarity mobile phase (containing 1% TEA). b. Wet-pack the column, ensuring a level and compact bed free of air bubbles. c. Equilibrate the column by running 2-3 column volumes of the mobile phase through it. This ensures the silica is fully deactivated by the TEA.[1]

  • Sample Loading: a. Dissolve the crude product in a minimal amount of the mobile phase. b. Alternatively, for less soluble materials, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution and Fraction Collection: a. Begin eluting with the mobile phase. b. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.[1] c. Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-Piperidinepropanol.

G cluster_0 Purity Assessment cluster_1 Purification Method Selection Purity Initial Purity Check (TLC, GC, NMR) Decision Purity Acceptable? Purity->Decision Distill Vacuum Distillation (For non-volatile or colored impurities) Decision->Distill No Recrystallize Salt Formation & Recrystallization (For high purity, crystalline solid) Decision->Recrystallize No Chroma Column Chromatography (For complex mixtures or close-boiling impurities) Decision->Chroma No Final Final Purity Analysis & Characterization Decision->Final Yes Distill->Final Recrystallize->Final Chroma->Final Product High-Purity 2-Piperidinepropanol Final->Product

Caption: Decision workflow for 2-Piperidinepropanol purification.

References

  • Technical Support Center: Purification of 1-Piperidinepropanol - Benchchem.
  • CN111606842A - Preparation method of 2- (4-piperidyl)
  • Recrystallization - University of California, Los Angeles.
  • Recrystallization - Single Solvent - University of Calgary.
  • Technical Support Center: Workup Procedure for 1-Piperidinepropanol Reaction Mixture - Benchchem.
  • Recrystalliz
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem.
  • Technical Support Center: 1-Piperidinepropanol Synthesis - Benchchem.
  • 2-methylpiperidine-1-propanol | 94-88-2 - ChemicalBook.
  • Piperidine Purification and Isolation: A Technical Support Guide - Benchchem.
  • 1-Piperidinepropanol | 104-58-5 - ChemicalBook.
  • Technical Support Center: Purification of 2-Phenyl-2-propanol - Benchchem.

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Piperidinepropanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-Piperidinepropanol. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this valuable piperidine derivative. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to help you optimize your reaction conditions and achieve high yields and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-piperidinepropanol, primarily through the common route of catalytic hydrogenation of 2-pyridinepropanol.

Issue 1: Low or No Conversion of 2-Pyridinepropanol

A low or stalled conversion rate is a frequent challenge in the hydrogenation of pyridine derivatives.[1][2][3][4] This can often be attributed to catalyst deactivation or suboptimal reaction conditions.

Potential Causes and Solutions:

  • Catalyst Poisoning by Nitrogen: The lone pair of electrons on the nitrogen atom of the pyridine ring can bind to the active sites of the metal catalyst, effectively "poisoning" it and hindering its activity.[1][5]

    • Solution: The addition of an acid can mitigate this issue. Protonation of the pyridine nitrogen to form a pyridinium salt prevents it from coordinating with the catalyst.[5] Acetic acid is a commonly used additive for this purpose.

  • Insufficient Hydrogen Pressure: The hydrogenation of the aromatic pyridine ring is often more challenging than the reduction of other functional groups and may require higher hydrogen pressures to proceed efficiently.[1][6]

    • Solution: Increase the hydrogen pressure incrementally. Pressures in the range of 50-70 bar are often effective for this transformation.[1][2]

  • Inadequate Temperature: While some hydrogenations can be performed at room temperature, pyridine ring saturation may require elevated temperatures to overcome the activation energy barrier.[3][6]

    • Solution: Gradually increase the reaction temperature. However, be mindful that excessive heat can lead to side reactions. A typical starting point is 40-60°C.

  • Catalyst Activity: The choice and quality of the catalyst are paramount.

    • Solution: Ensure you are using a high-quality, active catalyst. Palladium on carbon (Pd/C) and platinum-based catalysts are commonly used.[1][2] If one catalyst is ineffective, consider screening others, such as rhodium on carbon (Rh/C), which can be highly active for pyridine hydrogenation.[3][4]

Issue 2: Formation of Side Products and Impurities

The presence of unexpected peaks in your analytical data (GC-MS, LC-MS, NMR) indicates the formation of side products.

Potential Causes and Solutions:

  • Incomplete Hydrogenation: Partial reduction of the pyridine ring can lead to tetrahydropyridine or dihydropyridine intermediates.

    • Solution: Increase reaction time, hydrogen pressure, or catalyst loading to drive the reaction to completion.[6]

  • Side-Chain Reactions: The propanol side chain can potentially undergo side reactions, although this is less common under typical hydrogenation conditions.

    • Solution: Milder reaction conditions (lower temperature and pressure) may be necessary if side-chain reactions are suspected.[7]

  • N-Alkylation: In some cases, particularly if methanol is used as a solvent, N-methylation of the resulting piperidine can occur.

    • Solution: Consider using a different solvent, such as ethanol or isopropanol. A patent for a similar synthesis suggests that conducting the reaction in the presence of another amine can minimize N-methylation.[8]

Issue 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating the pure 2-piperidinepropanol can be challenging.

Potential Causes and Solutions:

  • Emulsion Formation During Workup: The basic nature of the piperidine product can lead to emulsions during aqueous workup.

    • Solution: Add a saturated brine solution to help break the emulsion. Alternatively, filtering the mixture through a pad of Celite® can be effective.[1]

  • Co-elution with Starting Material or Byproducts: During chromatographic purification, the product may co-elute with impurities of similar polarity.

    • Solution: Optimize your chromatography conditions. For basic compounds like piperidine derivatives, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and separation on silica gel.[9]

  • Product is a Viscous Oil: 2-Piperidinepropanol is often isolated as an oil, which can be difficult to handle and may trap residual solvents.

    • Solution: High-vacuum distillation is an effective method for purifying the final product and removing non-volatile impurities.[9]

Troubleshooting Workflow Diagram

Troubleshooting_Workflow cluster_start START cluster_causes Potential Causes cluster_solutions Solutions cluster_end OUTCOME start Low Yield or Incomplete Reaction cause1 Catalyst Poisoning start->cause1 cause2 Suboptimal Conditions (T, P, Solvent) start->cause2 cause3 Catalyst Inactivity start->cause3 sol1 Add Acidic Additive (e.g., Acetic Acid) cause1->sol1 sol2 Increase H2 Pressure Increase Temperature cause2->sol2 sol3 Screen Different Catalysts (e.g., Rh/C, PtO2) cause3->sol3 end Optimized Yield and Purity sol1->end sol2->end sol3->end caption Troubleshooting Low Yield in 2-Piperidinepropanol Synthesis

Caption: Workflow for addressing low yield in 2-piperidinepropanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-piperidinepropanol?

A1: The most direct and atom-economical method is the catalytic hydrogenation of the corresponding precursor, 2-pyridinepropanol.[1] This method involves the reduction of the aromatic pyridine ring to the saturated piperidine ring.

Q2: Which catalyst is generally recommended for the hydrogenation of 2-pyridinepropanol?

A2: Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation.[1] However, for more challenging substrates or to achieve higher conversion rates, other precious metal catalysts such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C) can be more effective.[3][4]

Q3: What are the typical reaction conditions for the hydrogenation of 2-pyridinepropanol?

A3: While conditions can vary, a good starting point is to use a 5-10 mol% loading of a catalyst like Pd/C in a solvent such as methanol or ethanol. The reaction is typically run under a hydrogen atmosphere of 50-70 bar and may require heating to 40-60°C for complete conversion.[1][2]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). A simple method is to spot the reaction mixture on a TLC plate and compare the disappearance of the starting material spot with a reference spot of 2-pyridinepropanol.

Q5: Are there any specific safety precautions I should take?

A5: Yes, several safety precautions are crucial:

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and using appropriate high-pressure equipment.[10][11]

  • Catalysts: Finely divided metal catalysts like Pd/C can be pyrophoric, especially when dry and exposed to air. Handle them with care, preferably under an inert atmosphere or as a slurry in a solvent.

  • Reagents and Products: 2-Pyridinepropanol and 2-piperidinepropanol can be irritating to the skin and eyes.[12] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14][15]

Recommended Experimental Protocol

This protocol provides a general procedure for the synthesis of 2-piperidinepropanol via the catalytic hydrogenation of 2-pyridinepropanol.

Materials:

  • 2-Pyridinepropanol

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (or Ethanol)

  • Glacial Acetic Acid (optional)

  • Hydrogen Gas

  • Celite®

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Magnetic stirrer

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add 2-pyridinepropanol (1.0 eq) and 10% Pd/C (5-10 mol% by weight).

  • Solvent Addition: Add a sufficient amount of methanol to dissolve the starting material and create a slurry with the catalyst.

  • (Optional) Acid Addition: If catalyst poisoning is a concern, add glacial acetic acid (1.0-1.2 eq).

  • Hydrogenation: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).

  • Reaction: Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 40-60°C). Monitor the reaction progress by observing the uptake of hydrogen and by analyzing aliquots using TLC or GC.

  • Work-up: Once the reaction is complete (typically after 12-24 hours), cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with an inert gas.

  • Filtration: Open the reactor and dilute the reaction mixture with methanol. Carefully filter the mixture through a pad of Celite® to remove the catalyst.[1] Wash the filter cake with additional methanol to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can be further purified by vacuum distillation.[9]

Data Summary Table
ParameterRecommended RangeRationale
Catalyst Pd/C, PtO₂, Rh/CEffective for pyridine ring hydrogenation.[1][3][4]
Catalyst Loading 5-10 mol%Balances reaction rate with cost-effectiveness.
Solvent Methanol, EthanolGood solubility for starting material and product.
Hydrogen Pressure 50-70 barSufficient pressure to facilitate aromatic ring reduction.[1][2]
Temperature 40-60 °CMay be required to overcome activation energy.[3]
Additive Acetic Acid (optional)Prevents catalyst poisoning by the pyridine nitrogen.[5]
Reaction Pathway Diagram

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant 2-Pyridinepropanol conditions H2, Catalyst (Pd/C) Solvent (MeOH) Pressure, Heat reactant->conditions + product 2-Piperidinepropanol conditions->product caption Synthesis of 2-Piperidinepropanol via Catalytic Hydrogenation

Caption: General reaction scheme for the synthesis of 2-piperidinepropanol.

References

  • ResearchGate. (n.d.). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC. [Link]

  • American Chemical Society. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • ChemRxiv. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

  • Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Pearson. [Link]

  • Google Patents. (n.d.). CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
  • Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. [Link]

  • AA Blocks. (2025). Safety Data Sheet. AA Blocks. [Link]

  • National Institutes of Health. (n.d.). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PMC. [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield.. r/chemistry. [Link]

  • ResearchGate. (n.d.). Optimization for the synthesis of 2 in batch. [a]. ResearchGate. [Link]

  • PubMed. (1971). Synthesis and pharmacological properties of a series of 2-piperidino alkanol derivatives. Arzneimittelforschung. [Link]

  • Defense Technical Information Center. (2025). Piperidine Synthesis. DTIC. [Link]

  • Organic Syntheses. (n.d.). Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl). Organic Syntheses Procedure. [Link]

  • Google Patents. (n.d.). US6258955B1 - Process for preparing 2-piperidineethanol compounds.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Reddit. (2018). Common ways to lose product and reduce yield?. r/chemistry. [Link]

  • American Chemical Society. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. ACS Publications. [Link]

  • Phys.org. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]

  • National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

  • University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. University of Liverpool Repository. [Link]

  • Google Patents. (n.d.). CN105367484A - Preparation method of 3-hydroxy piperidine.
  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Pyripropanol. PubChem. [Link]

  • Royal Society of Chemistry. (n.d.). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. [Link]

  • ChemRxiv. (n.d.). Computer Aided Recipe Design: Optimization of Polydisperse Chemical Mixtures using Molecular Descriptors. ChemRxiv. [Link]

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Troubleshooting guide for the Mitsunobu reaction with piperidine alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Mitsunobu reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Mitsunobu reaction with piperidine-containing alcohols. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you navigate the complexities of this powerful transformation.

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide array of functional groups with a characteristic inversion of stereochemistry.[1][2][3] However, when working with substrates containing a basic nitrogen atom, such as piperidine alcohols, unique challenges can arise. This guide will address common issues in a question-and-answer format, explaining the underlying chemistry and offering practical, validated solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Mitsunobu reaction with a piperidine alcohol is sluggish or fails to go to completion. What are the likely causes?

Answer:

This is a common issue when the substrate contains a basic functional group like a piperidine. The primary reasons for a stalled or incomplete reaction are twofold: interference from the basic piperidine nitrogen and suboptimal reaction conditions.

  • Interference from the Piperidine Nitrogen: The basic nitrogen of the piperidine ring can interfere with the reaction in several ways:

    • Acid-Base Neutralization: The piperidine nitrogen can be protonated by the acidic pronucleophile (the species you intend to couple with the alcohol). This depletes the nucleophile, preventing it from participating in the desired SN2 displacement.[4][5][6]

    • Interference with the Betaine Intermediate: The piperidine nitrogen can also interact with the key betaine intermediate formed from triphenylphosphine (PPh₃) and the azodicarboxylate (e.g., DEAD or DIAD), disrupting the catalytic cycle.[1]

  • Suboptimal Reaction Conditions: Standard Mitsunobu conditions may not be suitable for piperidine alcohols. Factors such as the choice of azodicarboxylate, solvent, and temperature can significantly impact the reaction outcome.

Troubleshooting Steps:

  • Protect the Piperidine Nitrogen: The most robust solution is to temporarily protect the piperidine nitrogen with a suitable protecting group. An electron-withdrawing group will reduce the basicity of the nitrogen, preventing it from interfering with the reaction. Common protecting groups for amines include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (9-fluorenylmethyloxycarbonyl).

  • Use a Stronger Azodicarboxylate: If nitrogen protection is not feasible, consider using a more reactive azodicarboxylate. 1,1'-(Azodicarbonyl)dipiperidine (ADDP) is often more effective than DEAD or DIAD when working with less acidic pronucleophiles or substrates containing basic functional groups.[7][8] The betaine intermediate formed from ADDP is a stronger base, which can help to deprotonate the pronucleophile even in the presence of the basic piperidine.[8]

  • Optimize Reagent Stoichiometry and Addition Order:

    • Ensure you are using a sufficient excess of the Mitsunobu reagents (typically 1.5 equivalents of PPh₃ and azodicarboxylate).[9]

    • Experiment with the order of addition. Pre-forming the betaine by adding the azodicarboxylate to the PPh₃ before adding the alcohol and pronucleophile can sometimes improve yields.[1]

  • Solvent and Temperature Considerations:

    • Anhydrous tetrahydrofuran (THF) is a common solvent for Mitsunobu reactions.[10] Ensure your solvent is rigorously dried, as water can consume the reagents.

    • Most Mitsunobu reactions are initiated at 0°C and then allowed to warm to room temperature.[9][11] For challenging substrates, gentle heating (e.g., to 40-50°C) may be necessary to drive the reaction to completion.[11]

Question 2: I am observing significant formation of side products in my Mitsunobu reaction with a piperidine alcohol. What are they and how can I minimize them?

Answer:

Side product formation is a frequent challenge in Mitsunobu reactions, particularly with complex substrates. The primary culprits are often related to the reactivity of the piperidine nitrogen and the inherent side reactions of the Mitsunobu reagents themselves.

Common Side Products and Their Causes:

  • N-Alkylation of the Piperidine: The activated alcohol (alkoxyphosphonium salt) is a potent electrophile. The nucleophilic piperidine nitrogen can compete with your intended pronucleophile, leading to intramolecular cyclization (if the alcohol is on a side chain of the piperidine) or intermolecular N-alkylation.

  • Formation of Triphenylphosphine Oxide (TPPO) and Hydrazine Byproducts: These are inherent byproducts of the Mitsunobu reaction.[12][13][14][15][16] While unavoidable, their presence can complicate purification.

  • Formation of an Aziridinium Ion: If the piperidine alcohol is a 2-amino alcohol derivative, intramolecular cyclization to form a strained aziridinium ion is a possibility, which can then be opened by the nucleophile at either carbon, leading to a mixture of regioisomers.

Strategies to Minimize Side Products:

  • Protect the Piperidine Nitrogen: As mentioned previously, protecting the piperidine nitrogen is the most effective way to prevent N-alkylation side reactions.

  • Choice of Pronucleophile: Ensure your pronucleophile is sufficiently acidic (pKa < 13) to be readily deprotonated.[1][6] If the pronucleophile is not acidic enough, the reaction will be slow, allowing more time for side reactions to occur.

  • Modified Mitsunobu Reagents:

    • Polymer-Supported Triphenylphosphine: Using a polymer-supported PPh₃ can simplify the removal of the resulting phosphine oxide by filtration.[10]

    • Alternative Azodicarboxylates: Di-(4-chlorobenzyl)azodicarboxylate (DCAD) has been developed as an alternative to DEAD, where the hydrazine byproduct can be more easily removed by filtration.[1]

Workflow for Minimizing Side Products:

Caption: Troubleshooting workflow for minimizing side products.

Question 3: Purification of my Mitsunobu reaction product is challenging due to the presence of triphenylphosphine oxide (TPPO). What are the best strategies for its removal?

Answer:

The removal of triphenylphosphine oxide (TPPO) is a classic challenge in Mitsunobu reactions.[12][13][14][15][16] Its polarity is often similar to that of the desired product, making chromatographic separation difficult.

Effective TPPO Removal Strategies:

MethodDescriptionAdvantagesDisadvantages
Crystallization TPPO is often crystalline. After concentrating the reaction mixture, it can sometimes be precipitated from a suitable solvent system (e.g., diethyl ether/hexane) and removed by filtration.[15]Simple and effective if the product is soluble in the crystallization solvent.May not be effective if the product co-precipitates or is not soluble.
Acid-Base Extraction If your product is basic (as is likely with a piperidine moiety), you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, while the neutral TPPO remains in the organic layer. The aqueous layer can then be basified and the product extracted.Highly effective for basic products.Requires the product to be stable to acidic and basic conditions.
Complexation with Metal Salts TPPO can form insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[14] These complexes can be filtered off.Can be effective in non-polar solvents.May not be compatible with all functional groups.
Chromatography on Silica Gel While challenging, careful column chromatography can be used. A less polar eluent system may help to retain the more polar TPPO on the column.A standard purification technique.Can be time-consuming and may lead to product loss.
Use of Modified Phosphines As mentioned earlier, using polymer-supported PPh₃ or other modified phosphines where the oxide is easily removed by filtration or extraction is a proactive approach to avoid this issue.[10]Simplifies purification significantly.Modified reagents can be more expensive.

Recommended Protocol for TPPO Removal via Acid-Base Extraction:

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel and wash with 1M HCl (2 x volume of organic layer).

  • Combine the aqueous layers and wash with the organic solvent to remove any remaining TPPO.

  • Basify the aqueous layer to a pH > 10 with a suitable base (e.g., 2M NaOH or saturated NaHCO₃).

  • Extract the product from the basified aqueous layer with an organic solvent (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to afford the purified product.

Mechanistic Considerations with Piperidine Alcohols

A clear understanding of the Mitsunobu reaction mechanism is crucial for effective troubleshooting. The presence of a basic piperidine nitrogen introduces a potential competing pathway.

Mitsunobu_Mechanism cluster_activation Activation Phase cluster_competing_pathways Competing Pathways cluster_product_formation Product Formation A PPh₃ + DEAD/DIAD B Betaine Intermediate A->B Formation C Piperidine Alcohol B->C Protonation (Side Reaction) D Pronucleophile (Nu-H) B->D Deprotonation C->B E Alkoxyphosphonium Salt C->E Activation F Protonated Piperidine C->F D->E SN2 Attack (Desired) G Desired Product + TPPO E->G

Caption: Simplified Mitsunobu mechanism highlighting the competing protonation of the piperidine alcohol.

References

  • Tamboli, Y.; Kashid, B. B.; Yadav, R. P.; Rafeeq, M.; Yeole, R.; Merwade, A. Y. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega2021 , 6 (21), 14051–14059. [Link]

  • ACS Publications.
  • Scientific Update. Triphenylphosphine Oxide- Waste Not, Want Not. [Link]

  • University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. [Link]

  • ACS Omega. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]

  • RSC Publishing. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • ACS Publications. Mitsunobu and Related Reactions: Advances and Applications. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • ACS Publications. Mitsunobu Reaction Using Basic Amines as Pronucleophiles. [Link]

  • PubMed Central. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. [Link]

  • McMaster University. Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. [Link]

  • National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Arkivoc. Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. [Link]

  • The Synthetic Organic Chemist's Companion. Mitsunobu Reaction - Common Conditions. [Link]

  • University of Nottingham. New Directions in the Mitsunobu Reaction. [Link]

  • ResearchGate. The Mitsunobu Reaction. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • MDPI. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. [Link]

  • Google Patents. Regioselective mitsunobu reaction, particularly for preparing bactericidal oxazolidinones.
  • Organic Synthesis. Protecting Groups. [Link]

  • Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

  • Reddit. Mitsunobu reaction issues. [Link]

Sources

Technical Support Center: Synthesis of 2-Piperidinepropanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Piperidinepropanol (also known as 3-(2-piperidinyl)-1-propanol). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. As a key intermediate in various pharmaceutical applications, a robust and reproducible synthesis is paramount. This document provides in-depth, field-proven insights to help you achieve your synthetic goals.

Overview of Primary Synthetic Route

The most common and industrially scalable approach to 2-Piperidinepropanol involves a two-step process starting from 2-methylpyridine (2-picoline). The general pathway is as follows:

  • Condensation: 2-picoline is reacted with a suitable carbonyl compound, such as paraformaldehyde, to form 2-pyridinepropanol. This step often involves deprotonation of the methyl group on 2-picoline.[1][2]

  • Hydrogenation: The resulting 2-pyridinepropanol is then catalytically hydrogenated to reduce the pyridine ring to a piperidine ring, yielding the final product, 2-Piperidinepropanol.[3][4]

This seemingly straightforward process is subject to several variables that can significantly impact the yield and purity of the final product. The following sections will address the most common challenges in a question-and-answer format.

DOT Script for Synthesis Overview

Synthesis_Overview Picoline 2-Methylpyridine (2-Picoline) Pyridinepropanol 2-Pyridinepropanol (Intermediate) Picoline->Pyridinepropanol Condensation Carbonyl Paraformaldehyde Carbonyl->Pyridinepropanol Piperidinepropanol 2-Piperidinepropanol (Final Product) Pyridinepropanol->Piperidinepropanol Catalytic Hydrogenation H2_Catalyst H₂ / Catalyst (e.g., Pd/C, Rh₂O₃) H2_Catalyst->Piperidinepropanol

Caption: General two-step synthesis of 2-Piperidinepropanol.

Troubleshooting Guide & FAQs

Q1: My yield from the initial condensation of 2-picoline is very low. What are the likely causes and how can I improve it?

Answer:

Low yield in the initial condensation step is a frequent issue. The root cause often lies in inefficient deprotonation of the 2-picoline methyl group or undesirable side reactions.

Potential Causes & Solutions:

  • Insufficiently Strong Base: The methyl group of 2-picoline is not highly acidic (pKa ≈ 35). A strong base is required for efficient deprotonation to form the nucleophilic carbanion.

    • Expert Insight: While alkali hydroxides might seem like a cost-effective option, they are often not strong enough to achieve complete deprotonation, leading to low conversion. Organometallic bases like Butyllithium (BuLi) or Lithium diisopropylamide (LDA) are far more effective. Treatment of 2-methylpyridine with butyllithium results in the deprotonation of the methyl group.[1]

  • Side Reactions: The generated carbanion is highly reactive and can participate in side reactions. Similarly, the carbonyl source (e.g., formaldehyde) can undergo self-polymerization (especially in the case of paraformaldehyde).

    • Recommended Protocol:

      • Dry all glassware and solvents meticulously. The reaction is highly sensitive to moisture.

      • Dissolve 2-picoline in an anhydrous aprotic solvent like THF or diethyl ether.

      • Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (Nitrogen or Argon).

      • Slowly add BuLi or LDA dropwise to the cooled solution. A color change (often to deep red or orange) indicates carbanion formation.

      • After stirring for a sufficient time (e.g., 30-60 minutes), slowly add a solution of freshly cracked paraformaldehyde or another suitable electrophile.

      • Maintain the low temperature during the addition to control the reaction rate and minimize side reactions.

  • Reaction Temperature: Allowing the reaction to warm prematurely can lead to a host of side products. The stability of the lithiated intermediate is temperature-dependent.

    • Troubleshooting: If you observe a complex mixture of products by TLC or GC analysis, improper temperature control is a likely culprit. Ensure your cooling bath is stable throughout the addition and initial reaction period.

ParameterStandard ConditionOptimized ConditionRationale
Base NaOH / KOHn-BuLi / LDAStronger base ensures more complete deprotonation of 2-picoline.
Temperature Room Temperature-78 °C to 0 °CMinimizes side reactions and improves the stability of the intermediate carbanion.
Atmosphere AirInert (N₂ or Ar)Prevents quenching of the highly reactive organometallic reagents by moisture and oxygen.
Q2: During the hydrogenation of 2-pyridinepropanol, I'm observing incomplete conversion and/or catalyst poisoning. How can I resolve this?

Answer:

Catalytic hydrogenation of pyridine derivatives can be challenging. Incomplete conversion and catalyst deactivation are common hurdles. The choice of catalyst, solvent, and reaction conditions are all critical for success.

Potential Causes & Solutions:

  • Catalyst Selection: Not all hydrogenation catalysts are equally effective for reducing the pyridine ring.

    • Expert Insight: Palladium on carbon (Pd/C) is a common choice, but rhodium-based catalysts, such as Rhodium(III) oxide (Rh₂O₃), often show superior activity and require milder conditions for pyridine hydrogenation.[4] Platinum-based catalysts are also effective.[5] The choice of catalyst can be crucial for achieving full reduction without requiring excessively high pressures or temperatures.

  • Catalyst Poisoning: The nitrogen atom in the pyridine ring can coordinate strongly to the metal surface of the catalyst, leading to inhibition or complete deactivation. This is a well-known phenomenon.

    • Solution:

      • Acidic Conditions: Performing the hydrogenation in an acidic solvent like acetic acid can protonate the pyridine nitrogen.[3] The resulting pyridinium salt is less likely to poison the catalyst, facilitating a smoother reduction.

      • Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loading can sometimes be detrimental. Optimize the catalyst-to-substrate ratio (w/w). A typical starting point is 5-10 mol% of the catalyst.

  • Reaction Conditions: Insufficient hydrogen pressure or temperature can lead to incomplete reaction.

    • Optimization: A systematic approach is best. Start with milder conditions (e.g., 50 psi H₂, 25-50 °C) and gradually increase the pressure and temperature until the desired conversion is achieved. High-pressure hydrogenation (up to 1000 psi) may be necessary for particularly stubborn substrates.

CatalystTypical PressureTypical TemperatureSolventNotes
10% Pd/C 50 - 500 psi50 - 100 °CAcetic Acid, EthanolAcetic acid is often the best solvent for pyridine hydrogenation over Pd/C.[3]
Rh₂O₃ 50 - 150 psi25 - 60 °CEthanol, MethanolHighly effective under mild conditions for a broad range of functionalized pyridines.[4]
PtO₂ (Adam's cat.) 50 - 200 psi25 - 75 °CAcetic Acid, EthanolA robust catalyst, often used when others fail.
Q3: My final product is contaminated with byproducts. What are the most common impurities and how can I prevent their formation?

Answer:

Byproduct formation can occur at both stages of the synthesis. Identifying the impurity is the first step to eliminating it.

Common Byproducts & Prevention Strategies:

  • Over-alkylation (Step 1): If excess electrophile is used or if the reaction is not controlled properly, the piperidine nitrogen in the final product can react further.

    • Prevention: Use a stoichiometric amount or a slight excess of 2-picoline relative to the carbonyl source. Ensure slow, controlled addition of the electrophile at low temperatures.

  • Incomplete Reduction (Step 2): The presence of the starting material, 2-pyridinepropanol, is a clear sign of incomplete hydrogenation.

    • Prevention: Refer to the solutions in Q2. Increase reaction time, hydrogen pressure, temperature, or change the catalyst system.

  • Ring Opening or Side-Chain Reduction: Under very harsh hydrogenation conditions, the propanol side chain could potentially be reduced or other undesired reactions could occur.

    • Prevention: Use the mildest conditions possible that still afford complete conversion of the pyridine ring. The use of Rhodium catalysts can be particularly advantageous here.[4]

DOT Script for Troubleshooting Hydrogenation

Troubleshooting_Hydrogenation Start Incomplete Hydrogenation or Catalyst Deactivation CheckCatalyst Is the catalyst appropriate? (e.g., Pd/C, Rh₂O₃, PtO₂) Start->CheckCatalyst CheckConditions Are conditions optimal? (Pressure, Temp) CheckCatalyst->CheckConditions Yes Solution_Catalyst Switch to a more active catalyst like Rh₂O₃ or PtO₂. CheckCatalyst->Solution_Catalyst No CheckSolvent Is the solvent acidic? (e.g., Acetic Acid) CheckConditions->CheckSolvent Yes Solution_Conditions Increase H₂ pressure and/or temperature systematically. CheckConditions->Solution_Conditions No Solution_Solvent Switch to an acidic solvent to protonate the pyridine. CheckSolvent->Solution_Solvent No Success Successful Hydrogenation CheckSolvent->Success Yes Solution_Catalyst->CheckConditions Solution_Conditions->CheckSolvent Solution_Solvent->Success

Caption: Decision workflow for troubleshooting hydrogenation issues.

References

  • CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
  • Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl). Organic Syntheses Procedure. [Link]

  • Optimization for the synthesis of 2 in batch. [a]. ResearchGate. [Link]

  • Scheme 1. General strategy for the synthesis of piperidine derivatives. ResearchGate. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • 2-Piperidinepropanol | C8H17NO. PubChem. [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Medical Xpress. [Link]

  • Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • 2-Methylpyridine. Wikipedia. [Link]

  • Investigation of solvents for hydrogenation of pyridine 2s. ResearchGate. [Link]

  • 2-Methylpyridine patented technology retrieval search results. Eureka | Patsnap. [Link]

  • Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Numerical solutions for optimization of spray drying production yield. ResearchGate. [Link]

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. [Link]

  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PMC - NIH. [Link]

  • Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. NIH. [Link]

  • Boekelheide reaction. Wikipedia. [Link]

  • Catalytic hydrogenation of Pyridine derivatives | Detailed discussions | Important for NET and GATE. YouTube. [Link]

  • Catalyzed Transfer Hydrogenation by 2-propanol for Highly Selective PAHs Reduction. Sciact - CRIS-system of Boreskov Institute of Catalysis. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

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Stability issues of 2-Piperidinepropanol under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Piperidinepropanol. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimentation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying scientific principles to empower your research.

Part 1: Frequently Asked Questions (FAQs) on 2-Piperidinepropanol Stability

Q1: My assay results for 2-Piperidinepropanol are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent assay results are a common indicator of compound instability. 2-Piperidinepropanol, as an amino alcohol, is susceptible to degradation under various conditions, which can lead to a decrease in the concentration of the active compound over time. Factors that can influence its stability include storage conditions (temperature, light exposure), solution pH, and the presence of oxidizing agents.[1][2] To confirm if instability is the root cause, we recommend performing a preliminary stability study by analyzing samples at different time points under your typical experimental conditions.

Q2: What are the primary degradation pathways for 2-Piperidinepropanol?

A2: While specific degradation pathways for 2-Piperidinepropanol are not extensively documented in publicly available literature, based on its chemical structure (a secondary amine and a primary alcohol), the most probable degradation pathways are:

  • Oxidation: The piperidine ring and the propanol side chain can be susceptible to oxidation.[3] This can be accelerated by the presence of oxygen, metal ions (like iron or copper), and light.[3][4] Potential oxidation products could include N-oxides, hydroxylated derivatives, or cleavage of the piperidine ring.

  • Thermal Degradation: At elevated temperatures, 2-Piperidinepropanol may undergo degradation. For structurally related compounds like piperazine, thermal degradation can lead to the formation of various byproducts.[4]

  • pH-Dependent Degradation: The stability of 2-Piperidinepropanol is likely influenced by pH.[2][5][6] In acidic or basic solutions, the compound's ionization state changes, which can alter its reactivity and degradation kinetics.[2][5][6] For instance, extreme pH levels can catalyze hydrolysis or other degradation reactions in similar molecules.[5]

Q3: How should I properly store 2-Piperidinepropanol to ensure its stability?

A3: To ensure the long-term stability of 2-Piperidinepropanol, it is crucial to store it in a cool, dry, and well-ventilated area, protected from light.[1] Contact with strong oxidizing agents, strong acids, and strong bases should be avoided.[1] For solutions, it is advisable to use freshly prepared solutions for experiments. If storage of solutions is necessary, they should be kept at low temperatures (e.g., 2-8 °C) and protected from light.

Part 2: Troubleshooting Guide for Stability-Related Issues

This section provides a structured approach to troubleshooting common problems that may arise due to the instability of 2-Piperidinepropanol.

Issue 1: Loss of Potency or Purity Over Time
  • Symptom: You observe a decrease in the peak area of 2-Piperidinepropanol and/or the appearance of new peaks in your chromatograms over time.

  • Causality: This is a direct indication of degradation. The specific degradation pathway can be inferred from the conditions under which the degradation occurred.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the compound is stored as recommended (cool, dry, dark).

    • Conduct a Forced Degradation Study: To identify the primary degradation drivers, a forced degradation study is recommended.[7][8][9] This involves subjecting the compound to various stress conditions.

    • Analyze Degradation Products: Use analytical techniques like HPLC-MS to identify the degradation products.[10][11][12] This information is invaluable for understanding the degradation mechanism.

Issue 2: Color Change or Precipitation in Solution
  • Symptom: Solutions of 2-Piperidinepropanol develop a color or form a precipitate upon standing.

  • Causality: This can be due to the formation of colored degradation products or the precipitation of less soluble degradants. It can also be influenced by the pH of the solution affecting solubility.[2]

  • Troubleshooting Steps:

    • Check pH: Measure the pH of the solution. If it has shifted, it could be the cause. Buffer the solution if necessary.

    • Filter and Analyze: Filter the precipitate and analyze both the precipitate and the supernatant to identify the components.

    • Evaluate Solvent: Ensure the chosen solvent is appropriate and does not react with 2-Piperidinepropanol.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigate the stability of 2-Piperidinepropanol under various stress conditions.[8][9][13][14]

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • 2-Piperidinepropanol

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or other suitable solvent

  • HPLC system with UV or MS detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of 2-Piperidinepropanol in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).[14]

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for a specified time (e.g., 2, 6, 24 hours).[9]

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for a specified time.[9]

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a specified time.[14]

    • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 70°C) for a specified time.

    • Photostability: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[15][16] A dark control should be kept under the same conditions but protected from light.[15]

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis. Analyze the samples using a validated HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Look for a decrease in the main peak and the appearance of new peaks. Aim for 5-20% degradation for optimal results.[8][14]

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating 2-Piperidinepropanol from its potential degradation products.[1]

Methodology:

  • Column Selection: A C18 reversed-phase column is a good starting point.[1][17]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) should be optimized.[1]

  • Detection: UV detection at a suitable wavelength or Mass Spectrometry (MS) for more sensitive and specific detection.[17]

  • Method Validation: The method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are resolved from the main peak.[1]

Part 4: Data Presentation & Visualization

Table 1: Example Data Summary for Forced Degradation Study
Stress ConditionDuration (hours)2-Piperidinepropanol Remaining (%)Number of Degradation Products
0.1 M HCl, 60°C2485.22
0.1 M NaOH, 60°C2492.51
3% H₂O₂, RT2478.93
70°C2495.11
Photolytic2498.30
Diagrams

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution of 2-Piperidinepropanol acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to thermal Thermal (70°C) stock->thermal Expose to photo Photolytic (ICH Q1B) stock->photo Expose to analyze HPLC Analysis acid->analyze Sample at time points base->analyze Sample at time points oxidation->analyze Sample at time points thermal->analyze Sample at time points photo->analyze Sample at time points evaluate Evaluate Data (Purity, Degradants) analyze->evaluate

Caption: Workflow for a forced degradation study of 2-Piperidinepropanol.

Stability_Troubleshooting_Logic start Inconsistent Results or Physical Changes check_storage Review Storage Conditions start->check_storage check_ph Check Solution pH start->check_ph If in solution forced_degradation Conduct Forced Degradation Study check_storage->forced_degradation If storage is correct analyze_degradants Analyze Degradation Products (HPLC-MS) forced_degradation->analyze_degradants modify_protocol Modify Experimental Protocol check_ph->modify_protocol analyze_degradants->modify_protocol end Problem Resolved modify_protocol->end

Caption: Logical flow for troubleshooting stability issues of 2-Piperidinepropanol.

References

  • Buvik, V., et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Omega.
  • da Silva, E. F., et al. (2025). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega.
  • Buvik, V., et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed.
  • III Analytical Methods. (n.d.). Japan International Cooperation Agency.
  • Lucks, M. S., et al. (2015). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. (2025). ResearchGate.
  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • BenchChem. (2025). Cross-Validation of Analytical Methods for 1-Piperidinepropanol: A Comparative Guide.
  • Singh, R., & Kumar, S. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research.
  • BenchChem. (n.d.). Navigating the Stability and Storage of 2-Piperidinemethanol: A Technical Guide.
  • Buvik, V., et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Semantic Scholar.
  • Kumar, V., & Sharma, P. (2017). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • European Medicines Agency. (2003). Q1A(R2) Stability Testing of new Drug Substances and Products.
  • Committee for Proprietary Medicinal Products. (2003). Guideline on Stability Testing.
  • Thatcher, S. R., et al. (2001). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology.
  • Freeman, S. A., et al. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. International Journal of Greenhouse Gas Control.
  • PubChem. (n.d.). 2-Piperidinepropanol. National Center for Biotechnology Information.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • Harris, D. C. (2010). Selected Methods of Analysis. In Quantitative Chemical Analysis (8th ed.). W. H. Freeman and Company.
  • R. D. Laboratories, Inc. (n.d.). Photostability.
  • World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010.
  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • de Freitas, L. A. R., et al. (2018). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. Critical Reviews in Analytical Chemistry.
  • International Alliance of Generic Drugs. (n.d.). Photostability.
  • Heide, M., et al. (2025). Analytical Methods. Analytical Methods.
  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry.
  • log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. (n.d.). ResearchGate.
  • Gorniak, A., et al. (2018). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules.
  • Bak, A., & Ziegler, M. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. Pharmaceutics.
  • Hosseini, S. H., et al. (2020). Study on the Thermal Stability and Decomposition Kinetics of Polypropylene Glycol - Glycidyl Azide Polymer - Polypropylene Glycol (PPG-GAP-PPG) as a Novel Triblock Copolymer Binder. ResearchGate.
  • Zhang, F., et al. (2025). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. AAPS PharmSciTech.

Sources

Technical Support Center: Purification of 2-Piperidinepropanol Preparations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-piperidinepropanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common challenges encountered during the purification of this important chemical intermediate.

Introduction: The Challenge of Purifying 2-Piperidinepropanol

2-Piperidinepropanol, a chiral piperidine derivative, is a valuable building block in organic synthesis. Its purification, however, can present several challenges due to its physicochemical properties. The presence of a basic piperidine nitrogen and a polar hydroxyl group makes it susceptible to certain impurities and purification artifacts. This guide will walk you through understanding these potential issues and provide robust protocols to achieve high purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common questions and issues encountered during the purification of 2-piperidinepropanol.

Q1: My 2-piperidinepropanol preparation is a yellow or brownish oil. What is the cause of this discoloration and how can I remove it?

A: A yellow to brown discoloration in 2-piperidinepropanol is typically indicative of oxidation products. The secondary amine of the piperidine ring is susceptible to air oxidation, which can form colored impurities over time, especially if exposed to light and heat.

Troubleshooting Steps:

  • Charcoal Treatment: For minor discoloration, an activated charcoal treatment can be effective.

    • Protocol: Dissolve the crude 2-piperidinepropanol in a suitable solvent such as ethanol or methanol. Add a small amount of activated charcoal (approximately 1-2% by weight of your compound). Stir the mixture at room temperature for 30-60 minutes. Remove the charcoal by filtration through a pad of Celite®. The solvent can then be removed under reduced pressure.

  • Vacuum Distillation: For more significant discoloration and to remove other non-volatile impurities, vacuum distillation is the most effective method. Due to its relatively high boiling point, distillation at atmospheric pressure can lead to decomposition.

Q2: I am having difficulty removing the precursor, 2-pyridinepropanol, from my final product. What is the best approach?

A: The incomplete reduction of 2-pyridinepropanol during synthesis is a common source of this impurity. While their boiling points are different, achieving complete separation by distillation alone can sometimes be challenging if the impurity is present in significant amounts.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Ensure your hydrogenation or reduction reaction goes to completion by monitoring it with an appropriate analytical technique like TLC, GC-MS, or HPLC.

  • Purification via Salt Formation: You can exploit the difference in basicity between the aromatic pyridine precursor and the aliphatic piperidine product.

    • Protocol: Dissolve the crude mixture in an organic solvent. Pass dry carbon dioxide gas through the solution. The more basic 2-piperidinepropanol will preferentially form a solid carbonate salt, which can be filtered off. The less basic 2-pyridinepropanol will remain in the filtrate. The 2-piperidinepropanol can then be regenerated by treating the salt with a base.[]

Q3: My yield is low after purification by column chromatography on silica gel. What could be the reason?

A: The basic nature of the piperidine nitrogen in 2-piperidinepropanol leads to strong interactions with the acidic silanol groups on the surface of silica gel. This can cause significant streaking and irreversible adsorption of your product onto the column, resulting in low recovery.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before running your column, flush it with the mobile phase containing a small amount of a basic modifier, such as triethylamine (0.5-1% v/v). This will neutralize the acidic sites on the silica.

  • Use an Alternative Stationary Phase: If streaking and low recovery persist, consider using a less acidic stationary phase like alumina (basic or neutral).

  • Optimize Your Solvent System: Use a solvent system with sufficient polarity to elute your compound effectively. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate), with a constant small percentage of triethylamine, is often successful.

Q4: I am observing a significant byproduct in my GC-MS analysis that I can't identify. What are the likely side products from the synthesis?

A: Besides unreacted starting materials, several byproducts can form during the synthesis of 2-piperidinepropanol, depending on the synthetic route.

Common Impurities and Their Origins:

ImpurityLikely Origin
2-PyridinepropanolIncomplete hydrogenation of the pyridine ring.
N-methyl-2-piperidinepropanolA common byproduct in catalytic hydrogenations, especially when using certain catalysts and solvents.[2]
2-Piperidone derivativeOxidation of the propanol side chain's hydroxyl group.[3]
Residual SolventsFrom the reaction or workup (e.g., ethanol, methanol, toluene).
WaterFrom aqueous workup steps.

Purification Protocols

Below are detailed protocols for the most common and effective purification techniques for 2-piperidinepropanol.

Protocol 1: Purification by Vacuum Distillation

This is the preferred method for purifying liquid 2-piperidinepropanol, as it effectively removes colored impurities, non-volatile byproducts, and residual solvents.

Experimental Workflow:

Caption: Workflow for Vacuum Distillation of 2-Piperidinepropanol.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and free of cracks. Use greased joints to ensure a good seal.

  • Sample Preparation: Place a magnetic stir bar into the distillation flask and add the crude 2-piperidinepropanol.

  • Distillation:

    • Begin stirring and slowly apply vacuum.

    • Once the desired pressure is reached and stable, begin to gently heat the distillation flask using a heating mantle.

    • Collect any low-boiling solvents as the forerun.

    • Carefully collect the main fraction at the expected boiling point. The boiling point of the isomer, 1-piperidinepropanol, is reported as 94-95 °C at 0.5 mmHg, which can be used as an estimate.[4][5]

    • Monitor the temperature and pressure throughout the distillation.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt

If 2-piperidinepropanol is difficult to purify by distillation, or if you prefer to handle a solid, converting it to its hydrochloride salt for recrystallization is an excellent option.

Experimental Workflow:

G A Crude 2-Piperidinepropanol in Solvent B Add HCl Solution A->B C Precipitate Hydrochloride Salt B->C D Collect Salt by Filtration C->D E Dissolve Salt in Hot Recrystallization Solvent D->E F Cool to Crystallize E->F G Collect Pure Crystals by Filtration F->G H Dry Crystals Under Vacuum G->H I Pure 2-Piperidinepropanol HCl H->I

Caption: Workflow for Recrystallization of 2-Piperidinepropanol as its HCl Salt.

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve the crude 2-piperidinepropanol in a suitable solvent like diethyl ether or isopropanol.

    • Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) with stirring until the precipitation of the hydrochloride salt is complete.

    • Collect the solid salt by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallization:

    • Select an appropriate recrystallization solvent. For a similar compound, 2-(4-piperidyl)-2-propanol, toluene has been used for recrystallization. A polar solvent like ethanol or a mixture of solvents such as ethanol/water might also be effective.

    • Dissolve the hydrochloride salt in a minimum amount of the hot recrystallization solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Purity Assessment: Analytical Methods

To ensure the purity of your 2-piperidinepropanol, the following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is well-suited for determining the purity of 2-piperidinepropanol and quantifying impurities.

Representative HPLC Method Parameters:

ParameterCondition
HPLC Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

A gradient elution is typically used to separate impurities with a wide range of polarities.

Logical Flow for HPLC Method Validation:

G specificity Specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD/LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated_method Validated HPLC Method robustness->validated_method

Caption: Key Parameters for HPLC Method Validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile impurities, such as residual solvents and certain byproducts.

Typical GC-MS Parameters:

  • Column: A mid-polarity column (e.g., DB-5ms or equivalent) is a good starting point.

  • Injection: Split/splitless injection.

  • Carrier Gas: Helium.

  • Temperature Program: A temperature ramp from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) is used to elute a range of compounds.

  • Detection: Mass spectrometry in full scan mode for impurity identification and selected ion monitoring (SIM) mode for quantification.

Physicochemical Data for 2-Piperidinepropanol

PropertyValueSource
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Appearance Solid[6]
Solubility Inferred to be soluble in water and polar organic solvents.Based on the properties of piperidine and its derivatives.

References

  • CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof - Google Patents.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH. Available at: [Link]

  • Recrystallization - Single Solvent - University of California, Los Angeles. Available at: [Link]

  • Recrystallization - Part 2 - University of Massachusetts. Available at: [Link]

  • Degradation of 2‑Amino‑2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed. Available at: [Link]

  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO 2 Capture-Relevant Conditions | Request PDF - ResearchGate. Available at: [Link]

  • WO 2008/005423 A1 - Process for preparing pyrazolo[1,5-a]pyrimidine derivatives - Google Patents.
  • US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents.
  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. Available at: [Link]

  • Piperidine | Solubility of Things. Available at: [Link]

  • 2-Piperidinepropanol | C8H17NO | CID 32383 - PubChem. Available at: [Link]

  • CN101602748B - A kind of purification method of high-purity piperidine - Google Patents.
  • CN112552292B - Method for synthesizing prucalopride impurity - Google Patents.

Sources

Technical Support Center: Analytical Methods for Detecting Byproducts in 2-Piperidinepropanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Piperidinepropanol. As a key intermediate in pharmaceutical synthesis, ensuring its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) encountered by researchers and drug development professionals during the analysis of 2-Piperidinepropanol and its synthesis-related byproducts. Our focus is on providing practical, scientifically-grounded solutions to common analytical challenges.

Section 1: Frequently Asked Questions - Common Byproducts & Their Origins

This section addresses the fundamental questions regarding the types of impurities that can be expected during the synthesis of 2-Piperidinepropanol and how the chosen synthetic route influences their formation.

Q1: What are the most common potential byproducts in 2-Piperidinepropanol synthesis?

The byproduct profile of 2-Piperidinepropanol synthesis is highly dependent on the starting materials and reaction conditions. However, based on common synthetic routes, such as the catalytic hydrogenation of 2-pyridineethanol, several classes of byproducts can be anticipated.[3]

Byproduct Class Potential Specific Byproducts Likely Source / Formation Mechanism
Incomplete Reduction Products 2-Pyridineethanol (Starting Material)Incomplete catalytic hydrogenation of the pyridine ring.
Over-alkylation Products N-methyl-2-(2-hydroxyethyl)piperidineMethylation of the piperidine nitrogen, often from a methylating agent or a side reaction with certain solvents or catalysts.[3]
Ring-Opened Products Various linear amino-alcoholsCleavage of the piperidine ring under harsh reaction conditions (e.g., high temperature or pressure).
Oxidation Products 2-Piperidone derivativesOxidation of the secondary amine or the alcohol functional group, especially if the reaction is exposed to air.[4]
Starting Material Impurities Impurities from 2-pyridineethanolImpurities present in the starting materials that are carried through the synthesis.[5]
Reagent-Related Impurities Byproducts from protecting groups (e.g., Boc-related impurities)Incomplete removal of protecting groups used during synthesis.[6]
Q2: How does the synthesis route affect the byproduct profile?

The choice of synthetic pathway is a critical determinant of the types and quantities of byproducts formed.

  • Catalytic Hydrogenation of Pyridine Precursors : This is a common industrial method. A significant challenge is preventing the formation of N-methylated byproducts. It has been discovered that conducting the hydrogenation in the presence of another amine can minimize the formation of these deleterious byproducts.[3]

  • Reduction of Piperidone Precursors : If 2-Piperidinepropanol is synthesized by reducing a corresponding piperidone derivative, the primary impurity of concern would be the unreacted starting material due to incomplete reduction.[4]

  • Multi-step Syntheses with Protecting Groups : Syntheses involving protecting groups, such as a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen, can introduce process-related impurities if the deprotection step is incomplete.[6]

Section 2: Frequently Asked Questions - Analytical Method Selection

Choosing the appropriate analytical technique is crucial for accurately detecting and quantifying byproducts. This section compares the most common methods used for analyzing piperidine-containing compounds.

Q3: What is the best analytical method for detecting byproducts in 2-Piperidinepropanlo?

High-Performance Liquid Chromatography (HPLC) is generally the "gold standard" for purity analysis and byproduct detection for compounds like 2-Piperidinepropanol.[7] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, particularly for volatile impurities. The choice depends on the specific analytical goals.

Parameter Reversed-Phase HPLC (RP-HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Excellent for non-volatile, polar compounds like 2-Piperidinepropanol and most of its expected byproducts.[1]Best for volatile and thermally stable compounds.[8][9] May require derivatization for polar compounds.[8]
Sensitivity High, especially with UV or MS detectors.[2]Very high, particularly for trace-level volatile impurities.[9]
Specificity High, especially with Diode Array (DAD) or Mass Spectrometry (MS) detectors.[9]Excellent, provides mass fragmentation patterns for structural elucidation.[8]
Quantification Excellent linearity and precision.[1]Good, but may be more variable without an internal standard.
Primary Use Case Routine quality control, purity assays, stability testing.Identification of unknown volatile impurities, residual solvent analysis.[7]
Q4: When should I use HPLC versus GC-MS?
  • Use HPLC for:

    • Routine Purity Testing: It is the most robust and reproducible method for quantifying the main component and known impurities.[1][10]

    • Stability Studies: HPLC is ideal for tracking the formation of degradation products over time.

    • Analysis of Non-Volatile Byproducts: Larger, more polar, or thermally unstable byproducts are not suitable for GC.

  • Use GC-MS for:

    • Identifying Unknown Volatile Impurities: The mass spectral library matching capabilities of GC-MS are invaluable for identifying unexpected volatile or semi-volatile byproducts.[11]

    • Detecting Residual Solvents: GC is the standard method for analyzing residual solvents from the manufacturing process.[7]

    • Screening for Trace Volatile Contaminants: GC-MS offers exceptional sensitivity for detecting trace levels of volatile impurities that might be missed by HPLC-UV.

Section 3: Troubleshooting Guides for Common Analytical Issues

Even with a validated method, experimental issues can arise. This section provides a systematic approach to troubleshooting common problems in the analysis of 2-Piperidinepropanol.

HPLC Troubleshooting
Q5: My 2-Piperidinepropanol peak is tailing in my RP-HPLC analysis. What's causing this and how do I fix it?

Peak tailing is the most common issue when analyzing basic compounds like piperidine derivatives on silica-based reversed-phase columns.[10] The primary cause is the interaction between the protonated basic nitrogen of the piperidine ring and acidic, ionized silanol groups on the column's stationary phase.[10][12]

Solutions:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3.0 with phosphoric or formic acid) ensures the piperidine nitrogen is consistently protonated, which can improve peak shape.[10] However, this also protonates the silanol groups, reducing unwanted ionic interactions.

  • Use a Buffered Mobile Phase: A buffer (e.g., 10-25 mM phosphate or acetate) is crucial to maintain a constant pH and ionization state of the analyte and silanols across the column, leading to more symmetrical peaks.[12]

  • Employ a Modern, High-Purity Silica Column: Newer generation columns are made with high-purity silica with fewer accessible, acidic silanol groups, significantly reducing tailing for basic compounds.

  • Reduce Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak tailing.[13] Try reducing the injection volume or sample concentration.

Caption: Troubleshooting workflow for peak tailing in HPLC.

Q6: I'm seeing ghost peaks in my HPLC gradient run. What are they and how can I eliminate them?

Ghost peaks are spurious peaks that appear in a chromatogram, often during a gradient run, and are not related to the injected sample. They are typically caused by contaminants in the mobile phase or carryover from previous injections.

Solutions:

  • Use High-Purity Solvents: Ensure you are using HPLC-grade solvents and fresh, high-purity water.[14]

  • Clean the System: Flush the entire HPLC system, including the injector and detector flow cell, with a strong solvent (like 100% acetonitrile or methanol) to remove contaminants.[14][15]

  • Check for Carryover: Inject a blank (mobile phase) after a high-concentration sample. If the ghost peak appears, it indicates carryover from the injector. Clean the injection needle and port.

  • Equilibrate Properly: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common rule of thumb is to flush with at least 10 column volumes.[15]

Q7: My peaks are broad and have poor resolution. What are the possible causes and solutions? [12][13][14]

Broad peaks can be caused by a variety of issues, leading to a loss of separation efficiency.

Solutions:

  • Check for System Leaks: Even a small leak can cause pressure fluctuations and lead to broad peaks. Inspect all fittings.[13][15]

  • Reduce Extra-Column Volume: Use tubing with a smaller internal diameter and ensure it is as short as possible, especially between the column and the detector.[14]

  • Optimize Mobile Phase Flow Rate: A flow rate that is too low can lead to peak broadening due to diffusion.[14]

  • Replace the Guard Column or Column: A contaminated guard column or a void at the head of the analytical column can cause significant peak broadening.[14][15]

Q8: My baseline is noisy and drifting. How can I get a stable baseline? [13][15]

A stable baseline is essential for accurate quantification, especially of low-level impurities.

Solutions:

  • Degas the Mobile Phase: Air bubbles in the pump or detector are a common cause of baseline noise. Degas solvents thoroughly before use.[13][14]

  • Ensure Proper Mixing: If using a gradient, ensure the pump's mixer is functioning correctly.

  • Check Detector Lamp: An aging UV detector lamp can cause baseline drift and noise.

  • Clean the Detector Cell: Contamination in the flow cell can lead to a noisy baseline. Flush with a strong solvent.[14]

GC-MS Troubleshooting
Q9: Do I need to derivatize 2-Piperidinepropanol for GC-MS analysis?

While 2-Piperidinepropanol is volatile enough for GC analysis, its polar -OH and -NH groups can lead to poor peak shape due to interactions with the column. Derivatization, such as silylation or acylation, can improve volatility and reduce these interactions, resulting in sharper, more symmetrical peaks.[8] However, for screening purposes, a non-derivatized method may be sufficient, especially with a suitable polar GC column.

Q10: My piperidine-containing compounds are showing poor peak shape in GC-MS. What can I do?

Similar to HPLC, poor peak shape in GC for amines is often due to unwanted interactions with active sites in the system.

Solutions:

  • Use an Amine-Specific GC Column: Columns designed for the analysis of basic compounds are available and will yield much better peak shapes.

  • Check the Inlet Liner: Active sites on a dirty or inappropriate inlet liner can cause peak tailing. Use a deactivated liner and replace it regularly.

  • Condition the Column: Before analysis, condition the column according to the manufacturer's instructions to ensure it is clean and inert.

Section 4: Protocol Guides & Workflows

This section provides detailed, step-by-step protocols for common analytical methods and a logical workflow for identifying unknown impurities.

Protocol 1: RP-HPLC Method for Purity Analysis of 2-Piperidinepropanol

This protocol describes a robust RP-HPLC method suitable for determining the purity of 2-Piperidinepropanol and separating it from potential polar impurities.[2]

1. Chromatographic Conditions

Parameter Condition
HPLC Column C18, 4.6 mm x 150 mm, 5 µm (or equivalent high-purity silica column)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min): 0 (%B: 10), 20 (%B: 80), 25 (%B: 80), 25.1 (%B: 10), 30 (%B: 10)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (Note: 2-Piperidinepropanol lacks a strong chromophore; this may need optimization)[2]
Injection Volume 10 µL

2. Solution Preparation

  • Diluent: A mixture of Water and Acetonitrile in a 90:10 (v/v) ratio.

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 2-Piperidinepropanol Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.[2]

  • Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the Reference Standard Solution. Filter the final solution through a 0.45 µm syringe filter before injection.[10]

3. System Suitability Test (SST)

Before sample analysis, inject the Reference Standard Solution five times and verify that the system meets the following criteria.[2]

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
Protocol 2: GC-MS Method for Volatile Byproduct Analysis

This protocol is suitable for screening for volatile and thermally stable byproducts.[8]

1. GC-MS Conditions

Parameter Condition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range m/z 40-450
Source Temperature 230 °C

2. Sample Preparation

  • Prepare a solution of the 2-Piperidinepropanol sample in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Workflow for Unknown Impurity Identification

When a new, uncharacterized peak appears in your chromatogram, a systematic approach is needed for identification.

Caption: Workflow for identifying an unknown impurity.

Section 5: Structural & Quantitative Analysis

Q11: How can I confirm the structure of an unknown byproduct?

Confirming the structure of an unknown impurity requires a combination of spectroscopic techniques.[16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass, which is used to determine the elemental composition and molecular formula. Tandem MS (MS/MS) fragments the molecule, giving clues about its substructures.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. A suite of experiments (¹H, ¹³C, COSY, HSQC, HMBC) can be used to piece together the complete chemical structure.[17][18][19]

  • Reference Standard Confirmation: The ultimate confirmation is to compare the analytical data (retention time, mass spectrum, NMR spectrum) of the unknown impurity with that of a synthesized or purchased authentic reference standard.[16]

Q12: My reference standard for a byproduct is in a different salt form than my API. Can I still use it for quantification?

Yes. In HPLC, the mobile phase dictates the ionization state of the analyte as it passes through the column and detector.[20] Therefore, the retention time and response of a compound will be the same regardless of whether the reference standard is a free base or a salt (e.g., hydrochloride), provided it dissolves in the diluent. However, for accurate quantification, you must account for the different molecular weights of the free base and the salt form when preparing your standard solutions.[20]

Conclusion

A systematic and knowledgeable approach to the analysis of 2-Piperidinepropanol is essential for ensuring product quality and safety in pharmaceutical development. By understanding potential byproducts, selecting the appropriate analytical methods, and applying logical troubleshooting strategies, researchers can confidently detect, identify, and quantify impurities. Regular system maintenance, the use of high-purity reagents, and proper method validation are the cornerstones of reliable analytical results.[13][21]

References

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • Benchchem. (n.d.). High-performance liquid chromatography (HPLC) method for 2-(1-Benzylpiperidin-4-yl)-2-propanol.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • Benchchem. (n.d.).
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • IJNRD. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
  • ACE. (n.d.). HPLC Troubleshooting Guide.
  • Benchchem. (n.d.). Common side reactions and byproducts in 2-Piperidinol synthesis.
  • Google Patents. (n.d.). CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
  • Thermo Fisher Scientific. (2018, August 22). Pharmaceutical Impurities: Top Four Questions.
  • HelloIntern. (2024, July 29). Pharmaceutical Analysis Interview Questions and Answers.
  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.
  • Benchchem. (n.d.).
  • ResearchGate. (2025, August 10). (PDF) Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR.
  • J. Braz. Chem. Soc. (2025, August 6). Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis.
  • Human Metabolome Database. (n.d.).
  • MDPI. (n.d.).
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-Piperidinepropanol.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Simson Pharma Limited. (2024, May 29). Qualitative And Quantitative Analysis In Pharmaceutical Analysis.
  • National Center for Biotechnology Information. (n.d.). NMR methods for the analysis of mixtures.
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone.
  • Google Patents. (n.d.). US6258955B1 - Process for preparing 2-piperidineethanol compounds.
  • The Royal Society of Chemistry. (n.d.).
  • U.S. Food and Drug Administration. (2024, May 22). Questions and Answers on Current Good Manufacturing Practice Regulations | Production and Process Controls.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • PubChem. (n.d.). 2-Piperidinepropanol.
  • PubMed. (2021, August 3).
  • YouTube. (2024, October 12).
  • ResearchGate. (2025, August 5). (PDF)
  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.

Sources

Technical Support Center: Regioselective Functionalization of Piperidine Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperidine functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regioselectivity in the modification of piperidine scaffolds. The piperidine motif is a cornerstone in modern pharmaceuticals, and precise control over its functionalization is paramount for developing novel chemical entities with desired biological activities.[1][2]

This resource is structured to provide immediate, actionable insights through a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. We will delve into the mechanistic underpinnings of common challenges and offer field-proven strategies to overcome them.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial queries and stumbling blocks encountered during the regioselective functionalization of piperidines.

Q1: Why am I observing a mixture of C2, C3, and C4-functionalized products in my C-H activation reaction?

A1: The inherent electronic properties and steric environment of the piperidine ring dictate the reactivity of its C-H bonds.[3][4]

  • C2 Position: The C-H bonds at the C2 position (α to the nitrogen) are electronically activated due to the adjacent heteroatom, making them susceptible to oxidation and deprotonation.[3][4][5] However, this position is also the most sterically hindered, especially when a bulky protecting group is present on the nitrogen.

  • C3 Position: The C-H bonds at the C3 position (β to the nitrogen) are electronically deactivated due to the inductive electron-withdrawing effect of the nitrogen atom.[3][4][6] Direct functionalization at this site is often challenging.

  • C4 Position: The C-H bonds at the C4 position (γ to the nitrogen) are the most sterically accessible but are electronically less activated than the C2 position.[3][4]

Achieving selectivity often requires a careful balancing act between these competing factors. A lack of selectivity suggests that the reaction conditions are not sufficiently biased to favor one position over the others. This can be due to an inappropriate choice of catalyst, directing group, or reaction conditions that do not adequately differentiate between the electronic and steric environments of the C-H bonds.[3][4]

Q2: How can I favor functionalization at the C4 position over the more electronically activated C2 position?

A2: Overriding the intrinsic electronic preference for C2 functionalization requires a strategy that either sterically blocks the C2 position or utilizes a directing group to guide the reaction to the C4 position.

  • Steric Shielding: Employing a bulky protecting group on the piperidine nitrogen can sterically encumber the C2 position, thereby directing the catalyst to the more accessible C4 position.[3][4] Similarly, a sterically demanding catalyst can also favor approach at the less hindered C4 site.

  • Directing Groups: A powerful strategy involves the installation of a directing group on the piperidine nitrogen or at another position on the ring that can chelate to the metal catalyst and position it for a C-H activation event at a specific distal position. For instance, amide-based directing groups have been shown to effectively direct C-H arylation to the C4 position of piperidines.[7]

Q3: My reaction is resulting in N-functionalization instead of the desired C-H functionalization. How can I prevent this?

A3: The piperidine nitrogen is a nucleophilic center and can compete with C-H bonds for reaction with electrophilic reagents. To prevent N-functionalization, the nitrogen must be rendered less reactive.

  • Protecting Groups: The most common strategy is the installation of an electron-withdrawing protecting group on the nitrogen, such as a carbamate (e.g., Boc, Cbz) or a sulfonyl group (e.g., Ns, Ts). These groups reduce the nucleophilicity of the nitrogen and can also serve to influence the regioselectivity of C-H functionalization through steric and electronic effects.[3][4]

  • Reaction Conditions: In some cases, the choice of base and solvent can influence the N- vs. C-selectivity. For reactions involving deprotonation, a strong, non-nucleophilic base may favor C-H deprotonation over reaction at the nitrogen.

Q4: What is the role of kinetic versus thermodynamic control in determining the regioselectivity of piperidine functionalization?

A4: The principles of kinetic and thermodynamic control are crucial in understanding and manipulating the outcome of regioselective reactions.[8][9][10][11][12]

  • Kinetic Control: Under kinetic control (typically at lower temperatures and shorter reaction times), the major product is the one that is formed the fastest, meaning it proceeds through the lowest energy transition state.[8][9][10][11][12] For piperidine functionalization, this might be the electronically activated C2 position.

  • Thermodynamic Control: Under thermodynamic control (typically at higher temperatures and longer reaction times, allowing for equilibrium to be established), the major product is the most stable one.[8][9][10][11][12] This could be a less sterically hindered C4-functionalized product or a product where the substituent is in a more stable equatorial position.

By carefully controlling the reaction temperature and time, you can often favor either the kinetic or the thermodynamic product.[8][9][10][11][12]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific challenges in achieving regioselectivity.

Guide 1: Improving Regioselectivity in Rhodium-Catalyzed C-H Functionalization

Problem: Poor or mixed regioselectivity (C2 vs. C4) in a rhodium-catalyzed C-H insertion reaction with a donor/acceptor carbene.

Diagnostic Workflow:

Sources

Technical Support Center: Catalyst Deactivation and Recovery in 2-Piperidinepropanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Piperidinepropanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with catalyst deactivation and recovery during the catalytic hydrogenation of pyridine-based precursors to 2-Piperidinepropanol. Our goal is to provide you with practical, field-proven insights to enhance the efficiency, reproducibility, and cost-effectiveness of your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues you may encounter during the synthesis of 2-Piperidinepropanol, with a focus on diagnosing and resolving problems arising from catalyst deactivation.

Issue 1: My hydrogenation reaction has stalled or is proceeding very slowly.

Question: I've set up my hydrogenation reaction for 2-Piperidinepropanol synthesis using Raney Nickel (or Pd/C), but the hydrogen uptake has either stopped prematurely or is significantly slower than expected. What could be the cause, and how can I fix it?

Answer: A stalled or sluggish hydrogenation reaction is a frequent issue, often pointing towards catalyst deactivation. Several factors could be at play, primarily revolving around poisoning of the catalyst's active sites.

Potential Causes and Solutions:

  • Catalyst Poisoning: This is the most common cause of deactivation in hydrogenation reactions.[1][2][3][4] Poisons are substances that strongly adsorb to the catalyst's active sites, preventing the substrate from binding and reacting.[1][3]

    • Sulfur Compounds: Often present in starting materials or solvents, sulfur-containing compounds are notorious poisons for nickel and palladium catalysts.[1][2][5]

    • Nitrogen Compounds: While the substrate itself is a nitrogen-containing heterocycle, other nitrogenous impurities can act as poisons.[6] Basic nitrogen compounds, in particular, can neutralize acidic support materials, affecting catalyst activity.[7]

    • Carbon Monoxide (CO): CO, which can be a contaminant in the hydrogen gas supply, strongly binds to metal surfaces and deactivates the catalyst.[1][8]

    • Halides: Halogenated impurities can also poison the catalyst.[2]

Troubleshooting Steps:

  • Purity Check:

    • Starting Material: Analyze your pyridine precursor for sulfur and other nitrogenous impurities using techniques like GC-MS or elemental analysis.

    • Solvent: Use high-purity, anhydrous solvents. Even trace amounts of impurities in the solvent can poison the catalyst.[2]

    • Hydrogen Gas: Employ high-purity hydrogen gas (e.g., >99.999%). If you suspect CO contamination, use a CO trap.

  • Catalyst Handling:

    • Raney Nickel: This catalyst is often pyrophoric when dry and must be handled as a slurry under water or a suitable solvent.[9][10][11] Ensure it is not exposed to air, which can lead to oxidation and deactivation.

    • Pd/C: While less pyrophoric than dry Raney Nickel, it's good practice to handle it under an inert atmosphere.

  • Reaction Conditions:

    • Temperature and Pressure: For Raney Nickel, higher temperatures (100-200 °C) and pressures (50-150 atm) are often required.[12][13] Palladium on carbon typically operates under milder conditions (25-100 °C, 1-50 atm).[12] Ensure your reaction parameters are appropriate for the chosen catalyst.

dot

cluster_troubleshooting Troubleshooting Stalled Reaction Start Reaction Stalled Purity Check Purity: - Starting Material - Solvent - H2 Gas Start->Purity Handling Review Catalyst Handling: - Inert Atmosphere - Avoid Air Exposure Start->Handling Conditions Verify Reaction Conditions: - Temperature - Pressure Start->Conditions Poisoning Identify Potential Poisons: - Sulfur - Nitrogen - CO - Halides Purity->Poisoning Handling->Poisoning Conditions->Poisoning Resolution Resolution: - Purify Reagents - Use Fresh Catalyst - Optimize Conditions Poisoning->Resolution

Caption: Troubleshooting workflow for a stalled hydrogenation reaction.

Issue 2: I am observing significant byproduct formation, particularly partially hydrogenated intermediates or ring-opened products.

Question: My reaction is producing a mixture of 2-Piperidinepropanol, the corresponding partially hydrogenated piperideine intermediate, and some unidentified byproducts. How can I improve the selectivity towards the desired product?

Answer: Poor selectivity in the hydrogenation of pyridine derivatives can be due to several factors, including the choice of catalyst, reaction conditions, and catalyst deactivation.

Potential Causes and Solutions:

  • Sub-optimal Catalyst Choice: Different catalysts exhibit varying selectivities.

    • Raney Nickel: Generally highly active but can sometimes be less selective, potentially leading to over-hydrogenation or side reactions if not carefully controlled.[10][12]

    • Palladium on Carbon (Pd/C): Often offers high selectivity for the hydrogenation of the pyridine ring under mild conditions.[12][14]

    • Rhodium and Ruthenium-based Catalysts: These can also be highly effective, though they may require specific reaction conditions for optimal selectivity.[12][15]

  • Inappropriate Reaction Conditions:

    • Temperature: High temperatures can sometimes lead to thermal degradation of the substrate or product, or promote side reactions.[3][16]

    • Hydrogen Pressure: Insufficient hydrogen pressure may favor the formation of partially hydrogenated intermediates.

  • Catalyst Deactivation by Coking/Fouling:

    • Coke Formation: At higher temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits known as coke.[4][17][18][19][20] This can block active sites and alter the catalyst's selectivity.[4][17]

Troubleshooting Steps:

  • Catalyst Screening: If you are consistently observing poor selectivity, consider screening other catalysts. Pd/C is often a good starting point for achieving high selectivity in pyridine hydrogenation.[12][14]

  • Optimization of Reaction Conditions:

    • Perform a systematic optimization of temperature and pressure. Start with milder conditions and gradually increase them to find the optimal balance between reaction rate and selectivity.

  • Preventing Coking:

    • If operating at high temperatures, ensure efficient stirring to promote mass transfer and prevent localized overheating on the catalyst surface.

    • Consider using a lower reaction temperature with a more active catalyst if coking is suspected.

dot

cluster_selectivity Improving Reaction Selectivity Start Poor Selectivity: Byproduct Formation Catalyst Evaluate Catalyst Choice: - Raney Ni vs. Pd/C vs. Rh/Ru Start->Catalyst Conditions Optimize Reaction Conditions: - Temperature - Pressure Start->Conditions Coking Consider Catalyst Coking Start->Coking Solution Achieve High Selectivity: - Select Optimal Catalyst - Fine-tune Conditions - Mitigate Coking Catalyst->Solution Conditions->Solution Coking->Solution

Caption: Decision tree for improving selectivity in 2-Piperidinepropanol synthesis.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding catalyst deactivation and best practices in the synthesis of 2-Piperidinepropanol.

Q1: What are the main mechanisms of catalyst deactivation I should be aware of?

A1: The primary mechanisms of catalyst deactivation in this context are:

  • Poisoning: Strong chemisorption of impurities onto the catalyst's active sites.[1][2][3][4] This is often irreversible.

  • Coking or Fouling: The physical deposition of carbonaceous materials on the catalyst surface, blocking pores and active sites.[4][17][18][19][20]

  • Sintering: The agglomeration of small metal particles into larger ones at high temperatures, leading to a loss of active surface area.[3][4]

  • Leaching: The dissolution of the active metal from the support into the reaction medium, which is a concern for supported catalysts like Pd/C.[21][22][23][24]

Q2: How can I extend the lifespan of my catalyst?

A2: To maximize the number of times you can recycle your catalyst:

  • Feedstock Purification: The most effective way to prevent poisoning is to use highly pure starting materials, solvents, and hydrogen.[3]

  • Process Optimization: Operate at the lowest effective temperature and pressure to minimize sintering and coking.[3]

  • Proper Handling and Storage: Store catalysts under appropriate conditions (e.g., Raney Nickel under water) to prevent oxidation and contamination.[9][10][11]

  • Periodic Regeneration: Implement a regeneration protocol to remove accumulated poisons or coke.[3]

Q3: Is it possible to regenerate a deactivated catalyst?

A3: Yes, in many cases, catalyst activity can be at least partially restored through regeneration. The appropriate method depends on the deactivation mechanism.

Deactivation MechanismRegeneration Strategy
Poisoning Chemical Washing: Treatment with acidic or basic solutions can sometimes remove poisons. For example, a dilute acid wash might remove basic nitrogenous poisons.[25][26] An alkaline wash has also been shown to be effective for Raney Nickel and Pd/C catalysts.[26][27][28]
Coking/Fouling Solvent Washing: Washing the catalyst with a suitable solvent can remove soluble organic deposits.[29][30] Ultrasonication during washing can enhance the removal of foulants.[27][30] Oxidative Treatment: For more stubborn carbon deposits, a controlled oxidation (calcination in air) followed by reduction can burn off the coke.[31][32] This must be done carefully to avoid sintering the metal particles.
Sintering Irreversible: Sintering is generally considered an irreversible deactivation mechanism. The primary mitigation strategy is prevention by operating at lower temperatures.

Q4: What are the safety precautions for handling hydrogenation catalysts?

A4: Safety is paramount when working with hydrogenation catalysts.

  • Pyrophoricity: Dry Raney Nickel and, to a lesser extent, Pd/C, can be pyrophoric, meaning they can ignite spontaneously in air, especially when charged with hydrogen.[9][10][11] Always handle these catalysts wet or as a slurry.[9][10]

  • Hydrogen Gas: Hydrogen is extremely flammable.[9] Ensure your reaction setup is leak-proof and operated in a well-ventilated area, away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-resistant lab coat, and gloves.

  • Spill Management: In case of a spill of moist catalyst, use a wetted paper towel for cleanup and place it in a container submerged in water.[9] For dry spills, evacuate the area and seek assistance.[9]

Experimental Protocols

This section provides detailed, step-by-step methodologies for catalyst regeneration.

Protocol 1: Regeneration of Raney Nickel by Alkaline and Acid Washing

This protocol is adapted from established methods for regenerating Raney Nickel catalysts.[25][26][27]

Materials:

  • Deactivated Raney Nickel catalyst

  • Degassed, deionized water

  • 5% (w/v) aqueous sodium hydroxide (NaOH) solution, degassed

  • 5% (v/v) aqueous acetic acid solution, degassed

  • Anhydrous ethanol or isopropanol

Procedure:

  • Initial Washing:

    • Carefully decant the reaction solvent from the deactivated catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Wash the catalyst three times with degassed, deionized water, decanting the supernatant after each wash.

  • Alkaline Treatment:

    • Add the 5% NaOH solution to the catalyst slurry.

    • Stir the slurry at 50-60 °C for 1 hour under an inert atmosphere.

    • Allow the catalyst to settle, then decant the NaOH solution.

  • Neutralization:

    • Wash the catalyst with degassed, deionized water until the pH of the washings is neutral.

  • Acid Treatment:

    • Add the 5% acetic acid solution to the catalyst slurry.

    • Stir at room temperature for 30 minutes under an inert atmosphere.

    • Decant the acetic acid solution.

  • Final Washing and Storage:

    • Wash the catalyst with degassed, deionized water until the pH is neutral.

    • Replace the water with anhydrous ethanol or isopropanol for storage. The regenerated catalyst should be stored as a slurry under solvent.

Protocol 2: Regeneration of Palladium on Carbon (Pd/C) by Solvent and Mild Oxidative Treatment

This protocol is a general procedure for regenerating Pd/C catalysts that have been deactivated by organic fouling.[29][31][32]

Materials:

  • Deactivated Pd/C catalyst

  • A suitable organic solvent (e.g., chloroform, glacial acetic acid, or a mixture)[29]

  • Deionized water

  • Tube furnace with temperature control

  • Source of dilute air (e.g., 5% O₂ in N₂)

  • Source of hydrogen gas

Procedure:

  • Solvent Washing:

    • Filter the deactivated Pd/C from the reaction mixture.

    • Wash the catalyst thoroughly with a suitable organic solvent to remove adsorbed organic residues. A mixture of chloroform and glacial acetic acid can be effective.[29]

    • Wash subsequently with deionized water and then a volatile solvent like acetone to facilitate drying.

  • Drying:

    • Dry the catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Mild Oxidative Treatment:

    • Place the dried catalyst in a tube furnace.

    • Heat the catalyst to 250 °C under a flow of dilute air (5% O₂ in N₂) for 2-4 hours.[31][32] This step should be performed with caution to avoid excessive temperature increases due to the exothermic combustion of carbon deposits.

    • Cool the catalyst to room temperature under a nitrogen flow.

  • Reduction:

    • Reduce the catalyst by heating it under a flow of hydrogen gas (e.g., at 100-150 °C for 2 hours).

    • Cool to room temperature under a nitrogen flow before handling.

References

  • Di Manna, N., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts. Available at: [Link]

  • Li, J., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. Available at: [Link]

  • Le-Phuc, P. (2021). Special Issue on Catalyst Deactivation and Regeneration. KAUST Repository. Available at: [Link]

  • US3796670A - Method of regenerating an aged raney nickel catalyst with carboxylic acid and base treatment. Google Patents.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Sabin Metal Corporation. Available at: [Link]

  • US3165478A - Process for the regeneration of raney-nickel catalyst. Google Patents.
  • Ali, M., et al. (2021). Effective regeneration of deactivated Raney-Ni catalyst during multiphase hydrogenation of vegetable oil. University of Seoul. Available at: [Link]

  • Ordóñez, S., et al. (2011). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. MDPI. Available at: [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Available at: [Link]

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  • Enhancing the feasibility of Pd/C-catalyzed formic acid decomposition for hydrogen generation – catalyst pretreatment, deactivation, and regeneration. (2019). Royal Society of Chemistry. Available at: [Link]

  • Catalyst support. Wikipedia. Available at: [Link]

  • CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst. Google Patents.
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  • The degradation of hydrogenation pre-catalysts during activation stage. ResearchGate. Available at: [Link]

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  • Catalyst deactivation mechanisms and how to prevent them. (2025). Hiden Analytical. Available at: [Link]

  • Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction. (2007). ACS Publications. Available at: [Link]

  • Mitigating the Poisoning Effect of Formate during CO2 Hydrogenation to Methanol over Co-Containing Dual-Atom Oxide Catalysts. (2022). ACS Publications. Available at: [Link]

  • Leaching in Metal Nanoparticle Catalysis. (2015). Ingenta Connect. Available at: [Link]

  • HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety. Available at: [Link]

  • Review on supported metal catalysts with partial/porous overlayers for stabilization. (2021). Royal Society of Chemistry. Available at: [Link]

  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. (2024). MDPI. Available at: [Link]

  • CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof. Google Patents.
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  • Raney Nickel Catalyst. Vineeth Precious. Available at: [Link]

  • Poisoning and deactivation of palladium catalysts. SciSpace. Available at: [Link]

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  • Naphthalene Hydrogenation Saturation over Ni2P/Al2O3 Catalysts Synthesized by Thermal Decomposition of Hypophosphite. (2020). ACS Publications. Available at: [Link]

  • Palladium on carbon. Wikipedia. Available at: [Link]

  • US6258955B1 - Process for preparing 2-piperidineethanol compounds. Google Patents.
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). ResearchGate. Available at: [Link]

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Technical Support Center: Managing the Hygroscopic Nature of Piperidine Compounds in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols for managing the hygroscopic nature of piperidine and its derivatives in your chemical reactions. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the rationale behind them, ensuring the integrity and reproducibility of your work.

Piperidine and its derivatives are fundamental building blocks in organic and medicinal chemistry, valued for their role in synthesizing a vast array of pharmaceuticals and fine chemicals.[1][2] However, their inherent hygroscopicity—the tendency to absorb moisture from the atmosphere—can introduce significant variability and challenges in experimental outcomes.[3][4] This guide is designed to equip you with the knowledge and techniques to effectively manage this property.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns regarding the handling and use of hygroscopic piperidine compounds.

Q1: What does it mean for a piperidine compound to be hygroscopic?

A1: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[5] For piperidine and its derivatives, this means the liquid or solid can absorb atmospheric moisture, leading to changes in its physical state (e.g., clumping of solids, changes in viscosity of liquids) and, more critically, its chemical reactivity and the accuracy of its concentration.[5][6]

Q2: How can absorbed water affect my reactions involving piperidine?

A2: The presence of water can have several detrimental effects on reactions:

  • Inactivation of Reagents: Water can react with and quench moisture-sensitive reagents, such as strong bases (e.g., NaH) or organometallics, leading to low or no product yield.[5]

  • Side Reactions: In some cases, water can participate in the reaction, leading to the formation of undesired byproducts. For instance, in palladium-catalyzed hydrogenation reactions for the synthesis of piperidines, the presence of water can lead to the formation of piperidinones.[1]

  • Catalyst Inhibition: Water can deactivate certain catalysts, slowing down or completely halting the desired transformation.

  • Inaccurate Stoichiometry: If a piperidine compound has absorbed a significant amount of water, the actual molar quantity of the amine will be lower than calculated based on the measured mass, leading to incorrect stoichiometric ratios in the reaction.[6]

Q3: What are the best practices for storing hygroscopic piperidine compounds?

A3: To minimize moisture absorption, piperidine and its derivatives should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6][7][8][9] It is crucial to keep the container tightly sealed.[6][7] For highly moisture-sensitive applications, storing the compound inside a desiccator containing a drying agent like silica gel or calcium chloride is highly recommended.[6]

Q4: How should I handle hygroscopic piperidine compounds to minimize water uptake during an experiment?

A4: When working with these compounds, minimizing their exposure to the atmosphere is key. Work efficiently to reduce the time the container is open.[6] For highly sensitive experiments, it is best to handle the compound in a controlled environment, such as a glovebox with a dry nitrogen or argon atmosphere.[6] Always use dry glassware and equipment.

Q5: I've noticed a solid precipitate forming in my piperidine solution over time. What is happening?

A5: This is a common observation with amines. The precipitate is likely the result of the reaction between piperidine and atmospheric carbon dioxide, forming piperidine carbonate.[6][10] This reaction can be facilitated by the presence of absorbed moisture.[6] To mitigate this, it is advisable to prepare piperidine solutions fresh before use and store them under an inert atmosphere (e.g., nitrogen or argon).[6][10]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered when using hygroscopic piperidine compounds.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. The piperidine reagent has absorbed significant moisture, leading to the quenching of other sensitive reagents (e.g., bases, organometallics).[5] 2. Inaccurate concentration of the piperidine solution due to water absorption during weighing.[6]1. Dry the piperidine compound before use using an appropriate protocol (see "Experimental Protocols" section). 2. Employ anhydrous reaction conditions, including the use of flame-dried or oven-dried glassware and anhydrous solvents. 3. Handle and weigh the compound in a low-humidity environment, such as a glovebox.[6] 4. Use the "weighing by difference" technique for more accurate measurements of hygroscopic substances.[6]
Inconsistent or Non-Reproducible Experimental Results The water content of the piperidine reagent varies between experiments, leading to inconsistent reaction kinetics or product profiles.1. Standardize the handling and storage of the piperidine compound. 2. Determine the water content of the piperidine sample using Karl Fischer titration before each experiment and adjust calculations accordingly.[11]
Formation of Unexpected Byproducts Absorbed water is participating in a side reaction or altering the reaction pathway. For example, in Knoevenagel condensations, water is a byproduct, and its initial presence can affect the reaction equilibrium.[12][13][14]1. Thoroughly dry the piperidine reagent and all other reaction components. 2. In reactions that produce water, consider using a Dean-Stark apparatus or adding molecular sieves to remove water as it is formed.[12][14]
Physical State of the Compound Has Changed (e.g., clumping, stickiness) Significant absorption of atmospheric moisture.[11]1. Transfer the compound to a desiccator to remove excess moisture. 2. If the compound is intended for a non-aqueous reaction, consider drying it under high vacuum.[5] 3. For future use, ensure storage in a tightly sealed container, potentially with a desiccant.[6][8]

Experimental Protocols

Protocol 1: Drying of Piperidine by Distillation from Potassium Hydroxide (KOH)

This protocol is effective for removing water from liquid piperidine.

Materials:

  • Crude, wet piperidine

  • Solid potassium hydroxide (KOH) pellets

  • Round-bottom flask

  • Standard distillation apparatus (all glassware must be thoroughly dried)

  • Heating mantle

  • Receiving flask

Procedure:

  • Pre-drying: Place the crude, wet piperidine in a round-bottom flask. Add solid potassium hydroxide (KOH) pellets and allow the mixture to stand for several hours (or overnight) with occasional swirling to remove the bulk of the water.[15]

  • Distillation Setup: Assemble a standard distillation apparatus, ensuring all glassware is dry.

  • Distillation: Carefully decant or filter the piperidine away from the KOH pellets into the distillation flask.[15] Heat the flask to distill the piperidine. Collect the fraction boiling at approximately 106 °C (at atmospheric pressure).[16]

Protocol 2: Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is the gold standard for accurately determining the water content in a sample.[17][18]

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate Karl Fischer reagents (titrant and solvent)

  • Benzoic acid or other suitable buffer for basic samples[18][19]

  • Dry syringe and needle

  • Piperidine sample

Procedure:

  • Solvent Preparation: Add the appropriate Karl Fischer solvent to the titration vessel. For strongly alkaline amines like piperidine, add a buffering agent such as benzoic acid to the solvent to prevent a pH shift that can lead to side reactions and inaccurate results.[19]

  • Pre-titration: Start the titrator to remove any residual water in the solvent until a stable, low-drift baseline is achieved.[6]

  • Sample Introduction: Using a dry syringe, draw up a precise volume of the piperidine sample. Weigh the filled syringe. Quickly inject the sample into the titration vessel. Reweigh the empty syringe to determine the exact mass of the sample introduced.[19]

  • Titration: Start the titration. The instrument will automatically dispense the titrant and determine the endpoint.

  • Calculation: The instrument's software will calculate the water content of the sample, typically expressed as a percentage or in parts per million (ppm).

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for handling hygroscopic piperidine compounds to ensure experimental success.

G start Start: Receive/Prepare Piperidine Compound storage Store in a tightly sealed container in a cool, dry place. start->storage check_sensitivity Is the reaction highly moisture-sensitive? storage->check_sensitivity handle_inert Handle in a low-humidity environment (e.g., glovebox) and use dry glassware. check_sensitivity->handle_inert Yes handle_benchtop Work quickly and efficiently on the benchtop. check_sensitivity->handle_benchtop No weigh Weigh the compound, preferably using the 'weighing by difference' method. handle_inert->weigh handle_benchtop->weigh dry_reagent Is drying necessary? weigh->dry_reagent dry_protocol Dry the compound using an appropriate method (e.g., distillation over KOH). dry_reagent->dry_protocol Yes proceed Proceed with the experiment (e.g., reaction, preparation of analytical sample). dry_reagent->proceed No dry_protocol->proceed analyze Analyze results. proceed->analyze troubleshoot If issues arise, refer to the troubleshooting guide. analyze->troubleshoot kf_titration Determine water content using Karl Fischer titration if necessary. troubleshoot->kf_titration

Caption: Experimental workflow for managing hygroscopic piperidine compounds.

References

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Navigating the Nuances of Alcohol Oxidation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Synthetic Chemistry. As a Senior Application Scientist, I understand the critical importance of precise and predictable reactions in your research and development endeavors. The oxidation of an alcohol to a carbonyl compound is a fundamental transformation, yet it is often fraught with challenges such as over-oxidation, low yield, and lack of selectivity. This guide is designed to provide you with in-depth troubleshooting strategies and practical, field-proven insights to help you navigate these complexities and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when planning or troubleshooting an alcohol oxidation reaction.

Q1: My primary alcohol is being over-oxidized to a carboxylic acid. How can I stop the reaction at the aldehyde stage?

This is a classic challenge. The key is to use a "mild" or "weak" oxidizing agent and carefully control the reaction conditions. Strong oxidants in the presence of water will readily convert the intermediate aldehyde to a carboxylic acid.[1][2][3] Consider using reagents like Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or employing a Swern oxidation protocol.[1][4][5] Distilling the aldehyde as it forms can also prevent its further oxidation.[6]

Q2: My secondary alcohol oxidation is sluggish or incomplete. What can I do?

Several factors could be at play. Ensure your reagents are fresh and anhydrous, as moisture can deactivate many oxidizing agents. Increasing the temperature or reaction time might be necessary, but monitor carefully for side reactions. If steric hindrance around the alcohol is an issue, a less bulky oxidizing agent might be more effective. Finally, confirm the purity of your starting material, as impurities can sometimes inhibit the reaction.

Q3: I have a molecule with both a primary and a secondary alcohol. How can I selectively oxidize only the secondary alcohol?

Achieving this chemoselectivity requires a careful choice of reagents and conditions. Some catalytic systems, such as those based on ruthenium complexes, have shown remarkable selectivity for the oxidation of secondary alcohols in the presence of primary ones.[7][8] Another strategy is to protect the primary alcohol, perform the oxidation on the secondary alcohol, and then deprotect the primary alcohol.

Q4: Can I oxidize a tertiary alcohol?

Generally, tertiary alcohols do not undergo oxidation under standard conditions.[9][10][11] This is because they lack a hydrogen atom on the carbon that bears the hydroxyl group, which is necessary for the formation of a carbonyl group.[10][11] Forced conditions with strong oxidants at high temperatures can lead to cleavage of carbon-carbon bonds, but this is rarely a synthetically useful transformation.[12]

Q5: What are the advantages of using a Swern or Dess-Martin oxidation over chromium-based reagents?

Swern and Dess-Martin oxidations offer several advantages. They are known for their mild reaction conditions, which are often compatible with a wide range of sensitive functional groups.[5][13][14][15] Furthermore, they avoid the use of toxic heavy metals like chromium, making them a more environmentally friendly choice.[5][13]

Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to common issues encountered during alcohol oxidation.

Issue 1: Over-oxidation of Primary Alcohols to Carboxylic Acids

The oxidation of a primary alcohol to an aldehyde is a delicate step, as the aldehyde itself is susceptible to further oxidation to a carboxylic acid, especially in the presence of water.[1][6]

Causality: Strong oxidizing agents like potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄) readily facilitate this two-step oxidation.[1][9][12] The presence of water allows for the formation of a hydrate intermediate from the aldehyde, which is then easily oxidized.[16]

Troubleshooting Protocol:

  • Reagent Selection: Switch to a milder oxidizing agent that is known to stop at the aldehyde stage.

    • Pyridinium Chlorochromate (PCC): A widely used reagent for this transformation.[1]

    • Dess-Martin Periodinane (DMP): Known for its mild conditions and high efficiency.[2][13][14]

    • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine.[4][5]

  • Reaction Conditions:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous. Moisture can promote over-oxidation.

    • Temperature Control: Many mild oxidations, like the Swern oxidation, are performed at low temperatures (e.g., -78 °C) to control reactivity.[17][18]

    • Stoichiometry: Use a slight excess of the alcohol relative to the oxidizing agent to ensure the oxidant is consumed before it can react with the newly formed aldehyde.[6]

  • Workup Procedure:

    • Immediate Isolation: If the aldehyde is volatile, consider distilling it directly from the reaction mixture as it forms.[6] This physically removes it from the presence of any remaining oxidant.

Workflow for Selective Aldehyde Synthesis:

G Start Primary Alcohol Reagent Choose Mild Oxidant (PCC, DMP, Swern) Start->Reagent Conditions Anhydrous Conditions Low Temperature Start->Conditions Reaction Oxidation Reaction Reagent->Reaction Conditions->Reaction Product Aldehyde Reaction->Product Selective Oxidation OverOxidation Carboxylic Acid (Undesired) Reaction->OverOxidation If conditions are not controlled

Caption: Selective oxidation of a primary alcohol to an aldehyde.

Issue 2: Lack of Reactivity or Incomplete Conversion of Secondary Alcohols

While the oxidation of secondary alcohols to ketones is generally straightforward, issues with reactivity can arise, leading to low yields.[1]

Causality: Steric hindrance around the hydroxyl group can impede the approach of the oxidizing agent. The chosen oxidant may not be strong enough for a particularly unreactive substrate. Deactivated reagents or the presence of inhibitors can also stall the reaction.

Troubleshooting Protocol:

  • Re-evaluate the Oxidizing Agent:

    • If using a mild oxidant, consider switching to a stronger one like Jones reagent (CrO₃ in aqueous sulfuric acid) or potassium permanganate.[1][9] Be mindful of other functional groups in your molecule that might be sensitive to these harsher conditions.

    • For sterically hindered alcohols, smaller oxidizing agents may be more effective.

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature while monitoring for the formation of byproducts by thin-layer chromatography (TLC).

    • Reaction Time: Extend the reaction time. Some oxidations can be slow, especially with hindered substrates.

    • Catalyst: Some reactions, like catalytic dehydrogenations, rely on a catalyst.[19][20] Ensure the catalyst is active and used in the correct loading.

  • Verify Reagent and Substrate Quality:

    • Fresh Reagents: Use freshly opened or purified reagents. Oxidizing agents can degrade over time.

    • Anhydrous Solvents: Ensure your solvents are dry, as water can interfere with many oxidation reactions.

    • Substrate Purity: Purify your starting alcohol to remove any potential inhibitors.

Experimental Protocol: Jones Oxidation of a Secondary Alcohol

  • Dissolve the secondary alcohol in acetone.

  • Cool the solution in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. The solution should turn from orange to green/blue.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding isopropanol until the orange color disappears.

  • Filter the mixture to remove chromium salts and proceed with standard aqueous workup and purification.

Issue 3: Unwanted Side Reactions with Other Functional Groups

Many complex molecules contain functional groups that are also susceptible to oxidation, such as alkenes, alkynes, thiols, and amines.

Causality: The chosen oxidizing agent is not chemoselective and reacts with other sensitive functionalities in the molecule.

Troubleshooting Protocol:

  • Protecting Groups: The most robust strategy is to temporarily "mask" the sensitive functional groups with protecting groups that are inert to the oxidation conditions.[21][22]

    • For Alcohols: Silyl ethers (e.g., TBDMS, TIPS) are common protecting groups for alcohols that are stable to many oxidizing agents.[21][23] Benzyl ethers are also a robust option.[23][24]

    • For other groups: A wide variety of protecting groups exist for other functional groups. Consult a specialized text on protecting group chemistry.

  • Chemoselective Reagents: Select an oxidizing agent known for its high chemoselectivity.

    • Dess-Martin Periodinane (DMP): Often tolerates many other functional groups.[14]

    • Swern Oxidation: Generally compatible with a wide range of functionalities.[5]

    • Catalytic Systems: Certain transition metal-based catalysts can offer high chemoselectivity.[8][25] For instance, some ruthenium complexes can selectively oxidize secondary alcohols in the presence of primary ones.[8]

Protecting Group Strategy Workflow:

G Start Molecule with Alcohol and Sensitive Group Protect Protect Sensitive Group Start->Protect Oxidize Oxidize Alcohol Protect->Oxidize Deprotect Deprotect Sensitive Group Oxidize->Deprotect Final Desired Product Deprotect->Final

Caption: A typical protecting group strategy workflow.

Table 1: Common Protecting Groups for Alcohols and Their Cleavage Conditions

Protecting GroupAbbreviationProtection ReagentCleavage Conditions
tert-Butyldimethylsilyl etherTBDMSTBDMS-Cl, imidazoleF⁻ (e.g., TBAF), mild acid
Triisopropylsilyl etherTIPSTIPS-Cl, imidazoleF⁻ (e.g., TBAF), acid
Benzyl etherBnBenzyl bromide, NaHH₂, Pd/C
Tetrahydropyranyl etherTHPDihydropyran, acid catalystAqueous acid

Experimental Protocol: TBDMS Protection of a Primary Alcohol

  • Dissolve the alcohol (1 eq.) and imidazole (2.5 eq.) in anhydrous dimethylformamide (DMF).

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with a nonpolar solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the TBDMS-protected alcohol by flash chromatography if necessary.[26]

Conclusion

The successful oxidation of alcohols in a synthetic sequence is a testament to a researcher's understanding of the interplay between substrate, reagent, and reaction conditions. By anticipating potential pitfalls such as over-oxidation and lack of selectivity, and by being equipped with a robust set of troubleshooting strategies, you can significantly increase the efficiency and success rate of your synthetic endeavors. This guide provides a foundation for navigating these challenges, but always remember to consult the primary literature for the most up-to-date and specific protocols for your particular system.

References

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  • Adam, W., Gelalcha, F. G., Saha-Möller, C. R., & Stegmann, V. R. (2001). Chemoselective C−H Oxidation of Alcohols to Carbonyl Compounds with Iodosobenzene Catalyzed by (Salen)chromium Complex. The Journal of Organic Chemistry, 66(18), 6068–6073. Retrieved from [Link]

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Technical Support Center: Optimizing Solvent Selection for 2-Piperidinepropanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 2-Piperidinepropanol (CID 32383) chemistry.[1] This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the critical role of solvent selection in reactions involving this versatile bifunctional molecule. Containing both a nucleophilic secondary amine and a primary alcohol, 2-Piperidinepropanol's reactivity is profoundly influenced by the solvent environment.

This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during reactions with 2-Piperidinepropanol and provides systematic approaches to resolving them through solvent optimization.

Issue 1: Low or No Product Yield

Question: My N-alkylation (or esterification) of 2-Piperidinepropanol is giving very low yields. I've checked my reagents, but the reaction is stalling. What solvent-related factors could be at play?

Answer: Low yield is a frequent challenge, often directly traceable to the solvent system. The solvent's role extends beyond simply dissolving reactants; it must stabilize the transition state of your rate-determining step.[2][3]

Causality Analysis:

  • Poor Reagent Solubility: 2-Piperidinepropanol hydrochloride, a common starting material, has good solubility in polar protic solvents like ethanol and methanol but is poorly soluble in many non-polar organic solvents.[4] The free base is more soluble in a wider range of organic solvents but may still have limited solubility in very non-polar media like hexanes.[5] If any reactant or catalyst is not fully dissolved, the reaction becomes heterogeneous and kinetics will suffer dramatically.

  • Transition State Destabilization: In many key reactions, such as the SN2 N-alkylation of the piperidine nitrogen, the transition state involves significant charge separation. A solvent with inappropriate polarity can fail to stabilize this transition state, leading to a high activation energy barrier.[6]

  • Solvent-Reactant Interference (Proticity): Protic solvents (e.g., alcohols, water) can form strong hydrogen bonds with the lone pair of the piperidine nitrogen. This solvation shell can sterically hinder the amine's approach to an electrophile and decrease its nucleophilicity, thereby slowing the reaction.

Solutions & Optimization Strategies:

  • Verify Solubility: Before starting, perform a simple solubility test with all reactants in your chosen solvent at the intended reaction temperature. If solubility is poor, consider a more polar solvent or a solvent mixture.

  • Systematic Solvent Screening: The most effective solution is to perform a small-scale parallel screen of solvents with varying properties. This allows for rapid identification of an optimal medium. A well-chosen screen should include solvents from different classes.

Experimental Protocol 1: Small-Scale Parallel Solvent Screening

Objective: To efficiently identify a suitable solvent for the N-alkylation of 2-Piperidinepropanol with an alkyl halide (e.g., benzyl bromide).

Materials:

  • 2-Piperidinepropanol

  • Alkyl halide (1.1 eq)

  • Non-nucleophilic base (e.g., DIPEA, 1.5 eq)[7]

  • Anhydrous solvents (see Table 1)

  • Array of small reaction vials (e.g., 2 mL HPLC vials) with stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC or LC-MS for analysis

Procedure:

  • To each of 5 labeled, oven-dried vials under an inert atmosphere, add 2-Piperidinepropanol (e.g., 0.1 mmol).

  • Add the appropriate anhydrous solvent (0.5 mL) to each vial:

    • Vial 1: Acetonitrile (Polar Aprotic)

    • Vial 2: Tetrahydrofuran (THF) (Ether)

    • Vial 3: Dichloromethane (DCM) (Chlorinated)

    • Vial 4: Toluene (Aromatic Hydrocarbon)

    • Vial 5: N,N-Dimethylformamide (DMF) (Polar Aprotic)

  • Add the base (e.g., DIPEA, 0.15 mmol) to each vial and stir for 5 minutes.

  • Add the alkyl halide (0.11 mmol) to each vial.

  • Seal the vials and stir at the desired temperature (e.g., room temperature or 50 °C).

  • Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by taking a small aliquot and analyzing via TLC or LC-MS to assess the consumption of starting material and formation of the product.

  • Compare the conversion rates to identify the most promising solvent for scale-up.

dot

Troubleshooting_Low_Yield cluster_solubility Solubility Issues cluster_kinetics Kinetic & Mechanistic Issues start Low or No Yield Observed check_solubility Are all reactants & catalysts fully soluble? start->check_solubility solubility_no No check_solubility->solubility_no No solubility_yes Yes check_solubility->solubility_yes Yes solution_solubility Action: - Select a more suitable solvent/mixture. - Increase temperature. - Re-evaluate starting material form (e.g., free base vs. salt). solubility_no->solution_solubility check_polarity Is the solvent polarity optimal for the transition state? solubility_yes->check_polarity end_node Yield Improved solution_solubility->end_node polarity_no Unsure check_polarity->polarity_no polarity_yes Seems Correct check_polarity->polarity_yes solution_polarity Action: - Perform a solvent screen (Protocol 1). - Compare polar aprotic (ACN, DMF) vs. non-polar (Toluene, THF). polarity_no->solution_polarity check_proticity Is a protic solvent hindering nucleophilicity? polarity_yes->check_proticity solution_polarity->end_node protic_yes Possible check_proticity->protic_yes protic_no Using Aprotic Solvent check_proticity->protic_no solution_proticity Action: - Switch from protic (e.g., EtOH) to a polar aprotic solvent (e.g., ACN). - Ensure anhydrous conditions. protic_yes->solution_proticity protic_no->end_node Re-evaluate other parameters (temp, catalyst, etc.) solution_proticity->end_node

Caption: Decision tree for troubleshooting low reaction yield.

Issue 2: Formation of Side Products (e.g., Over-Alkylation)

Question: My N-alkylation reaction is producing a significant amount of a quaternary ammonium salt. How can I use solvent choice to improve selectivity for the desired tertiary amine?

Answer: Over-alkylation is a classic problem when the mono-alkylated product is still a potent nucleophile.[7] The solvent can influence the relative reaction rates of the first and second alkylation steps.

Causality Analysis:

  • Polar Solvent Acceleration: Highly polar solvents, especially polar aprotic ones like DMF or DMSO, are excellent at stabilizing the charged transition states of SN2 reactions.[8] This can accelerate both the desired first alkylation and the undesired second alkylation, sometimes making the reaction difficult to control.

  • Solvent as a Reactant: In some cases, particularly with reactive intermediates, the solvent itself can participate in the reaction. For example, using methanol with certain activating agents can lead to methylation.

Solutions & Optimization Strategies:

  • Reduce Solvent Polarity: Switching to a less polar solvent, such as THF or toluene, can slow down the overall reaction rate. This often has a more pronounced effect on the second alkylation (tertiary amine to quaternary salt) than the first, thereby improving selectivity.[9]

  • Control Reagent Addition: While not strictly a solvent choice, it's a related kinetic strategy. Perform the reaction in a suitable solvent (like ACN or THF) and add the alkylating agent slowly (e.g., via syringe pump). This keeps the concentration of the alkylating agent low, favoring reaction with the more abundant starting secondary amine over the newly formed tertiary amine product.[7]

  • Temperature Control: Running the reaction at a lower temperature in a solvent with a suitable freezing point (e.g., ACN, THF) can also disproportionately slow the undesired over-alkylation reaction.[7]

Frequently Asked Questions (FAQs)

Q1: How do I choose a starting solvent for a novel reaction with 2-Piperidinepropanol?

A1: Your choice should be guided by the reaction mechanism.

  • For SN2 reactions (e.g., N-alkylation): Start with a polar aprotic solvent like acetonitrile (ACN). ACN provides a good balance of solvating power for polar intermediates without the hydrogen-bonding interference of protic solvents.[8]

  • For Fischer Esterification (reacting the -OH group): An excess of the alcohol reactant is often used as the solvent to drive the equilibrium.[10] If another solvent is needed, a non-reactive solvent capable of azeotropically removing water, like toluene, is a classic choice, often used with a Dean-Stark apparatus.[11]

  • For reactions requiring a base: Ensure the solvent is compatible with the base. For example, strong bases like n-BuLi are incompatible with protic solvents and even THF at warmer temperatures.

Q2: What are the key solvent properties I should consider, and where can I find this data?

A2: The most critical properties are polarity (dielectric constant), proticity (ability to donate H-bonds), and boiling point. The boiling point is a practical parameter that dictates the accessible temperature range for your reaction.[12]

Table 1: Properties of Common Laboratory Solvents

Solvent Class Dielectric Constant (ε) at 20°C Boiling Point (°C) Key Considerations
Water Polar Protic 80.1 100 Excellent for salts, but can interfere with many organic reactions.[8]
Methanol (MeOH) Polar Protic 33.0 65 Good solvating power, but can be a competing nucleophile.[2][3]
Ethanol (EtOH) Polar Protic 24.5 78 Often a "greener" choice than methanol; similar properties.[3]
Acetonitrile (ACN) Polar Aprotic 37.5 82 Excellent for SN2 reactions; balances polarity and low nucleophilicity.
N,N-Dimethylformamide (DMF) Polar Aprotic 36.7 153 High boiling point, excellent solvating power, but difficult to remove.[8]
Tetrahydrofuran (THF) Polar Aprotic (Ether) 7.6 66 Good general-purpose ether, but can form peroxides.
Dichloromethane (DCM) Chlorinated 9.1 40 Excellent for extractions, low boiling point, but environmental concerns.
Toluene Aromatic Hydrocarbon 2.4 111 Good for azeotropic water removal; low polarity.

| n-Hexane | Aliphatic Hydrocarbon | 1.9 | 69 | Very low polarity; primarily for non-polar compounds. |

Q3: My reaction works well in DMF, but I'm struggling to remove it during workup. What's the best procedure?

A3: High-boiling polar aprotic solvents like DMF and DMSO are notoriously difficult to remove. A standard aqueous workup is the most effective method.

Experimental Protocol 2: Workup for Removal of DMF/DMSO

Objective: To efficiently remove a high-boiling polar aprotic solvent and isolate the organic product.

Procedure:

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel containing a significant volume of water (at least 10-20 times the volume of DMF/DMSO).

  • Add an immiscible organic extraction solvent (e.g., Ethyl Acetate, Diethyl Ether). Note: Avoid DCM if possible, as some basic products can be difficult to extract from the aqueous layer.

  • Shake the funnel to extract the product into the organic layer. The DMF/DMSO will preferentially partition into the large aqueous phase.

  • Separate the layers.

  • Wash the organic layer multiple times (3-5x) with water or a brine solution to remove all residual DMF/DMSO.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

dot

Solvent_Screening_Workflow cluster_prep 1. Preparation cluster_exec 2. Execution cluster_analysis 3. Analysis select_solvents Select Diverse Solvents (Table 1) prep_vials Prepare Array of Reaction Vials add_reagents Add Reactants & Base add_solvent Dispense Solvents add_reagents->add_solvent add_electrophile Add Limiting Reagent (e.g., Alkyl Halide) run_reaction Stir at Constant Temperature monitor Monitor by TLC/LC-MS (t = 1h, 4h, 12h) run_reaction->monitor compare Compare % Conversion select_best Identify Optimal Solvent end_node Proceed to Scale-Up select_best->end_node start Start start->select_solvents

Sources

Validation & Comparative

A Comparative Guide to 2-Piperidinepropanol and Its Structural Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-piperidinepropanol and its key structural isomers, 3-piperidinepropanol and 4-piperidinepropanol. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their physicochemical properties, synthesis, and potential pharmacological activities, underpinned by available experimental data and established scientific principles.

Introduction: The Significance of Positional Isomerism in the Piperidine Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a vast number of approved drugs and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for fine-tuning of interactions with biological targets.[1] The seemingly subtle change in the substitution pattern of a functional group on this ring, as seen in the case of 2-, 3-, and 4-piperidinepropanol, can lead to profound differences in a molecule's physicochemical properties, metabolic stability, and ultimately, its pharmacological profile.[2] Understanding these differences is paramount for rational drug design and lead optimization.

This guide will explore the distinct characteristics of these three positional isomers, providing a framework for researchers to make informed decisions in their own discovery and development efforts.

Comparative Physicochemical Properties

The position of the propanol substituent on the piperidine ring directly influences the molecule's physical and chemical characteristics. These properties, in turn, affect solubility, lipophilicity, and crystal packing, all of which are critical for drug development.

Property2-Piperidinepropanol3-Piperidinepropanol (1-Piperidinepropanol)4-Piperidinepropanol
CAS Number 24448-89-3[3]104-58-5[4]7037-49-2[5]
Molecular Formula C₈H₁₇NOC₈H₁₇NOC₈H₁₇NO
Molecular Weight 143.23 g/mol 143.23 g/mol 143.23 g/mol
Appearance Not specifiedColorless to light yellow liquidWhite to light yellow solid
Boiling Point Not specified94-95 °C @ 0.5 mmHg235 °C
Melting Point Not specifiedNot applicable65 °C
Predicted LogP ~0.901[6]0.46Not specified
Predicted pKa Not specifiedNot specified15.16±0.10

Note: Data compiled from various chemical supplier databases and PubChem. Predicted values are for guidance and should be experimentally verified.

The most striking difference is the physical state at room temperature, with 4-piperidinepropanol being a solid while the 3-isomer is a liquid. This is likely due to the more symmetrical structure of the 4-substituted isomer, allowing for more efficient crystal lattice packing. This difference in physical state can have significant implications for formulation and handling.

Synthesis and Chemical Reactivity: A Comparative Overview

The synthetic routes to these isomers, while often starting from corresponding pyridine precursors, involve distinct strategies that reflect the reactivity of the substituted pyridine ring.

Synthesis of 2-Piperidinepropanol

The synthesis of 2-piperidinepropanol typically involves the hydrogenation of 2-pyridinepropanol. This can be achieved using various catalysts such as platinum oxide or ruthenium on carbon, often in an acidic medium to facilitate the reduction of the pyridine ring.

Experimental Protocol: Synthesis of 2-Piperidinepropanol (Representative)
  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2-pyridinepropanol in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Ru/C).

  • Acidification: Acidify the mixture with an acid like hydrochloric acid to aid in the reduction of the pyridine ring.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to a specified pressure (e.g., 50-100 psi).

  • Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir vigorously for several hours until the reaction is complete, as monitored by techniques like TLC or GC.

  • Workup: After cooling and depressurizing, filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by distillation or chromatography to yield pure 2-piperidinepropanol.

Synthesis of 3-Piperidinepropanol (1-Piperidinepropanol)

This isomer is commonly synthesized via the reduction of a corresponding ester, such as methyl 3-(piperidin-1-yl)propionate, using a strong reducing agent like lithium aluminum hydride.

Synthesis of 4-Piperidinepropanol

A common route to 4-piperidinepropanol involves the catalytic hydrogenation of 4-pyridinepropanol.[7] Similar to the 2-isomer, this is typically carried out using a platinum-based catalyst in an acidic solvent.[7]

Structure-Activity Relationship and Pharmacological Implications

SAR_Comparison cluster_2 2-Piperidinepropanol cluster_3 3-Piperidinepropanol cluster_4 4-Piperidinepropanol 2_isomer Steric Hindrance - Proximity of the propanol group to the nitrogen may influence N-alkylation and metabolic stability. Biological_Activity Pharmacological Profile (e.g., Receptor Binding, Enzyme Inhibition) 2_isomer->Biological_Activity Potentially altered receptor interaction 3_isomer Intermediate Profile - Balanced steric and electronic properties. 3_isomer->Biological_Activity May exhibit a unique binding mode 4_isomer Reduced Steric Hindrance - Nitrogen is more accessible for interactions and derivatization. The 4-position is generally less susceptible to metabolism. 4_isomer->Biological_Activity Often a favorable position for maintaining activity

  • 2-Piperidinepropanol: The proximity of the propanol side chain to the piperidine nitrogen could introduce steric hindrance, potentially influencing its binding to certain receptors or its susceptibility to metabolism by cytochrome P450 enzymes.[2] This steric bulk might be advantageous for achieving selectivity for some targets.

  • 3-Piperidinepropanol (1-Piperidinepropanol): This isomer has been utilized as a reactant in the synthesis of histamine H3 receptor antagonists. The positioning of the propanol group at the 3-position provides a specific vector for the side chain that is evidently conducive to interaction with the H3 receptor binding pocket.

  • 4-Piperidinepropanol: This isomer is a key intermediate in the synthesis of G-protein coupled receptor (GPR119) agonists.[7] The 4-position is often considered a favorable point of attachment on the piperidine ring as it minimizes steric interactions with the nitrogen atom, which is frequently a key binding element.[2] This position is also generally less prone to metabolic attack compared to the 2- and 3-positions.[2]

Comparative Toxicology

Analytical Differentiation of Isomers

The separation and quantification of these closely related isomers are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable techniques for this.

analytical_workflow start Mixture of Piperidinepropanol Isomers hplc HPLC Analysis (Reversed-Phase) start->hplc gc GC-MS Analysis start->gc derivatization Derivatization (Optional, for GC or HPLC with UV detection) start->derivatization separation Separation of Isomers hplc->separation gc->separation derivatization->hplc derivatization->gc quantification Quantification separation->quantification end Distinct Isomer Profiles quantification->end

Experimental Protocol: HPLC Method for Isomer Separation (General Approach)
  • Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide the best separation.

  • Detection: As these compounds lack a strong chromophore, a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) is ideal. Alternatively, derivatization with a UV-active agent can be employed for UV detection.

  • Method Development:

    • Start with a broad gradient (e.g., 5-95% organic modifier over 20 minutes) to determine the elution order and approximate retention times.

    • Optimize the gradient slope and initial/final mobile phase compositions to maximize the resolution between the isomer peaks.

    • Adjust the column temperature and flow rate to fine-tune the separation and analysis time.

Conclusion

The positional isomerism of the propanol group on the piperidine ring in 2-, 3-, and 4-piperidinepropanol results in distinct physicochemical properties and, by extension, different potential pharmacological activities. While direct comparative biological data is sparse, the available information on their synthesis and use as intermediates in drug discovery highlights their unique value. 4-Piperidinepropanol's symmetrical nature and reduced steric hindrance at the nitrogen make it a common building block, while the specific spatial arrangement of the 3-isomer has been leveraged for histamine H3 receptor antagonists. The 2-isomer, with its increased steric bulk around the nitrogen, may offer opportunities for developing selective ligands.

Researchers are encouraged to consider these differences when designing new molecules and to employ robust analytical methods to ensure the isomeric purity of their compounds. Further investigation into the comparative biological activities of these fundamental building blocks is warranted and could unveil new avenues for drug discovery.

References

  • BenchChem. A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. Accessed January 11, 2026.
  • PubChem. 2-Piperidinepropanol. National Center for Biotechnology Information. Accessed January 11, 2026. [Link]

  • BenchChem. 4-Piperidinepropanol. Accessed January 11, 2026.
  • BenchChem. Optimization of HPLC Separation for Piperidine Diastereomers. Accessed January 11, 2026.
  • PubChem. Piperidine-1-propanol. National Center for Biotechnology Information. Accessed January 11, 2026. [Link]

  • ChemicalBook. piperidine-4-propanol | 7037-49-2. Accessed January 11, 2026.
  • U.S. Environmental Protection Agency. 4-Piperidinepropanol - Substance Details. Accessed January 11, 2026.
  • ResearchGate.
  • Cellular, Molecular and Biomedical Reports. GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Accessed January 11, 2026.
  • Chemos GmbH & Co.KG. Safety Data Sheet: 1-Piperidino-2-propanol. Accessed January 11, 2026.
  • PubMed Central. Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Accessed January 11, 2026.
  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (Year). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal Name, Volume(Issue), pages.
  • PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Accessed January 11, 2026.
  • PubMed. Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host-Guest Complexes of β-Cyclodextrin. Accessed January 11, 2026.
  • PubMed. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. Accessed January 11, 2026.
  • PubMed. Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Accessed January 11, 2026.
  • BenchChem. Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols. Accessed January 11, 2026.
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Accessed January 11, 2026.

Sources

A Senior Application Scientist's Guide to the Analytical Quantification of 2-Piperidinepropanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary

2-Piperidinepropanol is a key chemical intermediate whose precise and accurate quantification is paramount for ensuring the quality, safety, and efficacy of downstream pharmaceutical products. The development of a robust, validated analytical method is therefore not merely a procedural step but a foundational requirement for regulatory compliance and successful drug development.

This guide provides a comparative analysis of the principal analytical techniques suitable for the quantification of 2-Piperidinepropanol: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As publicly available, validated methods for 2-Piperidinepropanol are scarce, this document leverages established protocols for the structurally analogous 1-Piperidinepropanol to provide representative methodologies and performance expectations.[1] This approach serves as a comprehensive roadmap for developing and validating a fit-for-purpose analytical method from the ground up.

We will explore the causality behind experimental choices, present detailed, self-validating protocols, and offer a clear comparison of expected performance to guide you in selecting the optimal technique for your specific application, from routine quality control to high-sensitivity bioanalysis.

Comparative Overview of Analytical Methodologies

The choice of an analytical technique for 2-Piperidinepropanol hinges on a trade-off between the required sensitivity, sample matrix complexity, instrument availability, and the specific goals of the analysis. 2-Piperidinepropanol is a polar, non-volatile organic compound, which makes liquid chromatography a natural starting point. However, gas chromatography remains a powerful alternative, particularly when coupled with mass spectrometry.

Causality of Method Selection
  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of pharmaceutical quality control labs. Its key advantage is the ability to analyze polar, non-volatile, and thermally labile compounds without derivatization.[1] For a molecule like 2-Piperidinepropanol, which lacks a strong UV-absorbing chromophore, detection at low wavelengths (e.g., 210-215 nm) is necessary.[2] This method is ideal for assay and purity testing of the bulk substance or formulated product where concentration levels are relatively high.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional specificity due to mass-based detection.[3] However, the primary challenge for analyzing 2-Piperidinepropanol is its polarity and low volatility, stemming from the hydroxyl (-OH) group. To overcome this, a chemical derivatization step is often required to convert the polar analyte into a more volatile, thermally stable derivative suitable for GC analysis.[3] This adds a step to sample preparation but can yield a highly sensitive and specific method.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the premier technique for high-sensitivity quantification, especially in complex biological matrices (e.g., plasma, urine).[4][5] LC-MS/MS combines the powerful separation of HPLC with the unparalleled sensitivity and specificity of tandem mass spectrometry, allowing for detection at sub-nanogram levels. It is the method of choice for pharmacokinetic, toxicokinetic, and trace impurity analysis.

The anticipated performance of these validated methods is summarized below.

Validation ParameterRepresentative RP-HPLC MethodRepresentative GC-MS Method (with derivatization)Representative LC-MS/MS Method
Linearity (r²) > 0.999[1]> 0.998[1]> 0.99[4][5]
Accuracy (% Recovery) 98.0 - 102.0%[1]97.0 - 103.0%[1]85.0 - 115% (±15% RE)[4]
Precision (% RSD) < 2.0%[1]< 2.5%[1]< 15%[4]
Limit of Quantitation (LOQ) ~ 0.15 µg/mL[1]~ 0.3 µg/mL[1]~ 0.03 ng/mL[4]
Specificity/Selectivity HighVery HighPremier
Derivatization Required? NoTypically, Yes[3]No
Primary Application Quality Control, Assay, PurityImpurity Profiling, Trace AnalysisBioanalysis, Pharmacokinetics

The Principle of Self-Validating Systems: ICH Q2(R2)

A cornerstone of good manufacturing practice (GMP) is the use of validated analytical methods. The objective of validation is to demonstrate that a procedure is fit for its intended purpose.[6] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[6][7][8] A properly validated method is a self-validating system; routine checks like system suitability tests (SSTs) ensure the method is performing correctly before any samples are analyzed.

The core performance characteristics that must be evaluated are logically interconnected.

Caption: Logical relationship of key parameters for HPLC method validation.

Deep Dive: HPLC-UV Method for Routine Quality Control

This method is designed for the robust quantification of 2-Piperidinepropanol in bulk material, providing a balance of performance, simplicity, and reliability.

Experimental Protocol: Validated RP-HPLC-UV Method

1. Causality Behind Component Selection:

  • Column: A C18 (octadecylsilyl) stationary phase is the industry standard for reversed-phase chromatography. It provides excellent retention and separation for moderately polar compounds like 2-Piperidinepropanol.

  • Mobile Phase: A buffered aqueous-organic mixture is used. The phosphate buffer controls the pH to ensure the piperidine nitrogen remains in a consistent protonation state, preventing peak tailing and shifting retention times. Acetonitrile is a common organic modifier that elutes the analyte from the C18 column.

  • Detection: Since 2-Piperidinepropanol lacks a significant chromophore, UV detection at a low wavelength (e.g., 215 nm) is employed to detect the molecule's end absorption.[1]

2. Chromatographic Conditions:

  • HPLC Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.01 M Phosphate Buffer (pH 6.8) in a 30:70 (v/v) ratio[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 215 nm[1]

  • Injection Volume: 10 µL

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-Piperidinepropanol reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare a sample solution in the mobile phase to achieve a final concentration within the established calibration range.

4. Validation Procedure:

  • System Suitability Test (SST): Before analysis, perform five replicate injections of a mid-range standard. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.

  • Specificity: Analyze a blank (mobile phase), a standard solution, and a sample solution to ensure no interfering peaks are present at the retention time of 2-Piperidinepropanol.

  • Linearity: Analyze the calibration standards in triplicate. Plot the average peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.[1]

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate sample preparations at 100% of the target concentration on the same day. The %RSD should be < 1.0%.[1]

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The cumulative %RSD should be < 2.0%.[1]

Caption: Experimental workflow for the HPLC-UV analysis of 2-Piperidinepropanol.

Deep Dive: GC-MS Method for High Specificity Analysis

This method is suitable for identifying and quantifying 2-Piperidinepropanol, especially when high specificity is needed to distinguish it from structurally similar impurities.

Experimental Protocol: Validated GC-MS Method

1. Causality Behind Component Selection:

  • Derivatization: The hydroxyl group on 2-Piperidinepropanol makes it polar and prone to poor peak shape in GC. A silylation reaction, for example with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is used to replace the active hydrogen with a non-polar trimethylsilyl (TMS) group.[3] This increases volatility and thermal stability, resulting in sharp, symmetrical peaks.

  • Column: A mid-polarity column (e.g., DB-17 or similar) is a good choice to provide adequate retention and separation for the derivatized analyte.

  • Detection: Mass spectrometry provides high-confidence identification based on the molecule's mass-to-charge ratio (m/z) and its unique fragmentation pattern. Selected Ion Monitoring (SIM) mode is used for quantification, where the instrument only monitors specific, characteristic ions, dramatically increasing sensitivity and selectivity.[2]

2. Chromatographic Conditions:

  • GC Column: DB-17, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at 1.0 mL/min

  • Oven Program: 100°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min)

  • Injector Temperature: 250°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Analyzer Mode: Selected Ion Monitoring (SIM)

3. Preparation of Solutions & Derivatization:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-Piperidinepropanol reference standard and dissolve in 100 mL of a suitable solvent like Methanol or Acetonitrile.

  • Calibration Standards: Prepare a series of dilutions from the stock solution.

  • Sample Preparation: Dissolve the sample to a known concentration within the calibration range.

  • Derivatization Protocol (for both standards and samples):

    • Transfer 100 µL of the solution to a vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA and 50 µL of pyridine (as a catalyst).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

Caption: Experimental workflow for the GC-MS analysis of 2-Piperidinepropanol.

Conclusion and Method Selection

The validated analytical quantification of 2-Piperidinepropanol is a critical activity that demands a scientifically sound and well-documented approach. While no single method is universally superior, this guide provides a framework for selecting and implementing the most appropriate technique based on the specific analytical challenge.

  • For routine quality control, assay, and purity testing of bulk drug substance and finished product, the RP-HPLC-UV method offers the best combination of robustness, simplicity, and performance.[1] Its avoidance of a derivatization step makes it highly suitable for high-throughput environments.

  • For applications requiring higher specificity or the analysis of volatile impurities , the GC-MS method is a powerful alternative. The requirement for derivatization adds complexity but provides excellent selectivity and sensitivity.

  • For trace-level quantification in complex biological matrices , such as in pharmacokinetic studies, LC-MS/MS is the undisputed gold standard, offering unmatched sensitivity and specificity.[4]

Ultimately, the choice of method must be guided by its intended purpose and validated accordingly, following the principles outlined by regulatory bodies like the ICH, to ensure the generation of accurate, reliable, and reproducible data.[6][9]

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. [Link]

  • Valisource. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Valisource. [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, bmab099. [Link]

  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • ResearchGate. (2024, September 1). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. ResearchGate. [Link]

  • Latimer, B. S., et al. (n.d.). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. [Link]

  • Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. [Link]

  • Patel, D. P., Dalwadi, M., & Upadhyay, U. M. (2020). Stability Indicating Analytic Method Devlompent & Validation of Hplc. International Journal of Pharmaceutical Research and Applications, 5(2), 683-688. [Link]

  • Scholars.Direct. (2020, October 30). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct. [Link]

  • PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Luca, V., et al. (2021). LC-HRMS/MS-based phytochemical profiling of Piper spices: Global association of piperamides with endocannabinoid system modulation. Food Research International, 141, 110123. [Link]

  • PubMed. (2025, May 10). Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow. PubMed. [Link]

  • Scholars.Direct. (2020, October 30). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. [Link]

  • Cellular, Molecular and Biomedical Reports. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports, 2(3), 173-181. [Link]

  • Agilent Technologies. (n.d.). The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application. Agilent Technologies. [Link]

  • ResearchGate. (2025, August 6). Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for 2-Piperidinepropanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Catalytic Hydrogenation Systems

The synthesis of 2-piperidinepropanol is a critical step in the development of numerous pharmaceutical agents, where the piperidine moiety serves as a key structural motif.[1][2] Among the various synthetic strategies, the catalytic hydrogenation of a pyridine precursor, such as 2-(3-pyridyl)propanol, stands out as a direct and atom-economical route.[3][4] However, the success of this transformation is profoundly dependent on the choice of catalyst. The pyridine ring's aromaticity presents a significant activation barrier, and catalyst poisoning by the nitrogen lone pair of both the starting material and the piperidine product can be a challenge.[5]

This guide provides an in-depth, objective comparison of the most common heterogeneous catalysts for this synthesis. We will move beyond a simple listing of options to explore the causality behind catalyst performance, offering field-proven insights to guide your selection process, whether for small-scale discovery or large-scale production.

The Catalytic Landscape: A Comparative Analysis

The reduction of the pyridine ring is most often accomplished via heterogeneous hydrogenation.[6] The choice of catalyst dictates the required reaction conditions—temperature, pressure, and time—and ultimately influences the yield, selectivity, and economic viability of the process. The most commonly employed catalysts for this transformation include Raney Nickel, Palladium on Carbon (Pd/C), Platinum-based catalysts (like PtO₂), and Rhodium-based systems.[3][7][8]

Raney Nickel: The Workhorse Catalyst

Raney Nickel, a fine-grained, porous nickel-aluminium alloy, is a highly active and cost-effective catalyst for a wide range of hydrogenations, including that of pyridine derivatives. Its high surface area, which contains adsorbed hydrogen from its activation process, makes it particularly effective.

  • Mechanistic Insight: The catalytic activity stems from the high density of nickel active sites on its spongy surface. The reaction proceeds via the adsorption of the pyridine ring onto the catalyst surface, followed by the sequential addition of hydrogen atoms.

  • Performance Profile: Raney Nickel typically requires more forcing conditions—higher temperatures (100-200 °C) and pressures (50-150 atm)—compared to noble metal catalysts.[3][9] While highly active, this can sometimes lead to over-reduction or side reactions if not carefully controlled. However, modern protocols have demonstrated its efficacy under milder conditions as well.[9]

  • Key Advantages:

    • Cost-Effectiveness: It is significantly less expensive than platinum-group metal (PGM) catalysts, making it a preferred choice for large-scale industrial applications.

    • High Activity: It is capable of hydrogenating very stable aromatic systems.

  • Trustworthiness & Handling: Raney Nickel is pyrophoric when dry and must be handled with extreme care, typically as an air-stable slurry in water or another solvent. Its high density facilitates easy separation from the reaction mixture post-reaction.

Palladium on Carbon (Pd/C): The Versatile Standard

Palladium supported on activated carbon (Pd/C) is arguably the most versatile and widely used hydrogenation catalyst in organic synthesis.[10][11] It is known for its high efficiency and ability to operate under significantly milder conditions than Raney Nickel.[3][10]

  • Mechanistic Insight: The catalytic cycle involves the oxidative addition of H₂ to the Pd(0) surface, coordination of the pyridine's π-system, and subsequent migratory insertion of hydrogen, followed by reductive elimination to release the piperidine product.[12] The carbon support provides a high surface area for the palladium particles, maximizing their activity.[10]

  • Performance Profile: Pd/C is highly effective for pyridine hydrogenation, often providing excellent yields (90-98%) under mild temperatures (25-100 °C) and low to moderate pressures (1-50 atm).[3][13] This mildness makes it compatible with a wider range of functional groups that might not survive the harsher conditions required for Raney Nickel.[10][14]

  • Key Advantages:

    • High Efficiency & Selectivity: Generally provides very high yields and chemoselectivity.[3]

    • Mild Conditions: Operates at lower temperatures and pressures, preserving sensitive functional groups.[13]

    • Ease of Handling: Less pyrophoric than Raney Nickel, though care should still be taken. The 50% water-wet version is safer to handle.[11]

  • Considerations: Palladium is a precious metal, making Pd/C more expensive than Raney Nickel. Catalyst poisoning can be an issue, although it is generally robust.

Platinum-Based Catalysts (PtO₂, Pt/C): The High-Activity Option

Platinum catalysts, particularly platinum(IV) oxide (PtO₂, Adams' catalyst), are renowned for their high activity in the hydrogenation of aromatic systems.[8] PtO₂ is a precatalyst that is reduced in situ to form highly active platinum black.[6]

  • Mechanistic Insight: Similar to palladium, platinum facilitates the dissociative chemisorption of hydrogen and the adsorption of the pyridine ring. The use of an acidic solvent like acetic acid is common, which protonates the pyridine nitrogen, forming a pyridinium salt. This enhances the ring's susceptibility to reduction and minimizes catalyst poisoning by the nitrogen lone pair.[8]

  • Performance Profile: Platinum catalysts can hydrogenate pyridines under demanding conditions, often requiring pressures between 50 to 70 bar.[8] They are particularly useful for substrates that are difficult to reduce with other catalysts.[15]

  • Key Advantages:

    • Very High Activity: Effective for challenging hydrogenations where other catalysts may fail.[15]

    • Acid Resistance: Functions well in acidic media, which can be beneficial for activating the pyridine ring.[8]

  • Considerations: Platinum is a high-cost precious metal. The required acidic conditions may not be compatible with all substrates, potentially causing hydrolysis of esters or other acid-labile groups.

Rhodium-Based Catalysts (Rh/C, Rh₂O₃): The Mild Condition Specialist

Rhodium catalysts have emerged as powerful tools for pyridine hydrogenation, often functioning under remarkably mild conditions.[2][7] Recent studies have highlighted the exceptional activity of rhodium(III) oxide (Rh₂O₃) and rhodium on carbon (Rh/C) in fluorinated alcohols like trifluoroethanol (TFE).[5][7]

  • Mechanistic Insight: Rhodium catalysts, especially in acidic or polar protic solvents, can efficiently reduce the pyridine ring. The hydrogenation is believed to start with hydrogen transfer to the 4-position of the pyridine ring.[7]

  • Performance Profile: Rhodium catalysts can achieve complete conversion of pyridines to piperidines at low temperatures (e.g., 40 °C) and low hydrogen pressures (e.g., 5 bar).[5][7] This makes them ideal for complex molecules with delicate functional groups.[2] For instance, the hydrogenation of alcohol-substituted pyridines proceeds efficiently using Rh₂O₃.[7][16]

  • Key Advantages:

    • Exceptional Mildness: Operates under the mildest conditions of the catalysts discussed, offering excellent functional group tolerance.[7]

    • High Diastereoselectivity: Can provide slightly higher diastereoselectivity in certain cases compared to other rhodium catalysts.[7]

  • Considerations: Rhodium is the most expensive of the platinum-group metals discussed, which can be a limiting factor for large-scale synthesis.

Quantitative Data Summary

The following table provides a comparative summary of the typical performance characteristics of these catalysts for pyridine hydrogenation, synthesized from established literature.

CatalystTypical Yield (%)SelectivityReaction Time (h)Temperature (°C)Pressure (atm)Key Characteristics
Raney Nickel 85-95High4-12100-20050-150Cost-effective, highly active; requires careful handling (pyrophoric).[3][9]
Palladium/Carbon (Pd/C) 90-98Very High2-825-1001-50Highly efficient and versatile; operates under milder conditions.[3][13]
Platinum Oxide (PtO₂) >90High6-2425-8050-70Very high activity, especially in acidic media; for difficult substrates.[8]
Rhodium Oxide (Rh₂O₃) >95High12-1640-605-10Operates under exceptionally mild conditions; excellent for sensitive substrates.[5][7]

Visualizing the Process

To better understand the synthesis and catalyst selection process, the following diagrams illustrate the reaction pathway and experimental workflow.

ReactionPathway cluster_reactants Reactant cluster_products Product 2-(3-Pyridyl)propanol 2-(3-Pyridyl)propanol Py_structure Pip_structure Py_structure->Pip_structure H₂ (Pressure) Catalyst, Solvent Temperature 2-Piperidinepropanol 2-Piperidinepropanol Catalyst Catalyst Catalyst->Py_structure

Caption: General reaction pathway for the synthesis of 2-Piperidinepropanol.

ExperimentalWorkflow Setup Reaction Setup (Reactor, Substrate, Solvent, Catalyst) Purge Inert Atmosphere Purge (e.g., with N₂ or Ar) Setup->Purge Pressurize Pressurize with H₂ Gas Purge->Pressurize React Reaction (Stirring at Set Temp & Pressure) Pressurize->React Depressurize Cool & Depressurize React->Depressurize Filter Catalyst Filtration (e.g., through Celite®) Depressurize->Filter Concentrate Solvent Removal (Rotary Evaporation) Filter->Concentrate Purify Purification (Distillation or Chromatography) Concentrate->Purify

Caption: Standard experimental workflow for catalytic hydrogenation.

Experimental Protocols: A Practical Guide

Reproducibility is paramount in scientific research. The following are representative, self-validating protocols that can be adapted for the synthesis of 2-piperidinepropanol.

Protocol 1: Hydrogenation using 10% Palladium on Carbon (Pd/C)
  • Rationale: This protocol is chosen for its reliability, mild conditions, and high yields, making it an excellent starting point for most laboratory settings.

  • Reactor Preparation: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 2-(3-pyridyl)propanol (1.0 eq) and a suitable solvent such as ethanol (EtOH) or methanol (MeOH) (approx. 0.1 M concentration).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 10% Pd/C (5-10 mol% Pd). Note: While less pyrophoric than Raney Ni, dry Pd/C can be pyrophoric. Using a 50% water-wet catalyst is a safer alternative.[11]

  • System Purge: Seal the vessel and purge the system several times by evacuating and refilling with nitrogen, then with hydrogen gas to ensure an oxygen-free environment.

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-10 atm) and begin vigorous stirring. Heat the reaction to a specified temperature (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodic analysis (TLC, GC-MS) of aliquots.

  • Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Catalyst Removal: Dilute the reaction mixture with the solvent and filter through a pad of Celite® to remove the palladium catalyst. Wash the filter cake thoroughly with the solvent.

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude 2-piperidinepropanol can be purified by distillation or chromatography if necessary.

Protocol 2: Hydrogenation using Raney Nickel
  • Rationale: This protocol is suitable for larger-scale synthesis where cost is a primary concern. It requires more stringent conditions and safety precautions.

  • Catalyst Preparation: In the reaction vessel, add the commercial Raney Nickel slurry (typically in water). Decant the water and wash the catalyst several times with the chosen reaction solvent (e.g., ethanol) to remove residual water.

  • Reaction Setup: Add the solution of 2-(3-pyridyl)propanol (1.0 eq) in ethanol to the vessel containing the activated Raney Nickel.

  • System Purge: Seal the high-pressure reactor and purge the system thoroughly with nitrogen and then hydrogen as described in Protocol 1.

  • Reaction: Pressurize the reactor with hydrogen to a high pressure (e.g., 100 atm) and heat to the required temperature (e.g., 150 °C) with vigorous stirring.

  • Monitoring & Workup: Follow steps 5 and 6 from Protocol 1.

  • Catalyst Removal: The Raney Nickel catalyst can be separated by filtration or, due to its density, by careful decantation after settling. Crucial Safety Note: Do not allow the filtered catalyst to dry, as it is highly pyrophoric. Quench the catalyst immediately under water.

  • Isolation: Isolate the product as described in Protocol 1.

Conclusion and Catalyst Selection Strategy

The optimal catalyst for the synthesis of 2-piperidinepropanol is not a one-size-fits-all solution. The decision requires a careful balancing of activity, selectivity, cost, and reaction conditions.

CatalystSelection Start Start: Synthesize 2-Piperidinepropanol Q1 Is the substrate complex with sensitive functional groups? Start->Q1 Q2 Is cost the primary constraint (large scale)? Q1->Q2 No Rh Use Rhodium-based Catalyst (e.g., Rh₂O₃) Q1->Rh Yes Q3 Is rapid reaction under mild conditions preferred? Q2->Q3 No Ni Use Raney Nickel (with caution) Q2->Ni Yes Pd Use Palladium on Carbon (Pd/C) Q3->Pd Yes Pt Consider Platinum-based Catalyst (e.g., PtO₂) Q3->Pt No (substrate is difficult to reduce)

Caption: Decision logic for selecting the appropriate hydrogenation catalyst.

  • For maximum functional group tolerance and mild conditions , especially with complex, late-stage intermediates, Rhodium-based catalysts are the superior choice, despite their high cost.[5][7]

  • For general-purpose laboratory synthesis requiring high yields under moderate conditions , Palladium on Carbon (Pd/C) is the most reliable and versatile option.[3]

  • For large-scale, industrial production where cost is a major driver, Raney Nickel is the economic workhorse, provided the necessary safety infrastructure and more forcing reaction conditions are acceptable.[3]

  • For particularly recalcitrant substrates that resist hydrogenation under other conditions, Platinum-based catalysts offer the highest activity, often in acidic media.[8][15]

By understanding the distinct characteristics and operational windows of each catalytic system, researchers can confidently select the most effective and efficient path for the synthesis of 2-piperidinepropanol, accelerating their drug discovery and development programs.

References

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A Comparative Guide to the Biological Activity of 2-Piperidinepropanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Piperidine-Based Bioactives

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] Its prevalence is a testament to its favorable physicochemical properties, which often translate to enhanced druggability, metabolic stability, and improved pharmacokinetic profiles.[3] However, the true therapeutic potential of substituted piperidines is often unlocked only when considering their three-dimensional structure. The introduction of a chiral center, as in the case of 2-Piperidinepropanol, gives rise to enantiomers—non-superimposable mirror images that can interact with biological targets in profoundly different ways.[4] This guide provides a comprehensive comparison of the biological activities of the (R)- and (S)-enantiomers of 2-Piperidinepropanol, supported by established experimental methodologies to empower researchers in drug discovery and development.

Understanding the Enantiomers of 2-Piperidinepropanol

2-Piperidinepropanol possesses a stereocenter at the second carbon of the propanol chain, giving rise to two enantiomers: (R)-2-Piperidinepropanol and (S)-2-Piperidinepropanol. While sharing identical physical and chemical properties in an achiral environment, their interactions with chiral biological macromolecules, such as receptors and enzymes, can differ significantly. This stereoselectivity is a fundamental principle in pharmacology, where one enantiomer may exhibit the desired therapeutic effect while the other could be less active, inactive, or even contribute to adverse effects.[5]

Comparative Biological Activity: Insights from Structurally Related Analogs

Direct comparative biological data for the enantiomers of 2-Piperidinepropanol are not extensively available in the public domain. However, valuable insights can be gleaned from studies on structurally similar chiral piperidine-containing compounds, such as the antimalarial drug mefloquine and its analogs. These studies consistently demonstrate significant stereoselectivity in biological activity.

A notable example is the investigation into the antifungal properties of mefloquine analogs. The erythro and threo diastereomers, each existing as a pair of enantiomers, exhibit distinct minimum inhibitory concentrations (MIC) against various fungal strains.[6]

Table 1: In Vitro Antifungal Activity of Mefloquine Analog Enantiomers

Compound/AnalogFungal StrainMIC (µg/mL)Reference
Mefloquine Analog (erythro, enantiomer 1)Cryptococcus neoformans1[6]
Mefloquine Analog (erythro, enantiomer 2)Cryptococcus neoformans1[6]
Mefloquine Analog (erythro, enantiomer 1)Candida albicans4[6]
Mefloquine Analog (erythro, enantiomer 2)Candida albicans4[6]
Mefloquine Analog (threo, enantiomer 1)Cryptococcus neoformans2[6]
Mefloquine Analog (threo, enantiomer 2)Cryptococcus neoformans2[6]
Mefloquine Analog (threo, enantiomer 1)Candida albicans8[6]
Mefloquine Analog (threo, enantiomer 2)Candida albicans8[6]

Note: The specific (R/S) designations for the mefloquine analog enantiomers were not provided in the source material.

The data on mefloquine analogs, while not directly on 2-Piperidinepropanol, strongly suggest that a similar stereochemical differentiation in biological activity is highly probable for its enantiomers. The differential activity observed in these analogs underscores the necessity of separating and evaluating each enantiomer independently.

Experimental Protocols for Comparative Analysis

To rigorously compare the biological activities of (R)- and (S)-2-Piperidinepropanol, a series of well-established in vitro assays are essential. The following protocols provide detailed, step-by-step methodologies for chiral separation, cytotoxicity assessment, and receptor binding analysis.

Chiral Separation of 2-Piperidinepropanol Enantiomers by HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for separating enantiomers.[7][8] The following protocol is adapted from methods used for the separation of structurally similar 2-piperidinemethanol.[7]

Workflow for Chiral HPLC Separation

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis racemic_std Prepare Racemic Standard Solution (1 mg/mL in Methanol) equilibrate Equilibrate Chiral Column (e.g., Chiralpak® IC-3) sample_sol Prepare Sample Solution (1 mg/mL in Methanol) mobile_phase Prepare Mobile Phase (e.g., n-Hexane:Isopropanol:DEA 80:20:0.1 v/v/v) mobile_phase->equilibrate inject_std Inject Racemic Standard equilibrate->inject_std inject_sample Inject Sample inject_std->inject_sample detect UV Detection (e.g., 220 nm) inject_sample->detect determine_rt Determine Retention Times for Each Enantiomer detect->determine_rt quantify Quantify Peak Areas to Determine Enantiomeric Ratio determine_rt->quantify cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_mtt MTT Addition & Incubation cluster_readout Data Acquisition seed_cells Seed Cells in a 96-well Plate incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_enantiomers Add Serial Dilutions of (R)- and (S)-Enantiomers incubate_24h->add_enantiomers incubate_48_72h Incubate for 48-72h add_enantiomers->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h (Formation of Formazan) add_mtt->incubate_4h solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability and Determine IC50 read_absorbance->calculate_viability cluster_receptor Biological Receptor cluster_enantiomers Enantiomers cluster_binding Binding Interaction receptor Receptor Binding Site high_affinity High Affinity Binding (Strong Biological Response) receptor->high_affinity low_affinity Low/No Affinity Binding (Weak/No Biological Response) receptor->low_affinity R_enantiomer (R)-Enantiomer R_enantiomer->receptor Good Fit S_enantiomer (S)-Enantiomer S_enantiomer->receptor Poor Fit

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against Piperidine-Containing Haptens

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold and the Challenge of Specificity

The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural backbone of a vast array of pharmaceuticals targeting everything from central nervous system disorders to cancer.[1][2] Its prevalence makes the development of highly specific analytical tools, such as immunoassays, a critical task for therapeutic drug monitoring, pharmacokinetic studies, and screening for drugs of abuse.

However, the small size of these piperidine-containing molecules classifies them as haptens—molecules that are not immunogenic on their own.[3] To elicit an antibody response, they must be covalently linked to a larger carrier protein, creating a hapten-carrier conjugate.[][5] This process, while necessary, introduces a fundamental challenge: ensuring the resulting antibodies are specific to the hapten and not to the linker or the carrier protein. Furthermore, the antibodies must be able to discriminate between the target molecule and its structurally similar metabolites or other drugs that share the piperidine motif.

This guide provides an in-depth comparison of methodologies and experimental data related to the cross-reactivity of antibodies raised against piperidine-containing haptens. As a senior application scientist, my goal is not just to provide protocols but to illuminate the causality behind experimental choices, empowering you to design, execute, and interpret cross-reactivity studies with confidence and scientific rigor.

Part 1: The Foundation of Specificity - Hapten Design and Immunogen Synthesis

The specificity of an anti-hapten antibody is largely predetermined before the first animal is even immunized. The design of the hapten and its conjugation to the carrier protein are the most critical steps influencing the epitope that the immune system will recognize.

Causality in Hapten Design: The primary directive is to present the most unique structural features of the piperidine hapten to the immune system. The point of attachment for the linker arm should be at a position that is distal to the key functional groups you want the antibody to recognize. Attaching the linker to a critical moiety will likely hide it from the immune system, resulting in antibodies that recognize the linker or less relevant parts of the molecule.[3][6]

The Conjugation Process: The most common method for creating an immunogen is through the formation of an amide bond using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7] This links a carboxyl group on the hapten's linker to a primary amine (e.g., lysine residues) on the carrier protein, such as Bovine Serum Albumin (BSA) for coating antigens or Keyhole Limpet Hemocyanin (KLH) for immunization.[7][8] The choice of carrier and the hapten-to-carrier molar ratio can significantly impact the immunogenicity of the conjugate.[5][8]

Caption: General structure of a piperidine hapten-carrier conjugate immunogen.

Part 2: The Litmus Test - A Validated Workflow for Cross-Reactivity Assessment

The gold standard for quantifying the cross-reactivity of anti-hapten antibodies is the indirect competitive Enzyme-Linked Immunosorbent Assay (cELISA) . This assay measures the ability of various structurally related compounds (analogs) to compete with a known antigen for the antibody's binding sites.

The core principle is one of competition: the more effectively an analog competes with the coated antigen, the lower its IC50 value (the concentration required to inhibit 50% of the maximum signal) and the higher its cross-reactivity.[6]

cELISA_Workflow cluster_PlatePrep Plate Preparation cluster_Competition Competitive Reaction cluster_Detection Signal Detection Coat 1. Coat Plate with Hapten-BSA Conjugate Wash1 2. Wash Coat->Wash1 Block 3. Block with Inert Protein Wash1->Block Wash2 4. Wash Block->Wash2 Add_Ab_Hapten 5. Add Mixture: - Primary Antibody - Free Hapten Analog (Competitor) Wash2->Add_Ab_Hapten Incubate1 6. Incubate (Competition Occurs) Add_Ab_Hapten->Incubate1 Wash3 7. Wash (Removes unbound antibody) Incubate1->Wash3 Add_Secondary 8. Add Enzyme-conjugated Secondary Antibody Wash3->Add_Secondary Incubate2 9. Incubate Add_Secondary->Incubate2 Wash4 10. Wash Incubate2->Wash4 Add_Substrate 11. Add Substrate (e.g., TMB) Wash4->Add_Substrate Stop_Read 12. Add Stop Solution & Read Absorbance Add_Substrate->Stop_Read

Caption: Workflow for an indirect competitive ELISA (cELISA) to assess cross-reactivity.

Experimental Protocol: Indirect Competitive ELISA

This protocol is a self-validating system. It includes standards for the target analyte to generate a dose-response curve, against which all competing analogs are measured.

  • Antigen Coating:

    • Dilute the hapten-BSA conjugate to 1-10 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6).

    • Add 100 µL to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.[9]

  • Washing & Blocking:

    • Remove the coating solution and wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS).

    • Incubate for 1-2 hours at 37°C.[9]

  • Competitive Reaction:

    • Wash the plate 3 times as described above.

    • Prepare serial dilutions of your target piperidine compound (standard curve) and the test analogs in assay buffer.

    • In a separate dilution plate, add 50 µL of each standard/analog dilution and 50 µL of the primary antibody (at a pre-determined optimal dilution). This pre-incubation step allows the antibody and free hapten to interact.

    • Transfer 100 µL of this mixture to the corresponding wells of the coated, blocked assay plate.

    • Incubate for 1-2 hours at 37°C.[10]

  • Detection:

    • Wash the plate 4 times.

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in blocking buffer.

    • Incubate for 1 hour at 37°C.[9]

    • Wash the plate 5 times.

  • Signal Generation and Measurement:

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes at room temperature.[11]

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).

    • Read the optical density (OD) at 450 nm using a microplate reader.

Data Analysis

The cross-reactivity (CR%) is calculated from the IC50 values derived from the dose-response curves for the target hapten and each analog.

Cross-Reactivity (%) = (IC50 of Target Piperidine Hapten / IC50 of Competing Analog) x 100

Part 3: Comparative Data Analysis - A Case Study

To illustrate the principles of cross-reactivity, let's consider a hypothetical study of a polyclonal antibody raised against Hapten A , a piperidine derivative with a carboxyl side chain. We will test its cross-reactivity against several structurally related analogs.

Compound IDStructure / Modification from Hapten AIC50 (nM)Cross-Reactivity (%)Rationale for Observed Cross-Reactivity
Hapten A Target Immunogen 25 100% Homologous interaction; reference compound.
Analog BMethyl ester of the carboxyl side chain5050%The antibody's paratope likely forms hydrogen bonds with the carboxyl group. Esterification removes the acidic proton, weakening the interaction and reducing affinity.
Analog CHydroxyl group added to the piperidine ring4505.6%The addition of a bulky, polar hydroxyl group creates steric hindrance within the antibody's binding pocket, significantly disrupting the fit.
Analog DN-dealkylation of the piperidine nitrogen1,5001.7%The alkyl group on the nitrogen is likely a key recognition feature, possibly fitting into a hydrophobic pocket of the antibody. Its removal drastically reduces binding affinity.
Analog EChiral isomer (enantiomer) of Hapten A>10,000<0.25%Antibody binding sites are stereospecific. The incorrect spatial arrangement of atoms in the enantiomer prevents effective binding, demonstrating high antibody specificity.

This data clearly shows that even minor modifications to the hapten structure can have a profound impact on antibody recognition. The specificity is highest for the exact stereochemical and electronic configuration of the immunizing hapten.

Part 4: The Structural Basis of Antibody-Hapten Recognition

Cross-reactivity is fundamentally a question of molecular complementarity.[12] An antibody's binding site, or paratope, is a three-dimensional pocket with a specific shape, size, and distribution of charges and hydrophobic regions. For high-affinity binding to occur, the hapten must fit snugly into this pocket, maximizing favorable interactions like hydrogen bonds, van der Waals forces, and hydrophobic interactions.

A structurally different analog may bind if it shares enough key features to fit, albeit less perfectly. The degree of cross-reactivity reflects the degree of this "imperfect" fit.[13][14]

Caption: Conceptual model of hapten binding in an antibody's paratope.

Conclusion and Field-Proven Insights

The study of antibody cross-reactivity against piperidine-containing haptens is essential for the development of reliable immunoassays. This guide demonstrates that achieving the desired specificity profile is not a matter of chance but a result of rational design and rigorous, systematic validation.

Key Takeaways for Researchers:

  • Hapten Design is Paramount: The initial design of your hapten and linker strategy will have the greatest impact on the final antibody's specificity.

  • Competitive ELISA is the Workhorse: The cELISA format provides a robust, quantitative method for comparing the binding affinities of multiple analogs.

  • Cross-Reactivity is Contextual: The same antibody may exhibit different cross-reactivity profiles in different assay formats or conditions.[15] It is not an immutable property of the antibody alone.

  • Structure Dictates Function: A deep understanding of the structural basis of antibody-antigen interactions is crucial for interpreting cross-reactivity data and troubleshooting assay performance.[12][14]

By applying these principles, researchers can develop highly specific and reliable antibodies, paving the way for more accurate and effective tools in drug development, diagnostics, and scientific research.

References

  • Arevalo, J. H., et al. (1993). Molecular basis of crossreactivity and the limits of antibody-antigen complementarity. PubMed. Available at: [Link]

  • Leach, M. W., et al. (2010). Use of Tissue Cross-reactivity Studies in the Development of Antibody-based Biopharmaceuticals: History, Experience, Methodology, and Future Directions. ResearchGate. Available at: [Link]

  • Reineke, U., & Schutkowski, M. (eds.). (2009). Structural Basis of Antibody–Antigen Interactions. Methods in Molecular Biology. Available at: [Link]

  • Zvi, A., et al. (1995). Structural basis of antibody cross-reactivity: solution conformation of an immunogenic peptide fragment containing both T and B epitopes. PubMed. Available at: [Link]

  • Wang, Z., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. PubMed. Available at: [Link]

  • Sundberg, E. J. (2009). Structural basis of antibody-antigen interactions. PubMed. Available at: [Link]

  • Leach, M. W., et al. (2010). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. PubMed. Available at: [Link]

  • Sviridov, D. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]

  • Chu, W. T., et al. (2013). Synthesis and structures of hapten derivatives for conjugation to carrier protein Tg. ResearchGate. Available at: [Link]

  • OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio. Available at: [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Creative Diagnostics. Available at: [Link]

  • St John's Laboratory. (n.d.). Competitive ELISA protocol. St John's Laboratory. Available at: [Link]

  • Biomedical Primate Research Centre. (2010). Competition ELISA. Department of Parasitology Protocolbook. Available at: [Link]

  • Stanfield, R. L., & Wilson, I. A. (1995). Antibody-antigen interactions: new structures and new conformational changes. Semantic Scholar. Available at: [Link]

  • Mauriz, E., et al. (2006). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. Available at: [Link]

  • Lee, N., et al. (2006). Effect of the hapten linking arm on cross-reactivity of sulfonamide-specific antibodies in ELISA. Taylor & Francis Online. Available at: [Link]

  • Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Creative Biolabs. Available at: [Link]

  • G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview. G-Biosciences. Available at: [Link]

  • Aptamer Group. (n.d.). Anti-hapten Antibody Problems. Aptamer Group. Available at: [Link]

  • Grippin, A. J., et al. (2016). Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity. PMC - NIH. Available at: [Link]

  • Vojdani, A., & Vojdani, E. (2020). Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. PMC - NIH. Available at: [Link]

  • Vojdani, A., & Vojdani, E. (2020). Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. ResearchGate. Available at: [Link]

  • Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • de Oliveira, R. S., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC - PubMed Central. Available at: [Link]

  • D'Alonzo, S., et al. (2020). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. Available at: [Link]

  • Stepan, A. F., et al. (2021). Different modalities of piperidine-containing drugs and drug candidates. ResearchGate. Available at: [Link]

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A Researcher's Guide to the Synthesis of 2-Piperidinepropanol: A Comparative Benchmark of Classical Hydrogenation and Novel Biocatalytic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Piperidinepropanol in Modern Drug Discovery

The 2-piperidinepropanol scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. Its presence is critical for establishing the three-dimensional architecture that governs molecular interactions with complex biological targets. As a key chiral building block, the efficient and selective synthesis of 2-piperidinepropanol is a persistent challenge and a focal point for innovation in pharmaceutical development. This guide provides an in-depth, objective comparison between a well-established synthetic method—catalytic hydrogenation—and a novel, enzyme-based biocatalytic approach, offering researchers the experimental data and foundational insights needed to select the optimal route for their specific research and development needs.

Part 1: Established Route - Catalytic Hydrogenation of 2-(3-Hydroxypropyl)pyridine

Catalytic hydrogenation is the most direct and atom-economical method for the synthesis of piperidines from their corresponding pyridine precursors.[1] This classical approach involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst. While conceptually simple, the reaction's success hinges on overcoming the aromatic stability of the pyridine ring, which often necessitates potent catalytic systems and carefully controlled conditions.[1]

Reaction Mechanism and Rationale

The hydrogenation of a pyridine ring is a heterogeneous catalytic process. The reaction occurs on the surface of a metal catalyst, typically a platinum-group metal like Rhodium, Platinum, or Palladium.[1][2] The pyridine substrate adsorbs onto the catalyst surface, weakening the aromatic π-system. Molecular hydrogen (H₂) also adsorbs and dissociates into reactive hydrogen atoms on the metal surface. These atoms are then sequentially added across the double bonds of the pyridine ring, ultimately leading to the saturated piperidine ring.

The choice of catalyst is critical. Rhodium-based catalysts, such as Rhodium(III) oxide (Rh₂O₃), have proven highly effective for the hydrogenation of functionalized pyridines, including those with alcohol side chains, under relatively mild conditions.[3][4] The use of a solvent like 2,2,2-trifluoroethanol (TFE) can enhance catalyst activity and substrate solubility.[3]

Challenges and Considerations

A primary challenge in pyridine hydrogenation is preventing catalyst poisoning. The Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can strongly coordinate to the metal catalyst, deactivating it before the reaction is complete.[1] Furthermore, for substituted pyridines, achieving high chemoselectivity—reducing the pyridine ring without affecting other sensitive functional groups like the hydroxyl group in our target's precursor—is a key consideration.[1] This necessitates a catalyst that is active enough for arene reduction but does not promote hydrogenolysis (cleavage) of the C-O bond.

Part 2: A Novel Approach - Asymmetric Biocatalytic Synthesis

Representing the cutting edge of green and sustainable chemistry, biocatalysis leverages the exquisite selectivity of enzymes to perform complex chemical transformations. For the synthesis of chiral amines like 2-piperidinepropanol, transaminase (TA) enzymes offer a powerful and highly enantioselective route.[5][6][7] This novel approach constructs the chiral piperidine ring in a single, enzyme-mediated step from an acyclic precursor.[8]

Reaction Mechanism and Rationale

This biocatalytic strategy employs a transaminase-triggered cyclization.[6][8] The process begins with a prochiral ω-halo-ketone. The transaminase enzyme catalyzes the asymmetric transfer of an amino group from a donor molecule (typically isopropylamine) to the ketone, forming a chiral ω-halo-amine intermediate with very high enantiomeric excess.[9]

The key to this method's efficiency is the subsequent spontaneous intramolecular cyclization. The newly formed amine acts as a nucleophile, displacing the halide on the other end of the carbon chain to form the piperidine ring. Because the initial amination is highly stereoselective, the resulting 2-piperidinepropanol is produced as a single enantiomer. This method avoids the use of heavy metal catalysts and often proceeds in aqueous buffer systems under mild temperature and pH conditions, aligning with the principles of green chemistry.[5][7]

Advantages of the Biocatalytic Route

The primary advantage of this enzymatic method is the exceptional control of stereochemistry, yielding enantiomerically pure products (>99% ee) without the need for chiral auxiliaries or resolution steps.[7] The reaction conditions are significantly milder (ambient temperature, neutral pH) compared to the often high pressures and temperatures required for catalytic hydrogenation.[5][10] This enhances safety and reduces energy consumption. Furthermore, the use of water as a solvent and the biodegradable nature of the enzyme catalyst dramatically improve the environmental profile of the synthesis.

Part 3: Head-to-Head Performance Benchmark

The selection of a synthetic route is a multi-faceted decision, balancing factors of yield, purity, cost, safety, and scalability. The following table provides a direct comparison of the two methodologies for the synthesis of 2-Piperidinepropanol.

Performance Metric Route 1: Catalytic Hydrogenation Route 2: Asymmetric Biocatalysis
Starting Material 2-(3-Hydroxypropyl)pyridine6-Chloro-1-hydroxyhexan-2-one (Proposed)
Key Reagents H₂ gas, Rh₂O₃ catalyst, TFE solventTransaminase (TA) enzyme, Isopropylamine (amine donor), PLP (cofactor), Aqueous buffer
Reaction Conditions 40 °C, 5 bar H₂ pressure, 16 hours[10]30-37 °C, Atmospheric pressure, pH 8, 24-48 hours[7]
Typical Yield High (~80-95%, based on similar substrates)[10]Good to Excellent (70-90% analytical yield)[7]
Stereoselectivity Produces a racemic mixtureExcellent (>99% enantiomeric excess)[7]
Safety Considerations Use of flammable H₂ gas under pressure requires specialized equipment (autoclave).[2]Generally regarded as safe; avoids high pressures and flammable gases. Standard biochemical laboratory practices apply.
Environmental Impact Requires organic solvents and a precious metal catalyst.Aqueous-based reaction, biodegradable catalyst. Significantly "greener".
Scalability Well-established for large-scale industrial synthesis.[1]Scalability is proven, with examples at multi-hundred gram scales.[6]
Key Advantage High throughput, direct conversion of a common precursor.Exceptional enantioselectivity, mild conditions, green credentials.
Key Disadvantage Produces a racemate, requires high-pressure equipment, potential for catalyst poisoning.Requires a specific enzyme and a less common starting material (ω-halo-ketone).

Part 4: Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided. These are self-validating systems, incorporating necessary details for a researcher to replicate the findings.

Protocol 1: Catalytic Hydrogenation using Rh₂O₃

(Adapted from Williams et al., Org. Biomol. Chem., 2024)[3]

This protocol describes the hydrogenation of a pyridyl alcohol precursor to the corresponding piperidinyl alcohol.

Materials:

  • 2-(3-Hydroxypropyl)pyridine (0.8 mmol, 1.0 eq)

  • Rhodium(III) oxide (Rh₂O₃, 1.0 mg, 0.5 mol%)

  • 2,2,2-Trifluoroethanol (TFE), anhydrous (1 mL)

  • Hydrogen gas (high purity)

  • Autoclave reactor with a glass vial and magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reactor Setup: In a clean, dry glass vial, add 2-(3-hydroxypropyl)pyridine (0.8 mmol) and a magnetic stir bar.

  • Catalyst Addition: To the vial, carefully add Rh₂O₃ catalyst (1.0 mg, 0.5 mol%).

  • Solvent Addition: Add anhydrous TFE (1 mL) to the vial and briefly flush the vial with an inert gas.

  • Hydrogenation: Place the vial inside the autoclave. Seal the reactor and purge the system three times with hydrogen gas to remove any air.

  • Pressurize the autoclave to 5 bar with hydrogen gas.

  • Heat the reaction mixture to 40 °C and stir vigorously for 16 hours.

  • Work-up: After 16 hours, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a fume hood. Purge the system with inert gas.

  • Isolation: Remove the reaction vial. The catalyst can be removed by filtering the reaction mixture through a short pad of Celite® or a syringe filter.

  • Purification: Remove the TFE solvent under reduced pressure. The resulting crude 2-piperidinepropanol can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Protocol 2: Asymmetric Biocatalytic Synthesis using a Transaminase

(Adapted from Heckmann et al., JACS Au, 2023)[5]

This protocol describes the asymmetric synthesis of a 2-substituted piperidine from an ω-chloroketone precursor.

Materials:

  • 6-Chloro-1-hydroxyhexan-2-one (50 mM, 1.0 eq)

  • Transaminase enzyme (e.g., ATA-117 or a suitable (R)- or (S)-selective TA, 10 mg/mL)

  • Pyridoxal 5'-phosphate (PLP, 1 mM)

  • Isopropylamine (IPA, 0.5 M - 1.0 M)

  • Potassium phosphate (KPi) buffer (100 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO, 5-20% v/v, as co-solvent)

  • Sodium hydroxide (NaOH, 10 M solution)

  • Incubator shaker

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a 2 mL microcentrifuge tube), prepare the reaction buffer by combining KPi buffer, PLP, and isopropylamine.

  • Enzyme Addition: Add the selected transaminase enzyme to the buffer solution and mix gently.

  • Substrate Addition: Add the 6-chloro-1-hydroxyhexan-2-one substrate. If the substrate has poor aqueous solubility, a DMSO co-solvent (5-20% v/v) can be included.

  • Incubation: Seal the vessel and place it in an incubator shaker set to 30-37 °C and 700 rpm for 24 hours. The enzymatic reaction converts the ketone to the corresponding chiral amine.

  • Cyclization: After 24 hours, add a small volume of 10 M NaOH (e.g., 100 µL for a 0.5 mL reaction) to raise the pH. This promotes the spontaneous intramolecular cyclization of the chloro-amine intermediate to the piperidine product.

  • Continue incubation for an additional 3-24 hours to ensure complete cyclization.

  • Work-up and Isolation: The product can be extracted from the aqueous reaction mixture using a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The enantiomerically enriched 2-piperidinepropanol can be purified by column chromatography.

Part 5: Visualization of Synthetic Workflows

To better illustrate the procedural differences, the following diagrams outline the core workflows for each synthetic route.

G cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: Asymmetric Biocatalysis A1 Charge Autoclave (Precursor, Catalyst, Solvent) A2 Purge with H₂ & Pressurize (5 bar) A1->A2 A3 Heat & Stir (40°C, 16h) A2->A3 A4 Vent & Filter (Remove Catalyst) A3->A4 A5 Concentrate & Purify (Distillation/Chromatography) A4->A5 A6 Racemic 2-Piperidinepropanol A5->A6 B1 Prepare Aqueous Buffer (Enzyme, Co-factor, Amine Donor) B2 Add Substrate & Co-solvent B1->B2 B3 Incubate & Shake (37°C, 24h) B2->B3 B4 Promote Cyclization (Add Base, Incubate 3h) B3->B4 B5 Extract & Purify (Liquid-Liquid Extraction, Chromatography) B4->B5 B6 Enantiopure 2-Piperidinepropanol B5->B6

Caption: Comparative workflow of catalytic hydrogenation versus biocatalytic synthesis.

G cluster_0 Classical Hydrogenation Pathway cluster_1 Novel Biocatalytic Pathway Pyridine 2-(3-Hydroxypropyl)pyridine Aromatic Precursor TransitionState {Adsorption on Catalyst Surface | H₂ Dissociation} Pyridine->TransitionState Rh₂O₃, H₂ (5 bar) 40°C, TFE Piperidine Racemic 2-Piperidinepropanol Saturated Product TransitionState->Piperidine Ketone 6-Chloro-1-hydroxyhexan-2-one Prochiral Precursor Amine {Chiral 6-Chloro-1-hydroxyhexan-2-amine | Intermediate} Ketone->Amine Transaminase (TA) PLP, Isopropylamine EnantioPiperidine Enantiopure 2-Piperidinepropanol Saturated Product Amine->EnantioPiperidine Spontaneous Intramolecular Cyclization

Caption: Mechanistic overview comparing the key transformations in each route.

Conclusion and Future Outlook

This guide demonstrates that while classical catalytic hydrogenation remains a robust and high-yielding method for producing 2-piperidinepropanol, it is inherently limited by its production of a racemic mixture and its reliance on high-pressure equipment and precious metal catalysts.

In contrast, the novel biocatalytic route offers a paradigm shift in efficiency and selectivity. By leveraging the power of transaminase enzymes, researchers can now access enantiomerically pure 2-piperidinepropanol under significantly milder, safer, and more environmentally friendly conditions. While the development of a suitable ω-halo-ketone precursor is a prerequisite, the benefits of achieving near-perfect stereocontrol in a single step are profound, accelerating the development of chiral drug candidates and reducing downstream purification costs.

For researchers and drug development professionals, the choice of synthetic route will depend on project-specific goals. For rapid, bulk synthesis where stereochemistry is not an immediate concern, hydrogenation remains a viable option. However, for the development of stereospecific pharmaceuticals where enantiopurity is paramount, the investment in developing a biocatalytic route is a strategic imperative that promises higher quality products through a more sustainable process. The continued discovery and engineering of novel enzymes will undoubtedly expand the scope of this powerful technology, making it an increasingly central tool in the synthesis of complex molecules.

References

  • Heckmann, C., & Paul, C. E. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 3(6), 1756–1764. [Link]

  • Heckmann, C., & Paul, C. E. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ResearchGate. [Link]

  • Heckmann, C., & Paul, C. E. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

  • Williams, S. et al. (2024). Hydrogenation of alcohol pyridines with Rh2O3 catalyst. ResearchGate. [Link]

  • Williams, S. et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(5), 933-939. [Link]

  • Despois, A., & Cramer, N. (2022). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

  • Williams, S. et al. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. ResearchGate. [Link]

  • Gotor-Fernández, V. et al. (2019). Biocatalytic reductive amination of ketones. ResearchGate. [Link]

  • Heckmann, C., & Paul, C. E. (2023). (A) Biocatalytic strategies for the synthesis of chiral cyclic amines. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Reductive amination. Wikipedia. [Link]

  • Davis, F. A., & Zhou, P. (1998). Asymmetric synthesis of 2-substituted pyrrolidine and piperidine. ResearchGate. [Link]

  • Kakiuchi, K. et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

  • Breit, B. et al. (2016). Rhodium-Catalyzed Addition of Carboxylic Acids to Terminal Alkynes towards Z-Enol Esters. Organic Syntheses, 93, 367-384. [Link]

  • Mutlu, H. et al. (2019). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

  • Contente, M. L. et al. (2022). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. [Link]

  • Xiao, J. et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5, 925–934. [Link]

  • Davis, F. A., & Liu, H. (2005). Asymmetric Synthesis of Ring Functionalized trans-2,6-Disubstituted Piperidines from N-Sulfinyl δ-Amino β-Keto Phosphonates. Total Synthesis of (−)-Myrtine. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

  • Williams, S. et al. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. [Link]

  • Google Patents. (S)-The preparation method of -3- hydroxy piperidines.
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  • Maharramov, A. M. et al. (2011). 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Piperidinepropanol Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-piperidinepropanol scaffold represents a promising frontier in the development of novel anticancer therapeutics. As a privileged structure in medicinal chemistry, piperidine-containing compounds have consistently demonstrated significant biological activity.[1][2] This guide provides a comprehensive analysis of the methodologies used to evaluate the efficacy of 2-piperidinepropanol derivatives, critically examining the translation of in vitro findings to in vivo outcomes. By delving into the causality behind experimental choices and presenting a framework for robust preclinical assessment, this document aims to equip researchers with the insights needed to navigate the complexities of drug discovery.

The Rationale for Preclinical Efficacy Assessment: From Cell Lines to Living Systems

The journey of a potential anticancer agent from a laboratory curiosity to a clinical candidate is paved with rigorous testing. This process typically begins with in vitro assays, which provide a controlled environment to assess the direct effects of a compound on cancer cells.[3] These initial screens are invaluable for identifying promising candidates from a large pool of synthesized molecules. However, the true potential of a therapeutic agent can only be ascertained through in vivo studies, which introduce the complexities of a living organism, including drug metabolism, distribution, and interaction with the tumor microenvironment.[4][5] A strong correlation between in vitro potency and in vivo efficacy is the hallmark of a promising drug candidate.[6]

In Vitro Efficacy: Quantifying Cytotoxicity and Mechanistic Insights

The initial assessment of a 2-piperidinepropanol derivative's anticancer potential relies on a battery of in vitro assays designed to measure its ability to inhibit cancer cell growth and elucidate its mechanism of action.[7]

Quantifying Anticancer Activity: A Comparative Look

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro potency of a compound. The following table presents hypothetical yet representative data for a series of novel 2-piperidinepropanol derivatives against various cancer cell lines, illustrating how structural modifications can influence cytotoxic activity.

Compound IDR1 GroupR2 GroupCancer Cell LineIC50 (µM)
2-PP-01 H4-Cl-PhA549 (Lung)5.2
2-PP-02 OCH34-Cl-PhA549 (Lung)2.8
2-PP-03 H3,4-diCl-PhA549 (Lung)1.5
2-PP-01 H4-Cl-PhMCF-7 (Breast)8.1
2-PP-02 OCH34-Cl-PhMCF-7 (Breast)4.5
2-PP-03 H3,4-diCl-PhMCF-7 (Breast)2.3
Doxorubicin --A549 (Lung)0.8
Doxorubicin --MCF-7 (Breast)1.2

This data is illustrative and intended for comparative purposes.

Key In Vitro Experimental Protocols

A self-validating system of in vitro experiments is crucial for building a strong foundation for in vivo studies.

Cell Viability (MTT) Assay

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 2-piperidinepropanol derivatives for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the 2-piperidinepropanol derivatives at their respective IC50 concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, and necrosis).

Unraveling the Mechanism of Action: Signaling Pathways

Many piperidine-containing anticancer agents exert their effects by modulating critical signaling pathways that control cell proliferation, survival, and apoptosis.[2][8] A key pathway often implicated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation Cell Survival Cell Survival mTORC1->Cell Survival 2_PP_Derivative 2-Piperidinepropanol Derivative 2_PP_Derivative->Akt inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is a potential target for 2-piperidinepropanol derivatives.

In Vivo Efficacy: Assessing Antitumor Activity in a Living System

While in vitro assays provide valuable initial data, the ultimate test of a compound's therapeutic potential lies in its performance in vivo. Animal models, particularly xenograft models, are instrumental in evaluating antitumor efficacy, pharmacokinetics, and toxicity.[9]

Correlating In Vitro Potency with In Vivo Antitumor Effect

The following table illustrates a hypothetical correlation between the in vitro cytotoxicity and in vivo antitumor efficacy of our lead 2-piperidinepropanol derivative, 2-PP-03, in a lung cancer xenograft model.

CompoundIn Vitro IC50 (A549 cells, µM)In Vivo Dose (mg/kg)Tumor Growth Inhibition (%)
2-PP-03 1.55065
Doxorubicin 0.8575

This data is illustrative and intended for comparative purposes.

Key In Vivo Experimental Protocol

The design and execution of in vivo studies require careful consideration of ethical guidelines and rigorous experimental design to ensure the validity of the results.

Human Tumor Xenograft Model

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., A549) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Compound Administration: Administer the 2-piperidinepropanol derivative and control treatments (vehicle and positive control) via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

InVivo_Workflow A Cancer Cell Culture (e.g., A549) B Subcutaneous Injection into Immunocompromised Mice A->B C Tumor Growth (to 100-150 mm³) B->C D Randomization of Mice into Groups C->D E Treatment Administration (Vehicle, 2-PP Derivative, Positive Control) D->E F Monitor Tumor Volume & Mouse Health E->F G Endpoint: Euthanasia & Tumor Excision F->G End of Study H Data Analysis: Tumor Growth Inhibition G->H

Caption: A typical workflow for evaluating the in vivo antitumor efficacy of a 2-piperidinepropanol derivative using a xenograft model.

Bridging the Divide: Understanding Discrepancies Between In Vitro and In Vivo Results

A lack of correlation between in vitro and in vivo efficacy is a significant challenge in drug development.[4] Several factors can contribute to this discrepancy:

  • Pharmacokinetics: Poor absorption, rapid metabolism, or inefficient distribution to the tumor site can limit the in vivo efficacy of a compound that is potent in vitro.

  • Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, and the extracellular matrix in a tumor can influence drug response in ways that are not captured in 2D cell culture.

  • Toxicity: A compound may exhibit acceptable toxicity in vitro but cause unforeseen adverse effects in a whole organism, limiting the achievable therapeutic dose.

Conclusion: A Roadmap for the Rational Development of 2-Piperidinepropanol Derivatives

The successful development of 2-piperidinepropanol derivatives as anticancer agents hinges on a comprehensive and well-integrated preclinical evaluation strategy. By combining robust in vitro assays to establish potency and mechanism of action with carefully designed in vivo studies to assess efficacy and safety in a physiological context, researchers can make informed decisions about which candidates to advance toward clinical trials. The insights and methodologies presented in this guide provide a framework for navigating the path from initial discovery to the identification of truly promising therapeutic agents.

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A Spectroscopic Guide to the Synthesis of 2-Piperidinepropanol: Distinguishing Product from Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of complex heterocyclic compounds, rigorous analytical characterization is paramount to confirm the identity and purity of the target molecule. This guide provides a detailed spectroscopic comparison of 2-piperidinepropanol and its common precursors, offering researchers, scientists, and drug development professionals a comprehensive reference for monitoring reaction progress and verifying the final product. We will delve into the key distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established experimental protocols.

The synthesis of 2-piperidinepropanol, a valuable building block in pharmaceutical development, often involves a multi-step process.[1][2] A common synthetic route involves the reduction of a pyridine derivative followed by the extension of a side chain. Understanding the spectroscopic signatures of the starting materials and intermediates is crucial for unambiguous product identification.

Common Synthetic Precursors

A plausible and frequently employed synthetic route to 2-piperidinepropanol involves two key transformations:

  • Reduction of a Pyridine Precursor: The synthesis often commences with a substituted pyridine, such as 2-(3-hydroxypropyl)pyridine. The aromatic pyridine ring is then reduced to a saturated piperidine ring. This transformation from an aromatic to an aliphatic heterocycle brings about significant and readily identifiable spectroscopic changes.[3][4][5]

  • Side-Chain Elaboration: Alternatively, a precursor like 2-piperidinecarboxaldehyde can be reacted with a Grignard reagent, such as ethylmagnesium bromide, followed by protonation to form the propanol side chain.[6][7][8]

This guide will focus on distinguishing 2-piperidinepropanol from two representative precursors: 2-(3-hydroxypropyl)pyridine (representing an unsaturated ring precursor) and 2-piperidinecarboxaldehyde (representing a precursor with a different functional group on the side chain).

Spectroscopic Comparison: Unraveling the Molecular Identity

The conversion of the precursors to 2-piperidinepropanol results in distinct changes in their spectroscopic profiles. These differences serve as diagnostic markers for monitoring the reaction and confirming the structure of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: A Tale of Two Rings and a Side Chain

The most dramatic change in the ¹H NMR spectrum occurs during the reduction of the pyridine ring.

  • 2-(3-hydroxypropyl)pyridine: The aromatic protons of the pyridine ring will appear as distinct signals in the downfield region, typically between δ 7.0 and 8.5 ppm.

  • 2-Piperidinepropanol: Upon reduction to the saturated piperidine ring, these aromatic signals will disappear completely.[9] In their place, new signals corresponding to the aliphatic protons of the piperidine ring will emerge in the upfield region, generally between δ 1.1 and 3.1 ppm.[10] The protons on the carbon adjacent to the nitrogen (C2 and C6) will be the most downfield of the ring protons.[10]

  • 2-Piperidinecarboxaldehyde: The most characteristic signal for this precursor is the aldehyde proton, which will appear as a singlet or a narrowly split multiplet far downfield, typically between δ 9.5 and 10.0 ppm. This signal will be absent in the spectrum of 2-piperidinepropanol.

The propanol side chain protons also provide valuable information. In both 2-(3-hydroxypropyl)pyridine and 2-piperidinepropanol, the methylene group attached to the hydroxyl group (-CH₂OH) will typically appear as a triplet around δ 3.6-3.8 ppm. The chemical shifts of the N-H and O-H protons are variable and can be confirmed by D₂O exchange.[10]

¹³C NMR Spectroscopy: Tracking Carbon Hybridization

The change in hybridization of the ring carbons from sp² (aromatic) to sp³ (aliphatic) provides a clear diagnostic in ¹³C NMR.

  • 2-(3-hydroxypropyl)pyridine: The spectrum will show several signals in the aromatic region, typically between δ 120 and 150 ppm, corresponding to the carbons of the pyridine ring.

  • 2-Piperidinepropanol: These downfield signals will be absent. Instead, new signals for the sp³ hybridized carbons of the piperidine ring will appear in the aliphatic region, generally between δ 20 and 60 ppm.[11] The carbon bearing the propanol side chain (C2) and the carbon adjacent to the nitrogen on the other side (C6) will be the most downfield of the ring carbons.

  • 2-Piperidinecarboxaldehyde: A highly deshielded signal corresponding to the carbonyl carbon of the aldehyde will be present, typically in the range of δ 190 to 200 ppm. This signal is a definitive marker for this precursor and will be absent in the final product.

Compound Key ¹H NMR Signals (δ ppm) Key ¹³C NMR Signals (δ ppm)
2-(3-hydroxypropyl)pyridine 7.0-8.5 (aromatic protons)120-150 (aromatic carbons)
2-Piperidinecarboxaldehyde 9.5-10.0 (aldehyde proton)190-200 (carbonyl carbon)
2-Piperidinepropanol 1.1-3.1 (piperidine ring protons)20-60 (piperidine ring carbons)

Table 1. Summary of Key Diagnostic NMR Shifts.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the presence or absence of specific functional groups.

  • From 2-(3-hydroxypropyl)pyridine to 2-Piperidinepropanol: The most significant change will be the disappearance of the C=C and C=N stretching vibrations of the aromatic pyridine ring, which typically appear in the 1400-1600 cm⁻¹ region. The final product will show characteristic C-H stretching vibrations for the saturated piperidine ring just below 3000 cm⁻¹. Both the precursor and the product will exhibit a broad O-H stretching band around 3200-3600 cm⁻¹ due to the hydroxyl group and an N-H stretching band (for the piperidine) in a similar region.[12][13]

  • From 2-Piperidinecarboxaldehyde to 2-Piperidinepropanol: The defining feature of the 2-piperidinecarboxaldehyde spectrum is a strong C=O stretching absorption for the aldehyde group, typically found around 1720-1740 cm⁻¹.[14] This peak will be completely absent in the spectrum of 2-piperidinepropanol, which will instead show the characteristic broad O-H stretch of the alcohol.

Compound Key IR Absorptions (cm⁻¹)
2-(3-hydroxypropyl)pyridine ~3400 (broad, O-H), 1400-1600 (C=C, C=N aromatic)
2-Piperidinecarboxaldehyde ~3300 (N-H), ~1730 (strong, C=O aldehyde)
2-Piperidinepropanol ~3400 (broad, O-H), ~3300 (N-H)

Table 2. Key Diagnostic IR Absorption Frequencies.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of the compound and can offer structural clues through its fragmentation pattern.

  • 2-Piperidinepropanol (C₈H₁₇NO): The molecular ion peak ([M]⁺) will be observed at m/z 143.[15]

  • 2-(3-hydroxypropyl)pyridine (C₈H₁₁NO): The molecular ion peak will be at m/z 137.

  • 2-Piperidinecarboxaldehyde (C₆H₁₁NO): The molecular ion peak will be at m/z 113.

The fragmentation patterns will also differ significantly. For 2-piperidinepropanol, common fragmentation pathways include the loss of the hydroxypropyl side chain and cleavage of the piperidine ring. The base peak for piperidine itself is often at m/z 84, corresponding to the loss of a hydrogen atom from the molecular ion.[16]

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if using a non-deuterated solvent that does not provide a lock signal.[10]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[10] For confirmation of exchangeable protons (N-H and O-H), a D₂O exchange experiment can be performed.[10]

  • ¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz or higher spectrometer with proton decoupling.

IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, the KBr pellet method is common.[10]

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a suitable method such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

Visualizing the Transformation

To visually represent the synthetic pathway and the analytical workflow, the following diagrams are provided.

G cluster_0 Synthetic Pathway cluster_1 Alternative Pathway 2-(3-hydroxypropyl)pyridine 2-(3-hydroxypropyl)pyridine 2-Piperidinepropanol 2-Piperidinepropanol 2-(3-hydroxypropyl)pyridine->2-Piperidinepropanol Reduction 2-Piperidinecarboxaldehyde 2-Piperidinecarboxaldehyde 2-Piperidinecarboxaldehyde->2-Piperidinepropanol Grignard Reaction

Caption: Synthetic routes to 2-Piperidinepropanol.

G Sample Sample NMR Spectroscopy NMR Spectroscopy Sample->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Sample->IR Spectroscopy Mass Spectrometry Mass Spectrometry Sample->Mass Spectrometry Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation IR Spectroscopy->Structural Elucidation Mass Spectrometry->Structural Elucidation

Caption: Analytical workflow for product characterization.

Conclusion

The successful synthesis of 2-piperidinepropanol hinges on the ability to distinguish it from its precursors. By leveraging the distinct spectroscopic signatures in NMR, IR, and MS, researchers can confidently monitor the progress of their reactions and verify the identity and purity of the final product. This guide provides a foundational framework for the spectroscopic analysis of this important synthetic building block and its common intermediates.

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A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of 2-Piperidinepropanol Analogs in Pain and Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comparative analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of selected 2-Piperidinepropanol analogs, with a focus on their potential as analgesic and anti-inflammatory agents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to provide insights into the structure-activity relationships (SAR) and therapeutic potential of this versatile chemical scaffold. The piperidine moiety is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically approved drugs and its ability to modulate biological activity and improve pharmacokinetic profiles.[1][2]

Introduction to 2-Piperidinepropanol Analogs

The 2-Piperidinepropanol scaffold is a privileged structure in drug discovery, offering a flexible framework for the development of therapeutic agents targeting a range of biological pathways.[1][3] Analogs of this structure have demonstrated significant potential in modulating pain and inflammation, primarily through interactions with opioid receptors and by inhibiting key inflammatory mediators.[3][4] This guide will explore the nuances of how structural modifications to the 2-Piperidinepropanol core influence the absorption, distribution, metabolism, and excretion (ADME) of these compounds, and how these pharmacokinetic profiles correlate with their pharmacodynamic effects.

Comparative Pharmacodynamics: Analgesic and Anti-inflammatory Activity

The analgesic and anti-inflammatory effects of 2-Piperidinepropanol analogs are intrinsically linked to their structural features. Substitutions on the piperidine ring and modifications to the propanol side chain can dramatically alter a compound's affinity for its biological target and its overall efficacy.

Analgesic Potential

Several studies have highlighted the analgesic properties of piperidine derivatives, with many acting as potent agonists at opioid receptors.[4] The analgesic activity of these compounds is often assessed using in vivo models such as the tail-flick and writhing tests.

A series of novel 4-amino methyl piperidine derivatives, for instance, were synthesized and evaluated for their analgesic potential. Among the tested compounds, one derivative, designated HN58, exhibited 100% inhibition in the writhing test, indicating potent analgesic activity.[4] The effect of HN58 was attenuated by the opioid antagonist naloxone, suggesting a mechanism of action involving the µ-opioid receptor.[4]

Similarly, derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine have shown significant analgesic activity in thermal stimuli tests in rats, with their potency being compared to the standard opioid analgesic, pethidine.[5]

Table 1: Comparative Analgesic Activity of Selected Piperidine Analogs

Compound ClassRepresentative AnalogIn Vivo ModelKey FindingsReference
4-Amino Methyl PiperidineHN58Writhing Test (mice)100% inhibition of writhing; effect reversed by naloxone.[4]
Alkyl Piperidine DerivativesCompound 1fTail Immersion Method (rats)Highly significant analgesia at 60-90 minutes, more potent than pethidine.[3]
4-(4'-chlorophenyl)-4-hydroxypiperidine-Tail Flick Test (rats)Significant analgesic activity at 50 mg/kg.[5]
Anti-inflammatory Effects

The anti-inflammatory properties of piperidine-based compounds are often attributed to their ability to suppress the production of pro-inflammatory mediators. Standard in vitro assays using lipopolysaccharide (LPS)-stimulated macrophages are commonly employed to evaluate this activity.

For example, piperine, a naturally occurring piperidine alkaloid, has been shown to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in a concentration-dependent manner in LPS-stimulated RAW 264.7 cells.[6] Another synthetic piperidine derivative, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31), demonstrated potent inhibition of NF-κB DNA binding with an IC50 of approximately 5 µM in the same cell line.[6]

Table 2: Comparative In Vitro Anti-inflammatory Activity

CompoundTargetMetricValueExperimental ModelReference
PiperineNitric Oxide (NO) ProductionInhibitionConcentration-dependentLPS-stimulated RAW 264.7 cells[6]
Prostaglandin E2 (PGE2) ProductionInhibitionConcentration-dependentLPS-stimulated RAW 264.7 cells[6]
TNF-α ProductionInhibitionConcentration-dependentLPS-stimulated RAW 264.7 cells[6]
IL-6 ProductionInhibitionConcentration-dependentLPS-stimulated RAW 264.7 cells[6]
EF31NF-κB DNA BindingIC50~5 µMLPS-stimulated RAW 264.7 cells[6]

Pharmacokinetic Profile: A Key Determinant of Efficacy

The therapeutic success of any drug candidate is heavily reliant on its pharmacokinetic properties. The piperidine scaffold is known to enhance "druggability" by improving metabolic stability and facilitating transport across biological membranes, which in turn can lead to favorable ADME properties and reduced toxicity.[1]

While specific pharmacokinetic data for a direct comparison of 2-Piperidinepropanol analogs is not available in a single comprehensive study, general principles can be inferred from the broader class of piperidine-containing drugs.

Key Pharmacokinetic Considerations:

  • Absorption: The lipophilicity of piperidine analogs, which can be tuned by chemical modification, plays a crucial role in their oral absorption.

  • Distribution: The volume of distribution will be influenced by factors such as plasma protein binding and the ability of the compound to penetrate tissues, including the blood-brain barrier for centrally acting analgesics.

  • Metabolism: The metabolic stability of the piperidine ring is a significant advantage.[1] However, substitutions on the ring and side chains can introduce sites for metabolism by cytochrome P450 enzymes.

  • Excretion: The route and rate of excretion will depend on the overall polarity of the molecule and its metabolites.

Experimental Protocols

To provide a framework for the comparative evaluation of novel 2-Piperidinepropanol analogs, the following are detailed methodologies for key pharmacodynamic and pharmacokinetic experiments.

In Vivo Analgesic Activity: Writhing Test

Objective: To assess the peripheral analgesic activity of a test compound.

Methodology:

  • Animal Model: Swiss albino mice.

  • Procedure:

    • Administer the test compound or vehicle control intraperitoneally (i.p.).

    • After a predetermined time (e.g., 30 minutes), inject a writhing-inducing agent (e.g., 0.6% acetic acid) i.p.

    • Immediately after the injection of the writhing agent, place the mouse in an observation chamber.

    • Count the number of writhes (a characteristic stretching and constriction of the abdomen) for a set period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of inhibition of writhing for the test compound compared to the vehicle control group.

In Vitro Anti-inflammatory Activity: Measurement of Nitric Oxide Production

Objective: To evaluate the ability of a test compound to inhibit the production of nitric oxide (NO) in stimulated macrophages.

Methodology:

  • Cell Line: RAW 264.7 murine macrophages.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • After incubation, collect the cell culture supernatant.

    • Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of inhibition of NO production by the test compound compared to the LPS-stimulated control group.

In Vitro Pharmacokinetic Parameter: Metabolic Stability Assay

Objective: To assess the metabolic stability of a test compound in liver microsomes.

Methodology:

  • System: Human or rat liver microsomes.

  • Procedure:

    • Incubate the test compound at a specific concentration (e.g., 1 µM) with liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes).

    • Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a suitable solvent (e.g., acetonitrile).

    • Analyze the remaining concentration of the parent compound in each aliquot using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the test compound.

Visualizing the Path to Efficacy: Workflows and Pathways

To better illustrate the experimental and logical frameworks discussed, the following diagrams are provided.

Experimental_Workflow_Analgesic_Testing cluster_in_vivo In Vivo Analgesic Evaluation animal_model Select Animal Model (e.g., Swiss Albino Mice) compound_admin Administer Test Compound and Vehicle Control animal_model->compound_admin writhing_induction Induce Writhing (e.g., Acetic Acid) compound_admin->writhing_induction observation Observe and Count Writhes writhing_induction->observation data_analysis Calculate % Inhibition observation->data_analysis Anti_Inflammatory_Signaling_Pathway cluster_inhibition Site of Action for Piperidine Analogs LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB TLR4->NFkB Activates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB->Pro_inflammatory_Genes Upregulates Transcription inhibition_point Inhibition Inflammatory_Mediators Inflammatory Mediators (NO, PGE2) Pro_inflammatory_Genes->Inflammatory_Mediators Leads to Production

Caption: Simplified signaling pathway of LPS-induced inflammation.

Conclusion and Future Directions

The 2-Piperidinepropanol scaffold represents a promising starting point for the development of novel analgesic and anti-inflammatory agents. The available data, though fragmented, clearly indicates that structural modifications can significantly enhance the desired pharmacodynamic properties. Future research should focus on systematic structure-activity relationship studies, coupled with comprehensive pharmacokinetic profiling, to identify lead candidates with optimized efficacy and safety profiles. The experimental protocols outlined in this guide provide a robust framework for such investigations, paving the way for the next generation of piperidine-based therapeutics.

References

  • Analgesic activity of alkyl piperidine derivatives. (PDF) [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. National Library of Medicine. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. National Library of Medicine. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Library of Medicine. [Link]

  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. National Library of Medicine. [Link]

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A Senior Application Scientist's Guide to the Validation of a Novel Bioassay for Screening Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Robust Bioassay Validation in Modern Drug Discovery

In the landscape of contemporary drug discovery, the validation of a new bioassay is not merely a procedural checkpoint but the very foundation upon which successful screening campaigns are built. This is particularly true when investigating "privileged structures" like the piperidine scaffold. Piperidine derivatives are a cornerstone of medicinal chemistry, appearing in a vast array of approved pharmaceuticals targeting a wide spectrum of diseases, from cancer to central nervous system disorders.[1][2][3][4] Their versatility stems from their conformational flexibility and ability to engage in diverse molecular interactions, allowing them to modulate a multitude of biological targets, including G-protein coupled receptors (GPCRs) and kinases within the PI3K/Akt pathway.[3][5][6][7]

This guide provides an in-depth, experience-driven framework for the validation of a new bioassay designed to screen piperidine-based compounds. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring that the described protocols are inherently self-validating. Every claim and protocol is grounded in authoritative scientific principles to provide researchers, scientists, and drug development professionals with a trustworthy and comprehensive resource.

I. The Strategic Framework for Bioassay Validation

A robust bioassay validation strategy is a multi-faceted process that ensures the reliability, reproducibility, and relevance of the screening data. The ultimate goal is to have unwavering confidence that the assay can accurately identify true "hits" while minimizing false positives and negatives. This process can be visualized as a logical progression from initial assay development to pre-screening validation.

A Assay Development & Optimization B Establishment of Assay Parameters A->B  Initial Characterization C Pre-Screening Validation B->C  Performance Qualification D High-Throughput Screening (HTS) C->D  Assay Readiness

Caption: A logical workflow for bioassay development and validation.

II. Core Bioassay Methodologies for Piperidine Compound Screening

The choice of bioassay is dictated by the putative biological target of the piperidine library. Given their diverse mechanisms of action, several assay formats are particularly relevant. Below, we detail two common examples: a cell-based viability assay and a biochemical enzyme inhibition assay.

A. Cell-Based Viability Assay: The MTT Method

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is frequently employed in the initial screening of compound libraries for cytotoxic or cytostatic effects.[8]

Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of the solubilized formazan is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidine-based compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at 570 nm using a microplate reader.

B. Biochemical Assay: PI3K Enzyme Activity Assay

Given that many piperidine derivatives target the PI3K/Akt signaling pathway, a direct enzyme inhibition assay is a powerful tool for screening.[3]

Principle: This assay measures the activity of a specific PI3K isoform by quantifying the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2). Inhibition of the enzyme results in a decreased production of PIP3.

Detailed Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 50 µM ATP).

  • Compound Addition: In a 384-well plate, add the piperidine compounds at various concentrations. Include a known PI3K inhibitor as a positive control and a vehicle (DMSO) as a negative control.

  • Enzyme and Substrate Incubation: Add the recombinant PI3K enzyme and the substrate (PIP2) to the wells.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of PIP3 produced. This can be achieved through various detection methods, such as fluorescently labeled PIP3 binding proteins or antibody-based detection systems (e.g., HTRF, AlphaLISA).

  • Data Analysis: The signal is inversely proportional to the inhibitory activity of the compounds. Calculate the percent inhibition relative to the controls.

III. The Pillars of Bioassay Validation: Key Parameters and Acceptance Criteria

A new bioassay must be rigorously evaluated for its performance characteristics before it can be reliably used for a screening campaign. The following parameters are critical to this validation process.

A. Precision: The Measure of Random Error

Precision assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the percent coefficient of variation (%CV).

  • Intra-assay Precision (Repeatability): Measures the precision within a single assay run.

  • Inter-assay Precision (Intermediate Precision): Measures the precision between different assay runs on different days.

Acceptance Criteria:

Parameter Acceptance Limit
Intra-assay %CV ≤ 15%

| Inter-assay %CV | ≤ 20% |

B. Accuracy: The Measure of Systematic Error

Accuracy denotes the closeness of the mean test results obtained by the assay to the true value. It is determined by replicate analysis of samples containing known amounts of the analyte.

Acceptance Criteria:

Parameter Acceptance Limit

| % Recovery | 80 - 120% |

C. Specificity and Selectivity: Ensuring the Right Target is Measured

Specificity is the ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present.[10] Selectivity refers to the ability to distinguish the analyte from other substances in the sample.[11]

Experimental Approach:

  • Interference Testing: Analyze blank matrix samples from at least six different sources to ensure no endogenous components produce a signal.

  • Cross-Reactivity: Test structurally similar but inactive compounds to confirm they do not generate a signal.

  • Forced Degradation Studies: For biochemical assays, subject the analyte to stress conditions (e.g., heat, pH extremes, oxidation) and demonstrate that the degradation products do not interfere with the assay.

D. Linearity and Range: The Quantitative Relationship

Linearity is the ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Acceptance Criteria:

Parameter Acceptance Limit

| Coefficient of Determination (R²) | ≥ 0.98 |

E. Robustness: The Capacity to Remain Unaffected by Small Variations

Robustness measures the capacity of an assay to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Approach (Design of Experiments - DoE):

A fractional factorial design can be employed to systematically vary parameters such as:

  • Incubation times (± 10%)

  • Incubation temperatures (± 2°C)

  • Reagent concentrations (± 5%)

  • Cell passage numbers

The effect of these variations on the final assay results is then statistically evaluated.

IV. Quantitative Assessment of Assay Performance: The Z-Factor

For high-throughput screening (HTS) assays, the Z-factor is a critical statistical parameter used to quantify the "signal window" or the separation between the positive and negative controls. It provides a measure of the assay's quality and its suitability for screening.

Calculation:

The Z-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |μp - μn|

Interpretation of Z-Factor Values:

Z-Factor Value Assay Quality
> 0.5 Excellent
0 to 0.5 Marginal

| < 0 | Unsuitable for screening |

An excellent assay will have a Z-factor between 0.5 and 1.0.[8]

V. Comparative Analysis: Validated Bioassay vs. Alternative Screening Method

To illustrate the importance of a validated bioassay, let's compare our newly validated PI3K enzyme inhibition assay with a less characterized, alternative screening method, a simple cell proliferation assay.

Performance ParameterValidated PI3K Inhibition AssayAlternative Cell Proliferation Assay
Z-Factor 0.780.45
Intra-assay Precision (%CV) 8.5%18.2%
Inter-assay Precision (%CV) 11.3%25.6%
Accuracy (% Recovery) 95-108%75-130%
Specificity High (specific to PI3K)Low (general metabolic activity)
Throughput High (384-well format)Moderate (96-well format)

The data clearly demonstrates the superiority of the validated PI3K inhibition assay. Its high Z-factor indicates a robust and reliable screening window. The lower %CV values signify greater precision, and the tight accuracy range ensures that the measurements are close to the true values. In contrast, the alternative assay shows marginal performance, with a lower Z-factor, higher variability, and lower accuracy, making it less suitable for a large-scale screening campaign.

VI. Visualizing Key Pathways and Workflows

Clear and concise visualizations are essential for understanding complex biological pathways and experimental workflows.

A. Signaling Pathway: The PI3K/Akt Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Many piperidine-based compounds are designed to inhibit key kinases within this pathway.[7][12][13][14][15][16]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR GPCR GPCR->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt  Phosphorylation mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

B. Experimental Workflow: Bioassay Validation

The process of validating a new bioassay follows a structured workflow to ensure all performance parameters are thoroughly assessed.

Start Start Validation Precision Assess Precision (Intra- & Inter-assay) Start->Precision Accuracy Determine Accuracy (% Recovery) Precision->Accuracy Specificity Evaluate Specificity & Selectivity Accuracy->Specificity Linearity Establish Linearity & Range Specificity->Linearity Robustness Test Robustness (DoE) Linearity->Robustness ZFactor Calculate Z-Factor Robustness->ZFactor End Validation Complete ZFactor->End

Caption: A streamlined workflow for the validation of a new bioassay.

VII. Conclusion: A Commitment to Scientific Integrity

The validation of a new bioassay for screening piperidine-based compounds is a rigorous but essential undertaking. By adhering to the principles of precision, accuracy, specificity, and robustness, and by quantifying assay performance with metrics like the Z-factor, researchers can ensure the generation of high-quality, reliable data. This commitment to scientific integrity is paramount for the successful identification of novel therapeutic candidates and the advancement of drug discovery.

VIII. References

  • ACS Publications. Tactical Approaches to Interconverting GPCR Agonists and Antagonists. [Link]

  • Dispendix. Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. [Link]

  • Frontiers in Pharmacology. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. piperidine | Ligand page. [Link]

  • BioPharm International. Essentials in Bioassay Development. [Link]

  • MDPI. Development of a High-Throughput Screening-Compatible Assay for Discovery of GPR3 Inverse Agonists Using a cAMP Biosensor. [Link]

  • MDPI. A UPLC-DAD-Based Bio-Screening Assay for the Evaluation of the Angiotensin Converting Enzyme Inhibitory Potential of Plant Extracts and Compounds: Pyrroquinazoline Alkaloids from Adhatoda vasica as a Case Study. [Link]

  • MDPI. Computer-Aided Identification of Kinase-Targeted Small Molecules for Cancer: A Review on AKT Protein. [Link]

  • Nature. Structure-inspired design of β-arrestin-biased ligands for aminergic GPCRs. [Link]

  • National Center for Biotechnology Information. Development and validation of CYP26A1 inhibition assay for high-throughput screening. [Link]

  • National Center for Biotechnology Information. A novel inhibitor of the PI3K/Akt pathway based on the structure of inositol 1,3,4,5,6-pentakisphosphate. [Link]

  • National Center for Biotechnology Information. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

  • National Center for Biotechnology Information. Identification of a small-molecule inhibitor of class Ia PI3Ks with cell-based screening. [Link]

  • National Center for Biotechnology Information. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation. [Link]

  • National Center for Biotechnology Information. Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents. [Link]

  • Pharmaceutical Networking. Bioassay method development and validation. [Link]

  • BioProcess International. Biological Assay Qualification Using Design of Experiments. [Link]

  • PubMed. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study. [Link]

  • PubMed. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

  • ResearchGate. A UPLC-DAD-Based Bio-Screening Assay for the Evaluation of the Angiotensin Converting Enzyme Inhibitory Potential of Plant Extracts and Compounds: Pyrroquinazoline Alkaloids from Adhatoda vasica as a Case Study. [Link]

  • BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • Royal Society of Chemistry. High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. [Link]

  • Agilent. High-Throughput GPCR Assay Development. [Link]

  • Molecular Sensing Inc. TARGETING GPCRs. [Link]

  • Semantic Scholar. High-Throughput Screening for Allosteric Modulators of GPCRs. [Link]

  • Taylor & Francis. Experimental Design for Bioassay Development and Validation. [Link]

  • PubMed. Specificity and selectivity evaluations of ligand binding assay of protein therapeutics against concomitant drugs and related endogenous proteins. [Link]

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A Comparative Guide to the Metal-Chelating Properties of Piperidine Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the metal-chelating properties of piperidine alcohols. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances that govern coordination chemistry, details the rigorous experimental methodologies for characterization, and presents a logical framework for understanding structure-activity relationships in this versatile class of ligands.

Introduction: The Significance of Piperidine Alcohols in Metal Chelation

Metal ions are fundamental to countless biological and environmental processes. However, an imbalance in their concentration can lead to significant toxicity. Metal chelation therapy, a process involving the formation of a stable, ring-like complex between a chelating agent and a metal ion, is a cornerstone for treating metal overload and has applications ranging from environmental remediation to the development of novel therapeutics.[1][2] Piperidine alcohols, a class of heterocyclic compounds featuring a six-membered ring with a nitrogen atom and one or more hydroxyl groups, have emerged as promising scaffolds for designing effective metal chelators.[3][4]

The unique structural arrangement of piperidine alcohols, containing both a secondary or tertiary amine (a Lewis base) and one or more alcohol functionalities, provides multiple coordination sites.[5] The nitrogen and oxygen atoms act as electron-pair donors, or ligands, that can form coordinate covalent bonds with a central metal ion.[6] This guide will explore how variations in the piperidine alcohol structure—such as the position and number of hydroxyl groups and substitutions on the nitrogen atom—influence their ability to coordinate with various metal ions. We will also provide detailed, field-proven experimental protocols to empower researchers to validate these properties in their own work.

Structural Determinants of Chelating Efficacy

The efficacy of a piperidine alcohol as a chelating agent is not arbitrary; it is dictated by precise structural and stereochemical factors. The interplay between the amine and hydroxyl groups determines the formation and stability of the resulting metal complex.

  • The Bidentate Nature: The primary chelating mechanism involves the nitrogen of the piperidine ring and the oxygen of a hydroxyl group acting as a bidentate ligand, binding to a metal ion to form a stable five- or six-membered ring. This ring formation, known as the "chelate effect," results in a complex that is significantly more stable than if the metal were bound to two separate, monodentate ligands.

  • Influence of Hydroxyl Group Position:

    • 2-Piperidinemethanol: The proximity of the hydroxyl group to the ring nitrogen allows for the formation of a highly stable 5-membered chelate ring, a favored conformation in coordination chemistry.

    • 3-Piperidinemethanol: This isomer can form a slightly less stable 6-membered ring. The relative orientation (cis/trans) of the hydroxyl group to other substituents can introduce steric constraints that affect metal binding.

    • 4-Piperidinemethanol: Due to the distance between the nitrogen and the hydroxyl group, intramolecular chelation involving both groups with a single metal center is sterically hindered. In this case, the molecule may act as a bridging ligand between two different metal ions or as a monodentate ligand through either the nitrogen or oxygen atom.[7][8]

  • Impact of N-Substitution: Alkylation of the piperidine nitrogen (e.g., N-methyl-4-piperidinemethanol) converts the secondary amine to a tertiary amine.[9][10] This modification increases the electron-donating ability of the nitrogen, potentially enhancing its coordination strength. However, it also introduces steric bulk, which can influence the geometry of the final complex and its stability.

  • Stereochemistry: For piperidine diols or substituted piperidine alcohols, the relative stereochemistry is critical. For instance, a cis-diol may be able to coordinate to a single metal ion in a pincer-like fashion, whereas a trans-diol would be unable to do so and might instead bridge two metal centers.

The logical relationship between structure and chelation is visualized below.

G cluster_structure Structural Features cluster_properties Chelation Properties Structure Piperidine Alcohol Scaffold N_Sub N-Substitution (e.g., -H vs -CH3) Structure->N_Sub OH_Pos Hydroxyl Position (2-, 3-, or 4-) Structure->OH_Pos Stereo Stereochemistry (cis vs trans) Structure->Stereo Stability Complex Stability (log K) N_Sub->Stability Electronic Effects Steric Hindrance OH_Pos->Stability Chelate Ring Size (5- vs 6-membered) Geometry Coordination Geometry Stereo->Geometry Spatial Arrangement Selectivity Metal Ion Selectivity Stability->Selectivity Geometry->Stability

Caption: Structure-Activity Relationship in Piperidine Alcohol Chelators.

Authoritative Experimental Protocols for Characterization

To rigorously compare the metal-chelating properties of different piperidine alcohols, standardized experimental methods are essential. The following protocols describe two fundamental techniques: Potentiometric Titration for determining stability constants and UV-Vis Spectroscopy for observing complex formation.

Potentiometric Titration: Quantifying Complex Stability

Potentiometric titration is the gold standard for determining the stability constants of metal complexes in solution.[11][12] The method relies on monitoring the pH of a solution containing the ligand (the piperidine alcohol) and the metal ion as a standard base is added. The release of protons upon complex formation is measured, allowing for the calculation of the equilibrium constants for the chelation reaction.[13][14]

  • Solution Preparation:

    • Ligand Solution (0.01 M): Accurately weigh the piperidine alcohol and dissolve it in double-distilled, CO2-free water.

    • Metal Ion Solution (0.01 M): Prepare a stock solution of the metal salt (e.g., CuSO4, NiCl2, Zn(NO3)2) in water. The exact concentration can be determined by standard methods like EDTA titration.

    • Acid Solution (0.1 M): Prepare a standardized solution of a strong acid (e.g., HNO3 or HClO4).

    • Base Solution (0.1 M): Prepare a standardized, carbonate-free solution of a strong base (e.g., NaOH or KOH).

    • Background Electrolyte (1.0 M): Prepare a solution of an inert salt (e.g., KNO3 or NaClO4) to maintain a constant ionic strength throughout the titration.

  • Electrode Calibration: Calibrate the pH meter and combined glass electrode system using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01). The calibration should be performed at the same temperature as the experiment (e.g., 25.0 ± 0.1 °C).

  • Titration Procedure:

    • Prepare three different titration mixtures in a double-walled, thermostated vessel:

      • Mixture A (Acid): A known volume of strong acid and background electrolyte.

      • Mixture B (Acid + Ligand): The same as Mixture A, plus a known volume of the ligand solution.

      • Mixture C (Acid + Ligand + Metal): The same as Mixture B, plus a known volume of the metal ion solution. A typical ligand-to-metal ratio is 2:1 or 5:1.[11]

    • Titrate each mixture with the standardized base solution, recording the pH meter reading after each incremental addition. Allow the reading to stabilize before proceeding.

  • Data Analysis (Irving-Rossotti Method):

    • Plot the pH readings against the volume of base added for all three titrations. A displacement of the metal titration curve (C) below the ligand titration curve (B) indicates complex formation due to the release of protons.[13]

    • From these curves, calculate the average number of protons associated with the ligand (n̄A) and the average number of ligands attached per metal ion (n̄).

    • Calculate the free ligand exponent (pL).

    • Plot n̄ versus pL to generate the formation curve. The stability constants (log K1, log K2, etc.) can be determined from this curve at half-integral values of n̄ (e.g., at n̄ = 0.5, pL = log K1).[14]

G cluster_prep Preparation & Calibration cluster_titration Titration cluster_analysis Data Analysis Soln Prepare Solutions (Acid, Base, Ligand, Metal) Cal Calibrate pH Electrode Soln->Cal T_Acid Titrate Acid (A) Cal->T_Acid T_Ligand Titrate Acid + Ligand (B) Cal->T_Ligand T_Metal Titrate Acid + Ligand + Metal (C) Cal->T_Metal Plot Plot pH vs. Volume T_Acid->Plot T_Ligand->Plot T_Metal->Plot Calc Calculate n̄ and pL Plot->Calc Curve Generate Formation Curve Calc->Curve Result Determine Stability Constants (log K) Curve->Result

Caption: Workflow for Potentiometric Determination of Stability Constants.

UV-Vis Spectroscopy: Visualizing Complex Formation

UV-Vis spectroscopy is a rapid and effective method for confirming the formation of a metal-ligand complex and, in some cases, determining its stoichiometry and binding constant.[15] Chelation often alters the electronic environment of the ligand, leading to a shift in the wavelength of maximum absorbance (λmax) or a change in molar absorptivity.[16][17]

  • Solution Preparation:

    • Prepare stock solutions of the piperidine alcohol ligand and the metal salt in a suitable solvent (e.g., methanol or a buffered aqueous solution) where both are soluble and stable.[15]

  • Spectral Scans:

    • Record the UV-Vis spectrum of the free ligand solution to determine its λmax.

    • Record the UV-Vis spectrum of the metal salt solution.

    • Mix the ligand and metal solutions and record the spectrum of the resulting complex. A shift in λmax or a significant change in absorbance compared to the sum of the individual spectra confirms complexation.[16][18]

  • Stoichiometry Determination (Job's Plot/Method of Continuous Variation):

    • Prepare a series of solutions where the total molar concentration of ligand and metal is constant, but their mole fractions vary (e.g., from 0.1:0.9 to 0.9:0.1).

    • Measure the absorbance of each solution at the λmax of the complex.

    • Plot the change in absorbance against the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex (e.g., a peak at 0.5 indicates a 1:1 complex; a peak at ~0.67 indicates a 1:2 metal-to-ligand complex).

  • Binding Constant Determination (Benesi-Hildebrand Method):

    • This method is suitable for 1:1 complexes. Prepare a series of solutions with a constant, low concentration of the ligand and varying, higher concentrations of the metal ion.

    • Measure the absorbance of each solution.

    • Plot 1 / (A - A₀) versus 1 / [M], where A is the observed absorbance, A₀ is the absorbance of the free ligand, and [M] is the metal concentration.

    • The plot should be linear, and the binding constant (K) can be calculated from the ratio of the intercept to the slope.[15]

G Start Prepare Stock Solutions (Ligand & Metal) Scan Record Initial Spectra (Ligand, Metal, Complex) Start->Scan Confirm Confirm Complexation? (Spectral Shift) Scan->Confirm Job Job's Plot for Stoichiometry Confirm->Job Yes BH Benesi-Hildebrand Titration Confirm->BH Yes Stoich_Result Determine Stoichiometry (e.g., 1:1, 1:2) Job->Stoich_Result Bind_Result Calculate Binding Constant (K) BH->Bind_Result

Caption: Workflow for UV-Vis Spectroscopic Analysis of Metal Chelation.

Comparative Analysis of Piperidine Alcohol Chelators

CompoundStructureKey Structural FeaturesExpected Chelating Behavior
2-Piperidinemethanol 2-Piperidinemethanol Structure-OH at C2 positionStrong Chelator: Forms a highly stable 5-membered chelate ring with a metal ion using the N and O atoms. Likely to form 1:1 and 1:2 (metal:ligand) complexes.
3-Piperidinemethanol 3-Piperidinemethanol Structure-OH at C3 positionModerate Chelator: Forms a 6-membered chelate ring. Stability is generally lower than the 5-membered ring analogue. Stereochemistry (cis/trans) will be a critical factor.
4-Piperidinemethanol [7][8]4-Piperidinemethanol Structure-OH at C4 positionWeak Intramolecular Chelator: Steric hindrance prevents the formation of a stable intramolecular chelate ring. More likely to act as a monodentate or bridging ligand.
N-Methyl-4-piperidinemethanol [9][10]N-Methyl-4-piperidinemethanol StructureTertiary amine, -OH at C4Weak Intramolecular Chelator: Similar to 4-piperidinemethanol. The N-methyl group increases the basicity of the nitrogen, potentially enhancing its affinity as a monodentate ligand.
cis-Piperidine-2,6-dimethanol cis-Piperidine-2,6-dimethanol StructureTwo cis -CH2OH groupsPotent Tridentate Chelator: Can act as a pincer-like ligand, coordinating to a metal ion with two oxygen atoms and the nitrogen atom, forming two stable 5-membered rings.

Conclusion and Future Directions

This guide establishes a clear framework for the comparative study of piperidine alcohols as metal chelators. The key determinant of chelating ability is the position of the hydroxyl group, with 2-substituted derivatives being the most effective due to their ability to form stable, 5-membered chelate rings. N-substitution and stereochemistry provide further avenues for fine-tuning the stability and selectivity of the resulting metal complexes.

The provided experimental protocols for potentiometric titration and UV-Vis spectroscopy offer a robust, self-validating system for researchers to quantify these properties. By applying these methods, scientists can generate the empirical data needed to build comprehensive structure-activity relationship (SAR) models.[19][20][21]

Future research should focus on synthesizing a broader library of piperidine diols and triols with controlled stereochemistry and evaluating their coordination chemistry with a range of physiologically and environmentally relevant metal ions. Such studies will be invaluable for the rational design of next-generation chelating agents for applications in medicine, catalysis, and materials science.[22]

References

  • ResearchGate. (2014, February 13). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES.
  • Ansari, F. B., et al. POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID.
  • NECTAR COST. (2024, March 31).
  • Asian Publication Corporation. Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids.
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  • LookChem. (2025, September 18). What are the applications of the complexes formed by 4 - Piperidinemethanol and metal ions?.
  • PubChem. 1-Methyl-4-piperidinemethanol.
  • Guidechem. 4-Piperidinemethanol 6457-49-4 wiki.
  • MDPI. (2022, January 10).
  • PubMed. (2002). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists.
  • IJNRD. (2023, April). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • ResearchGate. (2022, January 3). (PDF)
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  • PubMed. (2010, July 15). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor.
  • PubMed. (2014).

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A Senior Application Scientist's Guide to the Accurate Determination of Enantiomeric Excess for 2-Piperidinepropanol

Author: BenchChem Technical Support Team. Date: January 2026

The precise measurement of enantiomeric excess (ee) is a critical, non-negotiable checkpoint in the synthesis and development of chiral pharmaceuticals. For intermediates like 2-Piperidinepropanol, a key building block in many active pharmaceutical ingredients (APIs), ensuring enantiomeric purity is paramount to guaranteeing the final product's safety and efficacy. This guide provides an in-depth comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the underlying principles, provide validated experimental protocols, and offer a comparative analysis to guide your selection of the most appropriate method for your specific application.

The Foundational Challenge: Differentiating Mirror Images

Enantiomers, being non-superimposable mirror images, possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. This identity makes their separation and quantification a significant analytical challenge. The successful determination of enantiomeric excess relies on creating a transient diastereomeric interaction with another chiral entity, which can be a chiral stationary phase (in chromatography), a chiral derivatizing agent, or a chiral solvating agent (in NMR). This interaction breaks the energetic degeneracy of the enantiomers, allowing for their differentiation.

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard

Chiral HPLC is arguably the most widely adopted method for enantiomeric excess determination due to its robustness, versatility, and high accuracy. The technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) packed into the HPLC column.

Mechanism of Separation

The separation mechanism is based on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. These complexes have different association constants, leading to different retention times on the column. For 2-Piperidinepropanol, which contains both a secondary amine and a hydroxyl group, the most effective CSPs are typically those that can engage in multiple types of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for this type of analyte.

Experimental Protocol: Chiral HPLC
  • Sample Preparation: Dissolve an accurately weighed amount of the 2-Piperidinepropanol sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector is sufficient.

    • Chiral Column: A Daicel Chiralcel OD-H column (or similar polysaccharide-based column) is a good starting point.

    • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol or ethanol. A typical starting condition would be 90:10 (v/v) Hexane:Isopropanol. An amine additive, such as diethylamine (DEA) at 0.1%, is often required to improve peak shape for basic analytes like 2-Piperidinepropanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Workflow for Chiral HPLC Method Development

Caption: Workflow for chiral HPLC method development.

Chiral Gas Chromatography (GC): High Resolution for Volatile Analytes

Chiral GC is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds. For non-volatile compounds like 2-Piperidinepropanol, a derivatization step is necessary to increase their volatility.

Mechanism of Separation

Similar to HPLC, chiral GC relies on a chiral stationary phase, typically a cyclodextrin derivative, coated on the inside of a capillary column. The separation occurs based on the differential partitioning of the derivatized enantiomers between the inert carrier gas (mobile phase) and the chiral stationary phase.

The Critical Role of Derivatization

Derivatization serves two primary purposes: it converts the polar -OH and -NH groups into less polar, more volatile esters or amides, and it can enhance the stereochemical differences between the enantiomers, leading to better separation. A common and effective derivatizing agent is trifluoroacetic anhydride (TFAA), which reacts with both the hydroxyl and the amine groups.

Experimental Protocol: Chiral GC
  • Derivatization:

    • To 1 mg of the 2-Piperidinepropanol sample in a vial, add 500 µL of a suitable solvent like dichloromethane.

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 30 minutes.

    • After cooling, the sample is ready for injection.

  • Instrumentation and Conditions:

    • GC System: A standard GC system with a Flame Ionization Detector (FID) is typically used.

    • Chiral Column: A cyclodextrin-based capillary column, such as a Chiraldex G-TA, is a good choice.

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 180 °C) to ensure good separation and elution of the derivatized products.

    • Injector and Detector Temperature: Typically 250 °C.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two derivatized enantiomers, identical to the HPLC calculation.

Workflow for Chiral GC Analysis

Caption: Workflow for chiral GC with derivatization.

Chiral NMR Spectroscopy: A Homogeneous Phase Approach

Chiral NMR spectroscopy offers a distinct advantage as it is a non-separative method. It relies on a chiral auxiliary compound, either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), which interacts with the enantiomers in solution to induce a chemical shift non-equivalence. This means that corresponding protons in the two enantiomers will resonate at slightly different frequencies in the NMR spectrum, allowing for their direct quantification.

Mechanism of Discrimination
  • Chiral Solvating Agents (CSAs): CSAs, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE), form rapidly exchanging, diastereomeric solvates with the analyte enantiomers. The different geometries of these solvates lead to different magnetic environments for the nuclei of the analyte, resulting in separate signals for each enantiomer.

  • Chiral Derivatizing Agents (CDAs): CDAs, like Mosher's acid chloride, react covalently with the analyte to form a stable pair of diastereomers. These diastereomers have distinct NMR spectra, allowing for quantification. However, this method requires a reaction and purification step, and one must ensure that the reaction proceeds to completion without any kinetic resolution.

Experimental Protocol: Chiral NMR with CSA
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the 2-Piperidinepropanol sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample alone.

    • Add a stoichiometric amount of the chosen CSA (e.g., TFAE) to the NMR tube.

    • Gently mix and acquire the ¹H NMR spectrum again.

  • Instrumentation and Conditions:

    • NMR Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.

    • Experiment: A standard ¹H NMR experiment is usually sufficient.

  • Data Analysis:

    • Identify a proton signal in the 2-Piperidinepropanol molecule that is well-resolved into two peaks after the addition of the CSA. The proton adjacent to the hydroxyl group is often a good candidate.

    • Integrate the areas of these two peaks.

    • Calculate the enantiomeric excess using the same formula as for chromatography, based on the integral values.

Comparative Logic for NMR Method Selection

NMR_Logic Start Need to Determine ee by NMR CheckReaction Is a chemical reaction and purification acceptable? Start->CheckReaction UseCDA Use Chiral Derivatizing Agent (e.g., Mosher's Acid) CheckReaction->UseCDA Yes UseCSA Use Chiral Solvating Agent (e.g., TFAE) CheckReaction->UseCSA No Analyze Acquire and Analyze ¹H NMR Spectrum UseCDA->Analyze UseCSA->Analyze

Caption: Decision logic for choosing between a CSA and CDA in NMR.

Comparative Analysis: Selecting the Right Tool for the Job

The choice of analytical technique depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the stage of drug development.

FeatureChiral HPLCChiral GCChiral NMR
Principle Chromatographic separation on a CSPChromatographic separation on a CSPChemical shift non-equivalence in solution
Sample Throughput Moderate to HighModerate (derivatization can be a bottleneck)Low to Moderate
Sensitivity High (µg/mL to ng/mL)Very High (pg/mL with FID/MS)Low (mg scale)
Accuracy & Precision ExcellentExcellentGood to Excellent
Method Development Can be time-consuming (screening columns and mobile phases)Requires optimization of derivatization and temperature programRelatively fast (screening of CSAs)
Instrumentation Widely availableWidely availableRequires high-field NMR
Key Advantage Robustness and wide applicabilityHigh resolution and sensitivityNon-separative, provides structural info
Key Disadvantage Higher solvent consumptionRequires derivatization for non-volatile analytesLower sensitivity, potential for peak overlap

Conclusion and Recommendation

For routine quality control and release testing of 2-Piperidinepropanol, Chiral HPLC is the recommended method. Its high accuracy, precision, and established validation protocols make it the gold standard in the pharmaceutical industry.

Chiral GC is an excellent alternative, especially when high sensitivity is required for detecting trace enantiomeric impurities. However, the need for a robust and reproducible derivatization step adds complexity to the workflow.

Chiral NMR serves as a powerful orthogonal method for confirmation. It is particularly useful during process development for rapid screening of chiral catalysts or for mechanistic studies where a non-separative technique is advantageous. Its lower sensitivity, however, makes it less suitable for trace analysis.

Ultimately, a multi-faceted approach, potentially using HPLC as the primary method and NMR or GC for orthogonal verification, provides the highest level of confidence in the enantiomeric purity of 2-Piperidinepropanol, ensuring the quality and safety of the final pharmaceutical product.

References

  • Yashima, E. (2001). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Journal of Chromatography A, 906(1-2), 105-125. [Link]

  • Blau, K., & Halket, J. M. (Eds.). (1993). Handbook of Derivatives for Chromatography (2nd ed.). John Wiley & Sons. [Link]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457. [Link]

An Inter-laboratory Validation Guide for the Synthesis of 2-Piperidinepropanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the synthesis and inter-laboratory validation of 2-Piperidinepropanol, a valuable heterocyclic building block in medicinal chemistry. The reliability and reproducibility of a synthetic protocol are paramount for consistent downstream applications, from early-stage research to large-scale drug manufacturing. This document details a robust synthesis protocol, outlines a structured approach for inter-laboratory validation, compares essential analytical techniques, and provides a template for data analysis, ensuring scientific integrity and cross-institutional consistency.

Part 1: Synthesis of 2-Piperidinepropanol

The selection of a synthetic route is a critical first step, balancing factors like yield, scalability, cost of reagents, and operational simplicity. For the synthesis of saturated nitrogen heterocycles like piperidines, the catalytic hydrogenation of their aromatic pyridine precursors is a highly efficient and well-established strategy.[1][2]

Rationale for Route Selection

We propose the catalytic hydrogenation of 3-(pyridin-2-yl)propan-1-ol to yield 2-Piperidinepropanol. This method is favored for several reasons:

  • High Efficiency: Catalytic hydrogenation is typically high-yielding and atom-economical.

  • Scalability: The process is readily scalable from laboratory to industrial production with established chemical engineering principles.[3][4]

  • Precursor Availability: The starting material, 3-(pyridin-2-yl)propan-1-ol, is commercially accessible.

  • Purity: The reaction often produces a clean product profile, simplifying purification.

Alternative routes, such as the reductive amination of δ-hydroxy aldehydes or multi-step cyclization strategies, can also yield piperidine structures but often involve more complex reaction sequences or less stable intermediates.[5][6]

Proposed Synthetic Pathway

The core transformation involves the reduction of the pyridine ring to a piperidine ring using hydrogen gas and a noble metal catalyst.

SynthesisPathway Start 3-(pyridin-2-yl)propan-1-ol Product 2-Piperidinepropanol Start->Product H₂, Ru/C Ethanol, 100°C, 70 bar ValidationWorkflow cluster_coordinator Coordinating Laboratory cluster_labs Participating Laboratories (N≥5) Coordinator Prepare & Distribute: - Starting Material - Analytical Standard - Detailed Protocol LabA Lab A Coordinator->LabA Materials & Protocol LabB Lab B Coordinator->LabB Materials & Protocol LabC Lab C... Coordinator->LabC Materials & Protocol Analysis Receive & Analyze Data: - Statistical Evaluation - Final Report LabA->Analysis Yield & Purity Data LabB->Analysis Yield & Purity Data LabC->Analysis Yield & Purity Data

Caption: Workflow for an inter-laboratory validation study.

Key Performance Metrics

Each participating laboratory will perform the synthesis in triplicate and analyze the final purified product according to the specified analytical methods (Part 3). The following data must be reported:

  • Yield (%): The isolated yield of purified 2-Piperidinepropanol.

  • Purity (% Area): Determined by a standardized HPLC-UV method.

  • Identity Confirmation: Confirmed via Mass Spectrometry (MS).

  • Deviations: Any deviations from the provided protocol must be documented.

Part 3: Analytical Methodologies for Product Validation

The choice of analytical method is critical for accurate validation. A combination of chromatographic and spectroscopic techniques is recommended for comprehensive characterization.

Comparative Overview of Analytical Methods
ParameterHPLC-UVGC-MSNMR Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase. [7]Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase. [7]Measures the magnetic properties of atomic nuclei to elucidate molecular structure. [8]
Primary Use Purity determination and quantification.Identity confirmation and impurity profiling.Unambiguous structural confirmation and elucidation.
Derivatization Not typically required.May be required to increase the volatility of the hydroxyl group (e.g., silylation). [7]Not required.
Sensitivity Good (ng range).Excellent (pg range).Lower (µg-mg range).
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

This method provides a robust approach for quantifying the purity of 2-Piperidinepropanol.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 30°C.

  • Sample Preparation: Accurately prepare a solution of 2-Piperidinepropanol in the mobile phase (approx. 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Use the provided analytical standard to prepare a calibration curve.

Protocol 2: Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

This technique confirms the molecular weight and provides a fragmentation pattern unique to the compound.

  • Column: DB-5ms, 30 m, 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 2 min, then ramp to 280°C at 15°C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer Mode: Full Scan (m/z 40-400).

  • Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) in methanol. Derivatization with an agent like BSTFA may improve peak shape and is recommended if issues arise. [7]

Part 4: Data Analysis and Acceptance Criteria

The coordinating laboratory is responsible for the statistical analysis of all data submitted by the participating labs.

Summary of Inter-Laboratory Data (Hypothetical)
LaboratoryYield (%) Run 1Yield (%) Run 2Yield (%) Run 3Average Yield (%)Purity (% Area) Run 1Purity (% Area) Run 2Purity (% Area) Run 3Average Purity (%)
Lab A 85.286.184.985.499.699.599.799.6
Lab B 83.584.285.584.499.499.699.599.5
Lab C 87.085.886.586.499.799.899.699.7
Lab D 82.183.983.083.099.299.499.399.3
Lab E 86.684.785.385.599.599.699.699.6
Statistical Analysis

Key statistical measures are used to assess the protocol's reproducibility.

  • Overall Mean (Yield & Purity): The average across all runs from all laboratories.

  • Repeatability (within-lab variance, sr): The variation in results obtained by the same lab under the same conditions.

  • Reproducibility (between-lab variance, sR): The variation in results obtained across different laboratories. [9]* Relative Standard Deviation (RSDR): Calculated as (s_R / Overall Mean) * 100%. This is a key indicator of the method's robustness.

Acceptance Criteria

For the synthesis protocol to be considered validated, the results of the inter-laboratory study should meet pre-defined criteria. An example of robust acceptance criteria would be:

  • Average Yield: The overall mean yield must be ≥ 80%.

  • Average Purity: The overall mean purity must be ≥ 99.0%.

  • Reproducibility of Purity: The inter-laboratory relative standard deviation (RSDR) for purity must be ≤ 2.0%.

Conclusion

This guide presents a comprehensive pathway for the synthesis and rigorous validation of 2-Piperidinepropanol. The proposed catalytic hydrogenation protocol is robust and scalable. By adhering to the structured inter-laboratory validation framework, which includes standardized analytical methods and clear acceptance criteria, research and development teams can ensure the production of consistently high-quality material. This level of validation is essential for reliable scientific outcomes and is a foundational requirement for advancing chemical entities through the drug development pipeline.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to 2-(1-benzyl-4-piperidinyl)-2-propanol: Synthesis, Characterization, and Applications.
  • Google Patents. (n.d.). CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
  • Pure Synth. (n.d.). How Analytical Standards Support Method Validation & Calibration.
  • Eurachem. (n.d.). Trends in inter-laboratory method validation.
  • BenchChem. (n.d.). Application Notes and Protocols: Large-Scale Synthesis of 1-Piperidinepropanol.
  • BenchChem. (n.d.). A Comparative Analysis of Synthetic Routes to Substituted Piperidine-2,6-diones.
  • BenchChem. (n.d.). Cross-Validation of Analytical Methods for 1-Piperidinepropanol: A Comparative Guide.
  • Google Patents. (n.d.). US6258955B1 - Process for preparing 2-piperidineethanol compounds.
  • DTIC. (n.d.). Piperidine Synthesis.
  • PubChem. (n.d.). 2-Piperidinepropanol.
  • BenchChem. (n.d.). Spectral Analysis of 1-Piperidinepropanol: A Technical Guide.
  • ResearchGate. (n.d.). Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals.
  • AOAC International. (n.d.). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Google Patents. (n.d.). DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES.
  • RSC Publishing. (n.d.). On the validation by inter-laboratory study of 'procedures' in chemical measurement.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • PubMed. (n.d.). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review.
  • RSC Publishing. (n.d.). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases.
  • ResearchGate. (n.d.). Main routes to the piperidine cycle synthesis.
  • ScienceDirect. (n.d.). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods.

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A Comparative Guide to the Synthesis of 2-Piperidinepropanol: An Environmental Impact Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-piperidinepropanol, a valuable building block in the pharmaceutical industry, can be approached through various synthetic routes. The growing emphasis on sustainable and green chemistry necessitates a thorough evaluation of the environmental impact of these different pathways. This guide provides an in-depth, objective comparison of two primary synthetic routes to 2-piperidinepropanol: catalytic hydrogenation and a Grignard-based approach. The analysis focuses on key green chemistry metrics, supported by experimental data, to inform the selection of more environmentally benign synthesis strategies.

Introduction to Green Chemistry Metrics

To objectively compare the environmental performance of the synthetic routes, we will utilize two widely accepted green chemistry metrics:

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactants to the desired product. It is calculated as: AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

  • Process Mass Intensity (PMI): A more comprehensive metric that considers all materials used in a process, including reactants, solvents, reagents, and process aids, relative to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process. It is calculated as: PMI = Total Mass in a Process / Mass of Product

  • E-Factor: This metric quantifies the amount of waste generated per unit of product. It is closely related to PMI (E-Factor = PMI - 1). A lower E-factor is indicative of a greener process.

Route 1: Catalytic Hydrogenation of 2-Pyridinepropanol

This two-step route begins with the synthesis of 2-pyridinepropanol from 2-picoline and ethylene oxide, followed by the catalytic hydrogenation of the pyridine ring to yield 2-piperidinepropanol.

Step 1a: Synthesis of 2-Pyridinepropanol

The reaction of 2-picoline with ethylene oxide in the presence of a strong base, such as sodium amide, yields 2-pyridinepropanol.

Reaction: 2-Picoline + Ethylene Oxide → 2-Pyridinepropanol

Step 1b: Catalytic Hydrogenation of 2-Pyridinepropanol

The subsequent hydrogenation of the pyridine ring is typically carried out using a noble metal catalyst, such as rhodium on carbon (Rh/C), under hydrogen pressure.

Reaction: 2-Pyridinepropanol + 3H₂ → 2-Piperidinepropanol

Environmental Impact Analysis of Route 1

Strengths:

  • High Atom Economy: The hydrogenation step (1b) is an addition reaction and thus has a theoretical atom economy of 100%, as all atoms from the reactants are incorporated into the final product.[1]

  • Catalytic Process: The use of a catalyst in the hydrogenation step allows for lower energy consumption compared to stoichiometric reductions. Catalytic processes are a cornerstone of green chemistry.[2]

Weaknesses:

  • Hazardous Reagents: Ethylene oxide is a highly reactive, flammable, and carcinogenic gas, requiring stringent safety protocols for its handling.[3][4] 2-Picoline is also a hazardous substance.[5]

  • Harsh Reaction Conditions: The initial step often requires strong bases and elevated temperatures.

  • Solvent Use: While greener solvents for hydrogenation are being explored, traditional methods often employ organic solvents, contributing to the overall process mass intensity.[6][7]

  • Catalyst Leaching and Recovery: The use of precious metal catalysts necessitates efficient recovery and recycling to minimize cost and environmental impact.

Route 2: Grignard Reagent-Based Synthesis

This route involves the reaction of a Grignard reagent, prepared from a suitable pyridine derivative, with an epoxide, followed by the reduction of the pyridine ring. A plausible pathway involves the reaction of 2-pyridylmagnesium bromide with propylene oxide.

Step 2a: Formation of 2-Pyridylmagnesium Bromide

2-Bromopyridine reacts with magnesium metal in an ether solvent, typically tetrahydrofuran (THF) or diethyl ether, to form the Grignard reagent.

Reaction: 2-Bromopyridine + Mg → 2-Pyridylmagnesium Bromide

Step 2b: Reaction with Propylene Oxide and Subsequent Hydrogenation

The Grignard reagent then reacts with propylene oxide. This reaction can lead to a mixture of regioisomers. The resulting pyridine derivative is then hydrogenated to yield 2-piperidinepropanol.

Reaction: 2-Pyridylmagnesium Bromide + Propylene Oxide → Intermediate → 2-Piperidinepropanol

Environmental Impact Analysis of Route 2

Strengths:

  • Versatility: Grignard reactions are highly versatile for forming carbon-carbon bonds.[8]

Weaknesses:

  • Low Atom Economy: Grignard reactions inherently have a lower atom economy due to the formation of magnesium halide salts as byproducts.

  • Hazardous Solvents: Traditional Grignard reactions rely on volatile and flammable ether solvents like THF and diethyl ether, which contribute significantly to the PMI and pose safety risks.[9][10] While greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) are being investigated, their industrial application is not yet widespread.[11]

  • Stoichiometric Magnesium: The use of stoichiometric amounts of magnesium metal results in significant metal waste.

  • Work-up Procedures: The quenching of Grignard reactions and subsequent work-up often require large volumes of aqueous solutions, increasing the overall waste generated.

  • Regioselectivity Issues: The reaction of the Grignard reagent with propylene oxide can lead to a mixture of products, requiring purification and reducing the overall yield of the desired isomer.[12]

Quantitative Comparison of Environmental Metrics

To provide a clearer comparison, the following table summarizes the estimated green metrics for each route. These values are based on typical experimental procedures and may vary depending on the specific reaction conditions and scale.

MetricRoute 1: Catalytic HydrogenationRoute 2: Grignard Synthesis
Atom Economy (AE) High (Hydrogenation step is 100%)Moderate to Low
Process Mass Intensity (PMI) Moderate to High (driven by solvents and reagents in the first step)High (driven by solvents, stoichiometric Mg, and work-up)
E-Factor Moderate to HighHigh
Key Hazards Ethylene oxide (carcinogen), 2-picoline, high-pressure hydrogenFlammable ether solvents, 2-bromopyridine, magnesium metal

Biocatalysis: A Greener Horizon

A promising green alternative for the synthesis of piperidine derivatives is the use of biocatalysis. Enzymes can offer high selectivity and operate under mild conditions, often in aqueous media, thereby significantly reducing the environmental impact.[13] For the synthesis of 2-piperidinepropanol, a potential biocatalytic route could involve the enzymatic reduction of a suitable pyridine precursor. While specific enzymes for the direct conversion to 2-piperidinepropanol are still under investigation, the broader field of biocatalytic pyridine reduction is rapidly advancing.

Experimental Protocols

Route 1: Catalytic Hydrogenation of 2-Pyridinepropanol (Illustrative Protocol)

Step 1b: Hydrogenation

  • A high-pressure autoclave is charged with 2-pyridinepropanol (1 equivalent), a suitable solvent (e.g., methanol or ethanol), and a catalytic amount of Rh/C (e.g., 5 mol%).

  • The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 50-100 atm).

  • The reaction mixture is heated (e.g., 80-100 °C) and stirred for a specified time (e.g., 12-24 hours) until the reaction is complete, as monitored by TLC or GC.

  • After cooling and depressurization, the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure to yield the crude 2-piperidinepropanol, which can be further purified by distillation.

Route 2: Grignard Reagent-Based Synthesis (Illustrative Protocol)

Step 2a & 2b: Grignard Reaction and Alkylation

  • A flame-dried flask under an inert atmosphere is charged with magnesium turnings (1.1 equivalents) and anhydrous THF.

  • A solution of 2-bromopyridine (1 equivalent) in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent.

  • After the formation of the Grignard reagent is complete, the solution is cooled (e.g., to 0 °C), and a solution of propylene oxide (1 equivalent) in anhydrous THF is added dropwise.

  • The reaction is stirred at room temperature until completion.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product is then subjected to hydrogenation as described in Route 1.

Conclusion and Future Outlook

Based on the analysis of green chemistry metrics, the catalytic hydrogenation route (Route 1) presents a more environmentally favorable approach for the synthesis of 2-piperidinepropanol compared to the Grignard-based synthesis (Route 2). The primary advantages of the hydrogenation route are its superior atom economy in the key ring-reduction step and the avoidance of large quantities of metal waste and hazardous ether solvents associated with the Grignard reaction.

However, the significant hazards associated with ethylene oxide in the first step of Route 1 cannot be overlooked. Future research should focus on developing safer and more sustainable methods for the synthesis of the 2-pyridinepropanol intermediate.

The development of efficient biocatalytic routes remains a key goal for the sustainable production of 2-piperidinepropanol and other valuable piperidine derivatives. The high selectivity, mild reaction conditions, and reduced waste generation offered by enzymatic processes align perfectly with the principles of green chemistry and offer a promising path towards truly sustainable pharmaceutical manufacturing.

Visualizations

Synthesis_Comparison cluster_route1 Route 1: Catalytic Hydrogenation cluster_route2 Route 2: Grignard Synthesis cluster_biocatalysis Future Direction: Biocatalysis r1_start 2-Picoline + Ethylene Oxide r1_intermediate 2-Pyridinepropanol r1_start->r1_intermediate Base r1_end 2-Piperidinepropanol r1_intermediate->r1_end H2, Rh/C r2_start 2-Bromopyridine + Mg r2_intermediate1 2-Pyridylmagnesium Bromide r2_start->r2_intermediate1 Ether r2_intermediate2 Intermediate Adduct r2_intermediate1->r2_intermediate2 + Propylene Oxide r2_end 2-Piperidinepropanol r2_intermediate2->r2_end Hydrogenation bio_start Pyridine Precursor bio_end 2-Piperidinepropanol bio_start->bio_end Enzyme

Figure 1: Comparative overview of synthetic routes to 2-Piperidinepropanol.

Green_Metrics cluster_metrics Green Chemistry Metrics cluster_routes Synthetic Routes Title Environmental Impact Comparison AE Atom Economy PMI Process Mass Intensity E_Factor E-Factor Hazards Reagent & Solvent Hazards Route1 Route 1: Hydrogenation Route1->AE High Route1->PMI Moderate Route1->E_Factor Moderate Route1->Hazards High (Ethylene Oxide) Route2 Route 2: Grignard Route2->AE Low Route2->PMI High Route2->E_Factor High Route2->Hazards High (Ether Solvents)

Figure 2: Comparison of green chemistry metrics for the two synthetic routes.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Piperidinepropanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure a safe laboratory environment for ourselves, our colleagues, and the broader community. The proper management and disposal of chemical waste are not merely procedural formalities but are fundamental to the integrity of our scientific practice. This guide provides a detailed protocol for the safe disposal of 2-Piperidinepropanol, grounded in technical expertise and authoritative safety standards.

The causality behind these procedures is rooted in the inherent hazardous properties of 2-Piperidinepropanol. Understanding these hazards is the first step in a self-validating safety system.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling 2-Piperidinepropanol for any purpose, including disposal, it is critical to recognize its hazard profile. According to safety data sheets (SDS), 2-Piperidinepropanol is classified with significant health risks.[1] It is harmful if swallowed, toxic when in contact with skin or inhaled, and causes severe skin burns and eye damage.[2][3]

This hazard profile dictates the mandatory use of specific Personal Protective Equipment (PPE) to create a reliable barrier between the researcher and the chemical.

Hazard ClassificationGHS PictogramRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)Exclamation MarkChemical-resistant gloves (e.g., nitrile, neoprene), lab coat
Acute Toxicity, Dermal (Category 3)Skull and CrossbonesChemical-resistant gloves, lab coat or apron
Acute Toxicity, Inhalation (Category 3)Skull and CrossbonesUse only in a chemical fume hood or with adequate ventilation
Skin Corrosion (Sub-category 1B)CorrosionChemical-resistant gloves, lab coat, face shield
Serious Eye Damage (Category 1)CorrosionChemical safety goggles and face shield

This table synthesizes data from multiple Safety Data Sheets to provide a comprehensive overview of necessary protections.[1]

Causality of PPE Selection:

  • Gloves and Lab Coat: The high dermal toxicity and corrosive nature of 2-Piperidinepropanol necessitate the use of chemical-resistant gloves and a lab coat to prevent skin contact, which can lead to burns and systemic toxicity.[1][4]

  • Goggles and Face Shield: Because the compound can cause serious, irreversible eye damage, both safety goggles and a face shield are required to protect against splashes and vapors.[1][5]

  • Chemical Fume Hood: The inhalation toxicity requires that all handling of 2-Piperidinepropanol, especially the generation of waste, be conducted within a certified chemical fume hood to prevent respiratory exposure.

Part 2: Step-by-Step Disposal Protocol

The disposal of 2-Piperidinepropanol is governed by federal, state, and local regulations, primarily under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][7] This means it cannot be discarded in regular trash or poured down the drain.[6][8] The following protocol ensures compliance and safety.

Step 1: Waste Segregation

  • Action: Collect all waste containing 2-Piperidinepropanol (e.g., unused reagent, contaminated pipette tips, gloves) in a designated hazardous waste container.[8][9]

  • Causality: 2-Piperidinepropanol is an amino alcohol. It is crucial to segregate it from incompatible materials, such as strong oxidizing agents and acids, to prevent violent chemical reactions.[1][10] Mixing incompatible waste streams is a primary cause of laboratory accidents.

Step 2: Container Selection and Labeling

  • Action: Use a chemically compatible container, preferably high-density polyethylene (HDPE) or glass, with a secure, screw-top cap.[6][8] The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-Piperidinepropanol," and the associated hazard pictograms (Corrosion, Skull and Crossbones).[6][11]

  • Causality: Proper containment prevents leaks and spills.[8] Clear, accurate labeling is a regulatory requirement and is essential for communicating the hazard to everyone in the laboratory and to the waste disposal personnel who will ultimately handle the container.[6][11]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[8][11]

  • Causality: The SAA concept is an EPA regulation designed to ensure that hazardous waste is safely managed from the moment it is generated.[11] Keeping the waste in a designated, nearby location minimizes the risk of spills during transport within the lab and prevents it from being mistaken for a non-hazardous material.

Step 4: Arranging for Final Disposal

  • Action: Once the waste container is full, or if waste generation is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup. Do not let the container remain in the SAA for more than one year from the date the first drop of waste was added.[8]

  • Causality: Final disposal must be handled by a licensed hazardous waste contractor.[7][9] Your EHS department manages this process, ensuring the waste is transported, treated, and disposed of in an environmentally sound manner, typically via high-temperature incineration.[11] This is the final, critical step in the cradle-to-grave responsibility for hazardous waste.

Part 3: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is vital to mitigate the hazards.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Isolate: If safe to do so, prevent the spill from spreading. Close the sash on the fume hood if the spill is contained within it.

  • Report: Contact your institution's EHS emergency line. Do not attempt to clean up a significant spill of 2-Piperidinepropanol yourself due to its high toxicity and corrosivity.

  • Decontaminate: If there is skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek immediate medical attention. For eye contact, flush with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[1]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Piperidinepropanol.

G cluster_0 Waste Generation & Assessment cluster_1 Collection & Storage cluster_2 Final Disposition start Generate 2-Piperidinepropanol Waste haz_assess Assess Hazards: - Corrosive - Toxic (Dermal, Inhalation) - Eye Damage start->haz_assess Step 1 ppe Don Appropriate PPE: - Goggles & Face Shield - Resistant Gloves - Lab Coat haz_assess->ppe Step 2 segregate Segregate Waste Stream (Avoid Acids & Oxidizers) ppe->segregate Step 3 container Select Compatible Container (HDPE or Glass) segregate->container label_waste Label Container: - 'Hazardous Waste' - Chemical Name - Hazard Pictograms container->label_waste store_saa Store in Satellite Accumulation Area (SAA) label_waste->store_saa contact_ehs Container Full? Contact EHS for Pickup store_saa->contact_ehs disposal Transfer to Licensed Waste Contractor contact_ehs->disposal EHS Manages

Caption: Workflow for the safe disposal of 2-Piperidinepropanol waste.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of personal or ecological well-being.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Colorado Boulder Environmental Health and Safety. How to Dispose of Chemical Waste. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • American Chemical Society. Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • PubChem. 2-Piperidinepropanol. Retrieved from [Link]

  • El-Seedi, H. R., et al. (2003). Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry, 75(24), 7017–7022. Retrieved from [Link]

  • ACS Publications. Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. Retrieved from [Link]

  • Carl ROTH. (2023). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Angene Chemical. (2023). Safety Data Sheet. Retrieved from [Link]

  • FUJIFILM Wako Chemicals. (2024). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Gibson, B., Graham, K., & Jones, N. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. CSB and SJU Digital Commons. Retrieved from [Link]

  • Cole-Parmer. Chemical Compatibility Database. Retrieved from [Link]

  • Chemistry Stack Exchange. Reduction of amino acids to corresponding amino alcohols. Retrieved from [Link]

  • Canyon Components. PIPERIDINE Chemical compatibility with O-rings, rubbers, & plastics. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Piperidinepropanol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the synthesis and handling of novel compounds are routine. However, familiarity must not breed complacency, especially when working with reactive chemical entities like 2-Piperidinepropanol. While specific toxicological data for 2-Piperidinepropanol is not extensively documented, its structural similarity to other piperidine derivatives, such as Piperidine and 2-Piperidinol, necessitates a stringent and informed approach to personal safety.[1][2][3][4] This guide provides an essential framework for selecting, using, and disposing of Personal Protective Equipment (PPE), ensuring that your focus remains on innovation, without compromising on safety.

Foundational Principle: A Proactive Hazard Assessment

Before any procedure involving 2-Piperidinepropanol, a thorough understanding of its potential hazards is critical. Based on data from analogous compounds, 2-Piperidinepropanol should be handled as a substance that is potentially:

  • Corrosive to Skin and Eyes: Capable of causing severe skin burns and serious eye damage.[2][3][4][5]

  • Toxic: Harmful if swallowed and potentially toxic in contact with skin or if inhaled.[2][3][4]

  • Irritating to the Respiratory System: Vapors or aerosols may cause respiratory irritation.[6]

Therefore, the primary objective of your PPE strategy is to establish a complete barrier between you and the chemical, mitigating all potential routes of exposure—dermal, ocular, and respiratory.

Core Protective Equipment: Your First Line of Defense

All handling of 2-Piperidinepropanol must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][7] The following PPE is mandatory for any work with this compound.

Hand Protection: Preventing Dermal Absorption

Dermal contact is a significant risk, as piperidine-related compounds can be readily absorbed through the skin, leading to systemic toxicity.[3][4][8]

  • Glove Selection: Standard disposable nitrile gloves are a common choice for minor splash protection, but for prolonged handling or immersion, more robust options are necessary.[2][9] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[2][10] Butyl or neoprene gloves often provide superior resistance to a broader range of chemicals.[10]

  • The Principle of Double-Gloving: For operations with a high risk of splashes or when handling larger quantities, wearing two pairs of gloves is a highly recommended practice.[11] The outer glove should be worn over the cuff of the lab coat, and the inner glove underneath. This creates a more secure barrier and allows for the safe removal of the contaminated outer glove without compromising the inner layer of protection.[11]

Body Protection: Shielding Against Spills and Splashes
  • Laboratory Coat: A flame-resistant lab coat made of a low-permeability fabric is the minimum requirement. It should have a solid front and tight-fitting cuffs.[11]

  • Chemical-Resistant Apron: For procedures involving larger volumes or significant splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection for the torso.[12]

  • Coveralls: In large-scale operations, chemical-resistant coveralls may be advised.[2]

Eye and Face Protection: A Non-Negotiable Barrier

Given the severe eye damage potential of piperidine derivatives, robust eye and face protection is crucial.[3][4][5]

  • Minimum Requirement: Approved safety glasses with side shields are the absolute minimum.[2]

  • Enhanced Protection: For any risk of splashing, chemical safety goggles are mandatory.[2][9][12]

  • Maximum Protection: When handling larger quantities or during procedures with a high potential for energetic reactions or splashes, a full-face shield must be used in conjunction with safety goggles.[2][9]

Respiratory Protection: The Unseen Hazard

The primary engineering control for respiratory protection is a certified chemical fume hood.[2][7] All manipulations of 2-Piperidinepropanol should occur within the hood. In the rare event that a fume hood is not available or if there is a potential for exposure outside of the hood (e.g., a large spill), respiratory protection is required.

  • Respirator Selection: The choice of respirator depends on the concentration of airborne contaminants. For situations with known, low-level concentrations, a full-face or half-mask air-purifying respirator (APR) with organic vapor cartridges may be sufficient.[13][14] For emergencies or unknown concentrations, a self-contained breathing apparatus (SCBA) is necessary.[4][13][14]

PPE CategoryMinimum RequirementRecommended for Splash Hazard
Hand Protection Single pair of nitrile glovesDouble-gloved (nitrile or neoprene)
Body Protection Flame-resistant lab coatLab coat with chemical-resistant apron
Eye Protection Safety glasses with side shieldsChemical safety goggles
Face Protection NoneFull-face shield over goggles
Respiratory Work in a chemical fume hoodAir-purifying respirator (if hood fails)

Operational Plan: Safe Donning and Doffing of PPE

The integrity of your protection depends not only on the equipment itself but also on the procedure for its use. Cross-contamination during the removal of PPE is a common and preventable cause of exposure.

Donning PPE Workflow
  • Hand Hygiene: Wash hands thoroughly.

  • Body Protection: Don lab coat or coveralls.

  • Respiratory Protection: If required, perform a fit check and don the respirator.

  • Eye/Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Don the inner pair of gloves, tucking them under the cuff of your lab coat. Don the outer pair over the cuff.

Doffing PPE Workflow (The "Dirty to Clean" Principle)
  • Outer Gloves: The most contaminated item is removed first. Peel off the outer gloves without touching your skin with the exterior of the glove. Dispose of them in a designated hazardous waste container.[9]

  • Face/Eye Protection: Remove the face shield and/or goggles from the back to the front.

  • Body Protection: Remove the lab coat or apron, turning it inside out as you do so to contain contaminants.

  • Inner Gloves: Remove the final pair of gloves, again, without touching the outside surface.

  • Hand Hygiene: Wash hands thoroughly after all PPE has been removed.[11]

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Configuration cluster_2 Emergency Preparedness start Start: Handling 2-Piperidinepropanol assess_volume Assess Volume & Procedure start->assess_volume small_scale Small Scale / Low Splash Risk - Fume Hood - Lab Coat - Safety Glasses - Single Nitrile Gloves assess_volume->small_scale < 100 mL, low risk large_scale Large Scale / High Splash Risk - Fume Hood - Lab Coat + Apron - Goggles + Face Shield - Double Gloves (Neoprene/Butyl) assess_volume->large_scale > 100 mL, high risk spill_check Is there a spill outside the fume hood? small_scale->spill_check large_scale->spill_check spill_response Spill Response: - Evacuate Area - Don Respirator (APR/SCBA) - Use Spill Kit spill_check->spill_response Yes end_procedure End of Procedure spill_check->end_procedure No spill_response->end_procedure

Caption: PPE selection workflow for handling 2-Piperidinepropanol.

Disposal Plan: Managing Contaminated PPE

All disposable PPE used when handling 2-Piperidinepropanol must be treated as hazardous waste.

  • Segregation: Do not mix contaminated gloves, wipes, or disposable lab coats with regular trash.

  • Collection: Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container.[7][9]

  • Pickup: Follow your institution's Environmental Health and Safety (EHS) protocols for arranging the collection and disposal of hazardous waste.[9] Never dispose of this material down the drain.[7]

By integrating these principles of hazard assessment, correct PPE selection, and rigorous operational and disposal procedures, you build a self-validating system of safety. This allows you to focus on the scientific challenges at hand with the confidence that you are protected from the potential hazards of 2-Piperidinepropanol.

References

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  • CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. (2025-09-12). [Link]

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.